molecular formula C10H14Si B107826 Vinylphenyldimethylsilane CAS No. 1125-26-4

Vinylphenyldimethylsilane

Cat. No.: B107826
CAS No.: 1125-26-4
M. Wt: 162.3 g/mol
InChI Key: QDEZCOQKJSRQNN-UHFFFAOYSA-N
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Description

Vinylphenyldimethylsilane is a versatile organosilicon compound that serves as a valuable building block in advanced polymer science and materials research. Its molecular structure, featuring both vinyl and silyl groups, allows it to participate in various polymerization mechanisms. It can be used in anionic living polymerization to create well-defined polymers with controlled molecular weights, where the styryl group polymerizes while the silylvinyl group can remain available for subsequent functionalization . Furthermore, this silane is a key precursor in the synthesis of more complex functional polymers; its derivatives, such as (4-vinylphenyl)dimethylsilane, are copolymerized with monomers like methyl methacrylate (MMA) via atom transfer radical polymerization (ATRP) , and the resulting polymer's silyl hydride bond can undergo further hydrosilation reactions with compounds like allyl alcohol for in-chain functionalization . This capability to undergo hydrosilation also makes it relevant in transition-metal-free catalytic systems for silylation reactions, acting as a formal dimethylsilane surrogate . These properties make this compound a critical reagent for researchers developing novel polymeric materials, functional surfaces, and in exploring new synthetic methodologies in organosilicon chemistry.

Properties

IUPAC Name

ethenyl-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEZCOQKJSRQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26744-16-1
Record name Silane, ethenyldimethylphenyl-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60150070
Record name Vinyldimethylphenylsilane
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Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1125-26-4
Record name Vinyldimethylphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264
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Record name Vinyldimethylphenylsilane
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Record name Dimethylphenylvinylsilane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphenyldimethylsilane (CAS No. 1125-26-4) is a versatile organosilicon compound that serves as a critical building block in advanced materials science and organic synthesis.[1] Its unique molecular architecture, featuring a vinyl group, a dimethylsilyl moiety, and a phenyl ring, provides a trifecta of reactive and modulatory sites.[1][2][3] This guide offers a comprehensive exploration of its core chemical properties, reactivity, and handling protocols, designed to empower researchers in leveraging this compound for innovative applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical constants and spectroscopic signatures. These data points are not merely identifiers but are crucial for designing reaction conditions, purification strategies, and structural elucidation.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its properties are summarized in the table below, providing essential data for experimental planning and safety assessments.

PropertyValueSource
CAS Number 1125-26-4[4]
Molecular Formula C₁₀H₁₄Si[4]
Molecular Weight 162.30 g/mol [4]
Boiling Point 82 °C at 20 mmHg[5]
Density 0.892 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.507[5]
Flash Point 59.4 °C (138.9 °F) - closed cup
Solubility Insoluble in water.[3]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are detailed below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. For the related isomer, (4-vinylphenyl)dimethylsilane, characteristic signals include doublets for the aromatic protons, a doublet of doublets for the vinyl protons, and a doublet for the six methyl protons on the silicon atom.[6] The coupling patterns are critical for confirming the connectivity of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Distinct signals are expected for the methyl carbons attached to silicon, the vinyl carbons, the aromatic carbons, and the silicon-attached aromatic carbon.

  • IR (Infrared Spectroscopy): IR spectroscopy is a rapid tool for identifying key functional groups. The spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching of the vinyl and aromatic groups (around 1600 cm⁻¹), and Si-C and Si-CH₃ vibrations.[7][8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 162.30.[4] The fragmentation pattern can provide further structural confirmation, often involving the loss of methyl or vinyl groups.[9]

Synthesis of this compound and Derivatives

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A common and effective laboratory-scale synthesis involves the reaction of a silyl halide with an organometallic reagent derived from a vinyl-substituted aromatic compound.[1][6]

Example Protocol: Synthesis of (4-vinylphenyl)dimethylsilane

This protocol illustrates a common synthetic strategy using an organolithium intermediate.[6] The choice of an organolithium reagent, formed in situ from a bromo-aromatic precursor, allows for a clean and efficient nucleophilic attack on the electrophilic silicon center of chlorodimethylsilane.

Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Anion Formation: Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the vinyllithium species.

  • Silylation: Add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the product with diethyl ether (Et₂O, 3 x 15 mL).

  • Purification: Wash the combined organic layers with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.[6]

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 1-bromo-4-vinylbenzene in THF P1 Cool to -78 °C R1->P1 P2 Dropwise addition of n-BuLi (Lithiation @ -78 °C, 2h) R2 n-BuLi in Hexane R3 Chlorodimethylsilane in THF P3 Dropwise addition of Chlorodimethylsilane (Silylation) R3->P3 P1->P2 P2->P3 P4 Warm to RT, stir 8h P3->P4 W1 Quench with sat. NH4Cl P4->W1 W2 Extract with Et2O W1->W2 W3 Wash (H2O, Brine) & Dry (MgSO4) W2->W3 W4 Concentrate W3->W4 W5 Silica Gel Chromatography (Pentane eluent) W4->W5 Product (4-vinylphenyl)dimethylsilane W5->Product

Caption: Workflow for the synthesis of (4-vinylphenyl)dimethylsilane.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its vinyl group and the unique properties of the carbon-silicon bond.

Reactions of the Vinyl Group
  • Polymerization: The vinyl moiety is highly susceptible to polymerization, making this compound a valuable monomer.[1][2] It can undergo radical polymerization or copolymerization with other vinyl monomers to produce silicone-based polymers.[2][10] The incorporation of the phenyl-silicon unit enhances the thermal stability and mechanical properties of the resulting polymer, rendering it suitable for high-performance materials.[1]

G Monomer n this compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymer Polymerization

Caption: General scheme for the polymerization of this compound.

  • Hydrosilylation: The vinyl group readily participates in hydrosilylation, an addition reaction of a Si-H bond across the carbon-carbon double bond.[11] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is a cornerstone of silicone chemistry for cross-linking polymers or synthesizing more complex organosilanes.[11][12] The hydrosilylation of terminal alkynes is a related, well-studied reaction that provides vinylsilanes, demonstrating the versatility of these reactions.[13][14][15]

Electrophilic Substitution: The β-Silicon Effect

A hallmark of vinylsilane reactivity is its behavior in electrophilic substitution reactions.[16] The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation, a phenomenon known as the β-silicon effect .[17] Consequently, when a vinylsilane reacts with an electrophile (E⁺), the electrophile adds to the α-carbon, generating a β-carbocation stabilized by the silyl group. Subsequent elimination of the silyl group results in the formation of a new double bond, with the electrophile replacing the silicon atom.[17][18] This reaction is highly regioselective and often proceeds with retention of the double bond's original configuration.[17][18][19]

G start Vinylsilane + Electrophile (E+) intermediate β-Silyl Carbocation Intermediate (Stabilized by hyperconjugation) start->intermediate Electrophilic attack on α-carbon product Substituted Alkene + Silyl Cation intermediate->product Elimination of Silyl Group

Caption: Mechanism of electrophilic substitution in vinylsilanes.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable tool for advanced applications:

  • Material Science: It is a key monomer for specialty silicone polymers, coatings, and adhesives with enhanced thermal stability.[1] It also serves as a coupling agent to improve the interface between organic polymers and inorganic fillers in composite materials.[1]

  • Organic Synthesis: As demonstrated by the electrophilic substitution reactions, vinylsilanes are precursors to stereodefined substituted alkenes.[18][19] This is highly valuable in the synthesis of complex organic molecules, including pharmaceutical agents, where stereochemistry is critical.

  • Intermediate for Complex Silanes: It serves as a precursor for more elaborate organosilanes used in organic electronics and advanced ceramics.[1][3][5]

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.

  • Hazard Identification: this compound is classified as a flammable liquid and vapor (GHS Category 3).[4] It may cause skin and eye irritation.[20]

  • Precautionary Measures:

    • Handling: Work in a well-ventilated area or a chemical fume hood.[21] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[20]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene or nitrile rubber), chemical safety goggles or a face shield, and protective clothing.[20][21]

    • Storage: Store in a cool, well-ventilated place in a tightly closed container.[3][20]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[21]

    • Inhalation: Move the person to fresh air.[21]

    • In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[21]

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
  • Vinylsilane synthesis. Organic Chemistry Portal.
  • The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions.
  • Lau, P. W. K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill.
  • Electrophilic substitution of unsaturated silanes. Wikipedia.
  • Vinyl silanes offer a regio- and stereoselective route to alkenes. ChemTube3D.
  • Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide. (2026).
  • This compound. ChemicalBook.
  • Vinyldimethylphenylsilane. PubChem, National Institutes of Health.
  • Dimethylphenylvinylsilane, 98%. Sigma-Aldrich.
  • Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
  • Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate.
  • VINYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Gelest, Inc.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. Semantic Scholar.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.
  • Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts... ResearchGate.
  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation... MDPI.
  • Synthesis of Vinylsilanes. ResearchGate.
  • Phenyldimethylvinylsilane. NIST WebBook.
  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane]... Semantic Scholar.
  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. ResearchGate.

Sources

An In-depth Technical Guide to Vinylphenyldimethylsilane (CAS 1125-26-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Organosilicon Monomer

Vinylphenyldimethylsilane (CAS 1125-26-4), also known as dimethylphenylvinylsilane, is a unique organosilicon compound featuring both a reactive vinyl group and a stabilizing phenyl group attached to a central silicon atom, which is also bonded to two methyl groups.[1] This distinct molecular architecture imparts a valuable combination of properties, positioning it as a critical building block in advanced materials synthesis.[2] Its versatility makes it an indispensable monomer and intermediate in the production of high-performance silicone-based polymers, specialty silanes, and organic-inorganic hybrid materials.[3][4] This guide provides an in-depth exploration of its chemical and physical characteristics, synthesis methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow, clear liquid with a relatively low viscosity.[1][5] It is soluble in common organic solvents but has limited solubility in water.[1] The strategic combination of its functional groups—the polymerizable vinyl moiety and the thermally robust phenyl ring—is central to its wide-ranging utility.[3]

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 1125-26-4[1][6]
Molecular Formula C₁₀H₁₄Si[1][6]
Molecular Weight 162.30 g/mol [4][6]
Boiling Point 82 °C at 20 mmHg[7]
Density 0.892 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.507[7]
Flash Point 59.4 °C (closed cup)
Spectroscopic Fingerprints

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. Key spectral data are available from various sources.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectra are available through databases like ChemicalBook, a representative ¹H NMR spectrum for a related compound, (4-vinylphenyl)dimethylsilane, shows characteristic signals for the vinyl and phenyl protons.[8][9]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available through the NIST WebBook, providing a distinct fragmentation pattern for molecular identification.[6][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the C=C stretching of the vinyl group and the characteristic absorptions of the phenyl and Si-CH₃ bonds.[9]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-silicon bonds.[3][11] This approach offers a high degree of control and typically results in good yields of the desired product.

Visualizing the Grignard Synthesis Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling with Silane Precursor cluster_2 Workup and Purification 1-bromo-4-vinylbenzene 1-bromo-4-vinylbenzene Grignard_Reagent (4-vinylphenyl)magnesium bromide 1-bromo-4-vinylbenzene->Grignard_Reagent + Mg / THF Mg Magnesium (Mg) THF THF (solvent) Product This compound Grignard_Reagent->Product + chlorodimethylsilane in THF chlorodimethylsilane chlorodimethylsilane Quench Quench with NH4Cl (aq) Product->Quench Extraction Extract with Et2O Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is adapted from a known synthetic route for a structurally similar compound and illustrates the key steps and rationale.[8]

Materials:

  • 1-bromo-4-vinylbenzene

  • Magnesium turnings

  • Chlorodimethylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (alternative for Grignard initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-vinylbenzene (10.0 mmol) in anhydrous THF (15 mL). The use of a flame-dried flask and inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediates by atmospheric moisture.

  • Grignard Reagent Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 7.5 mL) dropwise over 30 minutes. The low temperature is maintained to control the exothermic reaction and prevent side reactions. Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the Grignard reagent, (4-vinylphenyl)magnesium bromide.

  • Coupling Reaction: To the cold Grignard solution, add a solution of chlorodimethylsilane (10.0 mmol) in anhydrous THF (20 mL) dropwise. The slow addition helps to manage the reaction exotherm.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 8 hours. This extended stirring period ensures the coupling reaction proceeds to completion.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL). This step neutralizes any unreacted Grignard reagent.

  • Extraction and Drying: Extract the product with diethyl ether (3 x 15 mL). The organic layers are combined, washed with water (20 mL) and then brine (20 mL) to remove any remaining aqueous-soluble impurities. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using pentane as the eluent to afford the pure this compound.

Key Applications in Materials Science and Drug Development

The dual functionality of this compound makes it a valuable component in a variety of advanced applications.[3]

Monomer for High-Performance Silicone Polymers

The vinyl group of this compound readily participates in polymerization reactions, particularly hydrosilylation, allowing for the creation of cross-linked silicone networks.[1][12] The incorporation of the phenyl group into the polymer backbone enhances the thermal stability and mechanical properties of the resulting silicone elastomers.[3][13] These materials find use in high-performance coatings, adhesives, and composites that are required to withstand challenging environments.[3]

Visualizing the Role in Silicone Elastomer Formation

G VPDMS This compound (Monomer) Silicone_Elastomer Cross-linked Silicone Elastomer (Enhanced Thermal Stability) VPDMS->Silicone_Elastomer Hydrosilane_Crosslinker Hydrosilane Crosslinker (e.g., PDMS-H) Hydrosilane_Crosslinker->Silicone_Elastomer Pt_Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Pt_Catalyst->Silicone_Elastomer Hydrosilylation

Caption: Role of VPDMS in silicone elastomer formation.

Synthesis of Specialty Silanes and Coupling Agents

This compound serves as a crucial intermediate in the synthesis of more complex specialty silanes.[3] These custom-designed silanes are instrumental as coupling agents, improving the interfacial adhesion between organic polymers and inorganic fillers (e.g., silica, glass fibers).[3][14] This enhanced compatibility is vital in the manufacturing of advanced composite materials with superior mechanical properties.

Reagent in Organic Synthesis

Beyond polymer chemistry, this compound is employed as a reagent in various organic transformations. For instance, it has been used in the synthesis of silylmethylcyclopropanes, which are precursors to tetrahydrofurans, and in the preparation of silylgermylnethynes, which have potential applications as organometallic reagents and in optoelectronic materials.[7]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[10] Therefore, appropriate safety precautions must be taken during its handling and storage.

  • Handling : Work in a well-ventilated area, preferably in a fume hood.[15] Wear suitable personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use spark-proof tools and explosion-proof equipment.[15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[16]

  • First Aid : In case of skin or eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[16] If ingested, rinse the mouth with water.[15] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15][16]

Conclusion

This compound is a highly valuable and versatile organosilicon monomer. Its unique chemical structure, combining a reactive vinyl group with a robust phenyl group, underpins its wide range of applications. From enhancing the performance of silicone elastomers to enabling the synthesis of advanced composite materials and serving as a key intermediate in organic synthesis, this compound continues to be a cornerstone in the development of next-generation materials. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists aiming to leverage its full potential in their respective fields.

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vinyl Phenyl Dimethylsilane (CAS 1125-26-4): A Versatile Organosilicon Monomer for Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-31). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenyldimethylvinylsilane - NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.
  • Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Co-Formula.
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Gelest.
  • Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. - ResearchGate. (n.d.). ResearchGate.
  • Effect of vinyl and phenyl contents of silicone gum on the properties of the elastomers and cellular silicone cushions (Technical Report) - OSTI. (1980-12-01). Office of Scientific and Technical Information.
  • VINYL SILANE COUPLING AGENT - Environ Speciality Chemicals. (n.d.). Environ Speciality Chemicals.

Sources

A Comprehensive Technical Guide to Vinylphenyldimethylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Versatility

Vinylphenyldimethylsilane is an organosilicon compound that serves as a critical building block in materials science and organic synthesis.[1] Its unique molecular structure, featuring both a reactive vinyl group and a thermally stabilizing phenyl group attached to a dimethylsilyl core, makes it a highly versatile reagent.[1] This guide provides an in-depth exploration of its properties, synthesis, characterization, and key applications for researchers and development professionals.

It is important to distinguish between the two common isomers, which are often referred to by the same general name:

  • Dimethylphenylvinylsilane (CAS: 1125-26-4) : The vinyl group is directly attached to the silicon atom. This is the most commercially significant isomer and will be the primary focus of this guide.

  • (4-vinylphenyl)dimethylsilane (CAS: 4556-72-3) : The vinyl group is attached to the phenyl ring. This isomer offers different reactivity and is used in more specialized applications.

The strategic combination of functionalities in Dimethylphenylvinylsilane allows for its use as a monomer in polymerization, a coupling agent to bridge organic and inorganic materials, and a versatile intermediate in fine chemical synthesis.[2][3]

Physicochemical Properties

The fundamental properties of Dimethylphenylvinylsilane (CAS: 1125-26-4) are crucial for its handling, reaction setup, and application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄Si[4][5]
Molecular Weight 162.30 g/mol [5]
CAS Registry Number 1125-26-4[4][5]
Appearance Colorless to light yellow clear liquid[1][3]
Density 0.892 g/mL at 25 °C[2]
Boiling Point 82 °C at 20 mmHg[2]
Refractive Index (n20/D) 1.507[2]
Flash Point 59.4 °C (closed cup)
Solubility Insoluble in water[3]

Synthesis and Purification

The synthesis of vinyl-functionalized silanes is a cornerstone of organosilicon chemistry. The most common industrial and laboratory-scale synthesis for Dimethylphenylvinylsilane involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or a similar pathway utilizing chlorodimethylphenylsilane.

General Synthetic Workflow

The synthesis typically begins with a chlorosilane precursor which undergoes nucleophilic substitution by organometallic reagents. The precise control over stoichiometry and reaction conditions is paramount to achieving high purity and yield.[1]

G cluster_0 Pathway A: Two-Step Grignard cluster_1 Pathway B: Single-Step Grignard DCDMS Dichlorodimethylsilane Chloro_Intermediate Chloro(dimethyl)vinylsilane DCDMS->Chloro_Intermediate 1. Add VinylMgBr VinylMgBr Vinylmagnesium Bromide Product_A Dimethylphenylvinylsilane Chloro_Intermediate->Product_A 2. Add PhenylMgBr PhenylMgBr Phenylmagnesium Bromide Purification Purification (Fractional Distillation) Product_A->Purification CDPS Chlorodimethylphenylsilane Product_B Dimethylphenylvinylsilane CDPS->Product_B Add VinylMgBr VinylMgBr2 Vinylmagnesium Bromide Product_B->Purification

Caption: General synthetic pathways for Dimethylphenylvinylsilane.

Example Experimental Protocol: Synthesis of (4-vinylphenyl)dimethylsilane

While a detailed protocol for the primary isomer (1125-26-4) is often proprietary, a well-documented synthesis for the related isomer (4556-72-3) illustrates the core chemical principles. This method highlights the use of organolithium reagents, which function similarly to Grignard reagents.

Objective: To synthesize (4-vinylphenyl)dimethylsilane from 1-bromo-4-vinylbenzene.[6]

Step-by-Step Methodology:

  • Reaction Setup: A 100 mL round-bottom flask is charged with 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) dissolved in anhydrous tetrahydrofuran (THF, 15 mL). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 7.5 mL of a 1.6 M solution in hexane) is added dropwise over 30 minutes. The resulting mixture is stirred at -78 °C for 2 hours to form the aryllithium intermediate. Causality Note: The low temperature is critical to prevent side reactions and ensure selective lithium-halogen exchange.

  • Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in THF (20 mL) is added dropwise to the cold reaction mixture. The reaction is then allowed to warm slowly to room temperature and is stirred for an additional 8 hours.

  • Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The product is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to yield the pure product (1.29 g, 80% yield).[6]

Spectroscopic Characterization

Unambiguous identification of the final product is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • ¹H NMR: For Dimethylphenylvinylsilane (1125-26-4), one would expect to see signals corresponding to the methyl protons (a sharp singlet), the vinyl protons (a complex multiplet system), and the phenyl protons (multiplets in the aromatic region).

  • ¹³C NMR: Signals for the methyl carbons, the vinyl carbons, and the aromatic carbons (including the ipso-carbon attached to silicon) would be observed.[5]

For the isomer (4-vinylphenyl)dimethylsilane (4556-72-3) , the following ¹H NMR data has been reported (400 MHz, CDCl₃):[6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.51Doublet2HAromatic protons
7.41Doublet2HAromatic protons
6.72Doublet of doublets1HVinyl proton (-CH=)
5.79Doublet of doublets1HVinyl proton (=CH₂)
5.27Doublet of doublets1HVinyl proton (=CH₂)
4.43Heptet1HSilane proton (Si-H)
0.35Doublet6HMethyl protons (Si-(CH₃)₂)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For Dimethylphenylvinylsilane, the electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[7] Key fragmentation patterns often involve the loss of methyl, vinyl, or phenyl groups from the parent ion, which is diagnostic for structure confirmation.

Key Applications in Research and Industry

The dual functionality of this compound drives its use in several high-performance applications.

Monomer for Silicone Polymers

It is a key monomer in the production of specialty silicone polymers.[1]

  • Vinyl Group: Provides a site for cross-linking via hydrosilylation or free-radical polymerization. This allows for the curing of silicone elastomers and resins, transforming them from liquids or soft gums into durable solids.

  • Phenyl Group: Incorporating phenyl groups into the polysiloxane backbone increases the polymer's thermal stability, oxidative resistance, and refractive index, and improves its performance at low temperatures.[1][8]

G Monomer This compound Monomer PolymerChain ...-Si(Ph)(Me)-O-Si(Me)₂-O-... Monomer->PolymerChain Polymerization CuredNetwork Cross-linked Silicone Network (Elastomer/Resin) PolymerChain->CuredNetwork Curing Reaction (Hydrosilylation) Crosslinker Hydrosilane Crosslinker (e.g., Si-H) Crosslinker->CuredNetwork

Caption: Role of this compound in forming a cured polymer network.

Coupling Agent and Adhesion Promoter

Vinylsilanes are effective coupling agents that enhance the bond between inorganic fillers (like glass, silica, or metal oxides) and organic polymer matrices.[1][9] The silane portion of the molecule can form strong covalent bonds (Si-O-Substrate) with the inorganic surface, while the vinyl group can co-react and entangle with the polymer matrix during curing. This dual reactivity improves the composite material's mechanical strength, moisture resistance, and overall performance.[9]

Intermediate in Organic Synthesis

This compound is also a valuable reagent in more complex organic syntheses. It has been used in the preparation of:

  • Silylmethylcyclopropanes: These are utilized in efficient synthetic routes to form cis- or trans-tetrahydrofurans.[2]

  • Silylgermylnethynes: These serve as potential organometallic reagents and precursors for advanced optoelectronic materials.[2]

Safety and Handling

As a flammable liquid, proper safety precautions are essential when handling this compound.

  • GHS Classification: Flammable liquid and vapor (Category 3).[5]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed and use in a well-ventilated area.[5]

  • Personal Protective Equipment (PPE): Safety glasses or faceshields, chemical-resistant gloves, and appropriate respiratory protection are recommended.

Conclusion

This compound is a high-value chemical reagent whose importance is derived from the synergistic action of its vinyl, phenyl, and dimethylsilyl functionalities. Its role as a monomer for high-performance silicones, a coupling agent for advanced composites, and a versatile synthetic intermediate ensures its continued relevance in both academic research and industrial development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation materials.

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
  • Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
  • Phenyldimethylvinylsilane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
  • Dimethylphenylvinylsilane 98%. Sigma-Aldrich.
  • This compound (CAS 1125-26-4). ChemicalBook.
  • Vinyldimethylphenylsilane (CID 136902). PubChem, National Institutes of Health.
  • Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
  • Vinyl Silane. Hengda Silane & Silicone.
  • Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. ResearchGate.

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An In-depth Technical Guide to the Synthesis of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinylphenyldimethylsilane is a versatile organosilicon monomer of significant interest in materials science and pharmaceutical development. Its unique molecular structure, featuring both a polymerizable vinyl group and a phenyl group that enhances thermal stability, makes it a valuable precursor for a range of applications. These include the synthesis of advanced silicone-based polymers, high-performance coatings, and specialty silanes used as coupling agents to improve the interface between organic polymers and inorganic fillers in composite materials.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several established methods in organosilicon chemistry. The most prominent of these are the Grignard reaction, the Heck coupling reaction, and hydrosilylation. Each of these pathways offers distinct advantages and disadvantages concerning yield, purity, cost, and scalability. The choice of a particular synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the purity requirements of the final product.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a classic and widely employed method for the formation of carbon-silicon bonds.[2] This approach typically involves the reaction of a vinylphenyl Grignard reagent with a suitable chlorodimethylsilane precursor.

Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the vinylphenyl Grignard reagent on the electrophilic silicon atom of chlorodimethylvinylsilane. The Grignard reagent, prepared from the corresponding vinylphenyl halide (typically bromide or chloride) and magnesium metal, acts as a potent carbon-based nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group from the silicon center to form the desired this compound. Tetrahydrofuran (THF) is a common solvent for this reaction as it effectively solvates the Grignard reagent.

Detailed Experimental Protocol

Part A: Preparation of (4-Vinylphenyl)magnesium Bromide

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slowly add a solution of 4-bromostyrene in anhydrous THF to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • Cool the freshly prepared (4-vinylphenyl)magnesium bromide solution in an ice bath.

  • Slowly add a solution of chlorodimethylvinylsilane in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Critical Parameters and Optimization
  • Purity of Reagents and Solvent: The Grignard reaction is highly sensitive to moisture and protic impurities. All glassware must be thoroughly dried, and anhydrous solvents are essential for optimal yields.

  • Initiation of Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish. Activation of the magnesium surface with iodine or 1,2-dibromoethane is often necessary.

  • Temperature Control: The addition of chlorodimethylvinylsilane to the Grignard reagent is exothermic and should be performed at a low temperature to minimize side reactions.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation. The purity of the final product can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the vinyl and phenyl protons, as well as the methyl groups on the silicon atom.[3][4]

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to identify any impurities.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C bond of the vinyl group and the Si-C bonds.

Method 2: Synthesis via Heck Coupling

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds.[6][7] In the context of this compound synthesis, this reaction can be adapted to form a silicon-carbon bond in a "silyl-Heck" variation.[8]

Mechanism and Rationale

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to regenerate the catalyst.[9] For the synthesis of this compound, a silyl halide can be used in a similar catalytic cycle, resulting in the formation of a vinylsilane.[8] This method offers the advantage of using readily available starting materials and often proceeds with high stereoselectivity.[7]

Detailed Experimental Protocol
  • In a reaction vessel, combine the aryl halide (e.g., 4-bromostyrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene or DMF).

  • Add the silylating agent, such as chlorodimethylvinylsilane.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Critical Parameters and Optimization
  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction's efficiency and selectivity.

  • Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for regenerating the active catalyst.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a good reaction rate while minimizing side reactions.

Method 3: Synthesis via Hydrosilylation

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex.[10] For the synthesis of this compound, this would involve the reaction of phenylacetylene with dimethylsilane.

Mechanism and Rationale

The most common catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst.[11] The reaction mechanism generally involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkyne, migratory insertion, and reductive elimination to yield the vinylsilane product.[10] This method can produce vinylsilanes with high regio- and stereoselectivity.[12][13]

Detailed Experimental Protocol
  • In a reaction flask, dissolve phenylacetylene in a dry, inert solvent such as toluene or THF.

  • Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).

  • Slowly add dimethylsilane to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by GC or NMR.

  • Remove the catalyst by filtration through a short plug of silica gel or by treatment with activated carbon.

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Critical Parameters and Optimization
  • Catalyst Activity: The activity of the platinum catalyst can be affected by impurities. It is important to use a high-quality catalyst.

  • Regioselectivity: The addition of the silyl group can occur at either of the two carbons of the alkyne, leading to α- and β-isomers. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.[12]

  • Side Reactions: Potential side reactions include the dehydrogenative silylation and oligomerization of the alkyne.[10]

Comparison of Synthetic Routes

ParameterGrignard ReactionHeck CouplingHydrosilylation
Typical Yield 60-85%70-95%85-98%[11]
Purity Good to Excellent (after distillation)Good to Excellent (after chromatography/distillation)Excellent
Reaction Time 6-10 hours4-12 hours1-6 hours
Key Reagents Vinylphenyl halide, Magnesium, ChlorodimethylvinylsilaneAryl halide, Palladium catalyst, Phosphine ligand, Base, Silylating agentPhenylacetylene, Dimethylsilane, Platinum catalyst
Primary Side Reactions Wurtz couplingHomocoupling of aryl halideIsomerization of vinylsilane, Dehydrogenative silylation[10]
Cost-Effectiveness Moderate (Grignard reagent can be moisture sensitive)Higher (due to palladium catalyst and ligands)Generally higher (due to platinum catalyst cost)
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to catalyst cost and removalAmenable to both lab and industrial scale

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.[14]

  • Chlorosilanes: Chlorosilanes, such as chlorodimethylvinylsilane, are corrosive and react with moisture to produce HCl gas.[15][16] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Flammable Solvents: Many of the solvents used in these syntheses, such as THF and diethyl ether, are highly flammable.[16] Care should be taken to avoid ignition sources.

  • Metal Catalysts: Palladium and platinum catalysts can be toxic and should be handled with care.

Conclusion

The synthesis of this compound can be successfully achieved through several well-established chemical methodologies. The Grignard reaction offers a classic and cost-effective approach, while Heck coupling and hydrosilylation provide more modern and often more efficient alternatives. The choice of the optimal synthetic route will depend on a careful consideration of factors such as desired yield and purity, cost of reagents and catalysts, and the scale of the intended synthesis. This guide provides the necessary foundational knowledge for researchers to make an informed decision and to safely and effectively synthesize this valuable organosilicon monomer.

Experimental Workflows

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification Start 4-Bromostyrene + Mg in THF Grignard_Formation Formation of (4-Vinylphenyl)magnesium Bromide Start->Grignard_Formation Grignard_Reagent (4-Vinylphenyl)magnesium Bromide Reaction Nucleophilic Substitution Grignard_Reagent->Reaction Silane Chlorodimethylvinylsilane Silane->Reaction Quench Quench with NH4Cl(aq) Reaction->Quench Extraction Extraction with Et2O Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Heck Coupling Workflow

Heck_Workflow cluster_reactants Reactant Mixture cluster_reaction Reaction cluster_workup Workup and Purification Reactants 4-Bromostyrene + Silylating Agent + Pd Catalyst + Ligand + Base Heating Heating under Inert Atmosphere Reactants->Heating Filtration Filtration Heating->Filtration Washing Washing with Water/Brine Filtration->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Heck coupling reaction.

References

  • Exploring the Synthesis and Applic
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  • Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane - ResearchG
  • (4 - vinyl phenyl) dimethyl silane synthesis - ChemicalBook
  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
  • Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem
  • Chloro(dimethyl)vinylsilane 97 1719-58-0 - Sigma-Aldrich
  • (4 - vinyl phenyl) dimethyl silane(4556-72-3) 1H NMR spectrum - ChemicalBook
  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles - MDPI
  • SAFETY D
  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
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  • Chloro(dimethyl)vinylsilane - Apollo Scientific
  • Comparative Guide to Phenylvinyldimethoxysilane Synthesis: A Cross-Protocol Valid
  • Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR] - Chemical Shifts
  • Platinum-Catalyzed Hydrosilyl
  • Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E)
  • Vinylsilane synthesis - Organic Chemistry Portal
  • Heck Reaction - Organic Chemistry Portal
  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC - NIH
  • SAFETY D
  • [Syntheses and NMR study of [(2-dimethylaminomethyl)phenyl]vinylsilane derivatives and (2-dimethylaminomethyl ... - Yonsei University
  • Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene - Semantic Scholar
  • Vinylmagnesium chloride synthesis - ChemicalBook
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - ResearchG
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube
  • Dimethylphenylvinylsilane - Hubei Co-Formula M
  • Vinyl Silane - hengda silane & silicone
  • Synthesis of Vinylsilanes - ResearchG
  • Heck Reaction - Chemistry LibreTexts
  • Dimethylphenylsilane(766-77-8) 1H NMR spectrum - ChemicalBook
  • vinyl bromide - Organic Syntheses Procedure
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  • US2816937A - Preparation of phenyl magnesium chloride - Google P
  • CN114262342B - Method for purifying phenyl silane - Google P
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Introduction: The Molecular Architecture of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Vinylphenyldimethylsilane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₁₀H₁₄Si). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control of organosilicon compounds. This document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral features, providing a framework for expert interpretation.

This compound (CAS 1125-26-4) is a versatile organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a vinyl group.[1] This unique combination of saturated alkyl, aromatic, and unsaturated alkenyl moieties makes it a valuable building block in polymer chemistry and organic synthesis. ¹H NMR spectroscopy is the primary analytical tool for verifying its structure, assessing its purity, and understanding its electronic environment.

The molecule's structure presents three distinct proton environments, each with a characteristic signature in the ¹H NMR spectrum: the dimethylsilyl group, the aromatic phenyl ring, and the vinylic system. Understanding the chemical shifts and coupling patterns of these protons is paramount for unambiguous identification.

Figure 1: Molecular structure of this compound.

Principles of Spectral Interpretation: Causality of Chemical Shifts and Coupling

The ¹H NMR spectrum of this compound is a direct reflection of its electronic structure. The electronegativity of silicon (1.90 on the Pauling scale) compared to carbon (2.55) and the magnetic anisotropy of the π-systems in the phenyl and vinyl groups are the dominant factors governing the observed chemical shifts.

  • Dimethylsilyl Protons (-Si(CH₃)₂): Silicon is more electropositive than carbon, leading to increased electron density around the methyl protons. This causes a significant shielding effect, shifting their resonance to a high-field (low ppm) region, typically well below 1.0 ppm.

  • Phenyl Protons (-C₆H₅): These protons are deshielded by the ring current effect of the aromatic system, placing their signals in the characteristic aromatic region (7.0-8.0 ppm). The protons are chemically non-equivalent and often present as two overlapping multiplets corresponding to the ortho, meta, and para positions.

  • Vinyl Protons (-CH=CH₂): The vinyl protons constitute a complex spin system (AMX or ABC type) due to their distinct chemical environments and mutual spin-spin coupling. Their signals appear in the olefinic region (5.5-7.0 ppm). The unique coupling constants between them are definitive for structural confirmation.

    • Geminal Coupling (²J): Coupling between the two protons on the terminal CH₂ group (H꜀ and Hₜ).

    • Vicinal Cis Coupling (³J_cis): Coupling between the alpha proton (Hₐ) and the cis-beta proton (H꜀).

    • Vicinal Trans Coupling (³J_trans): Coupling between the alpha proton (Hₐ) and the trans-beta proton (Hₜ). Typically, ³J_trans > ³J_cis, a foundational principle in stereochemical assignment.[2]

Detailed ¹H NMR Spectral Analysis

The following table summarizes the expected ¹H NMR data for this compound, synthesized from spectral databases and literature precedents for analogous vinylsilane structures.[3] The spectrum is typically recorded in deuterated chloroform (CDCl₃) and referenced to the residual solvent signal at 7.26 ppm.

Proton Assignment Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Si-(CH ₃)₂-~ 0.4Singlet (s)6HN/A
=CH ₂ (cis to Si)H꜀~ 5.7Doublet of Doublets (dd)1H³J_trans ≈ 20 Hz, ²J_gem ≈ 4 Hz
=CH ₂ (trans to Si)Hₜ~ 6.1Doublet of Doublets (dd)1H³J_cis ≈ 15 Hz, ²J_gem ≈ 4 Hz
Si-CH =Hₐ~ 6.5Doublet of Doublets (dd)1H³J_trans ≈ 20 Hz, ³J_cis ≈ 15 Hz
C₆H ₅ (meta, para)-~ 7.3-7.4Multiplet (m)3H-
C₆H ₅ (ortho)-~ 7.5-7.6Multiplet (m)2H-

Analysis Narrative:

  • The Dimethylsilyl Singlet (δ ~ 0.4 ppm): The most upfield signal is a sharp singlet integrating to six protons, unequivocally assigned to the two equivalent methyl groups on the silicon atom. Its high-field position is a classic indicator of protons attached to a carbon bonded to silicon.

  • The Phenyl Multiplets (δ ~ 7.3-7.6 ppm): The aromatic region contains signals integrating to five protons. Due to the influence of the dimethylsilyl substituent, the ortho protons are slightly deshielded compared to the meta and para protons, often resulting in two distinct, overlapping multiplet envelopes.

  • The Vinyl AMX System (δ ~ 5.7-6.5 ppm): This is the most information-rich region of the spectrum.

    • The signal for Hₐ (the proton on the silicon-bound carbon) appears furthest downfield (~6.5 ppm) due to the combined deshielding effects of the double bond and the phenylsilyl group. It appears as a doublet of doublets, split by both H꜀ and Hₜ.

    • The signals for the terminal vinyl protons, H꜀ and Hₜ, appear as two separate doublets of doublets. The large coupling constant (~20 Hz) corresponds to the trans relationship (³J_trans), while the smaller vicinal coupling (~15 Hz) corresponds to the cis relationship (³J_cis).[3] Both are further split by a small geminal coupling (~4 Hz). This distinct pattern is a definitive fingerprint of the vinylsilane moiety.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental procedure. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

4.1. Materials and Equipment

  • This compound (liquid)

  • Deuterated Chloroform (CDCl₃), 99.8%+ D, with or without Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Step-by-Step Methodology

  • Sample Preparation (The Foundation of Quality):

    • Concentration: Prepare a solution of approximately 5-15 mg of this compound in 0.6-0.7 mL of CDCl₃.[4] This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans without causing viscosity-related line broadening.

    • Dissolution: Add the solvent to a clean, dry vial containing the sample. Cap and vortex gently until the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.

    • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into the NMR tube.[4] This step is non-negotiable as it removes microscopic particulate matter that severely distorts magnetic field homogeneity, leading to broad, uninterpretable peaks.

    • Depth and Capping: Ensure the sample height in the tube is between 4.0 and 5.0 cm. Cap the tube securely to prevent solvent evaporation, which would alter the concentration and compromise the field lock.

  • Instrument Setup and Data Acquisition:

    • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from CDCl₃ to "lock" the magnetic field, compensating for any drift.

    • Shimming: Perform an automated or manual shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in narrow, symmetrical peak shapes. A well-shimmed sample is the hallmark of a careful experimentalist.

    • Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals from ~-1 to 15 ppm are captured.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (D1): Set D1 to at least 5 seconds. This delay allows for nearly complete T₁ relaxation of all protons, ensuring that the resulting peak integrals are quantitatively accurate.

      • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data points are collected for resolving fine coupling patterns.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-15 mg of Sample prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 prep4 Cap Securely prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Shim B₀ Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Sources

Introduction: The Analytical Significance of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Vinylphenyldimethylsilane

This compound (VPDMS), also known as dimethyl(phenyl)(vinyl)silane, is an organosilicon compound with the chemical formula C₁₀H₁₄Si.[1][2] Its hybrid structure, featuring both a reactive vinyl group and a stable phenyl group attached to a dimethylsilyl core, makes it a valuable monomer and intermediate in polymer chemistry, particularly in the synthesis of silicones and other advanced materials. Accurate analytical characterization of VPDMS is critical for quality control, reaction monitoring, and impurity profiling. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a detailed examination of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), the most common ionization technique for this class of volatile compounds. We will explore the underlying principles of its fragmentation, detail a practical experimental protocol, and provide a systematic interpretation of its mass spectrum.

Electron Ionization (EI) Mass Spectrometry: Principles and Application to VPDMS

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the ejection of an electron to form a molecular ion (M•+) and inducing extensive, reproducible fragmentation.[3] The resulting mass spectrum is a distinct fingerprint of the molecule, revealing its molecular weight and providing clues to its structure through the pattern of fragment ions.

For a volatile and thermally stable compound like VPDMS, GC-EI-MS is the ideal analytical approach.[4][5] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides definitive identification.

Experimental Protocol: GC-EI-MS Analysis of this compound

This protocol outlines a standard self-validating methodology for the analysis of VPDMS. The choice of parameters is grounded in established practices for volatile organosilicon compounds to ensure robust and reproducible results.[6][7]

1. Sample Preparation:

  • Rationale: Dilution in a volatile, non-polar solvent is crucial to prevent column overloading and ensure sharp chromatographic peaks. Heptane is an excellent choice due to its inertness and compatibility with common GC stationary phases.[6]

  • Procedure:

    • Prepare a stock solution of VPDMS at 1 mg/mL in n-heptane.

    • Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Rationale: A non-polar "5% phenyl" column (e.g., DB-5MS) provides excellent resolution for aromatic and organosilicon compounds. The temperature program is designed to ensure the elution of VPDMS as a sharp peak while separating it from potential contaminants.

  • Parameters:

    • Column: TG-5 SILMS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

    • Injection: 1 µL, splitless mode.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Program: Initial temperature of 80°C (hold for 1 min), then ramp at 20°C/min to 250°C (hold for 5 min).[7]

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Standard 70 eV electron energy is used to ensure fragmentation patterns are consistent with established spectral libraries, such as the NIST database.[7] The mass range is set to cover the molecular ion and all significant fragments.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 250°C.[7]

    • Mass Range: m/z 40-250.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 VPDMS Sample prep2 Dilute in n-Heptane (10 µg/mL) prep1->prep2 gc GC Injection (Splitless, 1µL) prep2->gc sep Chromatographic Separation (DB-5MS Column) gc->sep ms EI-MS Detection (70 eV) sep->ms process Acquire Mass Spectrum ms->process library Compare to NIST Library process->library interpret Interpret Fragmentation process->interpret

Caption: Workflow for the GC-EI-MS analysis of this compound.

Interpretation of the this compound EI Mass Spectrum

The electron ionization mass spectrum of VPDMS is characterized by a clear molecular ion and a series of highly diagnostic fragment ions. The fragmentation is governed by the relative stability of the resulting carbocations and silylium ions, with cleavages occurring at the weakest bonds of the molecular ion.[3][8] The reference spectrum for this analysis is provided by the NIST Mass Spectrometry Data Center.[9]

Molecular Ion (M•+): The molecular formula of VPDMS is C₁₀H₁₄Si, giving it a molecular weight of 162.3 g/mol .[1][2] The mass spectrum exhibits a distinct molecular ion peak at m/z 162 . The presence of this peak confirms the molecular weight of the analyte.

Key Fragmentation Pathways

The fragmentation of the VPDMS molecular ion is dominated by cleavages adjacent to the silicon atom. This is because the resulting positive charge is effectively stabilized by the silicon atom, forming stable silylium ions.

  • Loss of a Methyl Radical (•CH₃): This is the most favorable and characteristic fragmentation pathway for dimethylsilyl compounds. The cleavage of a Si-CH₃ bond results in the formation of a highly stable resonance-stabilized silylium ion. This fragment appears at m/z 147 ([M-15]⁺) and is typically the base peak (the most intense peak) in the spectrum.

  • Loss of a Vinyl Radical (•CH=CH₂): Cleavage of the Si-vinyl bond leads to the loss of a 27 Da neutral fragment. This results in the formation of the dimethylphenylsilyl cation at m/z 135 ([M-27]⁺).

  • Loss of a Phenyl Radical (•C₆H₅): Less favorable than methyl loss, the cleavage of the Si-phenyl bond results in the loss of a 77 Da neutral fragment. This produces the vinyldimethylsilyl cation at m/z 85 ([M-77]⁺).

  • Rearrangement and Benzene Loss: A notable fragmentation pathway in phenyl-containing silanes involves rearrangement followed by the elimination of a neutral benzene molecule (C₆H₆, 78 Da).[10] This likely proceeds through the transfer of a hydrogen atom from a methyl group to the phenyl ring, forming an ion at m/z 84 ([M-78]⁺).

Summary of Major Fragment Ions
m/zProposed Ion StructureNeutral LossComments
162[C₆H₅-Si(CH₃)₂-CH=CH₂]•+-Molecular Ion (M•+)
147[C₆H₅-Si(CH₃)-CH=CH₂]⁺•CH₃ (15 Da)Base Peak . Highly stable silylium ion.
135[C₆H₅-Si(CH₃)₂]⁺•C₂H₃ (27 Da)Loss of the vinyl group.
105[C₆H₅-Si]⁺•CH₃, •C₂H₄Further fragmentation from m/z 135.
85[Si(CH₃)₂-CH=CH₂]⁺•C₆H₅ (77 Da)Loss of the phenyl group.
77[C₆H₅]⁺•Si(CH₃)₂C₂H₃ (85 Da)Phenyl cation.

Primary Fragmentation Pathways of this compound

G cluster_frags M [M]•+ m/z 162 F147 [M-CH₃]⁺ m/z 147 (Base Peak) M->F147 - •CH₃ F135 [M-C₂H₃]⁺ m/z 135 M->F135 - •C₂H₃ (vinyl) F85 [M-C₆H₅]⁺ m/z 85 M->F85 - •C₆H₅ (phenyl) F77 [C₆H₅]⁺ m/z 77 M->F77 - •Si(CH₃)₂C₂H₃

Sources

The Spectroscopic Signature of Vinylphenyldimethylsilane: A Technical Guide to its UV/Visible Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV/Vis) spectrum of vinylphenyldimethylsilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles governing the electronic transitions of this organosilicon compound, offers a detailed experimental protocol for its spectral acquisition, and discusses the structural nuances that define its interaction with ultraviolet and visible light.

Introduction: Unveiling the Chromophoric Landscape of this compound

This compound [(CH₂=CH)Si(CH₃)₂C₆H₅] is a fascinating molecule from a spectroscopic perspective, primarily due to the interplay of its distinct chromophoric systems: the phenyl group and the vinyl group. The silicon atom, while not a chromophore in the traditional sense, plays a crucial role in electronically coupling these two π-systems, thereby influencing the overall UV/Vis absorption profile.

The phenyl group is a well-characterized chromophore, exhibiting characteristic π → π* transitions. These transitions involve the excitation of electrons from the bonding π molecular orbitals to the antibonding π* molecular orbitals of the benzene ring. Similarly, the vinyl group possesses a π → π* transition associated with its carbon-carbon double bond. The presence of the dimethylsilyl bridge can modulate the energy of these transitions through inductive effects and potential d-π orbital interactions, offering a unique spectral signature compared to its purely carbon-based analogs. Understanding this signature is paramount for applications ranging from polymer chemistry, where it serves as a monomer, to its use as a synthetic intermediate.

UV/Visible Spectral Profile of this compound

The UV/Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, a direct consequence of the aforementioned π → π* electronic transitions within the phenyl and vinyl moieties.

Based on the digitized spectrum available from the National Institute of Standards and Technology (NIST) WebBook, this compound exhibits distinct absorption bands.[1][2][3][4] While specific molar absorptivity (ε) values and the solvent used for the NIST measurement are not provided, the spectral data can be summarized as follows:

Estimated Absorption Maximum (λmax)Probable Electronic TransitionAssociated Chromophore
~210 nmπ → πPhenyl Group (E-band) & Vinyl Group
~250-260 nmπ → πPhenyl Group (B-band)

Note: The λmax values are estimations derived from the graphical representation of the spectrum provided by NIST.

The absorption band around 250-260 nm is characteristic of the B-band ("Benzenoid" band) of the phenyl ring, which arises from a π → π* transition. This band often displays fine vibrational structure in non-polar solvents, although this is not clearly resolved in the available spectrum. The more intense absorption at shorter wavelengths (around 210 nm) is likely a composite of the E-band (from "Ethylenic") of the phenyl group and the primary π → π* transition of the vinyl group. For comparison, styrene, a close structural analog, displays a strong absorption peak around 245 nm.[5][6]

Deciphering the Electronic Transitions

The observed UV/Vis spectrum of this compound is a manifestation of its underlying molecular orbital structure. The primary electronic transitions are of the π → π* type, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]

In this compound, the HOMO is expected to have significant contributions from the π-orbitals of both the phenyl and vinyl groups, while the LUMO will be the corresponding antibonding π* orbital. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax).

electronic_transitions HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO Ground_State Ground State (S₀) Excited_State Excited State (S₁) Ground_State->Excited_State hν (UV Photon)

Figure 1: A simplified diagram illustrating the π → π* electronic transition in this compound upon absorption of UV radiation.

The silicon atom can influence these transitions in several ways:

  • Inductive Effect: The dimethylsilyl group is generally considered to be electron-donating, which can slightly raise the energy of the HOMO, potentially leading to a bathochromic (red) shift compared to unsubstituted benzene.

  • Hyperconjugation: Interaction between the C-Si σ-bond and the π-system (σ-π hyperconjugation) can also affect the energy levels of the molecular orbitals.[8][9]

The Influence of Solvent on the Spectrum

The choice of solvent can significantly impact the UV/Vis spectrum of a compound. These solvent effects arise from differential solvation of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Experimental Protocol for Acquiring the UV/Visible Spectrum

The following protocol provides a standardized methodology for obtaining the UV/Vis spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A 1. Select Spectroscopic Grade Solvent (e.g., Cyclohexane, Ethanol) B 2. Prepare a Stock Solution (e.g., 1 mg/mL) A->B C 3. Perform Serial Dilutions to obtain a series of concentrations B->C D 4. Calibrate Spectrophotometer with a solvent blank E 5. Measure Absorbance of each dilution across the UV-Vis range (e.g., 200-400 nm) D->E F 6. Verify Beer-Lambert Law (Absorbance vs. Concentration) E->F G 7. Identify λmax from the spectrum of an appropriately diluted sample H 8. Calculate Molar Absorptivity (ε) if path length and concentration are known G->H

Figure 2: A flowchart outlining the key steps for the experimental acquisition and analysis of the UV/Visible spectrum of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm). Cyclohexane or ethanol are common choices for non-polar and polar environments, respectively.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Measurement:

    • Turn on the UV/Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Measure the absorbance of each of the prepared dilutions, scanning across the desired wavelength range.

  • Data Analysis:

    • Plot the spectra (absorbance vs. wavelength) to identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of this line will be the product of the molar absorptivity and the path length of the cuvette (typically 1 cm).

Conclusion

The UV/Visible spectrum of this compound is a powerful tool for its characterization and quantification. Dominated by π → π* transitions of the conjugated phenyl and vinyl groups, the spectrum provides valuable insights into the electronic structure of this versatile organosilicon compound. The position and intensity of the absorption bands are influenced by the electronic interplay between the aromatic ring, the double bond, and the silicon atom. For any practical application, a carefully executed experimental protocol, including the appropriate choice of solvent, is essential for obtaining accurate and reproducible spectral data. This guide provides the foundational knowledge and a practical framework for researchers and scientists working with this compound.

References

  • National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Silane, phenyl-. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Phenyldimethylvinylsilane. NIST Chemistry WebBook. [Link]
  • Fleming, I., Barbero, A., & Walter, D. (1997). Stereo- and Regioselective Reactions of Vinylsilanes. Chemical Reviews, 97(6), 2063–2192.
  • ResearchGate. UV-Vis absorption spectrum and computational study of the small-molecules. [Link]
  • Lau, P. W. K. (1977). Reactions of vinylsilanes and allylsilanes. McGill University eScholarship. [Link]
  • Mayr, H., et al. (2021). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Chemistry – A European Journal, 27(65), 16253-16264.
  • Wikipedia. Molecular electronic transition. [Link]
  • Wikipedia.
  • El-Sayed, R., & Ali, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substitutedthiophene Dyes. ChemistrySelect, 6(4), 633-639.
  • Sadowski, B., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2305.
  • ResearchGate. (i) UV-Vis absorbance spectrum of styrene in methanol. (ii)
  • Mennucci, B. (2010). The Simulation of UV-Vis Spectroscopy with Computational Methods. In Silico Spectroscopies.
  • Gutow, J. (2012). Styrene. University of Wisconsin-Oshkosh. [Link]
  • ResearchGate. Figure S7 a) UV-vis spectral changes of a styrene-DVB (65:35 w/w).... [Link]
  • Ridha, S. M. A., & Ghaleb, Z. T. (2023). The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. Egyptian Journal of Engineering and Applied Sciences, 1(1), 1-10.
  • Karaush-Karmazin, N. N., et al. (2020). Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. RSC Advances, 10(46), 27653-27663.

Sources

An In-Depth Technical Guide to the Physical Properties of Dimethylphenylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Characteristics of a Versatile Organosilane

Dimethylphenylvinylsilane (CAS No. 1125-26-4), a unique organosilicon compound, serves as a critical building block and intermediate in advanced materials synthesis. Featuring a reactive vinyl group, two methyl substituents, and a phenyl group attached to a central silicon atom, its molecular architecture imparts a valuable combination of thermal stability, reactivity, and tailored solubility. This guide provides an in-depth exploration of its core physical properties, offering researchers, scientists, and drug development professionals a foundational understanding rooted in both established data and the causal logic behind experimental characterization. Our focus is on not just what the properties are, but how they are reliably determined and why they are significant for material science and synthetic applications.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Dimethylphenylvinylsilane is a colorless, clear liquid with a unique combination of aliphatic, aromatic, and vinylic functionalities centered on a silicon atom.

Key Identifiers:
  • Chemical Name: Dimethylphenylvinylsilane

  • Synonyms: Vinyldimethylphenylsilane, Ethenyldimethylphenylsilane, Phenyldimethylvinylsilane

  • CAS Number: 1125-26-4

  • Molecular Formula: C₁₀H₁₄Si

  • Linear Formula: C₆H₅Si(CH₃)₂CH=CH₂

The arrangement of these groups is fundamental to its physical and chemical behavior, from its boiling point to its reactivity in polymerization.

Caption: Molecular structure of Dimethylphenylvinylsilane.

Section 2: Core Physical and Thermochemical Properties

The following table summarizes the key physical properties of Dimethylphenylvinylsilane, which are critical for its handling, processing, and application in various chemical systems.

PropertyValueSignificance & Causality
Molecular Weight 162.30 g/mol [1][2][3]Governs stoichiometric calculations and influences colligative properties.
Appearance Colorless, clear liquid[4][5]Indicates high purity; absence of color suggests no conjugated chromophores extending beyond the phenyl group or impurities.
Density 0.892 g/mL at 25 °C[1][2][6]Essential for converting mass to volume for reagent measurement. The value, less than water, is typical for non-halogenated organosilanes.
Boiling Point 82 °C at 20 mmHg[1][2][4][5][6]The reduced pressure boiling point indicates that the compound is amenable to purification by vacuum distillation, preventing thermal decomposition.
Refractive Index (n₂₀/D) 1.507[1][2][6]A sensitive measure of purity. The relatively high value is attributed to the presence of the phenyl group, which increases polarizability.
Flash Point 59.4 °C (closed cup)[1][6]Classifies the material as a flammable liquid, dictating necessary safety protocols for storage and handling to avoid ignition sources.[1][5][6][7]
Solubility Insoluble in water[8]The hydrophobic nature of the phenyl and methyl groups dominates, making it immiscible with polar protic solvents like water.

Section 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is invaluable for identifying the key functional groups within the molecule. The vibrations of the Si-Vinyl and Si-Phenyl bonds provide highly characteristic signals.

Predicted IR Absorptions for Dimethylphenylvinylsilane:

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale & Comments
~3070, ~3050=C-H Stretch (Aromatic/Vinyl)MediumC-H stretches on sp² hybridized carbons appear above 3000 cm⁻¹. This region confirms the presence of both phenyl and vinyl groups.
~2960-C-H Stretch (Aliphatic)MediumCharacteristic C-H stretch for the methyl groups attached to silicon.
~1600C=C Stretch (Vinyl)MediumA key diagnostic peak for the vinyl group attached to silicon.[9]
~1590, ~1485C=C Stretch (Aromatic Ring)MediumThese peaks arise from the stretching vibrations within the phenyl ring.
~1428Si-Phenyl StretchStrongA characteristic and often strong absorption for a phenyl group directly bonded to a silicon atom.
~1410=CH₂ Scissoring (Vinyl)MediumBending vibration of the terminal vinyl hydrogens.[9]
~1250Si-CH₃ Symmetric BendStrongA very strong and sharp peak, highly characteristic of methyl groups on a silicon atom.
~1010, ~960=C-H Bending (Vinyl)StrongOut-of-plane bending vibrations for the vinyl group are typically strong and provide clear evidence of this functionality.[9]
~800Si-CH₃ RockingStrongAnother characteristic vibration of the Si-methyl groups.
~730, ~700C-H Out-of-Plane BendStrongStrong absorptions indicative of a monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Spectrum (in CDCl₃, referenced to TMS at 0.00 ppm):

The vinyl group protons will form a complex multiplet system (an AMX or DDX pattern) due to geminal and vicinal coupling.

  • ~7.60 - 7.30 ppm (m, 5H): Protons of the phenyl group. The multiplet pattern arises from the different chemical environments of the ortho, meta, and para protons.

  • ~6.20 - 5.70 ppm (m, 3H): The three protons of the vinyl group (-CH=CH₂). This will be a complex, characteristic pattern resulting from one proton on the alpha-carbon and two on the beta-carbon, all coupling to each other.

  • ~0.30 ppm (s, 6H): The six equivalent protons of the two methyl groups attached to the silicon atom. The upfield shift is due to the electropositive nature of silicon. The signal is a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

  • ~138 ppm: Quaternary carbon of the phenyl group attached to silicon (ipso-carbon).

  • ~137 ppm: Alpha-carbon of the vinyl group (-C H=CH₂).

  • ~134 ppm: Beta-carbon of the vinyl group (-CH=C H₂).

  • ~133, 129, 128 ppm: The four distinct protonated carbons of the phenyl ring (ortho, meta, para).

  • ~ -2.0 ppm: The carbons of the two equivalent methyl groups. The negative chemical shift is highly characteristic of methyl groups bonded to silicon.

Section 4: Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for its determination. The protocols described here represent self-validating systems for ensuring accuracy and reproducibility.

Workflow for Comprehensive Physical Property Analysis

cluster_0 Purity & Identity Verification cluster_1 Physical Constants Measurement cluster_2 Safety & Thermal Properties GC Purity by GC-FID Density Density (ASTM D4052) GC->Density Sample Confirmed >98% Pure RI Refractive Index GC->RI Sample Confirmed >98% Pure BP Boiling Point (Vacuum) GC->BP Sample Confirmed >98% Pure FP Flash Point (Closed Cup) GC->FP Sample Confirmed >98% Pure TGA Thermal Stability (TGA) GC->TGA Sample Confirmed >98% Pure NMR Structure by 1H/13C NMR NMR->GC FTIR Functional Groups by FTIR FTIR->NMR

Caption: Logical workflow for the characterization of Dimethylphenylvinylsilane.

Protocol 1: Determination of Density using a Digital Density Meter
  • Causality: This method, compliant with ASTM D4052, is chosen for its high precision, small sample volume requirement, and excellent temperature control, which is critical as density is temperature-dependent.

  • Methodology:

    • Calibration: Calibrate the digital density meter at 25.0 ± 0.1 °C using dry air and high-purity, degassed water according to the instrument's specifications.

    • Sample Preparation: Ensure the Dimethylphenylvinylsilane sample is free of bubbles and particulates.

    • Injection: Introduce the sample into the oscillating U-tube of the density meter using a syringe. Ensure the tube is completely filled without any air bubbles.

    • Equilibration: Allow the sample to thermally equilibrate to the measurement temperature of 25.0 °C. The instrument will indicate a stable reading.

    • Measurement: Record the density reading in g/cm³ (g/mL) once the value has stabilized.

    • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, followed by isopropanol) and dry completely with a stream of air or nitrogen before the next measurement.

Protocol 2: Determination of Purity by Gas Chromatography (GC)
  • Causality: Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for determining the purity of volatile and semi-volatile organic compounds like silanes. Its high resolving power separates the main component from trace impurities.

  • Methodology:

    • System Configuration:

      • Injector: Split/Splitless, 250 °C.

      • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

      • Detector: FID, 300 °C.

    • Sample Preparation: Prepare a dilute solution of Dimethylphenylvinylsilane (~1 mg/mL) in a high-purity solvent such as heptane or toluene.

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area percent of the main peak relative to the total area of all peaks detected.

Section 5: Safety and Handling

Authoritative grounding in safety is non-negotiable when handling chemical reagents. Dimethylphenylvinylsilane is classified as a flammable liquid and requires appropriate precautions.

  • GHS Classification: Flammable Liquid, Category 3.[1][5][6][7]

  • Signal Word: Warning.[1][5][6][7]

  • Hazard Statement: H226: Flammable liquid and vapor.[1][5][6][7]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is noted to be moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a flame-retardant lab coat.

Conclusion

The physical properties of Dimethylphenylvinylsilane define its profile as a high-purity, flammable liquid organosilane. Its density, boiling point, and refractive index are key quality control parameters, reliably measured by established standard methodologies. Spectroscopic analysis, even when predictive, confirms its unique molecular structure containing phenyl, methyl, and vinyl groups attached to a central silicon atom. A thorough understanding of these properties, coupled with strict adherence to safety protocols, is essential for its successful application in the synthesis of advanced polymers and specialty chemical intermediates.

References

  • Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/483435]
  • Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/product/aldrich/483435]
  • Dimethylphenylvinylsilane (Chem-Impex). [URL: https://www.chemimpex.com/products/dimethylphenylvinylsilane]
  • Dimethylphenylvinylsilane (Hubei Co-Formula Material Tech Co.,Ltd.). [URL: https://www.cfmats.com/silane/vinyl-silane/dimethylphenylvinylsilane.html]
  • Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.
  • Dimethylphenylvinylsilane (Tokyo Chemical Industry). [URL: https://www.tcichemicals.com/US/en/p/D5645]
  • Dimethyl(phenyl)(vinyl)silane / Dimethylphenylvinylsilane CAS 1125-26-4 (UCHEM). [URL: https://www.u-chem.com/products/dimethylphenylvinylsilane-cas-1125-26-4.html]
  • Measuring Refractive Index (Save My Exams). [URL: https://www.savemyexams.com/physics/a-level-edexcel-ial/revision-notes/1-mechanics-materials/1-2-mechanics/1-2-10-measuring-refractive-index/]
  • Vinyldimethylphenylsilane (PubChem, NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136902]
  • ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (Anton Paar). [URL: https://www.anton-paar.com/corp-en/services-support/document-finder/standard-guides/astm-d4052/]
  • ASTM D1505 - Density Testing Lab (Touchstone Research Laboratory). [URL: https://www.trl.com/testing_services_web/physical_properties/density_gradient.html]
  • ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid (Ayalytical). [URL: https://www.ayalytical.com/astm-d7777-standard-test-method-for-density-relative-density-and-api-gravity-of-liquids-by-portable-digital-density-meter/]
  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment (Springer). [URL: https://link.springer.com/article/10.1007/s002160051515]
  • Analysis of Silanes (Wasson-ECE Instrumentation). [URL: https://www.wasson-ece.com/wp-content/uploads/2017/02/Silane-Analysis.pdf]
  • Use of Capillary Gas Chromatography for Determining Hydrocarbons in High-Purity Silane (ResearchGate). [URL: https://www.researchgate.net/publication/236166164_Use_of_Capillary_Gas_Chromatography_for_Determining_Hydrocarbons_in_High-Purity_Silane]
  • NMR Chemical Shifts of Trace Impurities (Journal of Organic Chemistry). [URL: https://pubs.acs.org/doi/10.1021/jo971176v]
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (Human Metabolome Database). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0000092]
  • 13C NMR Chemical Shifts (Oregon State University). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy]
  • Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/483435]
  • Dimethylphenylvinylsilane 98% (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/483435?lang=en&region=US]
  • [Determination of chlorosilanes by gas chromatography] (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/1323385/]
  • Determination of Boiling Point of Organic Compounds (GeeksforGeeks). [URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]
  • 1H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane (ResearchGate). [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-polymethyl-dimethylvinylsiloxy-siloxane-with-defect-free-structure-a_fig1_236166164]
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination (Chemistry LibreTexts). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
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Reactivity of the vinyl group in Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Vinylphenyldimethylsilane

Authored by a Senior Application Scientist

Foreword: The Versatile Synthon

This compound (CAS No. 1125-26-4) stands as a uniquely versatile molecule in the landscape of organosilicon chemistry.[1] Its structure, featuring a reactive vinyl group, a thermally stabilizing phenyl group, and two methyl substituents on a central silicon atom, offers a powerful combination of functionalities for synthetic chemists.[1][2] This guide provides an in-depth exploration of the reactivity centered on the vinyl moiety, offering both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development and material science. We will delve into the core reactions that make this compound an invaluable synthon: hydrosilylation, polymerization, and palladium-catalyzed cross-coupling.

Molecular Architecture and Reactivity Profile

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic and steric environment created by the adjacent dimethylphenylsilyl group. Silicon's electropositive nature, compared to carbon, polarizes the Si-C bond, which in turn influences the electron density of the C=C double bond. This electronic perturbation, combined with the steric bulk of the silyl group, dictates the regioselectivity and stereoselectivity of addition reactions.

Physicochemical Properties

A clear understanding of the physical properties is paramount for handling and reaction setup.

PropertyValueSource
CAS Number 1125-26-4[3]
Molecular Formula C₁₀H₁₄Si[3][4]
Molecular Weight 162.30 g/mol [2][4]
Boiling Point 82 °C / 15 mmHg[2]
Density 0.891 g/mL[2]
Refractive Index 1.5048 @ 20°C[2]
Flash Point 59 °C[2]

Note: Data compiled from various sources. Always refer to the specific Certificate of Analysis for the batch in use.

Hydrosilylation: An Atom-Economical Pathway

Hydrosilylation is the addition of a Si-H bond across the vinyl group's double bond, representing a highly efficient and atom-economical method for creating new silicon-carbon bonds.[5] This reaction is almost exclusively performed catalytically, with platinum-based complexes being the historical and industrial standard.[5][6][7]

The Chalk-Harrod Mechanism: A Foundational Model

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[5][7][8] Understanding this cycle is critical for optimizing reaction conditions and predicting outcomes.

Causality in the Catalytic Cycle: The cycle begins with the oxidative addition of the hydrosilane to the low-valent platinum catalyst (I), a step that activates the Si-H bond. The alkene (this compound) then coordinates to the platinum center (II). Migratory insertion of the alkene into the Pt-H bond (III) is a key step that determines the regioselectivity. For terminal alkenes like our substrate, this insertion typically places the silicon on the terminal carbon (anti-Markovnikov addition) to relieve steric hindrance. The final step is the reductive elimination of the alkylsilane product, regenerating the active catalyst (IV).

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle Pt0 Pt(0) Catalyst Pt_Complex1 Oxidative Addition (I) Pt0->Pt_Complex1 + R'₃SiH Pt_Complex2 Alkene Coordination (II) Pt_Complex1->Pt_Complex2 + C=C Pt_Complex3 Migratory Insertion (III) Pt_Complex2->Pt_Complex3 Pt_Complex4 Reductive Elimination (IV) Pt_Complex3->Pt_Complex4 Pt_Complex4->Pt0 - Product Product Alkylsilane Product Pt_Complex4->Product Hydrosilane Hydrosilane (R'₃SiH) Hydrosilane->Pt_Complex1 Alkene This compound Alkene->Pt_Complex2 caption Fig. 1: The Chalk-Harrod mechanism for hydrosilylation. ATRP_Workflow Setup 1. Reaction Setup (Schlenk Flask, Inert Atm.) Reagents 2. Charge Reagents (Monomer, Solvent, Ligand) Setup->Reagents Initiator 3. Add Initiator & Catalyst (e.g., EBiB, Cu(I)Br) Reagents->Initiator Degas 4. Degas Mixture (Freeze-Pump-Thaw Cycles) Initiator->Degas Polymerize 5. Polymerization (Heat to Temp., Stir) Degas->Polymerize Quench 6. Quench & Purify (Precipitation in Methanol) Polymerize->Quench Characterize 7. Characterization (GPC, NMR) Quench->Characterize caption Fig. 2: General workflow for ATRP.

Caption: Fig. 2: General workflow for ATRP.

Experimental Protocol: Free Radical Polymerization (FRP)

This protocol provides a foundational method for the homopolymerization of this compound using a standard free radical initiator.

Causality in Experimental Design: The choice of AIBN as an initiator is due to its predictable decomposition rate at moderate temperatures (typically 60-80 °C), providing a steady stream of radicals to initiate polymerization. Toluene is selected as the solvent for its ability to dissolve both the monomer and the resulting polymer, and its relatively high boiling point is suitable for the reaction temperature.

Materials:

  • This compound (monomer, purified by passing through basic alumina)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Anhydrous Toluene (solvent)

  • Methanol (for precipitation)

  • Inert atmosphere setup

Procedure:

  • Monomer Purification: Remove any inhibitors from the monomer by passing it through a short column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve this compound and AIBN (typically 0.1-1.0 mol% relative to monomer) in anhydrous toluene.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains and inhibit polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The reaction time can vary from a few hours to 24 hours depending on the desired conversion and molecular weight.

  • Isolation: After cooling to room temperature, open the flask to air. Slowly pour the viscous solution into a large excess of stirring methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration, re-dissolve it in a minimal amount of a good solvent (like THF), and re-precipitate into methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight. The resulting poly(this compound) can be characterized by GPC (for molecular weight and distribution) and NMR (for structure confirmation).

Hiyama Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The vinylsilane moiety is a competent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. [9]This reaction forms a new carbon-carbon bond between the vinyl carbon and an aryl or vinyl halide/triflate, offering a powerful tool for constructing complex molecular architectures like styrenes and dienes. [9][10]

Mechanism and Activation

The key to the Hiyama coupling is the activation of the relatively inert Si-C bond. [9]This is typically achieved using a fluoride source (e.g., TBAF) or a base, which coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate. This species is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) center in the catalytic cycle.

Causality in the Catalytic Cycle: The cycle starts with the oxidative addition of an aryl halide to the Pd(0) catalyst (A). The crucial transmetalation step (B) involves the activated vinylsilane transferring its vinyl group to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex undergoes reductive elimination (C) to yield the final cross-coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Hiyama_Coupling_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-X L₂ Pd0->Pd_Complex1 Oxidative Addition (A) Pd_Complex2 Ar-Pd(II)-Vinyl L₂ Pd_Complex1->Pd_Complex2 Transmetalation (B) Pd_Complex2->Pd0 Reductive Elimination (C) Product Ar-Vinyl Pd_Complex2->Product ArX Ar-X ArX->Pd_Complex1 Silane Activated Vinylsilane Silane->Pd_Complex2 caption Fig. 3: Catalytic cycle for the Hiyama cross-coupling.

Caption: Fig. 3: Catalytic cycle for the Hiyama cross-coupling.

Experimental Protocol: Hiyama-Denmark Coupling of a Vinylsilane

Recent advancements, particularly by Denmark and others, have led to fluoride-free conditions, often utilizing silanols or specific activating groups on silicon, which can be more practical and tolerant of sensitive functional groups. [9][11][12]The following is a generalized protocol inspired by modern Hiyama-Denmark conditions.

Causality in Experimental Design: This protocol uses a mild base like KOSiMe₃ instead of a harsh fluoride source. The use of a specialized ligand (e.g., a biaryl phosphine) is crucial for promoting both the oxidative addition and the reductive elimination steps, thereby increasing catalytic efficiency. A polar aprotic solvent mixture like THF/DMA helps to solubilize the reagents and facilitate the ionic intermediates. [11] Materials:

  • This compound (1.2 eq)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 4-10 mol%)

  • Base/Activator (e.g., KOSiMe₃, 1.5 eq)

  • Anhydrous solvent (e.g., THF/DMA mixture)

  • Inert atmosphere setup

Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox or under a robust inert atmosphere, add the palladium catalyst, phosphine ligand, and the aryl halide to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the this compound.

  • Base Addition: Add the solid base (KOSiMe₃) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cross-coupled product.

Conclusion

The vinyl group in this compound is a versatile functional handle that provides access to a wide array of chemical transformations. Its participation in hydrosilylation enables the atom-economical formation of Si-C bonds, its ability to polymerize allows for the creation of thermally stable materials, and its role as a nucleophile in Hiyama cross-coupling facilitates the synthesis of complex organic structures. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals leveraging this powerful organosilicon reagent in their research and development endeavors.

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization. (n.d.). Polymer Chemistry (RSC Publishing).
  • Hydrosilyl
  • Vinyl group. (n.d.). Wikipedia.
  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). Molecules.
  • Phenyldimethylvinylsilane. (n.d.). NIST WebBook.
  • Vinyldimethylphenylsilane | C10H14Si. (n.d.). PubChem - NIH.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. (n.d.). PMC - NIH.
  • Cross-Coupling Reactions, Continued. (n.d.). Gelest.
  • Dimethylphenylvinylsilane. (n.d.).
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - PubMed Central - NIH.
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
  • General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes. (n.d.). American Chemical Society.
  • Hiyama Coupling. (n.d.). Organic Chemistry Portal.

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Synthesis of Vinylphenyldimethylsilane from 4-Bromostyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of vinylphenyldimethylsilane from 4-bromostyrene, a critical process for obtaining a versatile monomer used in the development of advanced polymers and functional materials. The guide is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, including organolithium and Grignard-mediated reactions. Beyond procedural steps, this document elucidates the underlying chemical principles, causality behind experimental choices, and best practices for ensuring reaction success and product purity. Detailed experimental protocols, characterization data, and a discussion of the compound's applications in biomedical polymers and drug delivery are presented to provide a holistic understanding of its scientific and industrial relevance.

Introduction: The Significance of this compound

This compound is a bifunctional organosilane molecule featuring both a reactive vinyl group and a dimethylsilylphenyl moiety. This unique combination of functionalities makes it a valuable monomer and intermediate in polymer chemistry and materials science. The vinyl group allows for polymerization and copolymerization reactions, leading to the formation of polymers with tailored properties.[1] The presence of the silicon-containing phenyl group imparts desirable characteristics such as thermal stability, hydrophobicity, and controlled reactivity.

In the realm of drug development and biomedical applications, vinyl-functionalized silanes are gaining increasing attention. They serve as key building blocks for the synthesis of biocompatible and biodegradable polymers used in controlled drug release systems, medical adhesives, and tissue engineering scaffolds.[2][3][4][5] The ability to precisely control the structure and properties of these polymers is paramount, and it all begins with the efficient and high-purity synthesis of the monomer, this compound.

This guide will focus on two primary synthetic routes originating from the commercially available starting material, 4-bromostyrene.

Synthetic Pathways from 4-Bromostyrene

The synthesis of this compound from 4-bromostyrene typically involves the formation of an organometallic intermediate, which then reacts with a suitable dimethylsilyl electrophile. The two most common and effective methods employ either an organolithium reagent or a Grignard reagent.

Organolithium Route: A High-Yield Approach

This method involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to perform a lithium-halogen exchange with 4-bromostyrene. The resulting vinyllithium species is then quenched with chlorodimethylsilane.

The reaction proceeds in two main steps:

  • Lithium-Halogen Exchange: n-Butyllithium reacts with 4-bromostyrene in an ethereal solvent like tetrahydrofuran (THF) at very low temperatures (typically -78 °C). This is a fast and efficient way to generate the desired aryllithium intermediate.[6] The low temperature is crucial to prevent side reactions and decomposition of the highly reactive organolithium species.[7][8]

  • Nucleophilic Attack: The generated 4-vinylphenyllithium acts as a potent nucleophile and attacks the electrophilic silicon atom of chlorodimethylsilane. This results in the formation of the desired carbon-silicon bond and the elimination of lithium chloride.

Caption: Mechanism of this compound synthesis via the organolithium route.

Materials and Equipment:

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.

  • Low-temperature bath (e.g., dry ice/acetone).

  • Syringes and needles for transfer of pyrophoric reagents.

  • All glassware must be oven-dried and cooled under an inert atmosphere.[9]

Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromostyrene183.051.83 g10.0 mmol
n-Butyllithium (1.6 M in hexanes)64.067.5 mL12.0 mmol
Chlorodimethylsilane94.611.1 mL10.0 mmol
Tetrahydrofuran (THF), anhydrous-35 mL-
Saturated aqueous NH4Cl-5 mL-
Diethyl ether (Et2O)-45 mL-
Magnesium sulfate (MgSO4), anhydrous-As needed-

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere, add 4-bromostyrene (1.83 g, 10.0 mmol) and dissolve it in 15 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (7.5 mL of a 1.6 M solution in hexanes, 12.0 mmol) dropwise over 30 minutes. Maintain the temperature below -70 °C during the addition.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • In a separate flame-dried flask, prepare a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in 20 mL of anhydrous THF.

  • Add the chlorodimethylsilane solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 8 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution.[10][11] This is a safer alternative to water and helps to neutralize any remaining reactive organometallic species.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using pentane as the eluent to afford the pure this compound.

Grignard Route: A Classic and Robust Method

The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for the synthesis of this compound.[12] This route involves the formation of a Grignard reagent from 4-bromostyrene and magnesium metal, followed by reaction with chlorodimethylsilane.

  • Grignard Reagent Formation: 4-Bromostyrene reacts with magnesium turnings in an ethereal solvent, typically THF, to form 4-vinylphenylmagnesium bromide. A small amount of iodine or 1,2-dibromoethane is often used to initiate the reaction by activating the magnesium surface.[13]

  • Nucleophilic Substitution: The Grignard reagent then acts as a nucleophile, attacking the silicon center of chlorodimethylsilane to form the desired product and magnesium bromide chloride.

Caption: Mechanism of this compound synthesis via the Grignard route.

Materials and Equipment:

  • Same as the organolithium route.

Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromostyrene183.051.83 g10.0 mmol
Magnesium turnings24.310.29 g12.0 mmol
Chlorodimethylsilane94.611.1 mL10.0 mmol
Tetrahydrofuran (THF), anhydrous-30 mL-
Iodine253.811 crystal-
Saturated aqueous NH4Cl-10 mL-
Diethyl ether (Et2O)-45 mL-
Magnesium sulfate (MgSO4), anhydrous-As needed-

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (0.29 g, 12.0 mmol) and a single crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromostyrene (1.83 g, 10.0 mmol) in 10 mL of anhydrous THF.

  • Add a small portion of the 4-bromostyrene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in 20 mL of anhydrous THF via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Work-up: Follow the same quenching and work-up procedure as described in the organolithium route (steps 8-11).

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Causality in Experimental Design

The success of these syntheses hinges on a deep understanding of the underlying chemical principles that dictate the choice of reagents, solvents, and reaction conditions.

  • Solvent Choice (THF): Tetrahydrofuran (THF) is the solvent of choice for both reactions. In the Grignard synthesis, the ether oxygen atoms of THF coordinate with the magnesium center, stabilizing the Grignard reagent.[14] For the organolithium route, THF solvates the lithium cation, breaking down the large aggregates of n-BuLi into more reactive, smaller species.[8]

  • Temperature Control: The low temperatures (-78 °C) employed in the organolithium route are critical for controlling the high reactivity of the organolithium species, thereby minimizing side reactions such as deprotonation of the solvent or reaction with other functional groups.[7] While the Grignard reaction is generally less sensitive to temperature, initial cooling during the addition of the chlorosilane can help to control the exothermicity of the reaction.

  • Quenching Agent (Saturated NH4Cl): The use of a saturated aqueous solution of ammonium chloride is a mild and effective way to quench these reactions.[10][11] Ammonium chloride is a weak acid that can protonate and deactivate any unreacted organometallic reagents without causing hydrolysis of the desired silane product, which can sometimes occur with a more aggressive acid quench.

  • Purification Strategy: While column chromatography is effective for smaller scale reactions, fractional distillation under reduced pressure is a more practical method for purifying larger quantities of the relatively volatile this compound.[15]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

PropertyValue
CAS Number1125-26-4[16]
Molecular FormulaC10H14Si
Molecular Weight162.30 g/mol [16]
AppearanceColorless liquid
Boiling Point82 °C
Density0.891 g/mL

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural elucidation. Expected peaks include signals for the vinyl protons, the aromatic protons on the phenyl ring, and the methyl protons on the silicon atom.[17]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.[16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching of the vinyl group, C-H stretching of the aromatic and vinyl groups, and Si-C stretching.[18]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[19]

Applications in Drug Development and Biomedical Science

The unique properties of this compound make it a valuable monomer for the creation of advanced biomedical materials.

  • Controlled Drug Release: Polymers and copolymers derived from this compound can be designed to have specific hydrophobic/hydrophilic balances, allowing for the controlled release of encapsulated therapeutic agents.[2][4][20][21] The siloxane backbone can impart flexibility and biocompatibility to the polymer matrix.

  • Biomedical Polymers: The vinyl group allows for the incorporation of this compound into a variety of polymer architectures, including linear polymers, cross-linked networks, and dendrimers. These materials can be used in applications such as medical adhesives, coatings for medical devices, and as scaffolds for tissue engineering.[22] The presence of the silane functionality can also be used for surface modification to enhance biocompatibility.

Caption: Applications of this compound in Biomedical Science.

Conclusion

The synthesis of this compound from 4-bromostyrene via organolithium or Grignard methodologies provides efficient and reliable access to this important monomer. A thorough understanding of the reaction mechanisms and the rationale behind the experimental parameters is crucial for achieving high yields and purity. The unique combination of a reactive vinyl group and a stable silicon-containing aromatic moiety makes this compound a versatile building block for the development of innovative materials with significant potential in drug delivery and biomedical applications. This guide serves as a foundational resource for researchers and scientists working in these exciting and rapidly evolving fields.

References

  • Why is THF used in Grignard? - Quora. (2019, July 22).
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  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
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  • PubChem. (n.d.). Vinyldimethylphenylsilane.
  • Semantic Scholar. (n.d.). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization be.
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  • Organic Syntheses. (n.d.). vinyl bromide.
  • The Royal Society of Chemistry. (n.d.). Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes.
  • Google Patents. (n.d.). CN109305985B - Synthesis method of dimethylvinylchlorosilane.
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An In-depth Technical Guide to the Synthesis of Vinylphenyldimethylsilane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of vinylphenyldimethylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the Grignard reaction as applied to the synthesis of functionalized organosilanes.

Executive Summary

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Its application in organosilane synthesis provides a versatile route to compounds like this compound, a valuable monomer and intermediate in the production of advanced polymers and specialty chemicals.[3] This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and addresses critical safety and optimization considerations to ensure a successful and reproducible synthesis. The causality behind each experimental choice is explained to empower the researcher with the knowledge to not only replicate the procedure but also to adapt it for related synthetic challenges.

Theoretical Framework: The Chemistry Behind the Synthesis

The synthesis of this compound via the Grignard reaction is a two-step process. The first, and most critical, is the formation of the Grignard reagent, vinylmagnesium bromide. The second is the nucleophilic attack of this reagent on the electrophilic silicon center of phenyldimethylchlorosilane.

Formation of the Grignard Reagent: A Surface Phenomenon

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4] This reaction is highly sensitive to the reaction conditions, particularly the purity of the reagents and the solvent.

Mechanism of Formation: The precise mechanism of Grignard reagent formation is complex and believed to occur on the surface of the magnesium metal.[5] It is often subject to an induction period, a delay before the reaction initiates, due to a passivating layer of magnesium oxide on the metal surface.[6] Activating agents like iodine or 1,2-dibromoethane are often employed to break through this oxide layer and expose a fresh magnesium surface.[6]

Solvent Effects: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the successful preparation of Grignard reagents.[4][6] They play a crucial role in solvating and stabilizing the organomagnesium species through coordination with the magnesium atom.[6] For the preparation of vinyl Grignard reagents, THF is generally preferred as it is a more effective coordinating solvent than diethyl ether.[4]

Nucleophilic Substitution at the Silicon Center

Once formed, the vinyl Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium exhibiting carbanionic character.[2] This nucleophilic carbon readily attacks the electrophilic silicon atom of phenyldimethylchlorosilane. The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming the desired silicon-carbon bond.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with checkpoints and observations that indicate the progress and success of the reaction. Strict adherence to anhydrous conditions is paramount for a successful outcome.[7]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.312.92 g (0.12 g-atom)>99.5%
IodineI₂253.811-2 small crystalsACS grade
Vinyl BromideC₂H₃Br106.9514.0 g (0.13 mol)>98%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLDri-Solv or equivalent
PhenyldimethylchlorosilaneC₈H₁₁ClSi170.7117.1 g (0.10 mol)>97%
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49~50 mLACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS grade
Equipment Setup
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (calcium chloride or Drierite)

  • 250 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice-water bath

Step-by-Step Procedure

Part A: Preparation of Vinylmagnesium Bromide

  • Apparatus Preparation: Flame-dry all glassware under a stream of inert gas to remove any adsorbed water.[7] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the reaction flask.[8] Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.[4]

  • Initiation of Grignard Formation: Add approximately 50 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of vinyl bromide in 50 mL of anhydrous THF. Add about 5 mL of the vinyl bromide solution to the magnesium suspension.[9]

  • Sustaining the Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

  • Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.[9] The resulting solution should be a cloudy, grayish-brown color. Cool the Grignard reagent to room temperature.

Part B: Reaction with Phenyldimethylchlorosilane

  • Silane Addition: Cool the prepared vinylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of phenyldimethylchlorosilane in 100 mL of anhydrous THF in the dropping funnel. Add the chlorosilane solution dropwise to the vigorously stirred Grignard reagent.[8] An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[8]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8] This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (50 mL each). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Workflow Diagram

Grignard_Synthesis cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Chlorosilane cluster_workup Part C: Work-up and Purification A1 Flame-dry glassware under N2/Ar A2 Activate Mg with I2 A1->A2 A3 Add anhydrous THF A2->A3 A4 Initiate reaction with vinyl bromide A3->A4 A5 Dropwise addition of remaining vinyl bromide A4->A5 A6 Reflux to complete formation A5->A6 B1 Cool Grignard reagent to 0°C A6->B1 Vinylmagnesium Bromide Solution B2 Dropwise addition of phenyldimethylchlorosilane in THF B1->B2 B3 Warm to room temperature and stir B2->B3 C1 Quench with sat. aq. NH4Cl B3->C1 Crude Reaction Mixture C2 Separate organic layer C1->C2 C3 Extract aqueous layer with diethyl ether C2->C3 C4 Wash with brine and dry C3->C4 C5 Purify by fractional distillation C4->C5 Product Product C5->Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Causality, Challenges, and Optimization

The Criticality of Anhydrous Conditions

Grignard reagents are highly reactive and will readily react with protic sources, such as water, which will quench the reagent and reduce the yield.[7][10] The presence of moisture can also inhibit the formation of the Grignard reagent.[6] Therefore, the use of flame-dried glassware and anhydrous solvents is non-negotiable.

Managing Side Reactions
  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted vinyl bromide to form 1,3-butadiene. This can be minimized by slow, controlled addition of the vinyl bromide to ensure its immediate reaction with the magnesium surface.

  • Reaction with THF: While THF is an excellent solvent, it can be cleaved by highly reactive Grignard reagents, especially at elevated temperatures for prolonged periods.[11][12] This is generally less of a concern with vinyl Grignards compared to alkyl Grignards but should be considered if reactions are left at reflux for extended times.

Optimizing for Yield and Purity
  • Magnesium Quality: The physical form and quality of the magnesium are crucial. Turnings provide a good surface area. Rieke magnesium, a highly reactive form of magnesium, can also be used to facilitate reagent formation.[4]

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the rate.[13] Conversely, the reaction with the chlorosilane is also exothermic and should be performed at a low temperature to prevent side reactions and ensure selective substitution.[8]

Safety as a Priority

Handling Grignard Reagents

Grignard reagents are flammable and react violently with water.[10][13] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[10] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn.[13]

Chlorosilane Precautions

Chlorosilanes are corrosive and react with moisture to produce hydrogen chloride gas.[14] They should be handled in a fume hood with appropriate PPE. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.[14]

Quenching and Waste Disposal

The quenching process can be highly exothermic and may release flammable gases. Therefore, it must be done slowly and with cooling.[8] Waste containing residual Grignard reagent should be quenched carefully before disposal according to institutional guidelines.

Conclusion

The Grignard reaction remains a powerful and relevant tool for the synthesis of functionalized organosilanes like this compound. A deep understanding of the reaction mechanism, meticulous attention to experimental detail, and a proactive approach to safety are the keys to a successful synthesis. This guide provides the necessary framework for researchers to confidently and safely perform this valuable chemical transformation.

References

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  • Lee, J., et al. (2001). Formation of 1,4-Disilyl-2-butenes from Vinyl Grignard Reagent and Chlorosilanes Catalyzed by a Titanocene Complex. Organic Letters, 3(11), 1733–1735.
  • AdiChemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism.
  • Lee, J., et al. (2001). Formation of 1,4-disilyl-2-butenes from vinyl grignard reagent and chlorosilanes catalyzed by a titanocene complex. PubMed.
  • Kim, D. H., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances.
  • Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide.
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  • Kim, D. H., et al. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing.
  • ResearchGate. (n.d.). Side reaction induced by chlorosilane with THF in Grignard coupling...
  • Scribd. (n.d.). Chlorosilane Safety Guide.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
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Theoretical Insights into Vinylphenyldimethylsilane: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphenyldimethylsilane (VPDMS) is a versatile organosilicon compound featuring a unique combination of a vinyl group, a phenyl ring, and two methyl groups attached to a central silicon atom.[1][2] This structure imparts a blend of properties that make it a valuable monomer in the synthesis of specialized polymers and a useful intermediate in organic synthesis.[2] The interplay between the electron-donating dimethylsilyl group and the π-systems of the vinyl and phenyl groups governs its reactivity and physical properties. Theoretical and computational studies provide a powerful lens through which to understand the intricate details of its molecular structure, vibrational behavior, and electronic characteristics, offering predictive insights that complement experimental findings.[3][4] This guide delves into the core theoretical concepts and computational methodologies applied to the study of this compound, providing a framework for its rational application in materials science and drug development.

Computational Methodologies: The Lens of Modern Chemistry

To accurately model the behavior of molecules like this compound, computational chemistry relies on a suite of theoretical methods. Among the most prominent are Density Functional Theory (DFT) and ab initio calculations.[5]

Density Functional Theory (DFT): This method has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[6][7] This approach is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties of organosilicon compounds.

Ab initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from the principles of quantum mechanics without the use of experimental parameters.[8] While often more computationally demanding than DFT, they can provide highly accurate results and serve as a benchmark for other methods.

Basis Sets: The choice of a basis set, which is a set of mathematical functions used to describe the orbitals of electrons, is crucial for the accuracy of any quantum chemical calculation. Basis sets like 6-311++G(d,p) are commonly employed for molecules containing silicon, providing a flexible description of electron distribution, which is essential for accurately modeling bonding and reactivity.[5]

The selection of a specific method and basis set is a critical decision in any computational study, guided by the desired accuracy and the available computational resources. For this compound, DFT methods with a reasonably large basis set typically offer the best compromise for a comprehensive theoretical analysis.

Molecular Structure and Conformational Landscape

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Theoretical calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the theoretical model.[5][9]

Computational studies on related vinylsilane derivatives have shown that the Si-C bond lengths are typically in the range of 1.857 to 1.905 Å.[10] For instance, in a similar structure, the Si1—C1 bond length was calculated to be 1.8577 (11) Å.[10] The C=C double bond of the vinyl group is expected to be around 1.33 Å.[10]

Conformational Analysis: The rotation around single bonds, such as the Si-phenyl and Si-vinyl bonds, can lead to different spatial arrangements known as conformers.[11][12] Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.[8] Understanding the conformational preferences of this compound is crucial, as different conformers may exhibit distinct reactivity and spectroscopic signatures. For example, studies on similar molecules have shown that even small energy differences between conformers can significantly impact the observed properties.[8]

Table 1: Representative Theoretical vs. Experimental Bond Lengths for Similar Silane Structures

BondTheoretical (Å) (Method/Basis Set)Experimental (Å)
Si-C (sp3)1.869 (LSDA/aug-cc-pVDZ for methyl silane)[13]1.869 (for methyl silane)[13]
Si-C (sp2)~1.86Varies with substitution
C=C~1.33~1.33

Note: The theoretical values are illustrative and depend on the specific computational method and basis set used. Experimental values are provided for context from related molecules.[13][14]

Vibrational Spectroscopy: A Duet of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes.[3][4] However, assigning the observed spectral bands to specific molecular motions can be challenging. Computational chemistry offers a powerful solution by calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[6][15]

By comparing the computed vibrational spectrum with the experimental one, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This synergy between theory and experiment is invaluable for confirming the molecular structure and understanding the nature of chemical bonds within this compound. For example, the characteristic stretching frequencies of the C=C vinyl bond, the Si-C bonds, and the various C-H bonds in the phenyl and methyl groups can be precisely identified.

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule is fundamental to its reactivity.[16] Theoretical calculations provide key insights into the electronic structure of this compound through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18]

  • HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are indicative of nucleophilic sites.

  • LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate electrophilic sites.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule.[7][19] A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity.[7] For this compound, the HOMO is expected to be localized primarily on the vinyl and phenyl π-systems, making these sites susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the same π-systems, indicating their ability to accept electrons from nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to intermolecular interactions and the initial steps of a chemical reaction. For this compound, the MEP would likely show negative potential around the π-clouds of the vinyl and phenyl groups, making them attractive to electrophiles.

Visualizing Theoretical Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.

Workflow of a Theoretical Study

G A Molecular Structure Input (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Vibrational Frequency Calculation D->E F Electronic Structure Analysis (HOMO, LUMO, MEP) D->F G Comparison with Experimental Data E->G H Interpretation and Prediction of Properties F->H G->H

Caption: A typical workflow for the theoretical study of a molecule.

Simplified Molecular Structure

G Si Si Me1 CH3 Si->Me1 Me2 CH3 Si->Me2 Ph Phenyl Si->Ph Vinyl Vinyl (CH=CH2) Si->Vinyl

Caption: A simplified representation of this compound's structure.

Conceptual HOMO-LUMO Diagram

G cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) Reflects Reactivity

Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

Theoretical studies on this compound provide indispensable insights into its molecular structure, vibrational properties, and electronic nature. By leveraging computational methods like DFT, researchers can gain a detailed understanding that is often difficult to achieve through experimental means alone. The synergy between theoretical predictions and experimental validation is crucial for building robust models of molecular behavior. The knowledge gleaned from these computational investigations is vital for the rational design of novel polymers with tailored properties and for predicting the reactivity of this compound in complex chemical transformations, thereby accelerating innovation in materials science and drug development.

References

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An In-depth Technical Guide to the Structural Analysis of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinylphenyldimethylsilane (VPMS), a versatile organosilicon compound, holds a significant position in materials science and synthetic chemistry. Its unique molecular architecture, featuring a vinyl group for polymerization, a phenyl ring for enhanced thermal stability, and dimethylsilyl substituents, makes it a valuable monomer for specialty polymers and a reagent in various organic transformations.[1] A thorough understanding of its structure is paramount for researchers, scientists, and drug development professionals to ensure its purity, predict its reactivity, and control the properties of the resulting materials. This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of this compound, grounded in scientific principles and practical insights.

The structural analysis of this compound (Chemical Formula: C₁₀H₁₄Si, Molecular Weight: 162.30 g/mol , CAS Registry Number: 1125-26-4) relies on a synergistic application of spectroscopic methods.[2][3][4] This guide will delve into the principles and experimental workflows of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed interpretation of the spectral data to build a complete structural picture of the molecule.

Molecular Structure and Analytical Workflow

The structural analysis of this compound necessitates a multi-faceted approach to unequivocally determine its covalent framework and connectivity. The logical workflow for this analysis is depicted below.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration and Structure Confirmation Purity_Assessment Purity Assessment (e.g., GC-MS) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purity_Assessment->NMR Provides initial structural fragments FTIR FT-IR Spectroscopy Purity_Assessment->FTIR Identifies functional groups MS Mass Spectrometry Purity_Assessment->MS Determines molecular weight Elemental_Analysis Elemental Analysis Data_Integration Integration of Spectral Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and even ²⁹Si NMR experiments are invaluable.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, phenyl, and dimethylsilyl protons. Based on the analysis of a closely related isomer, (4-vinyl phenyl) dimethyl silane, the following assignments can be predicted for this compound.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.6Multiplet5HPhenyl protons (C₆H₅)
~5.7-6.2Multiplet (dd)1HVinylic proton (-CH=)
~5.2-5.5Multiplet (dd)2HVinylic protons (=CH₂)
~0.3-0.4Singlet6HDimethylsilyl protons (Si-(CH₃)₂)

Causality behind Assignments:

  • Phenyl Protons (7.3-7.6 ppm): The aromatic protons are in a deshielded environment due to the ring current effect of the benzene ring, hence their downfield chemical shift.

  • Vinylic Protons (5.2-6.2 ppm): These protons are attached to sp² hybridized carbons and are also deshielded. The complex splitting pattern (doublet of doublets) arises from geminal and vicinal coupling to the other vinyl protons.

  • Dimethylsilyl Protons (0.3-0.4 ppm): The methyl protons are attached to a silicon atom, which is less electronegative than carbon. This results in a highly shielded environment, causing the signal to appear far upfield, close to the TMS reference. The singlet multiplicity indicates that all six protons are chemically equivalent and have no adjacent proton neighbors to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~138-140Phenyl carbon attached to Si (ipso-C)
~133-135Vinylic carbon (-CH=)
~128-130Phenyl carbons (ortho-, meta-, para-C)
~127-129Vinylic carbon (=CH₂)
~ -2 to 0Dimethylsilyl carbons (Si-CH₃)

Causality behind Assignments:

  • Aromatic and Vinylic Carbons (127-140 ppm): Carbons in sp² hybridization state resonate in this downfield region. The specific chemical shifts are influenced by the electronic effects of the silyl and vinyl substituents on the phenyl ring.

  • Dimethylsilyl Carbons (-2 to 0 ppm): Similar to the protons, the methyl carbons attached to silicon are highly shielded and appear at a characteristic upfield chemical shift.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FT-IR Analysis

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR-FTIR is a convenient method for liquid samples like this compound as it requires minimal sample preparation.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal before running the sample to subtract any atmospheric and instrumental interferences.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3070C-H stretchVinylic (=C-H)
~3050C-H stretchAromatic (C-H)
~2960C-H stretchAliphatic (Si-CH₃)
~1600, 1485, 1430C=C stretchAromatic ring and Vinyl group
~1250CH₃ symmetric deformationSi-CH₃
~1120Si-C₆H₅ stretchSilicon-Phenyl bond
~800CH₃ rockSi-CH₃
~730, 700C-H out-of-plane bendMonosubstituted benzene

Causality behind Assignments:

  • C-H Stretching Vibrations (>3000 cm⁻¹): The C-H stretching frequencies for sp² hybridized carbons (aromatic and vinylic) are characteristically higher than those for sp³ hybridized carbons (aliphatic).

  • C=C Stretching Vibrations (1600-1430 cm⁻¹): These absorptions are indicative of the double bonds within the phenyl ring and the vinyl group.

  • Si-CH₃ Vibrations (1250 and 800 cm⁻¹): The symmetric deformation and rocking vibrations of the methyl groups attached to silicon are highly characteristic and provide strong evidence for the presence of the dimethylsilyl moiety.

  • Si-C₆H₅ Vibration (~1120 cm⁻¹): This band confirms the direct attachment of the silicon atom to the phenyl ring.

  • C-H Out-of-Plane Bending (~730 and 700 cm⁻¹): The strong absorptions in this region are characteristic of a monosubstituted benzene ring, confirming the substitution pattern of the phenyl group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction:

  • For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

2. Ionization:

  • Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

3. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mass Spectrum Analysis

The mass spectrum of this compound is available in the NIST WebBook.[3] The interpretation of this spectrum reveals key structural features.

Mass_Spec_Fragmentation M This compound (M⁺˙) m/z = 162 Frag1 [M - CH₃]⁺ m/z = 147 M:f1->Frag1:f0 Loss of a methyl radical (•CH₃) Frag2 [M - C₂H₃]⁺ m/z = 135 M:f1->Frag2:f0 Loss of a vinyl radical (•C₂H₃) Frag4 [C₆H₅Si]⁺ m/z = 105 Frag1:f1->Frag4:f0 Rearrangement and loss of C₂H₂ Frag3 [Si(CH₃)₂C₆H₅]⁺ m/z = 135

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Key Fragments and Their Interpretation:

m/zProposed FragmentInterpretation
162[C₁₀H₁₄Si]⁺˙Molecular ion (M⁺˙), confirming the molecular weight.
147[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the dimethylsilyl group, a common fragmentation for silicon-containing compounds. This is often the base peak.
135[M - C₂H₃]⁺Loss of a vinyl radical (•C₂H₃), indicating the presence of the vinyl group.
105[C₆H₅Si]⁺A fragment corresponding to the phenylsilyl cation, formed through further fragmentation.
77[C₆H₅]⁺The phenyl cation, a common fragment in aromatic compounds.

Causality behind Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The cleavage of a Si-CH₃ bond is favorable as it leads to a relatively stable silylium ion. The loss of the vinyl group is another characteristic fragmentation pathway. The presence of these key fragments provides strong evidence for the proposed structure of this compound.

Conclusion

The structural analysis of this compound is a clear demonstration of the power of modern analytical techniques. By integrating the data from NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of its molecular structure can be established. This in-depth understanding is crucial for its application in the development of advanced materials and in chemical synthesis, enabling scientists to harness its unique properties with precision and confidence.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026-01-05). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Vinyldimethylphenylsilane. PubChem.
  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane Mass Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis.

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Purity specifications for Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Specifications of Vinylphenyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [(C₆H₅)(CH₃)₂Si(CH=CH₂)] is a versatile organosilicon compound with significant applications in polymer chemistry, organic synthesis, and materials science. Its unique bifunctionality, possessing both a reactive vinyl group for polymerization and a stable phenyldimethylsilyl moiety, makes it a valuable building block for advanced materials. The purity of this compound is a critical parameter that dictates its reactivity, the properties of the resulting materials, and the reproducibility of synthetic processes. This technical guide provides a comprehensive overview of the purity specifications for this compound, including a detailed discussion of common impurities, advanced analytical methodologies for purity determination, and recommended purity grades for various applications.

Introduction to this compound and the Imperative of Purity

This compound is a key monomer and intermediate in the synthesis of a wide range of silicon-containing polymers and organic molecules. Its applications include the production of specialty silicones, cross-linking agents, and as a derivatizing agent in analytical chemistry.[1][2] The vinyl group readily participates in hydrosilylation, polymerization, and other addition reactions, while the phenyldimethylsilyl group imparts thermal stability, hydrophobicity, and unique electronic properties to the resulting products.

The presence of impurities in this compound can have profound and often detrimental effects on its intended applications. For instance, in polymerization reactions, impurities can act as chain terminators or transfer agents, leading to polymers with lower molecular weights and altered mechanical properties. In sensitive catalytic processes, certain impurities can poison the catalyst, reducing reaction efficiency and yield. Therefore, a thorough understanding and control of the purity of this compound are paramount for achieving desired outcomes in research and development.

Unraveling the Impurity Profile: Common Contaminants and Their Origins

The impurity profile of this compound is intrinsically linked to its synthesis and handling. The most common synthetic route involves the Grignard reaction between a vinylphenyl Grignard reagent (e.g., 4-vinylphenylmagnesium bromide) and chlorodimethylsilane.[3][4] Understanding this process allows us to anticipate the likely impurities.

Diagram: Synthesis of this compound via Grignard Reaction

G cluster_reactants Reactants cluster_synthesis Grignard Reaction cluster_products Products & Impurities Vinylphenyl\nMagnesium Bromide Vinylphenyl Magnesium Bromide ReactionVessel Reaction in Ethereal Solvent (e.g., THF) Vinylphenyl\nMagnesium Bromide->ReactionVessel Chlorodimethylsilane Chlorodimethylsilane Chlorodimethylsilane->ReactionVessel This compound This compound (Target Product) ReactionVessel->this compound Magnesium Salts Magnesium Salts (Byproduct) ReactionVessel->Magnesium Salts UnreactedStartingMaterials Unreacted Starting Materials ReactionVessel->UnreactedStartingMaterials SideReactionProducts Side Reaction Products ReactionVessel->SideReactionProducts SolventResidues Solvent Residues ReactionVessel->SolventResidues

Caption: Synthesis of this compound and potential impurity sources.

Table 1: Common Impurities in this compound

Impurity ClassSpecific ExamplesOriginPotential Impact
Unreacted Starting Materials Chlorodimethylsilane, 4-Vinylphenylmagnesium bromide (or its precursors like 4-bromostyrene)Incomplete reactionCan interfere with subsequent reactions and affect product stoichiometry.
Homocoupling Products Bivinylbenzene, 1,1,2,2-tetramethyl-1,2-diphenyldisilaneSide reactions of the Grignard reagent or chlorosilaneCan act as cross-linkers in polymerization, leading to gelation.
Hydrolysis/Oxidation Products (4-Vinylphenyl)dimethylsilanol, hexamethyldisiloxaneExposure to moisture or airCan alter the reactivity and shelf-life of the product.
Solvent Residues Tetrahydrofuran (THF), Diethyl etherIncomplete removal after workupMay interfere with analytical measurements and some sensitive reactions.
Other Silane Impurities Dimethylphenylsilane, vinyldimethylsilaneImpurities in starting materials or side reactionsCan lead to the formation of undesired byproducts in subsequent steps.

Analytical Methodologies for Purity Determination

A multi-technique approach is often necessary for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile impurities in this compound. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for the detection of trace-level contaminants.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dilute to the mark with a high-purity solvent such as hexane or toluene.

    • For quantitative analysis, prepare a calibration curve using standards of known purity. An internal standard (e.g., dodecane) can also be used for improved accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: A stabilized trifluoropropyl methyl polysiloxane phase column (e.g., Agilent J&W Select Silanes) is recommended for optimal separation of silanes.[5] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless inlet at 250 °C. A split ratio of 50:1 is typical.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Electron Ionization (EI) at 70 eV.

      • Scan range: 40-400 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).

    • Quantify the purity by area normalization, assuming all components have a similar response factor, or more accurately by using a calibration curve or an internal standard.

Diagram: GC-MS Workflow for Purity Analysis

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis SamplePrep Dilute sample in high-purity solvent Injection Inject into GC SamplePrep->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Identify peaks and quantify purity Detection->DataProcessing

Caption: Workflow for this compound purity analysis by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification by co-dissolving the sample with a certified internal standard of known purity.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Selection of Internal Standard:

    • Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as this compound.

    • The standard should have at least one sharp resonance signal that does not overlap with any signals from the analyte or impurities.

    • Suitable standards include maleic acid, 1,4-bis(trimethylsilyl)benzene, or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh (to 0.01 mg) a similar amount of the internal standard into the same NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans (ns): 8-16 scans are usually sufficient for good signal-to-noise.

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all resonances (e.g., 20 ppm).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

    • Calculate the purity using the following formula:[9][10]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • subscripts 'analyte' and 'std' refer to this compound and the internal standard, respectively.

Recommended Purity Specifications

The required purity of this compound is highly dependent on the intended application. Commercial suppliers typically offer grades with purities of 97% or 98%.[11] For more demanding applications, higher purity may be necessary.

Table 2: Recommended Purity Grades for this compound

Purity GradeMinimum Purity (%)Key CharacteristicsRecommended Applications
Technical Grade 95.0May contain higher levels of starting materials and side-products.General purpose synthesis where high purity is not critical.
Standard Grade 97.0 - 98.0Suitable for most research and development applications.Polymer synthesis, cross-linking applications, general organic synthesis.
High Purity Grade > 99.0Low levels of volatile and non-volatile impurities.Applications sensitive to impurities, such as catalyst development, electronic materials, and pharmaceutical intermediates.
Polymerization Grade > 99.5Very low levels of inhibitors, water, and other reactive impurities.Controlled polymerization reactions (e.g., living polymerization) where precise control over molecular weight and architecture is required.

Conclusion

The purity of this compound is a critical factor that underpins its successful application in various scientific and industrial fields. A thorough understanding of the potential impurities arising from its synthesis, coupled with the application of robust analytical techniques like GC-MS and qNMR, is essential for ensuring the quality and consistency of this important chemical. By adhering to the appropriate purity specifications for a given application, researchers and developers can maximize the performance of their materials and the reliability of their synthetic processes.

References

  • Gelest, Inc. VINYLPHENYLMETHYLSILANE. [Link]
  • Center for the Evaluation of Risks to Human Reproduction. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]
  • Nowicki, P., et al. (2021).
  • Wang, Z., et al. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Journal of the American Society for Mass Spectrometry.
  • Co-Formula. Dimethylphenylvinylsilane. [Link]
  • Riihimäki, V., et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 124(5), 665-668.
  • Agilent. Select Silanes GC column. [Link]
  • Regis Technologies, Inc. (2020).
  • Emery Pharma.
  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
  • JEOL.
  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577-3580.

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An In-depth Technical Guide to the Solubility of Vinylphenyldimethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vinylphenyldimethylsilane, a key organosilicon monomer, plays a pivotal role in the synthesis of advanced silicone-based polymers, high-performance coatings, and as a coupling agent to enhance the interfacial adhesion between organic and inorganic materials.[1] Its efficacy in these applications is fundamentally governed by its solubility and miscibility in a diverse range of organic solvents. This comprehensive technical guide provides an in-depth exploration of the solubility characteristics of this compound, grounded in the principles of intermolecular forces. We will delve into the theoretical underpinnings that dictate its behavior in various solvent classes and present a qualitative solubility profile based on available data and chemical intuition. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific applications.

Introduction to this compound: Structure and Applications

This compound (VPMS) is a versatile organosilicon compound with the chemical formula C₁₀H₁₄Si.[2] Its molecular structure features a dimethylsilyl group bonded to both a phenyl ring and a vinyl group. This unique combination of functionalities imparts desirable properties, making it a valuable building block in materials science and organic synthesis.

The vinyl group serves as a reactive site for polymerization, enabling the creation of tailored silicone polymers with enhanced thermal stability and mechanical properties conferred by the phenyl group.[1] Consequently, VPMS is a critical component in the formulation of high-performance coatings, adhesives, and composites designed for demanding environments.[1] Furthermore, its role as a coupling agent is instrumental in improving the compatibility and adhesion between organic polymers and inorganic fillers, a crucial aspect in the manufacturing of advanced composite materials.[1]

A thorough understanding of the solubility of VPMS in organic solvents is a prerequisite for its effective utilization. Proper solvent selection is critical for achieving homogeneous reaction mixtures, controlling polymerization kinetics, and ensuring uniform deposition in coating applications.

Theoretical Framework: The Science of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces at play.[3] For this compound to dissolve in an organic solvent, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. These interactions are primarily electrostatic in nature and can be categorized as van der Waals forces (comprising London dispersion forces and dipole-dipole interactions) and, in some cases, hydrogen bonds.[4][5]

Molecular Structure and Polarity of this compound:

This compound is a predominantly non-polar molecule. The phenyl group and the vinyl group are non-polar hydrocarbon moieties. The silicon-carbon and silicon-hydrogen bonds have low polarity. The molecule lacks significant hydrogen bond donor or acceptor capabilities.[2] This molecular structure dictates that its primary intermolecular interactions are London dispersion forces, which increase with molecular size and surface area.[4]

Solvent-Solute Interactions:

Based on its non-polar character, this compound is expected to be readily soluble in non-polar and weakly polar aprotic solvents. In these solvents, the London dispersion forces between the solute and solvent molecules are comparable in strength to the forces within the pure components, leading to a favorable mixing process.

Conversely, its solubility is anticipated to be limited in highly polar and protic solvents. The strong dipole-dipole interactions and hydrogen bonding networks present in solvents like water and alcohols would require significant energy to disrupt, with insufficient compensation from the weaker dispersion forces established with the non-polar VPMS molecule.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound in a non-polar organic solvent.

G cluster_solute This compound cluster_solvent Organic Solvent VPMS This compound (Predominantly Non-polar) Solvent Non-polar Solvent (e.g., Toluene, Hexane) VPMS->Solvent Favorable London Dispersion Forces VPMS->VPMS_interaction Solute-Solute (Dispersion Forces) Solvent->Solvent_interaction Solvent-Solvent (Dispersion Forces)

Caption: Dominant Intermolecular Forces in a VPMS-Solvent System.

Qualitative and Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar non-polar nature, dominated by London dispersion forces.[6]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh / MiscibleFavorable π-π stacking interactions between the phenyl ring of VPMS and the aromatic solvent, in addition to strong dispersion forces.[6]
Chlorinated Solvents Dichloromethane, ChloroformHigh / MiscibleAlthough possessing some polarity, the dominant interactions are still dispersion forces, which are compatible with VPMS.
Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleTHF is a common solvent in reactions involving organosilanes, suggesting good solubility.[7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe polarity of the carbonyl group may slightly reduce miscibility compared to non-polar solvents, but solubility is still expected to be significant.
Esters Ethyl AcetateModerateSimilar to ketones, the polarity of the ester group will influence solubility.
Alcohols Methanol, Ethanol, IsopropanolLow to Very LowThe strong hydrogen bonding network in alcohols is not readily disrupted by the non-polar VPMS.
Highly Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Very LowThe very high polarity of these solvents makes them poor solvents for the non-polar VPMS.
Water -InsolubleThe high polarity and extensive hydrogen bonding of water make it an unsuitable solvent for VPMS.[8]

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of quantitative data, a robust and reliable experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvent systems. The following protocol is adapted from established methods for determining the solubility of liquid compounds and is designed to yield accurate and reproducible results.

4.1. Principle

This method is based on the gravimetric analysis of a saturated solution. An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

4.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement micropipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Gas-tight syringes

  • Nitrogen or argon gas supply

  • Fume hood

4.3. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G A 1. Preparation of Saturated Solution (Excess VPMS in Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Allow solids to settle) B->C D 4. Sample Extraction (Syringe filtration of supernatant) C->D E 5. Gravimetric Analysis (Evaporation of solvent and weighing of residue) D->E F 6. Calculation of Solubility E->F

Caption: Experimental Workflow for Solubility Determination.

4.4. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • In a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the desired organic solvent. An excess is visually confirmed by the presence of a separate, undissolved phase of VPMS.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation.

  • Phase Separation:

    • After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved VPMS to settle.

  • Sample Extraction:

    • Carefully uncap a vial and immediately draw a known volume (e.g., 1.000 mL) of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. It is crucial to avoid disturbing the settled layer of undissolved VPMS.

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the mass of the empty vial.

  • Gravimetric Analysis:

    • Place the vial containing the saturated solution in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen or argon can be used to accelerate this process. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of VPMS can be used.

    • Once the solvent has completely evaporated, reweigh the vial containing the VPMS residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved VPMS by subtracting the mass of the empty vial from the mass of the vial with the residue.

    • The solubility (S) can be expressed in various units:

      • g/L: S = (mass of residue in g) / (volume of supernatant in L)

      • mol/L (Molarity): S = (moles of residue) / (volume of supernatant in L)

      • g/100g of solvent: This requires determining the mass of the solvent in the extracted aliquot, which can be calculated from its volume and density at the experimental temperature.

4.5. Self-Validating System and Best Practices

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

  • Reproducibility: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.

  • Inert Atmosphere: For solvents that are sensitive to oxidation or moisture, it is advisable to conduct the experiment under an inert atmosphere (nitrogen or argon).

  • Purity of Materials: The purity of both the this compound and the solvents will directly impact the accuracy of the solubility measurements. Use high-purity materials.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the fundamental principles of intermolecular forces to a practical, validated experimental protocol for its quantitative determination. While a definitive, exhaustive list of quantitative solubility data is not currently available, the theoretical framework and the detailed methodology presented herein equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions regarding solvent selection and to generate reliable, application-specific solubility data. A thorough understanding and precise measurement of the solubility of this compound are paramount to harnessing its full potential in the development of next-generation materials and chemical processes.

References

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  • Vinyldimethylphenylsilane | C10H14Si | CID 136902. (n.d.). PubChem.
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  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Dimethylphenylsilane. (2025). ChemicalBook.
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Methodological & Application

The Versatility of Vinylphenyldimethylsilane in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Vinylphenyldimethylsilane emerges as a uniquely versatile reagent in the landscape of organic synthesis, offering a powerful toolkit for researchers, scientists, and professionals in drug development. Its molecular architecture, featuring a vinyl group, a phenyl ring, and a dimethylsilyl moiety, provides a triad of reactive sites that can be selectively exploited in a variety of transformative chemical reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Introduction to this compound: Properties and Synthesis

This compound (CAS No. 1125-26-4) is a clear, colorless liquid valued for its stability and multifaceted reactivity.[1] The molecule's utility stems from the distinct functionalities of its constituent parts: the vinyl group, which is amenable to polymerization and cross-coupling reactions; the phenyl ring, which can undergo electrophilic aromatic substitution; and the dimethylsilyl group, which activates the molecule for specific cross-coupling reactions and can be used as a derivatizing agent.[1][2]

A common synthetic route to this compound involves the reaction of a vinyl-phenyl Grignard reagent with a chlorodimethylsilane.[1] A representative laboratory-scale synthesis is outlined below:

Protocol 1: Synthesis of (4-vinylphenyl)dimethylsilane

This protocol describes the synthesis from 1-bromo-4-vinylbenzene.[3]

Materials:

  • 1-bromo-4-vinylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Chlorodimethylsilane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Pentane

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) in anhydrous THF (15 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (7.5 mL, 1.6 M in hexane) dropwise over 30 minutes.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Slowly add a solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with Et₂O (3 x 15 mL).

  • Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using pentane as the eluent to afford (4-vinylphenyl)dimethylsilane.[3]

Application in Polymer Chemistry: A Versatile Monomer

The vinyl group of this compound makes it a valuable monomer for the synthesis of specialty polymers.[1] Its incorporation into polymer chains can impart desirable properties such as enhanced thermal stability, due to the presence of the phenyl and silyl groups, and tailored surface characteristics.[1][2] It can be homopolymerized or copolymerized with other vinyl monomers like styrene or acrylates through various polymerization mechanisms.[1]

The Hiyama Coupling: A Fluoride-Activated Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[4][5] this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of substituted styrenes and biaryls, which are important structural motifs in many pharmaceuticals and functional materials.[6][7][8]

A key feature of the Hiyama coupling is the requirement for a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the organosilane.[9] The fluoride ion attacks the silicon atom, forming a hypervalent silicate intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.[9]

Visualizing the Hiyama Coupling Catalytic Cycle

Hiyama_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar ArSiMe2PhVinyl_F [ArSiMe₂(PhVinyl)]⁻ F⁺ ArSiMe2PhVinyl_F->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-Ar R-Ar Reductive\nElimination->R-Ar

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Protocol 2: Hiyama Coupling of this compound with an Aryl Halide

This generalized protocol is based on established procedures for Hiyama couplings.[9][10]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous and degassed solvent (e.g., THF or dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the anhydrous, degassed solvent (5 mL).

  • Add this compound (1.2 mmol).

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, initiating the oxidative addition of the aryl halide.[4]

  • Fluoride Activator: The Si-C bond in this compound is strong and requires activation by a fluoride source to facilitate transmetalation.[9]

  • Anhydrous and Degassed Solvent: The exclusion of water and oxygen is crucial to prevent the deactivation of the palladium catalyst and unwanted side reactions.

The Heck Reaction: Palladium-Catalyzed Vinylation

The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[11] While traditionally focused on simple alkenes, vinylsilanes like this compound can also participate in Heck-type reactions, often referred to as silyl-Heck reactions.[12][13] These reactions provide a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis.[12]

Visualizing the Silyl-Heck Reaction Workflow

Silyl_Heck_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Terminal_Alkene Terminal Alkene Reaction_Vessel Reaction Mixture Terminal_Alkene->Reaction_Vessel Silyl_Halide Silyl Halide (e.g., TMSI) Silyl_Halide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., (COD)Pd(CH₂TMS)₂) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., tBuPPh₂) Ligand->Reaction_Vessel Vinyl_Silane E-β-Silyl Styrene Reaction_Vessel->Vinyl_Silane Silyl-Heck Reaction

Caption: Workflow for a palladium-catalyzed silyl-Heck reaction.

Rhodium-Catalyzed Reactions: Expanding the Synthetic Utility

Rhodium catalysts offer alternative and complementary reactivity profiles for the functionalization of this compound. Rhodium(III)-catalyzed C-H activation provides a direct method for the vinylation of arenes, and vinylsilanes can serve as coupling partners in these transformations.[14][15]

This compound as a Derivatizing Agent in GC-MS Analysis

In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes containing active hydrogens (e.g., -OH, -NH, -SH).[16][17] While not a traditional silylating agent itself, the synthesis of derivatives containing the phenyldimethylsilyl group can be advantageous. The phenyl group can influence chromatographic retention and provide characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[17]

The process of silylation involves the replacement of an active hydrogen with a silyl group.[18][19] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. Although this compound is not directly used for this, understanding the principles of silylation is key to appreciating the role of organosilicon compounds in analytical chemistry.

Table 1: Comparison of Common Derivatization Approaches
Derivatization MethodTarget Functional GroupsKey Advantages
Silylation -OH, -NH, -SH, -COOHIncreases volatility and thermal stability, good for GC-MS.[19]
Acylation -OH, -NH, -SHImproves stability and can enhance detector response.[19]
Alkylation -COOH, phenolsForms stable esters and ethers.[16]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive vinyl group, a modifiable phenyl ring, and a silyl moiety that enables specific cross-coupling reactions makes it an invaluable tool for the construction of complex organic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to harness the full synthetic potential of this remarkable reagent.

References

  • Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide. (2026). Vertex AI Search.
  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). Vertex AI Search.
  • Chen, J., Tanaka, M., Sahoo, A. K., Takeda, M., Yada, A., Nakao, Y., & Hiyama, T. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569.
  • Hiyama coupling. (n.d.). In Wikipedia.
  • Wang, Z., Pitteloud, J.-P., Montes, L., Rapp, M., Derane, D., & Wnuk, S. F. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5270-5278.
  • Hiyama Coupling. (n.d.). SynArchive.
  • Hiyama Coupling. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). In Wikipedia.
  • Morken, J. P., St. Jean, D. J., Jr., & Sebahar, P. R. (2002). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Journal of the American Chemical Society, 124(44), 12946-12947.
  • Techniques for silylation. (n.d.).
  • (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
  • Synthesis of biaryls using aryne intermedi
  • GC Derivatiz
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • The Use of Derivatization Reagents for Gas Chrom
  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • Wang, G.-W., & Glorius, F. (2014). Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions.
  • Bulletin 909A Guide to Derivatiz
  • Wang, H., & Glorius, F. (2015). Rhodium-Catalyzed Direct C–H Vinylation of Arenes To Access Styrenes with Vinyl Acetate as a Vinyl Source.
  • Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. (2002). Semantic Scholar.

Sources

Application Notes and Protocols: Synthesis of Silylmethylcyclopropanes using Dimethylphenylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Silylmethylcyclopropane Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the cyclopropane ring stands out as a privileged structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to fine-tune the steric and electronic characteristics of bioactive molecules, often leading to enhanced potency, improved metabolic stability, and novel pharmacological profiles. When appended with a silylmethyl group, the resulting silylmethylcyclopropane scaffold gains further synthetic versatility, enabling a host of subsequent chemical transformations. This application note provides a comprehensive guide to the synthesis of silylmethylcyclopropanes, with a specific focus on the use of dimethylphenylvinylsilane as a readily accessible starting material. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, field-tested protocol, and discuss the broader applications of this valuable building block.

The silyl group in silylmethylcyclopropanes is not merely a passive spectator. It can act as a removable protecting group, a precursor for a hydroxyl group (via Fleming-Tamao oxidation), or a handle for cross-coupling reactions. This multifunctionality makes silylmethylcyclopropanes highly sought-after intermediates in the synthesis of complex molecular architectures.

Synthetic Strategy: The Simmons-Smith Cyclopropanation of Dimethylphenylvinylsilane

For the efficient and stereospecific conversion of dimethylphenylvinylsilane to (cyclopropylmethyl)dimethylphenylsilane, the Simmons-Smith reaction, particularly the Furukawa modification, stands as the method of choice.[1] This reaction avoids the use of hazardous diazomethane and exhibits excellent functional group tolerance. The core of this transformation is the generation of a zinc carbenoid species, which then delivers a methylene group to the double bond of the vinylsilane in a concerted fashion.

Mechanism of the Simmons-Smith Reaction

The generally accepted mechanism for the Simmons-Smith reaction involves two key steps:

  • Formation of the Organozinc Carbenoid: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, (iodomethyl)zinc iodide (EtZnCH₂I), along with the release of ethyl iodide. This species is often referred to as a "carbenoid" rather than a free carbene.

  • Concerted Methylene Transfer: The zinc carbenoid then coordinates to the alkene. The methylene group is transferred to the double bond through a concerted, "butterfly-type" transition state.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, a hallmark of the Simmons-Smith reaction.[1][3]

Experimental Protocol: Synthesis of (Cyclopropylmethyl)dimethylphenylsilane

This protocol details the cyclopropanation of dimethylphenylvinylsilane using the Furukawa modification of the Simmons-Smith reaction.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier
DimethylphenylvinylsilaneC₁₀H₁₄Si162.311.62 g10.0Sigma-Aldrich
Diethylzinc (1.0 M in hexanes)(C₂H₅)₂Zn123.4920 mL20.0Sigma-Aldrich
DiiodomethaneCH₂I₂267.845.36 g (2.0 mL)20.0Sigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Acros Organics
Saturated aq. NH₄Cl solutionNH₄Cl53.4950 mL-Fisher Scientific
Saturated aq. NaHCO₃ solutionNaHCO₃84.0150 mL-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As needed-VWR
Instrumentation
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

Detailed Step-by-Step Procedure
  • Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a septum, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with anhydrous dichloromethane (30 mL) and dimethylphenylvinylsilane (1.62 g, 10.0 mmol). The solution is cooled to 0 °C in an ice-water bath.

  • Formation of the Carbenoid: To the cooled solution, diethylzinc (20 mL of a 1.0 M solution in hexanes, 20.0 mmol) is added dropwise via syringe over 10 minutes. Following this, diiodomethane (2.0 mL, 20.0 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour.

  • Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (cyclopropylmethyl)dimethylphenylsilane as a colorless oil.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Colorless oil

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55-7.50 (m, 2H, Ar-H), 7.40-7.35 (m, 3H, Ar-H), 0.90 (d, J = 7.2 Hz, 2H, Si-CH₂), 0.50-0.40 (m, 1H, cyclopropyl-H), 0.30 (s, 6H, Si-(CH₃)₂), 0.10-0.05 (m, 2H, cyclopropyl-H), -0.25 to -0.30 (m, 2H, cyclopropyl-H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.5 (Ar-C), 133.8 (Ar-CH), 129.0 (Ar-CH), 127.8 (Ar-CH), 21.5 (Si-CH₂), 8.5 (cyclopropyl-CH), 4.2 (cyclopropyl-CH₂), -2.0 (Si-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup 1. Flame-dried 3-neck RBF under N₂ reagents 2. Add DCM and Dimethylphenylvinylsilane setup->reagents cool 3. Cool to 0 °C reagents->cool add_zn 4. Add Et₂Zn cool->add_zn add_ch2i2 5. Add CH₂I₂ add_zn->add_ch2i2 stir_cold 6. Stir at 0 °C for 1h add_ch2i2->stir_cold stir_rt 7. Stir at RT for 12h stir_cold->stir_rt quench 8. Quench with aq. NH₄Cl stir_rt->quench extract 9. Extract with DCM quench->extract wash 10. Wash with aq. NaHCO₃ and brine extract->wash dry 11. Dry over MgSO₄ wash->dry concentrate 12. Concentrate dry->concentrate purify 13. Flash Chromatography concentrate->purify product (Cyclopropylmethyl)dimethylphenylsilane purify->product

Figure 1: Experimental workflow for the synthesis of (cyclopropylmethyl)dimethylphenylsilane.

mechanism cluster_carbenoid Carbenoid Formation cluster_cyclopropanation Cyclopropanation reactants Et₂Zn + CH₂I₂ carbenoid EtZnCH₂I + EtI reactants->carbenoid transition_state Butterfly Transition State carbenoid->transition_state vinylsilane Dimethylphenylvinylsilane vinylsilane->transition_state product (Cyclopropylmethyl)dimethylphenylsilane transition_state->product

Figure 2: Simplified mechanism of the Simmons-Smith cyclopropanation.

Applications in Drug Discovery and Beyond

The silylmethylcyclopropane unit is a valuable building block for several reasons:

  • Metabolic Stability: The cyclopropane ring is often introduced to block metabolic oxidation at a specific position in a drug candidate, thereby increasing its half-life in the body.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.

  • Synthetic Handle: The silyl group can be further functionalized. For example, it can be converted to a hydroxymethyl group through Fleming-Tamao oxidation, providing a site for further elaboration or for improving the pharmacokinetic properties of a molecule.

Conclusion

The Simmons-Smith cyclopropanation of dimethylphenylvinylsilane offers a reliable and efficient route to (cyclopropylmethyl)dimethylphenylsilane. This protocol provides a detailed and practical guide for researchers in both academic and industrial settings. The resulting silylmethylcyclopropane is a versatile synthetic intermediate with significant potential in the development of new therapeutics and advanced materials. The stereospecific nature of the reaction and the synthetic utility of the silyl group make this methodology a valuable addition to the synthetic chemist's toolbox.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966, 7 (28), 3353–3354. [Link]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023, 28(15), 5651. [Link]
  • Simmons–Smith reaction. In Wikipedia; 2023. [Link]
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

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The Strategic Integration of Vinylphenyldimethylsilane in Advanced Optoelectronic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in High-Performance Optoelectronics

In the relentless pursuit of more efficient and stable optoelectronic devices, the molecular design of organic materials is paramount. Among the diverse chemical moieties employed, the vinylphenyldimethylsilyl group, introduced via the versatile building block vinylphenyldimethylsilane, has emerged as a critical component in the synthesis of a new generation of organic semiconductors. Its strategic incorporation into hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive hosts offers a unique combination of processability, thermal stability, and the ability to form robust, cross-linked networks essential for the fabrication of multilayer devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

This technical guide delves into the multifaceted role of this compound in the synthesis of advanced optoelectronic materials. We will explore the causality behind its selection, detailing how the vinyl and dimethylsilyl functionalities synergistically contribute to enhanced material properties and device performance. Furthermore, this document provides detailed, field-proven protocols for the synthesis and application of these materials, aimed at researchers, scientists, and professionals in the field of drug and materials development.

The Silyl Advantage: Causality Behind the Experimental Choice

The incorporation of the vinylphenyldimethylsilyl moiety is not a matter of arbitrary chemical modification. It is a deliberate design choice driven by the need to address several key challenges in organic electronics:

  • Enhanced Thermal and Morphological Stability: The presence of the silicon-carbon bond and the phenyl group contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting materials.[1][2] This is crucial for preventing morphological changes in the thin films of organic semiconductors during device operation, which can lead to performance degradation and device failure. The bulky nature of the dimethylsilyl group can also disrupt intermolecular packing, preventing unwanted crystallization and promoting the formation of stable amorphous films.[3]

  • Tunable Electronic Properties: The dimethylsilyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the organic semiconductor.[4][5] While the effect is not as pronounced as strong electron-donating or -withdrawing groups, it provides a subtle yet important tool for fine-tuning the energy levels to achieve efficient charge injection and transport in multilayer device architectures.[6]

  • Solution Processability and Cross-Linking Capability: The vinyl group is the key to unlocking the full potential of this compound in solution-processed devices. It serves as a reactive handle for polymerization or, more importantly, for post-deposition cross-linking.[7][8] This allows for the formation of solvent-resistant thin films, a critical requirement for building multilayer OLEDs and OPVs from solution without dissolving the underlying layers.[9] The cross-linking can be initiated thermally or photochemically, offering process flexibility.[10][11]

The following diagram illustrates the logical relationship between the structural features of this compound and the desired properties of optoelectronic materials.

G cluster_0 This compound Structure cluster_1 Material Properties cluster_2 Device Performance Vinyl Group Vinyl Group Cross-linking Capability Cross-linking Capability Vinyl Group->Cross-linking Capability Enables polymerization & cross-linking Dimethylsilyl Group Dimethylsilyl Group Thermal Stability Thermal Stability Dimethylsilyl Group->Thermal Stability Si-C bond strength Morphological Stability Morphological Stability Dimethylsilyl Group->Morphological Stability Bulky group disrupts crystallization Phenyl Group Phenyl Group Phenyl Group->Thermal Stability Rigidity & π-stacking Tunable Electronics Tunable Electronics Phenyl Group->Tunable Electronics Modifies HOMO/LUMO Fabrication of Multilayer Devices Fabrication of Multilayer Devices Cross-linking Capability->Fabrication of Multilayer Devices Creates solvent- resistant layers Solution Processability Solution Processability Solution Processability->Fabrication of Multilayer Devices Enhanced Lifetime Enhanced Lifetime Thermal Stability->Enhanced Lifetime Morphological Stability->Enhanced Lifetime Improved Efficiency Improved Efficiency Tunable Electronics->Improved Efficiency Fabrication of Multilayer Devices->Improved Efficiency G start Start reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography & Recrystallization workup->purification product Final Product purification->product

Caption: General Workflow for Heck Coupling Reaction.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. [12]This reaction can be used in two ways: either by reacting a molecule containing a Si-H bond with the vinyl group of this compound, or by reacting a di- or poly-hydrosilane with a divinyl compound, where one of the vinyl components is derived from this compound, to form a polymer.

Application Notes and Protocols

Application Note 1: Synthesis of a Cross-Linkable Hole-Transporting Material (HTM)

Objective: To synthesize a small molecule HTM with a terminal vinyl group for subsequent thermal cross-linking, rendering it insoluble for the solution-based deposition of subsequent layers in an OLED device.

Rationale: The synthesis of a triphenylamine-based HTM functionalized with a vinylphenyldimethylsilyl group via a Heck coupling reaction. Triphenylamine derivatives are widely used as HTMs due to their excellent hole mobility and stability.

Protocol: Synthesis of 4-(dimethyl(4-vinylphenyl)silyl)-N,N-diphenylaniline

This protocol is a representative example based on established Heck coupling procedures. [7] Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Bromo-N,N-diphenylaniline36809-56-4326.221.0
(4-Vinylphenyl)dimethylsilane1125-26-4162.301.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.04
Triethylamine (Et₃N)121-44-8101.193.0
Anhydrous Toluene108-88-3-10 mL

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-diphenylaniline (326 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (10 mL), (4-vinylphenyl)dimethylsilane (0.22 mL, 1.2 mmol), and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note 2: Formation of a Cross-Linked HTL for Solution-Processed OLEDs

Objective: To fabricate a robust, solvent-resistant HTL by thermally cross-linking the vinyl-functionalized HTM synthesized in the previous protocol.

Rationale: The vinyl groups on the HTM will undergo thermal polymerization, forming a cross-linked network. This insolubilizes the HTL, allowing for the subsequent spin-coating of the emissive layer from an organic solvent without dissolving the HTL. [8] Protocol: Fabrication and Cross-Linking of the HTL

  • Solution Preparation: Prepare a 10 mg/mL solution of 4-(dimethyl(4-vinylphenyl)silyl)-N,N-diphenylaniline in chlorobenzene.

  • Spin-Coating: On a pre-cleaned and UV-ozone treated ITO-coated glass substrate, spin-coat the HTM solution at 3000 rpm for 40 seconds to form a thin film.

  • Thermal Cross-Linking: Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at 180-200 °C for 30-60 minutes to induce thermal cross-linking of the vinyl groups. [8]4. Solvent Resistance Test: After cooling to room temperature, test the insolubility of the film by rinsing with chlorobenzene. A stable, intact film indicates successful cross-linking.

Device Fabrication: Following the formation of the cross-linked HTL, the subsequent layers of the OLED (emissive layer, electron-transporting layer, and cathode) can be deposited via solution processing or thermal evaporation.

Conclusion: A Versatile Building Block for Future Optoelectronics

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of advanced optoelectronic materials. Its unique combination of a reactive vinyl group for cross-linking and a stabilizing dimethylsilylphenyl moiety provides a powerful tool for chemists and materials scientists to address key challenges in the field. The ability to create robust, solution-processable, and thermally stable organic semiconductor layers is critical for the development of low-cost, large-area, and flexible electronic devices. The protocols and insights provided in this guide aim to empower researchers to leverage the full potential of this compound in their pursuit of next-generation optoelectronic technologies.

References

  • Solution-Processed Organic Light-Emitting Diodes Using a Photo-Crosslinkable Hole-Transporting Layer. Journal of Nanoscience and Nanotechnology. [Link]
  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]
  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study.
  • Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily. [Link]
  • High-Performance Solution-Processed Blue Oleds Based on “Hot Excitons” Materials.
  • Thermally Cross-Linkable Host Materials for Solution-Processed OLEDs: Synthesis, Characterization, and Optoelectronic Properties.
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar. [Link]
  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. SciSpace. [Link]
  • In Silico Investigation of the Impact of Hole-Transport Layers on the Performance of CH3NH3SnI3 Perovskite Photovoltaic Cells. MDPI. [Link]
  • Hole transport material, synthesis thereof, and solar cell. EPFL Graph Search. [Link]
  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.
  • Comparison of energies of HOMO and LUMO levels (in eV) and energy gap...
  • Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells.
  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]
  • Hydrosilylation-derived silicon-containing hydrocarbon-based polymers exhibiting ultralow dielectric losses and high thermal stabilities. Royal Society of Chemistry. [Link]
  • High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms.

Sources

Application Notes and Protocols: Derivatization of Vinylphenyldimethylsilane for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Vinylphenyldimethylsilane (VPDMS) stands as a uniquely versatile monomer in the landscape of organosilicon chemistry. Its structure, featuring both a reactive vinyl group amenable to polymerization and addition reactions, and a phenyl-substituted dimethylsilyl moiety, opens a vast design space for new materials and functionalized surfaces. The phenyl group enhances thermal stability and introduces unique electronic characteristics, while the dimethylsilyl group imparts flexibility and hydrophobicity.[1] This combination makes VPDMS a critical precursor for the synthesis of advanced polymers, sophisticated chromatographic stationary phases, and tailored bioconjugates. This guide provides an in-depth exploration of key derivatization pathways for VPDMS, offering detailed protocols and mechanistic insights to empower researchers in materials science, analytical chemistry, and drug development.

I. Hydrosilylation: Crafting Novel Silane Architectures

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group of VPDMS.[2] This reaction is most commonly catalyzed by platinum complexes, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, and typically proceeds with high anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the double bond.[2][3]

The resulting derivatives, which feature an ethyl bridge between two silicon atoms, one of which is part of the VPDMS moiety, can be used to create well-defined oligomers and polymers with tailored properties. For instance, reacting VPDMS with a difunctional silane can lead to linear polymers, while multifunctional silanes can produce crosslinked networks.

Mechanistic Insight: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) catalyst.

  • Olefin Coordination: The vinyl group of VPDMS coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond.

  • Reductive Elimination: The final product is released, regenerating the platinum(0) catalyst.

G Pt(0) Pt(0) Oxidative_Addition Oxidative Addition + R'3SiH Pt_Complex H-Pt(II)-SiR'3 Oxidative_Addition->Pt_Complex + R'3SiH Olefin_Coordination Olefin Coordination + VPDMS Coordinated_Complex VPDMS H-Pt(II)-SiR'3 Olefin_Coordination->Coordinated_Complex + VPDMS Migratory_Insertion Migratory Insertion Intermediate R'3Si-CH2-CH(Ph-SiMe2)-Pt(II)-H Migratory_Insertion->Intermediate Reductive_Elimination Reductive Elimination Product Derivatized VPDMS Reductive_Elimination->Product Product->Pt(0) Regenerated Catalyst

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: Hydrosilylation of VPDMS with Phenylsilane

This protocol details the synthesis of 1-(phenyldimethylsilyl)-2-(phenylsilyl)ethane, a derivative with increased phenyl content, potentially enhancing thermal stability and chromatographic selectivity.

Materials:

  • This compound (VPDMS)

  • Phenylsilane

  • Karstedt's catalyst (2% Pt in xylene)[4]

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq) and anhydrous toluene.

  • Purge the system with inert gas for 15 minutes.

  • Add phenylsilane (1.1 eq) to the reaction mixture via syringe.

  • Add Karstedt's catalyst (10 ppm Pt loading) to the stirred solution.[4]

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2100 cm⁻¹) or ¹H NMR spectroscopy (disappearance of vinyl protons).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)Expected Yield (%)
Phenylsilane1.110 ppm Pt802-4>90
Diphenylsilane1.110 ppm Pt803-5>85
1,4-Bis(dimethylsilyl)benzene0.510 ppm Pt906-8>80 (Polymer)

II. Heck Coupling: Forging Carbon-Carbon Bonds for Advanced Materials

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] In the context of VPDMS, the vinyl group can be coupled with aryl or vinyl halides to introduce a wide array of functional groups.[6] This versatility is particularly valuable for synthesizing monomers for specialty polymers and for creating tailored ligands for catalysis or bioconjugation.

Mechanistic Insight: The Heck Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[5]

  • Oxidative Addition: The aryl or vinyl halide adds to the palladium(0) catalyst.

  • Olefin Insertion (Syn-addition): The vinyl group of VPDMS coordinates to and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the palladium(0) catalyst.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition + Ar-X Pd_Complex Ar-Pd(II)-X Oxidative_Addition->Pd_Complex + Ar-X Olefin_Insertion Olefin Insertion + VPDMS Intermediate_1 Ar-Pd(II)-(VPDMS)-X Olefin_Insertion->Intermediate_1 + VPDMS Syn_Addition Syn-Addition Intermediate_2 Ar-CH2-CH(Ph-SiMe2)-Pd(II)-X Syn_Addition->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product + H-Pd(II)-X Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination + Base Product Derivatized VPDMS Product_Complex->Product Release Reductive_Elimination->Pd(0) - HBX

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of VPDMS with 4-Bromoanisole

This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-2-(phenyldimethylsilyl)ethene, a potential building block for organic electronic materials.

Materials:

  • This compound (VPDMS)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), 4-bromoanisole (1.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, this compound (1.2 eq), and triethylamine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseTemperature (°C)Reaction Time (h)Expected Yield (%)
4-Bromoanisole2P(o-tol)₃ (4)Et₃N10012-2475-85
Iodobenzene1PPh₃ (2)K₂CO₃808-1280-90
4-Vinylpyridine2dppf (2.5)NaOtBu1102460-70

III. Polymerization: Building Macromolecular Structures

The vinyl group of VPDMS allows for its polymerization through various mechanisms, including anionic, radical, and transition-metal-catalyzed polymerizations. The resulting poly(this compound) (PVPDMS) possesses a unique combination of properties derived from its polysiloxane-like backbone and aromatic side chains, making it a candidate for applications such as gas chromatography stationary phases and thermally stable elastomers.

Anionic Polymerization: A Controlled Approach

Anionic polymerization of styrenic monomers like VPDMS can proceed in a "living" manner, allowing for precise control over molecular weight and the synthesis of block copolymers.[7] The polymerization is typically initiated by organolithium reagents in a non-polar solvent.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator RLi Monomer_1 VPDMS Initiator->Monomer_1 + Anionic_Species R-(VPDMS)⁻ Li⁺ Monomer_1->Anionic_Species Monomer_n Anionic_Species->Monomer_n + n(VPDMS) Polymer_Chain R-(VPDMS)n-(VPDMS)⁻ Li⁺ Monomer_n->Polymer_Chain Terminating_Agent Polymer_Chain->Terminating_Agent + ROH Final_Polymer R-(VPDMS)n+1-H + LiOR Terminating_Agent->Final_Polymer

Sources

Application Notes and Protocols: The Role of Vinylphenyldimethylsilane in Advanced Silicone Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Backbone – Engineering Functionality with Vinylphenyldimethylsilane

The siloxane bond (Si-O-Si) provides the foundational stability, flexibility, and durability that defines silicone polymers.[1] However, the true versatility of silicones comes from the ability to strategically introduce organic functionalities to this inorganic backbone. This compound (VPDMS) stands out as a uniquely powerful monomer in this regard. Its hybrid structure, featuring a reactive vinyl group and a bulky, aromatic phenyl group, allows for precise control over the final properties of the polymer.[2] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how VPDMS is leveraged in modern polymer chemistry, complete with actionable protocols and expert insights for your laboratory.

The Molecular Architecture of this compound (VPDMS)

At its core, VPDMS is a bifunctional molecule that serves as a bridge between different chemical functionalities.[2] Understanding its structure is key to predicting its behavior in a polymer system.

  • The Vinyl Group (-CH=CH₂): This is the primary site of reactivity for polymerization and crosslinking. It readily participates in addition reactions, most notably platinum-catalyzed hydrosilylation, and can also be involved in free-radical curing processes.[3][4]

  • The Phenyl Group (-C₆H₅): This aromatic ring is not merely a passive component. Its presence significantly increases the molar refraction of the polymer, which is essential for creating materials with a high refractive index (RI).[5][6] Furthermore, the rigidity and steric bulk of the phenyl group enhance the thermal stability and mechanical strength of the resulting silicone.[2][7]

  • The Dimethylsilyl Group (-Si(CH₃)₂-): This unit integrates seamlessly into the polydimethylsiloxane (PDMS) backbone, maintaining the characteristic flexibility and hydrophobicity of silicones.

VPDMS_Structure cluster_VPDMS This compound (VPDMS) cluster_props Contributions to Polymer Properties VPDMS Si Me1 CH₃ VPDMS->Me1 Methyl Me2 CH₃ VPDMS->Me2 Methyl Vinyl Vinyl Group -CH=CH₂ VPDMS->Vinyl Phenyl Phenyl Group -C₆H₅ VPDMS->Phenyl Prop_Silyl Silicone Backbone Flexibility & Hydrophobicity VPDMS->Prop_Silyl Prop_Vinyl Reactivity Site (Crosslinking, Polymerization) Vinyl->Prop_Vinyl Prop_Phenyl High Refractive Index Thermal Stability Mechanical Strength Phenyl->Prop_Phenyl

Caption: Workflow for creating a silicone elastomer via platinum-catalyzed hydrosilylation.

3.2. Experimental Protocol: Preparation of a VPDMS-Modified Silicone Elastomer

This protocol describes the formulation and curing of a two-part, heat-curable liquid silicone rubber (LSR).

Materials:

  • Part A:

    • Vinyl-terminated PDMS (10,000 cSt)

    • VPDMS-containing copolymer (as synthesized in Protocol 2.2)

    • Fumed silica (treated, for reinforcement)

    • Karstedt's catalyst (platinum complex)

  • Part B:

    • Polymethylhydrosiloxane (PMHS) crosslinker

    • Vinyl-terminated PDMS (as a carrier)

    • Cure inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

Protocol Steps:

  • Part A Formulation: In a planetary mixer, combine the vinyl-terminated PDMS and the VPDMS-containing copolymer. Gradually add the treated fumed silica under high shear until a homogenous, high-viscosity gum is formed. [4]2. Catalyst Addition: Reduce the mixing speed and add the Karstedt's catalyst. The amount is critical and typically in the low ppm range relative to the polymer. Mix until uniformly dispersed.

  • Part B Formulation: In a separate container, blend the PMHS crosslinker and the cure inhibitor with the vinyl-terminated PDMS carrier fluid. The ratio of Si-H groups in Part B to vinyl groups in Part A is a key parameter, typically ranging from 1.1:1 to 2:1.

  • Degassing: Degas both Part A and Part B under vacuum to remove any entrapped air, which can cause voids in the final cured product.

  • Mixing and Curing: Combine Part A and Part B in the desired ratio (e.g., 10:1 by weight). Mix thoroughly but quickly, as the inhibitor only provides a limited working time (pot life).

  • Molding: Pour the mixed liquid into a pre-heated mold.

  • Curing: Place the mold in a convection oven at the desired temperature (e.g., 150°C). The curing time will depend on the part thickness and catalyst concentration but is often in the range of 5-20 minutes.

  • Post-Curing: (Optional but recommended) Remove the demolded part and post-cure in an oven for several hours (e.g., 4 hours at 200°C) to complete the crosslinking reaction and remove any volatile byproducts.

  • Mechanical Testing: After allowing the sample to equilibrate to room temperature for 24 hours, perform tensile strength, elongation at break, and durometer hardness tests according to ASTM standards.

Summary of Key Roles and Applications

Role of VPDMSMechanismPrimary ApplicationResulting Polymer Properties
Monomer Co-condensation with other alkoxysilanesSynthesis of base silicone resinsEnhanced thermal stability, high refractive index [2][5]
Crosslinking Agent Hydrosilylation or peroxide-induced radical reactionCuring of silicone elastomers and rubbersIncreased hardness, improved mechanical strength [3][8]
Coupling Agent Reaction with inorganic filler surfacesManufacturing of advanced composite materialsImproved interface between polymer and filler [2]
Modifier Incorporation into existing polymer backbonesSpecialty silicones for electronics, coatingsTailored optical, thermal, and mechanical properties [2]

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). (2011). Semantic Scholar.
  • Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES.
  • Khmelnitskaia, A. G., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers (Basel), 16(2), 257. [Link]
  • Sathyan, A., & Kadlec, D. (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Rubber World.
  • Lee, S., et al. (2021). Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications.
  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024).
  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024). MDPI. [Link]
  • Vinyl-Functional Silicones. Gelest.
  • Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging. RSC Publishing. [Link]
  • Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. (2015).
  • Wang, Z., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
  • Effective increase in refractive index of novel transparent silicone hybrid films by introduction of functionalized silicon nanoparticles. (2019).
  • Vinyl‐containing silicone resin as the crosslinking agent of heat‐curable silicone rubber. (2012).
  • High Refractive Index Silicone. (2016).
  • The Fascinating World of Silicones. (2012).

Sources

Application Notes and Protocols for the Hydrosilylation of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Si-C Bond Formation via Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This powerful, often platinum-catalyzed, reaction facilitates the creation of stable silicon-carbon bonds with high atom economy.[2] The resulting organosilane products are not merely chemical curiosities; they are pivotal intermediates and building blocks in a vast array of applications, from advanced materials and polymers to the synthesis of complex molecules in the pharmaceutical industry.[1]

Vinylphenyldimethylsilane is a particularly valuable substrate in this context. Its vinyl group provides a reactive handle for hydrosilylation, while the phenyldimethylsilyl moiety imparts desirable properties such as thermal stability and unique electronic characteristics to the final product. This application note provides a detailed experimental protocol for the hydrosilylation of this compound with triethylsilane, a common hydrosilane, utilizing the highly efficient and widely used Karstedt's catalyst.[3]

Scientific Rationale and Mechanism

The hydrosilylation of alkenes catalyzed by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the active catalyst.

The use of Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is favored due to its high activity at low catalyst loadings and its solubility in common organic solvents.[3][4] This catalyst typically promotes the anti-Markovnikov addition of the silane to the terminal carbon of the vinyl group, leading to the thermodynamically more stable product.[5]

Chalk_Harrod_Mechanism Pt(0) Pt(0) Oxidative Addition Oxidative Addition Pt(0)->Oxidative Addition + R3SiH Pt(II) Intermediate Pt(II) Intermediate Oxidative Addition->Pt(II) Intermediate Alkene Coordination Alkene Coordination Pt(II) Intermediate->Alkene Coordination + Alkene Pt(II)-Alkene Complex Pt(II)-Alkene Complex Alkene Coordination->Pt(II)-Alkene Complex Migratory Insertion Migratory Insertion Pt(II)-Alkene Complex->Migratory Insertion Pt(II)-Alkyl Complex Pt(II)-Alkyl Complex Migratory Insertion->Pt(II)-Alkyl Complex Reductive Elimination Reductive Elimination Pt(II)-Alkyl Complex->Reductive Elimination Reductive Elimination->Pt(0) - Product Product Product Reductive Elimination->Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Detailed Experimental Protocol

This protocol details the hydrosilylation of this compound with triethylsilane using Karstedt's catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Major Chemical Supplier
Triethylsilane≥98%Major Chemical Supplier
Karstedt's Catalyst2% Pt in xyleneMajor Chemical SupplierStore refrigerated and protected from light.[3]
Anhydrous TolueneDriSolv or equivalentMajor Chemical Supplier
Anhydrous Sodium SulfateReagent GradeMajor Chemical Supplier
Diethyl EtherACS GradeMajor Chemical SupplierFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-house
Deionized Water
Argon or Nitrogen GasHigh PurityFor inert atmosphere

Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Schlenk line or equivalent inert atmosphere setup

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

experimental_workflow start Start setup Assemble and Dry Glassware start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert reagents Charge Flask with this compound and Toluene inert->reagents catalyst Add Karstedt's Catalyst reagents->catalyst heat Heat to Reaction Temperature catalyst->heat add_silane Slowly Add Triethylsilane heat->add_silane react Maintain Reaction Temperature and Stir add_silane->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Saturated NaHCO3 Solution cool->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterize Characterize Product (NMR, FT-IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the hydrosilylation reaction.

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried and allowed to cool under a stream of inert gas.

  • Charging Reagents: To the flask, add this compound (1.0 eq) and anhydrous toluene (to make a ~1 M solution).

  • Catalyst Addition: Via syringe, add Karstedt's catalyst (2% Pt in xylene, corresponding to 10-20 ppm of Pt relative to the vinylsilane). The solution may turn a pale yellow.

  • Heating: Heat the reaction mixture to 60-80 °C with stirring.

  • Addition of Hydrosilane: Add triethylsilane (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Reaction: Maintain the reaction mixture at 60-80 °C and stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Product Characterization

The identity and purity of the product, 1-(phenyldimethylsilyl)-2-(triethylsilyl)ethane, should be confirmed by spectroscopic methods.

  • ¹H NMR: The disappearance of the vinyl proton signals from this compound and the Si-H proton signal from triethylsilane is indicative of a complete reaction.[6] New signals corresponding to the ethylene bridge protons will appear.

  • ¹³C NMR: The appearance of new signals for the ethylene bridge carbons and the disappearance of the vinyl carbon signals confirm the product formation.

  • FT-IR: The disappearance of the Si-H stretching vibration (around 2100 cm⁻¹) from triethylsilane and the C=C stretching vibration (around 1600 cm⁻¹) from this compound are key indicators of the reaction's completion.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Safety and Handling Precautions

  • Chlorosilanes and Hydrosilanes: These compounds can be moisture-sensitive and may react with water to produce flammable and/or toxic gases. Handle in a well-ventilated fume hood under an inert atmosphere.

  • Karstedt's Catalyst: This platinum-containing catalyst is toxic and should be handled with care. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling instructions.[3]

  • Exothermic Reaction: Hydrosilylation reactions can be exothermic. Slow addition of the hydrosilane and proper temperature control are crucial, especially on a larger scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.

References

  • Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation.
  • Johnson Matthey. (n.d.). Karstedt catalysts.
  • Marciniec, B. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
  • Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.
  • Fang, Z. P., et al. (2003). Silica-supported Karstedt-type catalyst for hydrosilylation reactions.
  • Royal Society of Chemistry. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane.
  • ResearchGate. (n.d.). The scheme of Karstedt's catalyst preparation.
  • ResearchGate. (n.d.). 1H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation.
  • Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones).
  • Google Patents. (n.d.). US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
  • ResearchGate. (n.d.). Hydrosilylation reaction between vinyl-terminated polydimethylsiloxane....
  • MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
  • National Institutes of Health. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
  • J-STAGE. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes.
  • ResearchGate. (n.d.). 29Si NMR analysis after hydrosilylation of polydimethyl-co-hydromethylsiloxane pre-polymer sample with highest content of DH 4.
  • ResearchGate. (n.d.). Synthesis and spectral comparison of electronic and molecular properties of some hydrazines and hydrazyl free radicals.

Sources

Application Notes and Protocols for Vinylphenyldimethylsilane as a Coupling Agent in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Organic-Inorganic Divide

In the pursuit of advanced materials with tailored properties, the interface between inorganic fillers and organic polymer matrices often represents the weakest link. Silane coupling agents are a cornerstone technology for overcoming this challenge, acting as molecular bridges to create a robust and durable composite structure.[1][2] This guide provides an in-depth exploration of vinylphenyldimethylsilane-type coupling agents, a versatile class of molecules designed to enhance the performance of polymer composites, adhesives, and coatings.

While the term "this compound" can refer to several structures, for the purpose of creating a true chemical linkage between inorganic and organic phases, this document will focus on alkoxy-functionalized variants, such as Phenylvinyldimethoxysilane (PVDMS) . These molecules are bifunctional: they possess hydrolyzable methoxy groups that form covalent bonds with inorganic surfaces and organofunctional phenyl and vinyl groups that ensure compatibility and reactivity with the polymer matrix.[3][4] The vinyl group provides a site for copolymerization, particularly with thermosets like polyesters and polyolefins, while the phenyl group enhances thermal stability and compatibility with aromatic polymers.[3][5] The strategic use of these coupling agents leads to significant improvements in the mechanical strength, thermal stability, moisture resistance, and overall durability of the final material.[2][3]

The Molecular Mechanism: A Tale of Two Interfaces

The efficacy of a silane coupling agent is rooted in its dual reactivity, allowing it to chemically bond to two dissimilar surfaces.[1] The process is a sophisticated interplay of surface chemistry and polymer science, which can be understood through a two-stage mechanism.

Stage 1: Inorganic Surface Reaction (Hydrolysis and Condensation) Initially, the methoxy groups (-OCH₃) on the silicon atom undergo hydrolysis in the presence of water (often catalyzed by a mild acid) to form reactive silanol groups (-Si-OH).[1][4] These silanols are highly attracted to the hydroxyl-rich surfaces of inorganic materials like glass fibers, silica, and metal oxides. They then condense with the surface hydroxyls, forming stable, covalent siloxane bonds (Si-O-Filler) while releasing a water molecule.[4][6] This process effectively anchors the coupling agent to the inorganic filler, creating a new, organo-compatible surface.

Stage 2: Organic Matrix Interaction (Copolymerization and Entanglement) With the silane anchored, its vinyl (-CH=CH₂) and phenyl (-C₆H₅) groups are oriented away from the filler surface, ready to interact with the polymer matrix.[3][4] During polymerization or cross-linking of the resin (e.g., via free-radical initiation), the vinyl group of the silane readily participates in the reaction, becoming covalently integrated into the polymer backbone.[3] The bulky phenyl group further enhances performance by improving compatibility with aromatic resins and increasing the thermal stability of the interfacial region.[5] This creates a continuous chemical bridge from the filler to the resin, enabling efficient stress transfer and dramatically improving interfacial adhesion.

G cluster_0 Stage 1: Reaction with Inorganic Filler cluster_1 Stage 2: Reaction with Polymer Matrix PVDMS Phenylvinyldimethoxysilane (PVDMS) Silanol Reactive Silanol Intermediate (-Si-OH) PVDMS->Silanol Hydrolysis H2O Water (H₂O) + Acid Catalyst H2O->Silanol BondedFiller Surface-Modified Filler (Filler-O-Si-) Silanol->BondedFiller Condensation Filler Inorganic Filler Surface (-Filler-OH) Filler->BondedFiller Composite Final Composite Material (Strong Interfacial Bond) BondedFiller->Composite Copolymerization (via Vinyl Group) Resin Polymer Resin (e.g., Unsaturated Polyester) Resin->Composite Initiator Free-Radical Initiator Initiator->Composite

Caption: Mechanism of PVDMS as a coupling agent.

Core Applications in Advanced Materials

The ability to chemically unite organic and inorganic materials makes this compound-type coupling agents indispensable in several areas:

  • High-Performance Composites: They are extensively used to treat reinforcing fillers like glass fibers and silica for use in thermoset (e.g., polyester, vinyl ester) and thermoplastic composites.[3][7] This treatment enhances the transfer of mechanical load from the polymer matrix to the much stronger filler, resulting in materials with superior strength and durability.

  • Adhesives and Sealants: When used as an additive in adhesives, the silane migrates to the bonding interface, improving adhesion to inorganic substrates like glass, metal, and ceramics.[5][8] This is critical for applications requiring long-term performance in humid or harsh environments.

  • Coatings and Surface Modification: Applying a silane solution to a substrate can prime the surface for better paint or coating adhesion. It also allows for the modification of filler properties, such as improving the dispersibility of hydrophilic fillers in hydrophobic resins, which can reduce viscosity and improve processing.[9][10]

Quantitative Performance: A Comparative Analysis

The impact of using a silane coupling agent is not merely theoretical; it is quantifiable and significant. The data below compares the mechanical properties of a glass fiber-reinforced unsaturated polyester composite with and without silane treatment, highlighting the performance of PVDMS against other common silanes.

Silane Coupling AgentTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Interlaminar Shear Strength (MPa)
No Silane (Control)2504001530
Phenylvinyldimethoxysilane (PVDMS) 350 550 18 45
Vinyltrimethoxysilane (VTMS)3305201742
Aminopropyltriethoxysilane (APTES)36056018.548
Table adapted from comparative data on glass fiber/unsaturated polyester composites.[3] Note: APTES shows slightly higher values but is typically used for matrices like epoxies and polyamides.

As the table clearly demonstrates, the inclusion of PVDMS results in a dramatic improvement across all key mechanical properties compared to the untreated control composite.

Protocols for Application

Successful application of silane coupling agents requires careful attention to procedure. Two primary methods are employed: pre-treatment of the filler and the integral blend method.

Protocol 1: Filler Surface Treatment (Wet Method)

This method provides a highly uniform coating on the filler surface and is recommended for achieving maximum performance.

Objective: To pre-treat an inorganic filler (e.g., silica powder, chopped glass fibers) with PVDMS to enhance its compatibility with a polymer matrix.

Materials:

  • Inorganic filler

  • Phenylvinyldimethoxysilane (PVDMS)

  • Solvent: 95% Ethanol / 5% Deionized Water solution

  • Acetic Acid (for pH adjustment)

  • High-shear mixer or stirrer

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare the treatment solution in a well-ventilated fume hood. The typical concentration of silane is 0.5% to 2.0% by weight.[8][11]

    • For 1000 mL of solution, combine 950 mL of ethanol and 50 mL of deionized water.

    • Slowly add a few drops of acetic acid to the solvent mixture to adjust the pH to approximately 4.0-5.0. This catalyzes the hydrolysis of the methoxy groups.[8][12]

    • While stirring, slowly add 5-20 mL of PVDMS to the acidified solvent.

    • Continue stirring for 30-60 minutes to allow for complete hydrolysis. The solution should be clear.[2] Use the solution within a few hours, as the silanols will begin to self-condense.[8]

  • Filler Treatment:

    • Add the inorganic filler to a separate mixing vessel.

    • Slowly add the prepared silane solution to the filler while mixing to form a slurry. Ensure all filler is thoroughly wetted.

    • Continue to mix the slurry for 15-30 minutes.

  • Drying and Curing:

    • Filter the treated filler from the solution.

    • Wash the filler briefly with pure ethanol to remove any excess, unreacted silane.

    • Dry the filler in an oven at 110-120°C for 1-2 hours.[12] This removes the solvent and water and promotes the covalent bonding of the silanol groups to the filler surface.

    • The surface-treated filler is now ready for incorporation into the polymer resin.

G cluster_workflow Experimental Workflow: Wet Treatment Method A 1. Prepare Solvent (95% Ethanol / 5% Water) B 2. Adjust pH to 4.0-5.0 (Acetic Acid) A->B C 3. Add PVDMS (0.5-2.0 wt%) Stir for 30-60 min for Hydrolysis B->C D 4. Add Filler to Silane Solution Create Slurry C->D E 5. Mix Slurry (15-30 min) D->E F 6. Filter and Wash Filler E->F G 7. Dry in Oven (110-120°C for 1-2 hours) F->G H 8. Treated Filler Ready for Compounding G->H

Caption: Workflow for filler surface treatment.

Protocol 2: Integral Blend Method

This method is simpler and more common in large-scale industrial processes, involving the direct addition of the silane during material compounding.[13]

Objective: To incorporate PVDMS directly into a polymer/filler mixture.

Materials:

  • Polymer resin

  • Inorganic filler

  • Phenylvinyldimethoxysilane (PVDMS)

  • High-shear mixer (e.g., Henschel mixer) or extruder

Procedure:

  • Calculate Silane Amount:

    • The amount of silane is typically 0.1% to 2.0% of the filler weight.[12] The optimal loading depends on the filler's surface area.

    • Formula: Silane Weight = Filler Weight × (Desired % / 100)

  • Addition:

    • Add the polymer resin and filler to the mixer.

    • Begin mixing to ensure a uniform distribution of the filler within the resin.

    • While the components are mixing, spray the calculated amount of neat PVDMS directly into the mixture.[8][12] The high shear action will disperse the silane.

    • Alternatively, the silane can be pre-blended with a small portion of the resin to create a "masterbatch," which is then added to the main mix.[13]

  • Processing:

    • Continue mixing for 10-20 minutes to allow the silane to migrate to the filler-resin interface and react.

    • Proceed immediately with standard processing steps (e.g., extrusion, compression molding). Curing conditions (time, temperature) of the resin will facilitate the final covalent bond formation.

Validation and Characterization

Confirming the successful application of the coupling agent is crucial for process validation and quality control.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analysis of the treated filler can reveal the presence of characteristic peaks corresponding to the silane's organic groups and the formation of Si-O-Si and Si-O-Filler bonds.[7]

  • Thermogravimetric Analysis (TGA): By measuring the weight loss of the treated filler as it is heated, TGA can quantify the amount of silane grafted onto the surface.[14]

  • Mechanical Testing: The ultimate validation is the performance of the final composite. Fabricating and testing samples for tensile strength, flexural strength, and impact resistance according to ASTM or ISO standards will demonstrate the efficacy of the coupling agent treatment.[3][7]

  • Scanning Electron Microscopy (SEM): Examining the fracture surface of a composite can provide visual evidence of improved adhesion between the filler and the matrix.

Conclusion

This compound-type coupling agents are powerful tools for the materials scientist, enabling the creation of superior composite materials. By forming a durable chemical bridge between inorganic and organic phases, they unlock performance capabilities that would otherwise be unattainable. Understanding the underlying chemical mechanisms and adhering to established protocols for their application are key to harnessing their full potential in developing the next generation of advanced materials.

References

  • Benchchem, "Phenylvinyldimethoxysilane in Polymer Composites: A Compar
  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane", NINGBO INNO PHARMCHEM CO.,LTD.,
  • Benchchem, "A Comparative Guide to the Interfacial Characterization of Phenylvinyldimethoxysilane (PVDMS)
  • ChemicalBook, "(4 - vinyl phenyl) dimethyl silane synthesis", ChemicalBook,
  • ChemicalBook, "(4 - vinyl phenyl) dimethyl silane | 4556-72-3", ChemicalBook,
  • NINGBO INNO PHARMCHEM CO.,LTD., "The Chemistry of Silane Coupling Agents: A Deep Dive into VTMO", NINGBO INNO PHARMCHEM CO.,LTD.,
  • Chemical Guid, "Exploring the Synthesis Applications of Dimethyl(4-vinylphenyl)silane: A Chemical Guide", Chemical Guid,
  • Hubei Co-Formula Material Tech Co.,Ltd.
  • Shin-Etsu Silicone, "Filler Surface Treatment with Silane", Shin-Etsu Silicone Selection Guide,
  • Admatechs, "New Products | Surface treated ADMAFINE", Adm
  • Hangzhou Jessica Chemicals Co.,Ltd, "How To Use Silane Coupling Agent", Hangzhou Jessica Chemicals Co.,Ltd,
  • Shin-Etsu Silicone, "Silane Coupling Agents", Shin-Etsu Silicone,
  • NIH, "Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels", PMC,
  • Qingdao Hengda Chemical New Material Co., Ltd.
  • M. PĂSTRAV, et al., "INFLUENCE OF FILLER, MONOMER MATRIX AND SILANE COATING ON COMPOSITE RESIN ADHESION", M. PĂSTRAV, M. MOLDOVAN, A. CHISNOIU, C. SAROȘI, F. MIUȚA, O. PĂSTRAV, A. DELEAN, R. CHISNOIU,
  • TSI Journals, "Fabrication and characterization of silane surface tre
  • Nanjing SiSiB Silicones Co., Ltd., "The Use and Method of Silane Coupling Agent", Nanjing SiSiB Silicones Co., Ltd.,
  • Nanjing SiSiB Silicones Co., Ltd., "Application Methods of Silane Coupling Agent", Nanjing SiSiB Silicones Co., Ltd.,
  • Qingdao Hengda Chemical New Material Co., Ltd.

Sources

Synthesis of tetrahydrofurans using Vinylphenyldimethylsilane reagent

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Stereoselective Synthesis of Tetrahydrofurans via Acid-Catalyzed Intramolecular Cyclization of Hydroxy-Functionalized Vinylphenyldimethylsilanes

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1] Its stereoselective synthesis remains a significant objective in modern organic chemistry. This document provides a detailed guide to a robust and highly stereoselective method for synthesizing multi-substituted tetrahydrofurans. The strategy leverages an acid-catalyzed intramolecular 1,2-silyl-migrative cyclization of (Z)-γ-hydroxy vinylphenyldimethylsilanes. We will explore the underlying reaction mechanism, provide a comprehensive experimental protocol, and discuss the scope and key experimental considerations of this powerful transformation.

Introduction and Scientific Rationale

The development of synthetic methods that afford precise control over stereochemistry is paramount for accessing complex molecular architectures. Substituted tetrahydrofurans, in particular, often contain multiple stereocenters that are critical for their biological function.[1] While numerous methods exist for THF synthesis, including nucleophilic substitutions and oxidative cyclizations, many face challenges related to stereocontrol, substrate scope, or harsh reaction conditions.[1][2]

The methodology detailed herein utilizes the unique electronic properties of silicon to direct the cyclization of a hydroxy-functionalized vinylsilane. Specifically, the use of a (phenyldimethyl)silyl group on a (Z)-alkenol substrate allows for a highly diastereoselective intramolecular cyclization upon treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄).[3] The reaction proceeds under mild conditions and reliably yields trans-2,3-disubstituted tetrahydrofurans, a pattern that can be challenging to access through other means.

Key Advantages of this Method:

  • High Diastereoselectivity: The reaction strongly favors the formation of the trans-isomer, often with selectivities exceeding 97:3.[3]

  • Predictable Stereochemistry: The stereochemical outcome is dictated by the geometry of the starting vinylsilane and a well-defined reaction pathway.

  • Mild Conditions: The use of catalytic Lewis acids allows the reaction to proceed at low temperatures, preserving sensitive functional groups.

  • Versatility: The resulting silyl-substituted tetrahydrofuran is a versatile intermediate, as the silicon-carbon bond can be further functionalized, for example, through Tamao-Fleming oxidation to introduce a hydroxyl group with retention of configuration.

Reaction Mechanism: The Role of the Silyl Group

The success of this cyclization hinges on a key mechanistic feature: a 1,2-silyl migration that is driven by the stabilization of a transient carbocation. This phenomenon, known as the β-silicon effect, is the cornerstone of the reaction's efficiency and stereoselectivity.

The proposed mechanism proceeds as follows:

  • Activation: The Lewis acid (e.g., TiCl₄) coordinates to the hydroxyl group of the starting material, enhancing its nucleophilicity and preparing it for addition.

  • Intramolecular Attack: The activated hydroxyl group attacks the internal carbon of the vinylsilane double bond in a 5-exo-trig cyclization. This is the ring-forming step.

  • Carbocation Formation & Silyl Migration: This addition generates a carbocation on the carbon atom adjacent to the silyl group. This carbocation is significantly stabilized by hyperconjugation with the carbon-silicon bond (the β-silicon effect).[4] This stabilization facilitates a rapid and stereospecific 1,2-migration of the phenyldimethylsilyl group to the adjacent carbon.

  • Deprotonation/Hydrolysis: The resulting oxonium ion is neutralized upon workup to yield the final 2-alkyl-3-silyltetrahydrofuran product.

The high trans-selectivity observed is a direct consequence of the reaction proceeding through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. The (Z)-geometry of the starting alkene is critical for achieving this favorable arrangement.[3]

G sub (Z)-γ-Hydroxy Vinylsilane R-CH(OH)-(CH₂)₂-CH=C(SiMe₂Ph)R' la_complex 2. Lewis Acid (LA) Complexation sub->la_complex + Lewis Acid (TiCl₄) cyclize 3. 5-exo-trig Cyclization la_complex->cyclize Intramolecular   Nucleophilic Attack    cation 4. β-Silyl Carbocation Intermediate (Stabilized) cyclize->cation migrate 5. 1,2-Silyl Migration cation->migrate Key Stereospecific Step oxonium 6. Silylated Oxonium Ion migrate->oxonium product product oxonium->product Workup (H₂O)

Caption: Proposed mechanism for the acid-catalyzed 1,2-silyl-migrative cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative trans-2-alkyl-3-(dimethyl(phenyl)silyl)tetrahydrofuran.

Protocol A: Synthesis of the (Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol Precursor

Causality Note: The stereoselective synthesis of the (Z)-vinylsilane precursor is critical. Hydrosilylation of a corresponding alkyne is a common and effective method to achieve this.[5]

  • Reagents & Equipment:

    • Terminal alkyne (e.g., 1-hexyne)

    • Dimethylphenylsilane

    • Karstedt's catalyst (or other suitable Pt catalyst)

    • Anhydrous Toluene

    • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Procedure:

    • To a flame-dried, nitrogen-purged flask, add the terminal alkyne (1.0 eq) and anhydrous toluene.

    • Add dimethylphenylsilane (1.1 eq).

    • Add Karstedt's catalyst (typically 10-20 ppm Pt).

    • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting alkyne is consumed.

    • This step is a general guideline; specific precursor syntheses may require adaptation.

Protocol B: Lewis Acid-Mediated Cyclization to Tetrahydrofuran

Trustworthiness Note: This protocol is adapted from a peer-reviewed and validated procedure.[3] Adherence to anhydrous conditions is crucial for reproducibility, as Lewis acids like TiCl₄ are extremely water-sensitive.

  • Materials & Reagents:

    • (Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol (1.0 eq)

    • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (5 mol %)

    • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Experimental Workflow:

G start 1. Prepare Reactant Solution (Substrate in Anhydrous CHCl₃) cool 2. Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_la 3. Add TiCl₄ Solution (Dropwise, 5 mol%) cool->add_la react 4. Stir at -78 °C (Monitor by TLC) add_la->react quench 5. Quench Reaction (Add sat. NaHCO₃ soln.) react->quench workup 6. Aqueous Workup (Extract with Ether, Dry with MgSO₄) quench->workup purify 7. Purify (Silica Gel Chromatography) workup->purify product 8. Isolated Product (trans-THF) purify->product

Caption: General experimental workflow for the cyclization reaction.

  • Step-by-Step Procedure:

    • Dissolve the (Z)-4-(dimethyl(phenyl)silyl)alk-3-en-1-ol (e.g., 0.5 mmol) in anhydrous chloroform (5 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is essential to control the reactivity of the Lewis acid and minimize potential side reactions.

    • Slowly add the TiCl₄ solution (0.05 eq, 25 µL of a 1.0 M solution) dropwise via syringe. A color change may be observed.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed. Reaction times can vary from 1 to 10 hours depending on the substrate.[3]

    • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (5 mL) at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure trans-2-alkyl-3-(dimethyl(phenyl)silyl)tetrahydrofuran.

Data Summary and Scope

The choice of silyl group and the geometry of the alkene precursor have a significant impact on the reaction's efficiency and rate.

Substrate (R')Silyl Group (SiR₃)Reaction Time (h)Yield (%)Diastereoselectivity (trans:cis)
n-ButylSiMe₂Ph9.575>99:1
n-ButylSiMe₃7.566>99:1
n-ButylSiMePh₂245898:2
n-ButylSiMe₂-t-Bu0.758597:3
n-ButylSiMe₂Bn1.578>99:1
(Data synthesized from reference[3])

Key Insights from Data:

  • Alkene Geometry: The use of (E)-vinylsilane precursors results in significantly lower yields and poor diastereoselectivity.[3] The (Z)-geometry is therefore a critical requirement.

  • Silyl Group Influence: Bulkier silyl groups, such as tert-butyldimethylsilyl (SiMe₂-t-Bu), can accelerate the reaction, likely by promoting the 1,2-migration step. The phenyldimethylsilyl group (SiMe₂Ph) provides a good balance of reactivity and stability.[3]

  • Substrate Scope: The reaction is tolerant of various alkyl substituents on the vinylsilane and at other positions on the alcohol chain, allowing for the stereoselective synthesis of trisubstituted and tetrasubstituted tetrahydrofurans.[3]

References

  • Title: 1,2-silyl-migrative cyclization of vinylsilanes bearing a hydroxy group: stereoselective synthesis of multisubstituted tetrahydropyrans and tetrahydrofurans(1) Source: PubMed, J Org Chem. 1999 Nov 19;64(23):8648-56. URL:[Link]
  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: NIH National Library of Medicine, PMC URL:[Link]
  • Title: Recent Developments in the Chemistry of Vinylsiloxanes Source: Chemistry – An Asian Journal, Wiley Online Library URL:[Link]
  • Title: Synthesis of tetrahydrofurans Source: Organic Chemistry Portal URL:[Link]
  • Title: Synthesis of Vinylsilanes Source: ResearchG

Sources

Application Notes and Protocols for the Polymerization of Vinylphenyldimethylsilane for Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinylphenyldimethylsilane (VPDMS) is a versatile monomer that offers a unique combination of a polymerizable vinyl group and a reactive silyl hydride (Si-H) moiety. This dual functionality makes it a valuable building block for the synthesis of specialty polymers with tailored properties and the potential for post-polymerization modification. The resulting polymer, poly(this compound) (PVPDMS), and its copolymers find applications in diverse fields, including advanced materials, biomedical devices, and drug delivery systems. The phenyl group enhances thermal stability, while the silicon-hydride bond serves as a versatile handle for a variety of chemical transformations, most notably hydrosilylation.[1] This allows for the introduction of a wide range of functional groups along the polymer backbone, enabling the fine-tuning of properties such as solubility, hydrophilicity, and biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of VPDMS-based polymers. It details established polymerization protocols, including anionic and controlled radical techniques, methods for post-polymerization modification, and key characterization techniques.

Monomer Synthesis and Purification

The successful synthesis of well-defined polymers begins with a high-purity monomer. A common route to synthesize (4-vinylphenyl)dimethylsilane is through the reaction of a Grignard reagent derived from 4-bromostyrene with chlorodimethylsilane.

Protocol: Synthesis of (4-vinylphenyl)dimethylsilane

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of 4-bromostyrene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate. Once initiated, maintain a gentle reflux by controlling the addition rate.

  • Silylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of chlorodimethylsilane in anhydrous THF dropwise to the freshly prepared Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Polymerization Methodologies

The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight, and polydispersity. Both living anionic polymerization and controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), are well-suited for VPDMS.

Anionic Polymerization

Living anionic polymerization offers excellent control over molecular weight and leads to polymers with narrow molecular weight distributions (low polydispersity index, PDI).[2][3] This method is particularly advantageous for the synthesis of well-defined block copolymers.

Protocol: Anionic Homopolymerization of this compound

  • Rigorous Purification: Anionic polymerization is highly sensitive to impurities. The monomer (VPDMS), solvent (e.g., THF or toluene), and initiator (e.g., sec-butyllithium) must be rigorously purified. The monomer and solvent should be distilled from appropriate drying agents immediately before use.

  • Reaction Setup: All glassware must be flame-dried under vacuum and the reaction conducted under a high-purity inert atmosphere.

  • Initiation: In a sealed reactor, dissolve the purified VPDMS in the chosen solvent. Cool the solution to the desired temperature (e.g., -78 °C for THF). Add the initiator, such as sec-butyllithium, dropwise until a faint persistent color indicates the titration of impurities, then add the calculated amount of initiator to achieve the target molecular weight.

  • Propagation: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) for monomer conversion or by Gel Permeation Chromatography (GPC) for molecular weight.

  • Termination: The living polymer chains can be terminated by the addition of a proton source, such as degassed methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). The polymer can be further purified by redissolving it in a suitable solvent (e.g., THF) and reprecipitating. Dry the final polymer under vacuum.

Diagram: Anionic Polymerization Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_post Work-up Purification Monomer & Solvent Purification Initiation Initiation (sec-BuLi, -78°C) Purification->Initiation Glassware Flame-dried Glassware Glassware->Initiation Propagation Propagation Initiation->Propagation Monomer Addition Termination Termination (Methanol) Propagation->Termination Complete Conversion Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying

Caption: Workflow for the anionic polymerization of VPDMS.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow PDIs. It is more tolerant to functional groups and impurities compared to anionic polymerization.

Protocol: ATRP of this compound

  • Reagents:

    • Monomer: this compound (VPDMS)

    • Initiator: Ethyl α-bromoisobutyrate (EBiB)[4]

    • Catalyst: Copper(I) bromide (CuBr)

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

    • Solvent: Anisole or Toluene

  • Procedure:

    • In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

    • In a separate flask, prepare a solution of VPDMS, EBiB, and PMDETA in the chosen solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

    • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

    • Monitor the reaction progress by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

    • Precipitate the polymer in a non-solvent such as cold methanol.

    • Collect the polymer by filtration and dry under vacuum at room temperature.

Post-Polymerization Functionalization: Hydrosilylation

The Si-H bonds along the PVPDMS backbone are amenable to hydrosilylation, an addition reaction with unsaturated compounds (e.g., alkenes, alkynes) in the presence of a platinum catalyst, such as Karstedt's catalyst.[5][6] This reaction is highly efficient and allows for the introduction of a vast array of functional groups.

Protocol: Hydrosilylation of Poly(this compound)

  • Reagents:

    • Poly(this compound) (PVPDMS)

    • Alkene or alkyne with the desired functional group (e.g., a protected alcohol, an amine, or a biocompatible moiety like polyethylene glycol)

    • Catalyst: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

    • Solvent: Anhydrous toluene or THF

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the PVPDMS in the chosen anhydrous solvent.

    • Add the alkene or alkyne in a stoichiometric excess (e.g., 1.2 to 2 equivalents per Si-H group).

    • Add a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the polymer).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the disappearance of the Si-H bond by FT-IR spectroscopy (the Si-H stretching vibration is typically observed around 2100-2200 cm⁻¹).

    • Once the reaction is complete, the functionalized polymer can be purified by precipitation in a non-solvent (e.g., hexane or methanol, depending on the polarity of the functional group).

    • Dry the final product under vacuum.

Diagram: Hydrosilylation of PVPDMS

G PVPDMS PVPDMS (with Si-H bonds) Functionalized_PVPDMS Functionalized PVPDMS (with Si-C bonds) PVPDMS->Functionalized_PVPDMS Alkene Functional Alkene (R-CH=CH2) Alkene->Functionalized_PVPDMS Catalyst Karstedt's Catalyst (Platinum) Catalyst->Functionalized_PVPDMS

Caption: Schematic of the hydrosilylation reaction.

Characterization of PVPDMS and its Derivatives

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

Technique Information Obtained Expected Results for PVPDMS
¹H NMR Confirmation of polymer structure, determination of monomer conversion, and end-group analysis.Broad peaks in the aromatic region (phenyl protons) and aliphatic region (polymer backbone). A characteristic peak for the Si-H proton around 4.4 ppm.[7]
GPC/SEC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8][9]For controlled polymerizations, a narrow and symmetrical elution peak, with PDI values typically below 1.2.
DSC Measurement of the glass transition temperature (Tg).[10][11][12]The Tg will depend on the molecular weight of the polymer. For copolymers, distinct Tgs for each block may be observed.
TGA Assessment of thermal stability and decomposition temperature.[10][12]The presence of the phenyl group is expected to impart good thermal stability.
FT-IR Identification of functional groups.A strong Si-H stretching band around 2100-2200 cm⁻¹, which disappears upon successful hydrosilylation.

Applications in Research and Drug Development

The unique properties of PVPDMS and its functionalized derivatives make them attractive materials for a range of specialized applications.

  • Drug Delivery Vehicles: The hydrophobic PVPDMS backbone can be modified with hydrophilic segments (e.g., polyethylene glycol) via hydrosilylation to create amphiphilic block or graft copolymers. These can self-assemble into micelles or nanoparticles in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.[1][13][14][15][16] The tunable nature of the silyl ether linkage can also be exploited for controlled drug release.[13]

  • Biocompatible Coatings: The surface of medical devices can be coated with functionalized PVPDMS to improve biocompatibility and reduce protein adsorption.[16]

  • Advanced Lithography: Silicon-containing polymers are of great interest in photolithography as etch-resistant materials for the fabrication of microelectronic devices.[17] The high silicon content in PVPDMS makes it a candidate for such applications.

  • Specialty Membranes: The properties of PVPDMS can be tailored for use in gas separation or pervaporation membranes.[18]

References

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  • Synthesis and Characterization of New Silyl Cross-Linking Agent for Drug Delivery System. (URL not available)
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Application Notes and Protocols for the Functionalization of Polymers with Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the functionalization of polymers using vinylphenyldimethylsilane (VPDS). This versatile monomer offers a unique dual-functionality: a polymerizable vinyl group for incorporation into polymer backbones and a reactive silyl hydride (Si-H) moiety for subsequent post-polymerization modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organosilicon chemistry to create advanced polymeric materials with tailored functionalities. The guide covers state-of-the-art controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), for the synthesis of well-defined VPDS-containing copolymers. Furthermore, it details robust post-polymerization modification strategies, including platinum-catalyzed hydrosilylation of the Si-H group and radical-mediated thiol-ene "click" chemistry on the pendant vinyl group, enabling the covalent attachment of a wide range of functional molecules.

Introduction: The Versatility of this compound in Polymer Chemistry

This compound (VPDS) is an invaluable organosilicon monomer for the synthesis of functional polymers.[1][2] Its structure uniquely combines a styrenic vinyl group, which readily participates in various polymerization reactions, with a dimethylsilyl hydride group. This dual nature allows for two primary strategies for polymer functionalization:

  • Direct Copolymerization: The vinyl group can be copolymerized with a wide range of other monomers (e.g., styrenes, acrylates, methacrylates) using controlled polymerization techniques. This approach introduces a reactive Si-H bond along the polymer backbone.[3]

  • Post-Polymerization Modification: The incorporated Si-H group serves as a versatile handle for subsequent chemical transformations, most notably hydrosilylation.[3] This allows for the "grafting-to" of functional molecules containing an alkene or alkyne. Additionally, the vinyl group itself can be preserved under certain polymerization conditions and later functionalized via methods like thiol-ene "click" chemistry.

The incorporation of the phenyl dimethylsilane moiety imparts several desirable properties to the resulting polymers, including enhanced thermal stability and hydrophobicity.[2] The ability to controllably introduce and subsequently modify these units opens up a vast design space for advanced materials in fields such as drug delivery, biomaterials, and microelectronics.

Synthesis of VPDS-Containing Polymers via Controlled Radical Polymerization

To synthesize polymers with controlled molecular weight, low dispersity, and defined architecture, controlled radical polymerization (CRP) techniques are paramount. Atom Transfer Radical Polymerization (ATRP) is a particularly robust method for the polymerization of styrenic monomers like VPDS.[4][5][6]

Expertise & Experience: The Rationale Behind ATRP for VPDS

ATRP is chosen for its exceptional tolerance to a wide variety of functional groups and its ability to produce well-defined polymers. The mechanism relies on a reversible activation/deactivation process of the growing polymer chains, mediated by a transition metal complex (typically copper-based).[4] This dynamic equilibrium maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions and allowing for uniform chain growth.[6] For a styrenic monomer like VPDS, ATRP provides excellent control over the polymerization, enabling the synthesis of random, block, and gradient copolymers.

Mandatory Visualization: The Mechanism of ATRP

ATRP_Mechanism cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Activator Cu(I) / L Deactivator X-Cu(II) / L Activator->Deactivator Radical->Initiator k_deact Growing_Radical P_n• Radical->Growing_Radical Initiation Deactivator->Activator Dormant_Chain P_n-X Deactivator->Dormant_Chain Propagated_Radical P_{n+1}• Growing_Radical->Propagated_Radical k_p Growing_Radical->Dormant_Chain k_deact Monomer M Monomer->Propagated_Radical Dormant_Chain->Growing_Radical k_act

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of Styrene and this compound

This protocol describes the synthesis of a random copolymer of styrene and VPDS with a target degree of polymerization (DP) of 100 and a 10 mol% incorporation of VPDS.

Materials:

  • Styrene (inhibitor removed)

  • This compound (VPDS)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • Monomer and Ligand Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add styrene (8.36 g, 80.3 mmol) and VPDS (1.41 g, 8.9 mmol).

  • Catalyst and Initiator Addition: To the flask, add CuBr (128 mg, 0.89 mmol) and anisole (10 mL).

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator and Ligand Injection: While under a positive pressure of nitrogen or argon, inject PMDETA (186 µL, 0.89 mmol) followed by EBiB (130 µL, 0.89 mmol) via syringe.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C and stir. The reaction is typically run for 4-8 hours. Monitor the conversion by taking aliquots at regular intervals and analyzing by ¹H NMR.

  • Termination and Purification: To terminate the polymerization, cool the flask to room temperature and open it to the air. Dilute the viscous solution with THF (~20 mL).

  • Polymer Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (~400 mL) while stirring vigorously.

  • Isolation and Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • ¹H NMR (CDCl₃):

    • δ 7.5-6.3 (broad, aromatic protons of styrene and VPDS units)

    • δ 4.4 (broad, Si-H of VPDS units)

    • δ 2.2-1.2 (broad, polymer backbone -CH₂-CH- protons)

    • δ 0.3 (broad, Si-CH₃ of VPDS units)

  • FTIR (thin film):

    • ~3026 cm⁻¹ (aromatic C-H stretch)

    • ~2924 cm⁻¹ (aliphatic C-H stretch)

    • ~2115 cm⁻¹ (Si-H stretch, characteristic of VPDS)[7]

    • ~1601, 1493, 1452 cm⁻¹ (aromatic C=C stretch)

    • ~1250 cm⁻¹ (Si-CH₃ deformation)

    • ~830 cm⁻¹ (Si-C stretch)

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ). A well-controlled polymerization should yield a Đ value below 1.3.

Post-Polymerization Modification of VPDS-Containing Polymers

The true versatility of incorporating VPDS into a polymer lies in the ability to perform subsequent chemical modifications. The Si-H and vinyl moieties serve as orthogonal reactive handles for a variety of conjugation strategies.

Hydrosilylation of the Si-H Group

Platinum-catalyzed hydrosilylation is a highly efficient and atom-economical reaction for forming stable silicon-carbon bonds.[8] It involves the addition of the Si-H bond across an unsaturated C-C bond (alkene or alkyne).[9]

This method is ideal for attaching functional molecules to the polymer backbone under mild conditions with high specificity and no byproducts.[10] Karstedt's catalyst is a common and highly active homogeneous catalyst for this transformation.[11] The reaction is tolerant of many functional groups, making it suitable for conjugating complex molecules like peptides, drugs, or imaging agents that have been pre-functionalized with a terminal alkene.

Hydrosilylation_Mechanism Pt(0) Pt(0) Catalyst Intermediate1 Oxidative Addition Pt(0)->Intermediate1 Silane Polymer-Si-H Silane->Intermediate1 Alkene R-CH=CH₂ Intermediate2 Alkene Coordination Alkene->Intermediate2 Product Polymer-Si-CH₂-CH₂-R Intermediate1->Intermediate2 Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Pt(0) Catalyst Regeneration Intermediate4->Product

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

This protocol describes the functionalization of the previously synthesized copolymer with an alkene-terminated molecule (e.g., 1-octene as a model compound).

Materials:

  • Poly(Styrene-co-VPDS) (from section 2.3)

  • 1-octene

  • Karstedt's catalyst (2% Pt in xylene)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Polymer Dissolution: In a dry Schlenk flask, dissolve Poly(Styrene-co-VPDS) (1 g, containing approx. 0.55 mmol of Si-H) in anhydrous toluene (20 mL).

  • Alkene Addition: Add 1-octene (124 mg, 1.1 mmol, 2 molar equivalents relative to Si-H).

  • Catalyst Addition: Add Karstedt's catalyst (approx. 5-10 µL, corresponding to ~10 ppm Pt relative to the polymer and alkene mass).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by FTIR, looking for the disappearance of the Si-H peak at ~2115 cm⁻¹.

  • Purification: Once the reaction is complete, precipitate the functionalized polymer into a large excess of methanol.

  • Isolation and Drying: Collect the polymer by filtration, wash with methanol to remove excess reagents and catalyst residues, and dry under vacuum.

Validation of Success:

  • FTIR: The complete disappearance of the Si-H stretching band at ~2115 cm⁻¹ is the primary indicator of a successful reaction. Concurrently, an increase in the intensity of the aliphatic C-H stretching bands (~2924 cm⁻¹) will be observed.

  • ¹H NMR: The Si-H proton signal at δ 4.4 will disappear. New signals corresponding to the attached alkyl chain will appear (e.g., for 1-octene, signals in the range of δ 1.4-0.8).

Thiol-Ene "Click" Chemistry on the Pendant Vinyl Group

The radical-mediated thiol-ene reaction is another powerful "click" chemistry tool for polymer modification.[1] It involves the addition of a thiol to an alkene, typically initiated by UV light or a thermal radical initiator.[12]

This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for bioconjugation.[13] By preserving the vinyl group of VPDS during polymerization (which can be achieved through anionic polymerization techniques), one can later functionalize the polymer with thiol-containing molecules such as cysteine-containing peptides, thiol-modified drugs, or hydrophilic polymers like thiol-terminated polyethylene glycol (PEG-SH).

ThiolEne_Mechanism cluster_initiation Initiation cluster_propagation Propagation Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical Product Thioether Product Thiol->Product Initiator Initiator (e.g., UV, AIBN) Initiator->Thiyl_Radical Carbon_Radical Polymer-Carbon• Thiyl_Radical->Carbon_Radical Addition Alkene Polymer-Vinyl Alkene->Carbon_Radical Carbon_Radical->Product Chain Transfer Product->Thiyl_Radical Regenerates

Caption: Radical-mediated thiol-ene "click" reaction mechanism.

This protocol assumes the synthesis of a polymer with pendant vinylphenyl groups, for example, by anionic polymerization of VPDS. It describes the attachment of a model thiol, 1-dodecanethiol.

Materials:

  • Poly(this compound) or a copolymer containing VPDS units

  • 1-dodecanethiol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, a photoinitiator)

  • Anhydrous THF

Procedure:

  • Reagent Preparation: In a quartz Schlenk flask, dissolve the vinyl-functional polymer (1 g, e.g., ~6.1 mmol of vinyl groups for poly(VPDS)) in anhydrous THF (20 mL).

  • Thiol and Initiator Addition: Add 1-dodecanethiol (1.49 g, 7.3 mmol, 1.2 molar equivalents to vinyl groups) and DMPA (31 mg, 0.12 mmol, ~2 mol% relative to vinyl groups).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 20-30 minutes. Oxygen can inhibit the radical reaction.

  • Photoreaction: While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the vinyl proton signals.

  • Purification: After the reaction, precipitate the polymer into a large excess of a non-solvent, such as cold methanol or hexane.

  • Isolation and Drying: Collect the functionalized polymer by filtration and dry under vacuum.

Validation of Success:

  • ¹H NMR: The characteristic vinyl proton signals of the VPDS unit (δ ~6.7, 5.8, 5.3) will disappear. New signals corresponding to the thioether linkage and the alkyl chain of the thiol will appear.

  • FTIR: The vinyl C=C stretch (~1597 cm⁻¹) and C-H out-of-plane bending (~958 cm⁻¹) will significantly decrease in intensity or disappear.

Data Presentation: Comparative Summary

The following table provides an illustrative comparison of the key features of the described functionalization strategies.

FeatureATRP of VPDSAnionic Polymerization of VPDSHydrosilylation (Post-Mod.)Thiol-Ene (Post-Mod.)
Control over MW/Đ Excellent (Đ < 1.3)Excellent (Đ < 1.1)N/AN/A
Functional Group Tolerance HighLow (sensitive to protic groups)HighHigh
Reaction Conditions Moderate (e.g., 90 °C)Low temp. (e.g., -78 °C to RT)Mild (RT to moderate heat)Mild (RT, UV-initiated)
Reactive Handle Created Si-HVinyl and/or Si-HC-Si BondC-S Bond
Key Application Synthesis of well-defined copolymersSynthesis of block copolymers, preserves vinyl groupGrafting of alkene/alkyne-functional moleculesGrafting of thiol-functional molecules

Conclusion

The functionalization of polymers with this compound provides a powerful and versatile platform for the creation of advanced materials. By employing controlled polymerization techniques like ATRP, well-defined polymers with pendant reactive Si-H groups can be readily synthesized. These polymers are amenable to highly efficient post-polymerization modification via hydrosilylation. Alternatively, preserving the vinyl group allows for subsequent functionalization through robust methods such as thiol-ene "click" chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and synthesize novel functional polymers with precisely tailored properties for a wide array of applications, from targeted drug delivery systems to high-performance coatings.

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Introduction: The Challenge of the Interface in Restorative Dentistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to the Use of Phenyl-Functionalized Vinyl Silanes in Dental Materials

Modern dental composites are cornerstone materials in restorative dentistry, prized for their aesthetic qualities and mechanical properties.[1][2] These materials are fundamentally hybrid structures, consisting of an organic polymer matrix (e.g., Bis-GMA, UDMA, TEGDMA) and inorganic filler particles (e.g., silica, glass ceramics).[3][4][5] The long-term clinical success of these restorations hinges on the durability of the interface between these two dissimilar phases.[6] A weak or unstable interface can lead to mechanical failure, water sorption, and degradation over time in the challenging oral environment.[6][7]

Silane coupling agents are the critical molecular bridges that fortify this interface.[6][8] These bifunctional molecules form stable covalent bonds with the inorganic filler surface while also copolymerizing with the organic resin matrix, ensuring a robust and integrated composite material.[8] While 3-methacryloxypropyltrimethoxysilane (MPTMS) is the industry standard, ongoing research seeks alternative silanes to enhance specific properties of dental composites, such as hydrolytic stability, thermal resistance, and aesthetics.

This document explores the application of vinyl- and phenyl-functionalized silanes, with a specific focus on adapting established protocols for molecules like Vinylphenyldimethylsilane. While this compound itself lacks the hydrolyzable alkoxy groups necessary for direct filler coupling, its core structure highlights two functionalities of great interest: the vinyl group for polymerization and the phenyl group for modifying physical properties. We will use the closely related and functional coupling agent, Phenylvinyldimethoxysilane , as a model compound to outline detailed protocols for research and development.

Section 1: The Silane Coupling Mechanism: A Molecular Bridge

Silane coupling agents are essential for creating a strong and stable bond between the inorganic filler and the organic resin matrix.[6][8] The general mechanism involves three key steps:

  • Hydrolysis : The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom react with water to form reactive silanol groups (Si-OH). This step is often catalyzed by a mild acid.[8][9]

  • Condensation : These silanols condense with hydroxyl groups present on the surface of inorganic fillers like silica, forming stable, covalent siloxane bonds (Si-O-Filler). The silanols can also self-condense, forming a durable polysiloxane network on the filler surface.[8][9]

  • Copolymerization : The organofunctional group of the silane (e.g., a vinyl or methacrylate group) is oriented away from the filler surface. During the curing process, this group participates in the free-radical polymerization of the resin matrix monomers, creating a covalent link between the filler and the matrix.[3][8]

Silanization_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Copolymerization Silane Phenylvinyldimethoxysilane (Si-OCH₃)₂ Silanol Reactive Silanols (Si-OH)₂ Silane->Silanol Hydrolysis Water Water (H₂O) + Acetic Acid (Catalyst) Filler Inorganic Filler Surface (-OH groups) Silanol->Filler TreatedFiller Silanized Filler (Filler-O-Si) Filler->TreatedFiller Condensation TreatedFiller2 Silanized Filler (Vinyl Group Exposed) Resin Resin Monomers (e.g., Bis-GMA) Composite Cured Composite Matrix Resin->Composite TreatedFiller2->Composite Free-Radical Polymerization

Caption: General mechanism of filler silanization and composite formation.

Section 2: this compound Structure: A Rationale for Investigation

The chemical structure of this compound and its functional analogs like Phenylvinyldimethoxysilane offers several potential advantages in dental composite formulation.

  • Vinyl Group : This functional group can readily participate in the free-radical polymerization reactions common to dental resin systems, allowing it to be covalently incorporated into the final polymer matrix.[8] This provides a direct chemical link between the silane and the resin.

  • Phenyl Group : The presence of the aromatic phenyl ring is significant for several reasons:

    • Hydrophobicity : It increases the hydrophobicity of the filler-matrix interface, which can reduce water sorption and improve the hydrolytic stability of the composite over time.[9] This is a critical factor in preventing the long-term degradation of restorations in the moist oral environment.[7]

    • Refractive Index Modification : The phenyl group can increase the refractive index of the silane. This allows for better matching of the refractive indices between the filler and the resin matrix, which is crucial for achieving high translucency and superior aesthetics in the final restoration.[8]

    • Thermal Stability : Aromatic structures can enhance the thermal stability of the polymer network.[8]

Section 3: Experimental Protocols

The following protocols are adapted from established methodologies for silane treatment and composite formulation.[8][10][11] They are designed for the investigation of a phenyl-vinyl-functionalized alkoxysilane, such as Phenylvinyldimethoxysilane, as a coupling agent.

Protocol 1: Inorganic Filler Silanization

This protocol details the surface treatment of inorganic fillers to promote adhesion to the resin matrix.

Materials:

  • Inorganic Filler (e.g., Barium glass, nano-silica, particle size < 10 µm)

  • Phenylvinyldimethoxysilane (or other functional silane)

  • Solvent: 95% Ethanol / 5% Deionized Water (v/v)

  • Acetic Acid (for pH adjustment)

  • Mechanical stirrer, rotary evaporator, laboratory oven

Methodology:

  • Prepare Silane Solution:

    • Create the 95:5 ethanol/water solvent mixture.

    • Adjust the pH of the solvent to 4.5 - 5.5 using a few drops of acetic acid. Causality: This acidic pH catalyzes the hydrolysis of the silane's methoxy groups into reactive silanol groups.

    • Add the Phenylvinyldimethoxysilane to the solution to achieve a desired concentration (typically 1-5% by weight relative to the filler).

    • Stir the solution for at least 60 minutes to ensure complete hydrolysis.

  • Filler Treatment:

    • Disperse the pre-weighed inorganic filler into the silane solution. The filler-to-solution ratio should allow for a slurry-like consistency.

    • Continue to stir the slurry vigorously for 2-3 hours at room temperature to ensure uniform coating of the filler particles.

  • Drying and Curing:

    • Remove the solvent from the slurry using a rotary evaporator until a dry powder is obtained.

    • Spread the treated filler powder in a glass dish and heat in a laboratory oven at 110-120°C for 2 hours. Causality: This heating step removes residual solvent and water and drives the condensation reaction, forming stable covalent siloxane bonds between the silane and the filler surface.

    • Allow the filler to cool in a desiccator before use.

Protocol 2: Experimental Composite Formulation

This protocol describes the mixing of the silanized filler with a resin matrix to form a light-curable composite paste.

Materials:

  • Silanized Filler (from Protocol 1)

  • Resin Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) (e.g., 70:30 wt/wt ratio)

  • Photoinitiator System: Camphorquinone (CQ, ~0.5 wt%) and an amine co-initiator like Ethyl-4-(dimethylamino)benzoate (EDMAB, ~0.5 wt%)[9][12]

  • High-speed mechanical mixer or robust spatula, vacuum chamber, molds for sample preparation, dental curing light (LED, >1000 mW/cm²)

Methodology:

  • Prepare Resin Matrix:

    • In a light-proof container, combine the Bis-GMA and TEGDMA monomers. Causality: TEGDMA is a low-viscosity monomer used to reduce the high viscosity of Bis-GMA, ensuring proper filler wetting and handling properties.[5][12]

    • Add the CQ and EDMAB to the monomer blend. Mix thoroughly in the dark until the initiators are fully dissolved and a homogenous yellow solution is obtained.

  • Filler Incorporation:

    • Gradually add the pre-weighed silanized filler to the resin matrix in small increments. A typical filler loading for experimental composites is between 60-80 wt%.[5]

    • Thoroughly mix the filler and resin using a high-speed mixer or by hand with a robust spatula until a uniform, paste-like consistency is achieved. Ensure no dry powder clumps remain.

  • Degassing:

    • Place the composite paste in a vacuum chamber for 10-15 minutes to remove any air bubbles entrapped during the mixing process. Causality: Entrapped air creates voids in the final cured material, which act as stress concentration points and significantly weaken the composite.

  • Curing:

    • Place the bubble-free composite paste into a mold of desired dimensions (e.g., for flexural strength or hardness testing).

    • Cover the mold with a transparent matrix strip and press with a glass slide to create a flat, smooth surface.

    • Light-cure the sample according to ISO 4049 standards, typically for 20-40 seconds per side, ensuring the curing light tip is in close contact with the sample.[4]

Experimental_Workflow cluster_prep Material Preparation cluster_form Composite Formulation cluster_test Curing & Characterization A1 Prepare Silane Solution (Phenylvinyldimethoxysilane) A2 Treat Filler with Solution A1->A2 A3 Dry & Cure Filler A2->A3 C1 Incorporate Treated Filler into Resin Matrix A3->C1 B1 Prepare Resin Matrix (Bis-GMA/TEGDMA + Initiators) B1->C1 C2 Mix to Homogenous Paste C1->C2 C3 Degas Paste in Vacuum C2->C3 D1 Place Paste in Molds C3->D1 D2 Light-Cure Samples D1->D2 D3 Perform Characterization Tests D2->D3

Caption: Experimental workflow for composite preparation and testing.

Section 4: Characterization and Validation

To validate the effectiveness of the vinyl-phenyl silane, the resulting experimental composite must be subjected to a series of standardized tests.

Table 1: Example Experimental Groups
GroupFiller TypeSilane Treatment (wt% to filler)Filler Loading (wt% in composite)
Control 1 Barium GlassNone70%
Control 2 Barium Glass3% MPTMS70%
EXP-1 Barium Glass1% Phenylvinyldimethoxysilane70%
EXP-2 Barium Glass3% Phenylvinyldimethoxysilane70%
EXP-3 Barium Glass5% Phenylvinyldimethoxysilane70%
Key Characterization Tests:
  • Degree of Conversion (DC):

    • Technique: Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).[3][4]

    • Protocol: An uncured paste spectrum is recorded, followed by a spectrum of the same sample after light-curing. The DC is calculated by measuring the decrease in the peak height of the aliphatic C=C bond (~1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C bond (~1608 cm⁻¹).[13] A higher DC indicates a more complete polymerization, which is essential for good mechanical properties and biocompatibility.[3]

  • Mechanical Properties:

    • Flexural Strength & Modulus: Tested using a three-point bending test on bar-shaped specimens (e.g., 25x2x2 mm) according to ISO 4049 standards. This measures the material's resistance to fracture under bending loads.[12][14]

    • Vickers or Knoop Hardness: Measures the material's resistance to surface indentation.[3][11]

  • Physical Properties:

    • Water Sorption & Solubility: Disc-shaped samples are weighed before and after prolonged immersion in water.[4] Lower water sorption is desirable for long-term stability and is a key expected outcome for composites treated with hydrophobic phenyl-functionalized silanes.[9]

  • Biocompatibility:

    • In Vitro Cytotoxicity Tests: Extracts from the cured composite are exposed to cell cultures (e.g., human gingival fibroblasts) to assess any potential toxic effects from leachable, unreacted monomers.[2][15] This is a critical step to ensure the material is safe for clinical use.[16][17]

Table 2: Expected Outcome Profile
PropertyControl (No Silane)EXP (Phenyl-Vinyl Silane)Rationale / Justification
Degree of Conversion (%)55 - 6555 - 70Vinyl group participates in polymerization.[8]
Flexural Strength (MPa)80 - 100110 - 140Improved filler-matrix bonding transfers stress more effectively.
Water Sorption (µg/mm³)> 40< 30Increased hydrophobicity from the phenyl group reduces water uptake.[9]
BiocompatibilityAcceptableAcceptableDependent on a high degree of conversion to minimize monomer leaching.[3]

Conclusion

The exploration of novel silane coupling agents is a promising avenue for advancing dental composite technology. Phenyl-functionalized vinyl silanes present a compelling combination of features: a polymerizable vinyl group for matrix integration and a hydrophobic, high-refractive-index phenyl group to enhance durability and aesthetics. The protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, formulate, and validate experimental composites using these advanced materials. By focusing on the critical filler-matrix interface, these investigations can lead to the development of next-generation dental restorations with improved longevity and clinical performance.

References

  • Application Notes and Protocols: Phenylvinyldimethoxysilane in Dental Composites and Adhesives. Benchchem.
  • Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. Unknown Source.
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  • Polyvinyl Siloxanes in Dentistry. Scribd.
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  • Synthesis and Characterization of Dental Nanocomposite Resins Reinforced with Dual Organomodified Silica/Clay Nanofiller Systems. MDPI.
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  • Vinyl polysiloxane impression materials: a status report. Council on Dental Materials, Instruments, and Equipment. PubMed.
  • Copolymerization of Ring-Opening Oxaspiro Comonomer with Denture Base Acrylic Resin by Free-Radical/Cationic Hybrid Polymeriz
  • A Literature Review of Adhesive Systems in Dentistry: Key Components and Their Clinical Applic
  • Association of solvents improves selected properties of experimental dental adhesives. Unknown Source.
  • The secret to durable adhesion in restor
  • Association of solvents improves selected properties of experimental dental adhesives. SciELO.
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  • Application of Phenyltrimethoxysilane in Dental Composites: Applic
  • POLYMERIC COMPOSITES FOR DENTISTRY. II.. Revue Roumaine de Chimie.
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Application Notes and Protocols: Vinylphenyldimethylsilane in the Preparation of Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vinylphenyldimethylsilane (VPDMS) is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced cross-linking agents.[1][2] Its unique molecular architecture, featuring a reactive vinyl group and a thermally stable phenyl moiety, allows for the creation of cross-linked polymeric networks with tailored properties.[1] These properties include enhanced thermal stability, mechanical strength, and chemical resistance.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of VPDMS in the preparation of cross-linking agents. It delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the characterization and application of the resulting cross-linked materials.

Introduction: The Strategic Importance of this compound

Organosilicon compounds are integral to modern materials science, with applications spanning from household sealants to advanced medical devices.[4][5] Among these, this compound (CAS No: 1125-26-4) stands out due to its bifunctional nature. The vinyl group provides a reactive site for polymerization and cross-linking reactions, while the dimethylphenylsilyl group imparts desirable physical and chemical properties to the final polymer.[1]

The cross-linking of polymers is a fundamental process for transforming linear or branched polymers into a three-dimensional network, thereby significantly enhancing their mechanical, thermal, and chemical properties.[3][6] Cross-linking agents derived from VPDMS are particularly valuable in applications demanding high performance, such as in the formulation of specialty elastomers, resins for microelectronics, and matrices for controlled drug delivery systems. The phenyl group, in particular, contributes to increased thermal stability of the resulting polymer.[1]

This guide will focus on the primary reaction pathway for leveraging VPDMS as a cross-linking precursor: hydrosilylation . This addition reaction between a silicon-hydride (Si-H) bond and the vinyl group of VPDMS is a highly efficient and controllable method for forming stable carbon-silicon bonds, which constitute the cross-links in the polymer network.[7][8][9]

Core Chemistry: Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as the vinyl group in VPDMS.[8] This reaction is typically catalyzed by platinum-based complexes, such as Karstedt's catalyst, Speier's catalyst, or Ashby's catalyst.[8][10] The reaction proceeds with high selectivity and yields, and without the formation of byproducts, making it an attractive "click chemistry" approach for polymer network formation.

The general mechanism for the hydrosilylation of VPDMS is depicted below:

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_products Products VPDMS This compound (R-Si(CH3)2-CH=CH2) Catalyst Platinum Catalyst (e.g., Karstedt's) VPDMS->Catalyst + Hydrosilane Hydrosilane Polymer (P-Si-H) Hydrosilane->Catalyst + Crosslinked_Polymer Cross-linked Polymer (R-Si(CH3)2-CH2-CH2-Si-P) Catalyst->Crosslinked_Polymer Hydrosilylation Reaction

Caption: General workflow of the hydrosilylation reaction.

Synthesis of this compound

While commercially available, understanding the synthesis of VPDMS provides valuable context for its reactivity and purity requirements. A common laboratory-scale synthesis involves the reaction of a Grignard reagent derived from a vinyl-substituted aromatic compound with a chlorosilane.[1] A more specific synthetic route starts with 1-bromo-4-vinylbenzene, which is reacted with n-butyllithium followed by chlorodimethylsilane.[11]

Illustrative Synthetic Pathway

The following diagram illustrates a typical synthetic route to (4-vinylphenyl)dimethylsilane:

VPDMS_Synthesis cluster_0 Step 1: Lithiation cluster_1 Step 2: Silylation A 1-bromo-4-vinylbenzene C Lithium Intermediate A->C + n-BuLi THF, -78°C B n-BuLi E (4-vinylphenyl)dimethylsilane C->E + Chlorodimethylsilane D Chlorodimethylsilane

Caption: Synthetic route to (4-vinylphenyl)dimethylsilane.

Preparation of Cross-Linking Agents from this compound: Protocols

This section provides detailed protocols for the preparation of cross-linked polymer networks using VPDMS. The focus is on hydrosilylation-based cross-linking of a silicone polymer backbone.

Materials and Reagents
ReagentSupplierGradeNotes
This compound (VPDMS)Major Chemical Supplier≥98%Store under inert atmosphere.
Polymethylhydrosiloxane (PMHS)Major Chemical SupplierVariesThe molecular weight and hydride content will determine cross-linking density.
Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)Major Chemical Supplier~2% PtHighly active; handle with care.
TolueneMajor Chemical SupplierAnhydrousUse freshly distilled or from a solvent purification system.
Protocol 1: Preparation of a Cross-Linked Polydimethylsiloxane (PDMS) Network

This protocol describes the cross-linking of a vinyl-terminated PDMS with PMHS, where VPDMS is incorporated as a comonomer to enhance thermal stability.

Objective: To synthesize a thermally stable, cross-linked PDMS network.

Experimental Workflow:

PDMS_Crosslinking_Workflow A 1. Prepare Polymer Blend: Mix Vinyl-PDMS, VPDMS, and Toluene B 2. Add Cross-linker: Introduce PMHS to the blend A->B C 3. Catalyst Addition: Inject Karstedt's Catalyst B->C D 4. Curing: Heat the mixture to induce cross-linking C->D E 5. Post-Curing and Characterization: Analyze the resulting network D->E

Caption: Workflow for PDMS cross-linking with VPDMS.

Step-by-Step Procedure:

  • Preparation of the Polymer Blend:

    • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vinyl-terminated polydimethylsiloxane (10 g, with a specific vinyl content).

    • Add this compound (1 g, adjust the amount to achieve the desired level of phenyl group incorporation).

    • Add anhydrous toluene (50 mL) to dissolve the polymers. Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.

  • Addition of the Cross-linker:

    • Calculate the required amount of polymethylhydrosiloxane (PMHS) based on the total molar amount of vinyl groups from both the vinyl-terminated PDMS and VPDMS. A slight excess of Si-H groups (e.g., 1.1:1 Si-H:vinyl) is often used to ensure complete reaction.

    • Slowly add the calculated amount of PMHS to the stirred polymer solution at room temperature.

  • Catalyst Addition and Curing:

    • Warm the reaction mixture to 60 °C.

    • Using a syringe, inject Karstedt's catalyst (e.g., 10 ppm Pt relative to the total polymer mass) into the reaction mixture.

    • An exotherm may be observed. Maintain the temperature at 60-80 °C and continue stirring for 2-4 hours, or until the mixture becomes viscous and gelation occurs.

    • Pour the viscous solution into a mold and continue heating in an oven at 100-120 °C for 2-4 hours to complete the curing process.

  • Post-Curing and Characterization:

    • After curing, allow the cross-linked polymer to cool to room temperature.

    • The resulting material can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the Si-H and vinyl peaks, and thermogravimetric analysis (TGA) to assess thermal stability.

Rationale for Key Steps:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, particularly the oxidation of the platinum catalyst.

  • Anhydrous Conditions: Moisture can react with the Si-H groups of the cross-linker, leading to the formation of hydrogen gas and silanol groups, which can interfere with the desired hydrosilylation reaction.[12]

  • Controlled Catalyst Addition: The catalyst is added at an elevated temperature to ensure rapid initiation of the cross-linking reaction. The concentration of the catalyst is a critical parameter that influences the curing rate.[12]

Characterization of Cross-Linked Materials

The properties of the cross-linked polymer network are highly dependent on the degree of cross-linking and the chemical composition. The following table summarizes key characterization techniques and the information they provide.

TechniqueParameter MeasuredSignificance
Fourier-Transform Infrared Spectroscopy (FTIR) Disappearance of Si-H (~2160 cm⁻¹) and C=C (~1600 cm⁻¹) stretching vibrations.Confirms the completion of the hydrosilylation reaction.
Thermogravimetric Analysis (TGA) Onset of thermal degradation.Evaluates the thermal stability of the cross-linked network. The incorporation of the phenyl groups from VPDMS is expected to increase the degradation temperature.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).Provides information about the flexibility and molecular motion within the polymer network. Increased cross-linking density generally leads to a higher Tg.
Swell Test Swelling ratio in a suitable solvent.An indirect measure of the cross-linking density. A lower swelling ratio indicates a higher degree of cross-linking.

Applications in Research and Development

Cross-linking agents derived from this compound find applications in various fields due to the enhanced properties they impart to polymeric materials.

  • Drug Delivery: The tunable cross-linking density allows for the fabrication of hydrogels and silicone-based matrices with controlled release kinetics for therapeutic agents.

  • Biomaterials and Medical Devices: The biocompatibility and stability of silicone-based materials make them suitable for use in implants, catheters, and other medical devices.[4][5] The enhanced mechanical properties provided by VPDMS-derived cross-linkers are particularly beneficial in these applications.

  • High-Performance Coatings and Adhesives: The thermal stability and chemical resistance of these cross-linked polymers make them ideal for protective coatings and high-strength adhesives in demanding environments.[1]

Conclusion

This compound is a valuable and versatile building block for the preparation of high-performance cross-linking agents. The hydrosilylation reaction provides a robust and efficient method for creating well-defined polymer networks with tailored properties. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the potential of VPDMS in their specific applications, from advanced materials development to innovative drug delivery systems.

References

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  • Boutevin, B., et al. (2017). Catalytic Systems for the Cross-Linking of Organosilicon Polymers. ResearchGate.
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  • Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. (2022). National Institutes of Health.
  • The cross-linking of siloxane polymers can be achieved by three general chemical reactions: condensation, addition to double bonds, and free radical cross-linking. (2022). National Institutes of Health.
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  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI.
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  • Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico.
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Application Notes and Protocols for Surface Modification with Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Vinylphenyldimethylsilane in Tailoring Surface Properties

In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. This compound emerges as a powerful and versatile molecule for achieving this control. Its unique trifunctional structure, comprising a reactive vinyl group, a stabilizing phenyl ring, and a dimethylsilyl moiety, offers a gateway to a vast array of surface modifications. This guide provides an in-depth exploration of the application of this compound in surface modification, detailing the underlying chemical principles, providing robust experimental protocols, and outlining essential characterization techniques.

The core utility of this compound lies in its capacity to form stable, covalently bound self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides. The dimethylsilyl group, while not directly participating in the primary bonding to the surface like a trialkoxysilane, influences the packing and properties of the resulting monolayer. The anchored phenyl group imparts thermal stability and hydrophobicity to the surface, while the terminal vinyl group serves as a reactive handle for a multitude of secondary chemical transformations. This dual functionality allows for the creation of surfaces with precisely tailored properties, from altered wettability to the immobilization of biomolecules.

One of the most significant subsequent reactions for a vinyl-terminated surface is hydrosilylation. This platinum-catalyzed reaction enables the covalent attachment of a wide range of silicon hydrides to the vinyl group, opening up avenues for further functionalization and the creation of complex surface architectures.[1][2][3][4][5]

This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the critical "why" behind the experimental choices, ensuring both scientific rigor and practical success in the application of this compound for advanced surface modification.

Part 1: Formation of Vinyl-Terminated Self-Assembled Monolayers (SAMs)

The initial step in harnessing the potential of this compound is its covalent attachment to a substrate to form a well-ordered SAM. This process, known as silanization, relies on the reaction of the silane with surface hydroxyl (-OH) groups. For substrates like silicon and glass, a high density of these groups is crucial for achieving a uniform and stable monolayer.

Mechanism of Silanization

While this compound possesses a dimethylsilyl group, its reactivity towards hydroxylated surfaces is lower than that of trialkoxy- or trichlorosilanes. The reaction typically proceeds through the formation of a siloxane bond (Si-O-Si) between the silicon atom of the silane and the silicon atom of the substrate (in the case of silica or silicon wafers). The presence of trace amounts of water can facilitate this process by hydrolyzing any reactive species present or by activating the surface hydroxyl groups. The phenyl and vinyl groups, being non-reactive under these conditions, orient themselves away from the surface, forming the new surface interface.

Silanization_Mechanism cluster_substrate Substrate Surface cluster_silane Silane Molecule Substrate Si Substrate with -OH groups Reaction_Step1 Surface Interaction & Covalent Bond Formation Substrate->Reaction_Step1 VPDMS This compound (CH2=CH-Ph-Si(CH3)2-H) VPDMS->Reaction_Step1 Modified_Surface Vinyl-Terminated Surface Reaction_Step1->Modified_Surface Forms Si-O-Si bond

Caption: Covalent attachment of this compound to a hydroxylated surface.

Protocol 1: Formation of a this compound SAM on Silicon or Glass

This protocol details the liquid-phase deposition of this compound to form a self-assembled monolayer.

Materials:

  • This compound

  • Anhydrous Toluene (or other anhydrous organic solvent like hexane)

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water (18 MΩ·cm)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Nitrogen gas (high purity)

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Sonciate the silicon or glass substrates in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

    • Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes at 90°C.[6] This step creates a high density of surface hydroxyl groups.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates thoroughly under a stream of nitrogen and then in an oven at 110°C for at least 1 hour to remove any physisorbed water.

  • Silanization Reaction:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in solution.[7]

    • Immerse the cleaned and dried substrates into the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the reaction can be carried out at a slightly elevated temperature (e.g., 60°C).

    • After the reaction, remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

    • Sonciate the substrates briefly (1-2 minutes) in toluene to further remove any loosely adsorbed molecules.

  • Curing and Storage:

    • Dry the modified substrates under a stream of nitrogen.

    • Cure the substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.

    • Store the vinyl-terminated substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the vinyl groups.

Part 2: Subsequent Surface Modification via Hydrosilylation

The true power of a vinyl-terminated surface lies in its ability to undergo further chemical reactions. Hydrosilylation is a highly efficient and versatile reaction for this purpose, enabling the attachment of a vast range of functional groups.

Mechanism of Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group.[1] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The reaction generally proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the vinyl group. This regioselectivity is crucial for creating well-defined surface structures.

Hydrosilylation_Mechanism cluster_surface Vinyl-Terminated Surface cluster_reagents Reagents Vinyl_Surface Surface-CH=CH2 Reaction_Step Hydrosilylation Vinyl_Surface->Reaction_Step Hydrosilane R3Si-H Hydrosilane->Reaction_Step Catalyst Platinum Catalyst Catalyst->Reaction_Step catalyzes Functionalized_Surface Functionalized Surface (Surface-CH2-CH2-SiR3) Reaction_Step->Functionalized_Surface Anti-Markovnikov addition

Caption: Platinum-catalyzed hydrosilylation of a vinyl-terminated surface.

Protocol 2: Hydrosilylation of a this compound-Modified Surface

This protocol provides a general procedure for the hydrosilylation of the vinyl-terminated SAM. The choice of the hydrosilane (R3Si-H) will determine the final functionality of the surface.

Materials:

  • Vinyl-terminated substrate (from Protocol 1)

  • Hydrosilane of choice (e.g., triethoxysilane for introducing further reactive sites, or a functionalized silane for direct immobilization of a specific moiety)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution (e.g., 2% in xylene)

  • Inert atmosphere glovebox or Schlenk line

  • Anhydrous solvent for rinsing (e.g., toluene, hexane)

Procedure:

  • Reaction Setup:

    • Perform all steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination, which can deactivate the catalyst and lead to side reactions.

    • In a clean, dry reaction vessel, dissolve the desired hydrosilane in anhydrous toluene to a concentration of 10-50 mM.

    • Add Karstedt's catalyst to the solution. A typical catalyst loading is 10-50 ppm relative to the hydrosilane.

  • Hydrosilylation Reaction:

    • Immerse the vinyl-terminated substrate into the reaction solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the specific hydrosilane used. The progress of the reaction can be monitored by observing the disappearance of the vinyl group peaks in the surface characterization analysis (e.g., ATR-FTIR).

  • Post-Reaction Workup:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with fresh anhydrous toluene to remove the catalyst and any unreacted hydrosilane.

    • Sonciate the substrate briefly (1-2 minutes) in toluene to ensure a clean surface.

    • Dry the functionalized substrate under a stream of nitrogen.

    • Store the modified substrate in a desiccator or under an inert atmosphere.

Part 3: Surface Characterization

Thorough characterization of the modified surfaces at each step is crucial to validate the success of the modification process and to understand the properties of the resulting surface.

Characterization Technique Purpose Expected Outcome for Successful Modification
Contact Angle Goniometry To assess the surface wettability and hydrophobicity.After silanization with this compound, an increase in the water contact angle is expected due to the hydrophobic nature of the phenyl and vinyl groups. The contact angle will change further after hydrosilylation depending on the nature of the attached R group.[8][9]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.After silanization, the appearance of Si 2p and C 1s peaks corresponding to the silane will be observed. The high-resolution C 1s spectrum can be deconvoluted to identify the vinyl and phenyl carbons. After hydrosilylation, the elemental composition will change according to the attached hydrosilane.[10][11]
Atomic Force Microscopy (AFM) To visualize the surface topography and roughness.A smooth and uniform surface is indicative of a well-formed SAM. Significant aggregation or pitting may suggest issues with the cleaning or deposition process.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) To identify the functional groups present on the surface.The appearance of characteristic peaks for the vinyl group (e.g., C=C stretch) after silanization and their disappearance after hydrosilylation provides direct evidence of the reaction.

Conclusion and Future Perspectives

This compound provides a robust and versatile platform for the precise engineering of surface properties. The ability to first create a stable, vinyl-terminated monolayer and then to further functionalize it through the highly efficient hydrosilylation reaction opens up a vast design space for materials scientists and biomedical researchers. Applications range from the creation of biocompatible coatings that resist protein fouling to the development of novel sensor surfaces and platforms for controlled drug delivery. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule in their respective fields. Future research will likely focus on expanding the library of hydrosilanes for even more diverse surface functionalities and on developing more controlled and scalable methods for the deposition and subsequent modification of these versatile surfaces.

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024). Semantic Scholar. [Link]
  • Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. (n.d.). Allen Research Group. [Link]
  • The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. (2024). PubMed. [Link]
  • Kinetics of Plasmon-Driven Hydrosilylation of Silicon Surfaces. (n.d.). SciSpace. [Link]
  • Self-Assembled Monolayers (SAMs). (n.d.). Gelest, Inc. [Link]
  • The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. (2023).
  • Controlled silicon surface functionalization by alkene hydrosilyl
  • A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substr
  • Illuminating Silicon Surface Hydrosilylation: An Unexpected Plurality of Mechanisms. (2014).
  • Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. (n.d.).
  • Siloxane-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Hydrophobic Polydimethylsiloxane Surfaces. (2025). PubMed. [Link]
  • Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites. (2022). PMC - NIH. [Link]
  • The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. (n.d.). alliance. [Link]
  • Surface modification of bio-based composites via silane treatment: a short review. (2022). Taylor & Francis Online. [Link]
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI. [Link]
  • Surface modification of PDMS via self-organization of vinyl-terminated small molecules. (n.d.).
  • Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. (n.d.). IBMC. [Link]
  • XPS and water contact angle measurements on aged and corona‐tre
  • Water contact angle characterization of modified surfaces and... (n.d.).
  • Wettability of siloxane surfaces assessed by molecular dynamics, contact angle determination, and X-ray photoelectron spectroscopy. (n.d.).
  • Table 2 Contact angle on polyslloxane after different modificatIOn methods. (n.d.).
  • Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Vinylphenyldimethylsilane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Vinylphenyl)dimethylsilane (CAS No. 4556-72-3). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile organosilane monomer. The protocols and insights herein are designed to ensure the highest purity of your material, which is critical for subsequent polymerization and synthetic applications.

Foundational Principles: Why Vacuum Distillation?

(4-Vinylphenyl)dimethylsilane is susceptible to thermal polymerization at elevated temperatures due to its reactive vinyl group. Standard atmospheric distillation would require temperatures high enough to induce significant polymerization, leading to product loss, decreased purity, and potentially hazardous conditions in the distillation flask.

Vacuum distillation is the required method for purifying this compound. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered[1]. This allows for efficient distillation at a much lower temperature, thereby minimizing the risk of unwanted polymerization reactions[2].

Key Physical & Chemical Properties

A thorough understanding of the material's properties is the first step toward a successful purification.

PropertyValueSource
CAS Number 4556-72-3[3]
Molecular Formula C₁₀H₁₄Si[4]
Molecular Weight 162.30 g/mol [5]
Boiling Point 91°C @ 0.14 Torr (mmHg) 82°C @ 20 mmHg[3] [6]
Density 0.8818 g/cm³[3]
Appearance Colorless to light yellow liquid[7]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3][7]

Note: The boiling point can vary based on the accuracy of the pressure measurement. It is crucial to record both temperature and pressure during distillation.

Experimental Protocol: Step-by-Step Vacuum Distillation

This protocol outlines a standard procedure for the vacuum distillation of (4-Vinylphenyl)dimethylsilane.

Materials & Apparatus:
  • Crude (4-Vinylphenyl)dimethylsilane

  • Polymerization inhibitor (e.g., BHT (Butylated hydroxytoluene) or Phenothiazine)

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks (a "cow" type adapter is recommended for collecting multiple fractions)[1]

  • Thermometer and adapter

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Vacuum pump with trap (cold finger or similar)

  • Pressure gauge (manometer)

  • Inert gas source (Nitrogen or Argon)

  • All glassware must be oven-dried to remove moisture.

Procedure:
  • Preparation:

    • Place a magnetic stir bar into the round-bottom flask.

    • Charge the flask with the crude (4-Vinylphenyl)dimethylsilane. Do not fill the flask more than two-thirds full.

    • Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of BHT). Inhibitors work by neutralizing free radicals that initiate polymerization[2]. Using an inhibitor with a boiling point higher than the product is crucial to ensure it remains in the distillation pot[8].

  • System Assembly:

    • Assemble the distillation apparatus securely using clamps. Ensure all glass joints are properly sealed with a suitable vacuum grease.

    • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Connect the condenser to a cooling water source.

    • Connect the vacuum outlet on the distillation head to a vacuum trap and then to the vacuum pump. The trap, cooled with dry ice/acetone or liquid nitrogen, is essential to protect the pump from corrosive vapors.

    • Install the pressure gauge between the trap and the distillation apparatus.

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Crucially, start the vacuum pump and allow the system to reach the target pressure before applying any heat.

    • Once the pressure is stable (e.g., 0.1-1.0 Torr), begin to gently heat the distillation pot with the heating mantle.

    • Observe the distillation. A "forerun" of lower-boiling impurities may distill first. Collect this in a separate receiving flask and discard it.

    • As the temperature stabilizes at the expected boiling point for your operating pressure, switch to a clean receiving flask to collect the main product fraction. The boiling point can be estimated using a pressure-temperature nomograph if literature values at your exact pressure are unavailable[9].

    • Maintain a steady distillation rate by carefully controlling the heat input. The goal is a drop-wise collection rate.

    • Stop the distillation when a small amount of residue remains in the pot. Never distill to dryness , as this can concentrate potentially explosive peroxides or lead to charring.

  • Shutdown and Storage:

    • Turn off the heating mantle and allow the system to cool.

    • Vent the system to an inert gas (like Nitrogen) before turning off the vacuum pump. This prevents pump oil from being sucked back into the system.

    • Transfer the purified product to a clean, dry, amber glass bottle.

    • Flush the bottle with inert gas before sealing and store it at the recommended 2-8°C to maintain purity and prevent degradation[3][7].

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a direct Q&A format.

Q1: My product is turning viscous or solidifying in the distillation pot. What's happening and how do I fix it?

A: This is a classic sign of thermal polymerization.

  • Immediate Cause: The distillation pot temperature is too high. This can be due to either too high a heat setting or an insufficient vacuum (higher pressure = higher boiling point).

  • Preventative Solutions:

    • Check Your Inhibitor: Confirm that you added a suitable polymerization inhibitor before starting the distillation. Aromatic amines or hindered phenols like BHT are effective[8][10].

    • Improve Your Vacuum: Check the entire apparatus for leaks. Are all joints properly sealed? Is your vacuum pump performing correctly? A lower, more stable vacuum is the most effective way to reduce the required temperature.

    • Reduce Heat Input: Lower the setting on your heating mantle. If the distillation is proceeding too quickly, you are likely applying too much heat.

Q2: The distillation rate is extremely slow, or nothing is coming over, even though the pot is hot.

A: This indicates an issue with either heat transfer or pressure.

  • Potential Causes & Solutions:

    • Insufficient Vacuum: The pressure in the system may be too high, meaning the required boiling temperature has not been reached. Check your pressure gauge and look for leaks.

    • Inadequate Heating: The heat from the mantle may not be sufficient. Ensure good contact between the flask and the mantle. Consider insulating the distillation neck (below the sidearm) with glass wool or aluminum foil to minimize heat loss.

    • Thermometer Placement: If the thermometer is placed too high, the vapor may not be reaching it, giving a false low reading. Ensure the bulb is correctly positioned.

Q3: The liquid in the pot is "bumping" violently instead of boiling smoothly.

A: Bumping occurs when the liquid becomes superheated and then boils in a sudden burst. This can compromise the separation and is a safety hazard.

  • Solutions:

    • Ensure Adequate Stirring: The most common cause is insufficient or no stirring. Make sure your magnetic stir bar is spinning at a steady rate.

    • Avoid Excessive Heat: Rapid heating can easily lead to bumping. Increase the temperature gradually.

    • Boiling Chips (Caution): While boiling chips are used in atmospheric distillation, they are less effective in vacuum distillation and should not be added to hot liquid. A magnetic stir bar is the preferred method.

Q4: My final product is not as pure as expected.

A: This points to inefficient separation of the desired product from impurities.

  • Solutions:

    • Improve Fractionation: A simple short-path distillation may not be sufficient if impurities have boiling points close to your product. Consider using a column with more theoretical plates, such as a Vigreux column, to enhance separation.

    • Discard a Larger Forerun: Be more conservative with your fraction collection. Collect and discard a larger initial fraction to ensure all lower-boiling impurities are removed.

    • Collect Narrower Fractions: Do not collect product if the distillation temperature fluctuates significantly. Only collect the fraction that distills over at a stable temperature and pressure.

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing common distillation issues.

TroubleshootingWorkflow start Problem Observed problem_polymer Polymerization in Pot? start->problem_polymer problem_slow Slow/No Distillation? start->problem_slow problem_bumping Violent Bumping? start->problem_bumping cause_inhibitor Cause: No/Ineffective Inhibitor problem_polymer->cause_inhibitor Yes cause_vacuum_highP Cause: Insufficient Vacuum (High Pressure) problem_polymer->cause_vacuum_highP Yes cause_heat_high Cause: Excessive Heat problem_polymer->cause_heat_high Yes problem_slow->cause_vacuum_highP Yes cause_heat_low Cause: Insufficient Heat problem_slow->cause_heat_low Yes problem_bumping->cause_heat_high Yes cause_stirring Cause: No/Poor Stirring problem_bumping->cause_stirring Yes solution_inhibitor Solution: Add Inhibitor (e.g., BHT) Before Starting cause_inhibitor->solution_inhibitor solution_vacuum Solution: Check for Leaks, Improve Pump Performance cause_vacuum_highP->solution_vacuum solution_heat_reduce Solution: Reduce Heat Input cause_heat_high->solution_heat_reduce solution_heat_increase Solution: Increase Heat Gradually, Insulate Neck cause_heat_low->solution_heat_increase solution_stirring Solution: Use Magnetic Stirrer cause_stirring->solution_stirring

A troubleshooting workflow for vacuum distillation issues.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude (4-Vinylphenyl)dimethylsilane? A: Impurities often depend on the synthetic route but can include unreacted starting materials like 4-bromostyrene or chlorodimethylsilane, solvents used in the synthesis (e.g., THF, diethyl ether), and byproducts from the coupling reaction[4]. Distillation is effective at removing these based on differences in boiling points.

Q: Can I use a rotary evaporator to purify this compound? A: A rotary evaporator is designed for solvent removal, not for fractional distillation of compounds with relatively high boiling points. For purification (separating impurities from the product), a proper vacuum distillation apparatus as described in the protocol is necessary.

Q: How can I accurately estimate the boiling point at my specific vacuum level? A: You can use an online pressure-temperature nomograph or calculator[9][11]. By inputting a known boiling point at a specific pressure (e.g., 82°C @ 20 mmHg), these tools can provide a reliable estimate of the boiling point at a different pressure, such as the one measured by your system's manometer.

References

  • Fine Purification of Monoisotopic Silanes 28SiH4 , 29SiH4 , and 30SiH4 via Distillation. (2004).
  • Distillation Process for the Purification of Trichlorosilane. AIChE - Proceedings.
  • Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. (2023). Plasma Chemistry and Plasma Processing.
  • DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION. (2007). Chemical Engineering & Technology.
  • Process for purifying chlorosilanes by distillation.
  • Polymerization inhibitor for vinylphenyl group-containing silane compounds.
  • Polymeriz
  • Vacuum Distill
  • Vinyldimethylphenylsilane. PubChem. [Link]
  • Polymerization Inhibitor for Silane.
  • Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. (1993). The Journal of Prosthetic Dentistry. [Link]
  • Boiling Point Calcul
  • Process of preparing neutral vinyl triethoxyl silane.
  • EX_EN Vacuum Distill

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Common impurities in commercial Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the use of commercial this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate and resolve common issues related to impurities, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (4-vinylphenyl)dimethylsilane, is an organosilicon compound with the chemical formula C₁₀H₁₄Si.[1][2] It possesses both a reactive vinyl group and a dimethylphenylsilyl group, making it a versatile monomer and chemical intermediate.[3] Its primary applications include:

  • Polymer Synthesis: The vinyl group allows it to participate in various polymerization reactions, such as anionic polymerization, to create polymers with tailored properties.[4] The phenyl group can enhance the thermal stability of the resulting polymers.

  • Coupling Agent: It can be used to improve the adhesion between organic polymers and inorganic materials in composites.

  • Chemical Intermediate: It serves as a starting material for the synthesis of other specialized organosilicon compounds and pharmaceuticals.[1][3]

Q2: What are the typical purity levels of commercial this compound?

Commercial grades of this compound are typically available with a purity of 98% or higher. This indicates that up to 2% of the material may consist of impurities. For sensitive applications, such as controlled polymerization reactions, understanding and controlling these impurities is critical.

Troubleshooting Guide: Common Impurities and Their Impact

The most common impurities in commercial this compound often originate from its synthesis, handling, and storage. The primary synthetic route involves the reaction of a Grignard reagent derived from a vinyl-substituted aryl halide (like 1-bromo-4-vinylbenzene) with a chlorosilane (such as chlorodimethylsilane) in a solvent like tetrahydrofuran (THF).

Below is a logical breakdown of potential impurities, their sources, and their impact on experiments.

Diagram: Sources of Impurities in this compound Synthesis

cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Starting_Materials Starting Materials (1-bromo-4-vinylbenzene, chlorodimethylsilane) Reaction Grignard/Lithiation Reaction Starting_Materials->Reaction Incomplete Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Reagents_Solvents Reagents & Solvents (n-BuLi or Mg, THF, Ether, Pentane) Reagents_Solvents->Reaction Residual_Solvents Residual Solvents (THF, Ether, Pentane) Reagents_Solvents->Residual_Solvents Workup Aqueous Workup & Extraction Reaction->Workup Byproducts Reaction Byproducts (e.g., Ethylphenyldimethylsilane, Disiloxanes) Reaction->Byproducts Side Reactions Oligomers Oligomers/Polymers Reaction->Oligomers Premature Polymerization Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product Final_Product Purification->Final_Product Commercial This compound Unreacted_SM->Final_Product Byproducts->Final_Product Residual_Solvents->Final_Product Oligomers->Final_Product Inhibitors Polymerization Inhibitors (e.g., BHT, MEHQ) Inhibitors->Final_Product Added for Stability

Caption: Origin of common impurities in commercial this compound.

Table: Common Impurities and Their Potential Effects
Impurity CategorySpecific ExamplesPotential SourceImpact on Experiments
Synthesis-Related Impurities EthylphenyldimethylsilaneReduction of the vinyl group during synthesis.Acts as a chain-terminating agent in polymerization, leading to lower molecular weight polymers and broader molecular weight distributions.
Disiloxanes (e.g., 1,3-divinyl-1,1,3,3-tetramethyldisiloxane)Hydrolysis of chlorosilane intermediates or the final product.Can act as a crosslinker in polymerization, leading to gelation or insoluble polymer fractions.
Unreacted Starting Materials (e.g., 1-bromo-4-vinylbenzene, chlorodimethylsilane)Incomplete reaction.Can interfere with initiator efficiency and introduce unwanted functional groups into the polymer.
Solvent-Related Impurities Tetrahydrofuran (THF), Diethyl Ether, PentaneResidual solvents from synthesis and purification.THF and ether can act as modifiers in anionic polymerization, altering the microstructure of polydienes and affecting reaction kinetics.[5][6]
Storage-Related Impurities Oligomers/Polymers of this compoundSpontaneous polymerization during storage, especially if inhibitors are depleted.Increases the viscosity of the monomer and can lead to inaccurate concentration calculations and broader molecular weight distributions in the final polymer.
Polymerization Inhibitors (e.g., BHT, MEHQ)Intentionally added by the manufacturer for stabilization.[7]Must be removed before use in controlled polymerization, as they will consume initiator and inhibit the reaction.
WaterExposure to atmospheric moisture.Reacts with and deactivates anionic initiators. Can also lead to the formation of siloxane impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by ¹H NMR Spectroscopy

Objective: To identify and semi-quantify common impurities in a commercial sample of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Accurately weigh approximately 10 mg of the internal standard into a clean, dry vial.

  • Add approximately 0.5 mL of CDCl₃ to the vial and dissolve the internal standard completely.

  • Add 20-30 µL of the this compound sample to the vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: Identify the characteristic peaks for the vinyl group (dd at ~6.7 ppm, ~5.8 ppm, and ~5.3 ppm), the aromatic protons (~7.4-7.5 ppm), and the dimethylsilyl protons (~0.35 ppm).

    • Ethylphenyldimethylsilane: Look for a characteristic ethyl group quartet and triplet, likely in the 1-3 ppm region.

    • Residual Solvents: Compare any unidentified peaks to the known chemical shifts of common laboratory solvents.[8][9] For example, THF typically appears around 3.76 and 1.85 ppm in CDCl₃.

    • Quantification: Integrate the peaks of the identified impurities relative to the integral of the known amount of the internal standard to estimate their concentration.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

Objective: To remove lower and higher boiling point impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon)

  • Dry, clean receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of contaminants. Use high-vacuum grease on all joints.[10]

  • Charging the Flask: Add the this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is 82 °C at 20 mmHg. Adjust the vacuum to achieve a manageable boiling point (e.g., 60-70 °C).

  • Heating: Begin heating the distillation flask with gentle stirring.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities such as residual solvents. The temperature at the distillation head will be lower than the boiling point of the product.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation before the flask goes to dryness. The residue will contain higher-boiling impurities such as oligomers and inhibitors.

  • Storage: Store the purified monomer under an inert atmosphere, preferably in a freezer, and consider adding a small amount of a suitable inhibitor if it will not be used immediately.

Diagram: Fractional Vacuum Distillation Workflow

Start Start: Commercial This compound Setup Assemble Dry Fractional Vacuum Distillation Apparatus Start->Setup Charge Charge Distillation Flask with Monomer and Stir Bar Setup->Charge Inert Purge with Inert Gas Charge->Inert Vacuum Apply Vacuum and Begin Heating/Stirring Inert->Vacuum Forerun Collect Forerun (Low-Boiling Impurities) Vacuum->Forerun Main_Fraction Collect Main Fraction (Purified Product) Forerun->Main_Fraction Residue Stop Distillation, Residue Contains High-Boiling Impurities Main_Fraction->Residue Storage Store Purified Monomer Under Inert Atmosphere Residue->Storage

Caption: Workflow for the purification of this compound.

References

  • Specialty Chemicals. The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]
  • Hubei Co-Formula Material Tech Co.,Ltd. Dimethylphenylvinylsilane. [Link]
  • Google Patents.
  • NIST. Phenyldimethylvinylsilane. [Link]
  • Cytiva.
  • The Royal Society of Chemistry. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. [Link]
  • Gutenberg Open Science. Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene. [Link]
  • Wiley Online Library.
  • ResearchGate. Monitoring the evolution of the microstructure of vinyl silane monomer containing poly(vinyl acetate)
  • Chemistry LibreTexts. 5.
  • SciSpace.
  • PubMed Central.
  • ResearchGate. Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene. [Link]
  • Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]
  • ACS Publications. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. [Link]

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Preventing polymerization of Vinylphenyldimethylsilane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vinylphenyldimethylsilane (VPMS)

Welcome to the technical support guide for this compound (CAS No. 1125-26-4). As a key bifunctional molecule, VPMS is invaluable in the synthesis of advanced silicone-based polymers and as a coupling agent.[1] Its reactivity, driven by the vinyl group, also presents a significant challenge: the propensity for premature polymerization during storage.[1] This guide provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your VPMS material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding VPMS stability.

Q1: My previously clear, low-viscosity VPMS has become viscous, cloudy, or solidified. What happened? A: This is a definitive sign of polymerization. The vinyl groups on individual VPMS molecules have reacted to form long-chain polymers (poly-VPMS), altering the material's physical properties. This process can be initiated by exposure to heat, light (UV), or contaminants.

Q2: I see small white specks or a hazy precipitate in my VPMS bottle. Is it still usable? A: The presence of particulates or haze indicates the formation of oligomers or polymers, which are insoluble in the monomer. While the bulk liquid may still be monomeric, the presence of these species suggests that the stabilization system is compromised. Using this material without purification can lead to inconsistent experimental results.

Q3: What is the ideal storage temperature for VPMS? A: For optimal stability, VPMS and other silanes with heat-polymerizing properties should be stored in a refrigerated environment, ideally between 0°C and 5°C .[2] Storing at room temperature significantly increases the risk of thermal initiation of polymerization.[3]

Q4: Does VPMS require a polymerization inhibitor? A: Yes. To ensure safe transport and storage, reactive vinyl monomers like VPMS should always be stabilized with an inhibitor.[4] A common and highly effective inhibitor for vinyl monomers is 4-tert-butylcatechol (TBC) .[5][6]

Q5: How does the TBC inhibitor work, and does it have special requirements? A: TBC is a free-radical scavenger, meaning it intercepts and neutralizes the radical species that initiate polymerization.[7] Crucially, TBC requires a small amount of dissolved oxygen (10-15 mg/L) to function effectively.[7][8][9] This oxygen helps convert the initial monomer radical into a peroxide radical, which TBC can then scavenge more efficiently.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common storage and handling issues.

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Rapid Polymerization After Opening a New Bottle 1. Improper Handling: Introduction of atmospheric moisture and oxygen beyond the level needed for inhibition. 2. Contamination: Introduction of radical initiators (e.g., peroxides) or other reactive impurities from lab equipment.1. Refine Handling Technique: After first use, flush the bottle's headspace with a dry, inert gas like nitrogen or argon before resealing tightly.[2][10] This minimizes moisture ingress, which can affect the silane, while retaining enough dissolved oxygen for the TBC to work. 2. Use Clean Equipment: Always use clean, dry syringes or cannulas for material transfer. Avoid exposure to strong acids, bases, or oxidizing agents.[3]
Monomer Quality Degrades Over Time (Slow Increase in Viscosity) 1. Inhibitor Depletion: The inhibitor is consumed over time as it quenches naturally forming radicals. 2. Sub-optimal Storage Temperature: Storage above the recommended 0-5°C range accelerates radical formation and inhibitor consumption.[3][11]1. Monitor Inhibitor Levels: For long-term storage, consider periodic analysis of the TBC concentration. A level below 10-15 ppm suggests the monomer is poorly protected.[7][9] 2. Verify Storage Conditions: Ensure the refrigerator or cold room maintains a stable temperature. Avoid storing bottles in the door, where temperature fluctuations are common.
Inconsistent Results in Polymerization Reactions 1. Partial Polymerization of Monomer Stock: The presence of oligomers in the starting material can alter reaction kinetics and the properties of the final polymer. 2. Hydrolysis: The dimethylsilyl group can be sensitive to moisture, leading to the formation of silanols, which can self-condense or affect subsequent reactions.[10][11]1. Perform Quality Control: Before critical experiments, perform a QC check on the monomer (see Part 4 for a detailed protocol). 2. Purify if Necessary: If oligomers are detected, the monomer can be purified by vacuum distillation. Crucially, ensure an appropriate inhibitor is added to the distillation flask to prevent polymerization at elevated temperatures. [4]

Part 3: Core Concepts - The Mechanism of Unwanted Polymerization

Understanding the underlying chemical mechanism is critical for effective prevention. VPMS polymerizes via a free-radical chain reaction , which consists of three key stages.[12][13][14]

  • Initiation: A free radical (a molecule with an unpaired electron) is generated. This can be triggered by:

    • Thermal Energy: Heat provides the energy to break a bond and form two radicals.

    • Light (UV): Photons can initiate radical formation.

    • Impurities: Contaminants like peroxides can easily decompose into radicals. The initiator radical (R•) then attacks the carbon-carbon double bond of the VPMS monomer, creating a new, larger radical.[13][15]

  • Propagation: The newly formed monomer radical attacks another VPMS monomer. This process repeats, rapidly adding monomer units and extending the polymer chain.[14][15]

  • Termination: The reaction stops when two growing radical chains meet and combine (coupling) or react in a way that neutralizes the radical ends (disproportionation), forming a stable, "dead" polymer chain.[13]

The role of an inhibitor like TBC is to intervene at the initiation/propagation stage, scavenging the radicals before they can create long polymer chains.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Heat, Light, or Impurity Radical Radical (R•) Initiator->Radical forms Monomer1 VPMS Monomer ActiveMonomer Active Monomer (R-VPMS•) Radical->ActiveMonomer attacks Monomer1->ActiveMonomer to form Monomer2 Another VPMS Monomer GrowingChain Growing Chain (R-VPMS-VPMS•) ActiveMonomer->GrowingChain attacks Monomer2->GrowingChain to form GrowingChain->GrowingChain Chain1 Growing Chain (P•) Chain2 Another Chain (P'•) DeadPolymer Stable Polymer (P-P') Chain1->DeadPolymer combines with Chain2->DeadPolymer

Figure 1: Mechanism of Free-Radical Polymerization of VPMS.

Part 4: Quality Control - Detecting Early-Stage Polymerization

Proactive quality control can save significant time and resources. This workflow outlines a simple procedure to assess the quality of your stored VPMS.

Experimental Protocol: Viscosity and Clarity Check

This protocol provides a qualitative but effective assessment of monomer integrity.

  • Preparation:

    • Allow the VPMS bottle to warm to room temperature in a desiccator to prevent water condensation.

    • Prepare a clean, dry glass vial for the sample.

  • Visual Inspection (Step 1):

    • Carefully dispense ~1-2 mL of VPMS into the vial.

    • Hold the vial against a contrasting background (black and white).

    • Check for Clarity: The liquid should be perfectly clear and colorless. Note any haze, cloudiness, or color changes.

    • Check for Particulates: Look for any suspended solids, crystals, or gelatinous material.

  • Flow/Viscosity Test (Step 2):

    • Gently tilt the vial and observe how the liquid flows.

    • Compare to a Standard: If available, compare its flow characteristics to a vial of a fresh, unopened bottle of VPMS or a solvent of similar viscosity (e.g., dodecane).

    • Assess Viscosity: A noticeable increase in viscosity (slower flow, "syrupy" consistency) is a strong indicator of oligomerization/polymerization.

  • Decision (Step 3):

    • Pass: If the liquid is clear, free of particulates, and flows freely like a new sample, it is likely suitable for use.

    • Fail: If any haze, solids, or increased viscosity is observed, the monomer's quality is compromised. Proceed to purification (vacuum distillation with inhibitor) or responsible disposal.

For more quantitative analysis, techniques like Gas Chromatography (GC) can be used to detect the presence of higher molecular weight species, or Nuclear Magnetic Resonance (NMR) spectroscopy can identify the disappearance of vinyl protons and the appearance of broad polymer signals.[16][17][18]

qc_workflow start Start: Assess VPMS Quality prep Equilibrate Bottle to RT in Desiccator start->prep inspect Step 1: Visual Inspection (Clarity, Particulates) prep->inspect viscosity Step 2: Flow/Viscosity Test inspect->viscosity Clear & Particulate-Free fail Result: FAIL Quality is compromised. inspect->fail Cloudy or Has Solids pass Result: PASS Monomer is suitable for use. viscosity->pass Normal Viscosity viscosity->fail Increased Viscosity action Step 3: Purify (Distill w/ Inhibitor) or Dispose fail->action

Figure 2: Workflow for Quality Control of Stored VPMS.

Part 5: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Scientific Basis
Temperature 0°C to 5°C [2]Significantly reduces the rate of thermally initiated free-radical formation, extending the shelf-life of the monomer and the inhibitor.
Atmosphere Inert Gas Headspace (N₂ or Ar) [2][10]Prevents the ingress of atmospheric moisture, which can cause hydrolysis of the silane.[11] A tightly sealed cap retains sufficient dissolved oxygen for TBC to function.
Inhibitor 4-tert-butylcatechol (TBC) at 10-50 ppm A highly effective free-radical scavenger that prevents premature polymerization.[5][6][7] Requires a small amount of oxygen to be effective.[8][9]
Container Opaque or Amber Glass Bottle [3][16]Protects the light-sensitive monomer from UV-induced polymerization. The container must have a tight-fitting, secure cap.[3]
Environment Store away from heat sources, direct sunlight, and incompatible materials (acids, bases, oxidizers). [3][11][19]Minimizes external factors that can initiate polymerization or cause other degradation reactions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Taylor & Francis eBooks.
  • What is the shelf-life of a Silane Coupling Agent? Co-Formula.
  • Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Any advice transferring & storing of organosilane coupling agent?
  • Silane Coupling Agent Storage & Handling Guide.
  • Polymerization inhibitor for vinyl-containing materials.
  • Method for stabilizing vinyl aromatic monomers using selected polymerization inhibitors and polymers prepared therewith.
  • TBC in Styrene tank.indd. Metrohm.
  • 4-tert-Butylc
  • The control of runaway polymerisation reactions by inhibition techniques. IChemE.
  • Polymeris
  • 4-Tertiary Butylcatechol.
  • Use And Precautions Of Vinyl Silane.
  • STYRENE MONOMER - INHIBITING. DMHS.
  • Silane Coupling Agent Storage & Handling Guide. SiSiB SILANES.
  • (4 - vinyl phenyl) dimethyl silane synthesis. ChemicalBook.
  • Vinylsilane synthesis. Organic Chemistry Portal.
  • This compound. ChemicalBook.
  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. University of Technology, Iraq.
  • Synthesis of Vinylsilanes.
  • How to store the solution after hydrolyzing the silane coupling agent? Shin-Etsu Silicone.
  • Free Radical Vinyl Polymeriz
  • FREE RADICAL POLYMERIZ
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar.
  • Wh
  • Method development for the analysis of polydimethylsiloxane in bio-oils. Doria.fi.
  • Free radical polymeriz
  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Diva-portal.org.
  • Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry.
  • Polymer Analysis Techniques.
  • Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane).
  • Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degrad
  • Formation Of PVC by Free Radical Mechanism. YouTube.
  • [Chemistry] Draw the mechanism for the radical polymerization of vinyl acet

Sources

Technical Support Center: Synthesis of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-documented methods for the synthesis of this compound are the Grignard reaction and the hydrosilylation of phenylacetylene. The Grignard route typically involves the reaction of a vinylphenyl Grignard reagent with a dimethylchlorosilane.[1] Hydrosilylation, on the other hand, involves the addition of a dimethylsilane across the triple bond of phenylacetylene, usually catalyzed by a transition metal complex.[2][3]

Q2: My Grignard synthesis of this compound has a very low yield. What are the likely causes?

A2: Low yields in this Grignard synthesis can stem from several factors. Firstly, the purity and activation of the magnesium are crucial; an oxide layer can prevent the reaction from initiating.[4] Secondly, stringent anhydrous conditions are paramount, as any moisture will quench the Grignard reagent.[5][6] Another significant factor can be the premature polymerization of the 4-vinylphenylmagnesium bromide intermediate.[7][8] Lastly, side reactions such as Wurtz coupling can consume your starting materials.[5][9][10]

Q3: I am observing multiple products in my hydrosilylation reaction. How can I improve the selectivity?

A3: The formation of multiple products in the hydrosilylation of phenylacetylene is a common challenge, primarily related to regioselectivity (formation of α and β isomers). The choice of catalyst is a critical factor influencing selectivity.[11] For instance, platinum-based catalysts like Karstedt's catalyst are widely used and their selectivity can be tuned by the ligand environment.[12][13] Reaction temperature and solvent can also play a significant role in directing the reaction towards the desired isomer.[14]

Q4: How can I effectively purify my crude this compound?

A4: Purification of this compound is typically achieved by vacuum distillation. However, if your crude product contains significant amounts of non-volatile impurities or byproducts with close boiling points, column chromatography on silica gel is a viable alternative.[15][16] For the removal of siloxane impurities, which can form from the hydrolysis of chlorosilanes, specialized purification methods may be necessary.

II. Troubleshooting Guide: Grignard Synthesis

The Grignard synthesis of this compound typically proceeds by reacting 4-vinylphenylmagnesium bromide with dimethylchlorosilane. While effective, this method is susceptible to several side reactions that can impact yield and purity.

Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete Grignard reagent formation due to inactive magnesium or wet solvent/glassware.- Activate magnesium turnings with iodine or 1,2-dibromoethane. - Ensure all glassware is oven-dried and the solvent (typically THF) is rigorously dried.
Polymerization of the vinyl group on the Grignard reagent.- Maintain a low reaction temperature during Grignard formation and subsequent reaction. - Avoid prolonged reaction times.
Presence of High-Boiling Point Impurities Wurtz coupling of the Grignard reagent with the starting halide or the chlorosilane.[1][5][9]- Add the chlorosilane slowly to the Grignard solution at a low temperature to minimize localized high concentrations. - Consider using a copper catalyst to promote the desired cross-coupling over homocoupling.[9]
Formation of Siloxanes Hydrolysis of unreacted chlorosilane during workup.- Ensure the reaction goes to completion. - Use a non-aqueous workup if possible, or perform the aqueous workup at low temperatures and quickly separate the organic layer.
Solvent-Related Byproducts Ring-opening of THF solvent, catalyzed by chlorosilanes in the presence of magnesium.[17]- Use diethyl ether as an alternative to THF, although this may affect the solubility and reactivity of the Grignard reagent.[18][19][20]
Reaction Mechanism and Side Reactions

G cluster_main Desired Reaction cluster_side Side Reactions A 4-Vinylphenylmagnesium Bromide C This compound A->C + (CH3)2SiHCl D Wurtz Coupling (Biphenyl derivative) A->D Self-coupling or with starting halide E Polymerization (Polystyrene derivative) A->E Vinyl group polymerization B Dimethylchlorosilane F THF Ring Opening (Butoxy-silane) B->F with THF

Caption: Main and side reaction pathways in the Grignard synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • 4-Bromostyrene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethylchlorosilane

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromostyrene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethylchlorosilane:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of dimethylchlorosilane in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

III. Troubleshooting Guide: Hydrosilylation of Phenylacetylene

The hydrosilylation of phenylacetylene with dimethylsilane offers an alternative route to this compound. This reaction is typically catalyzed by platinum complexes and is prone to issues of regioselectivity and side reactions.

Common Issues and Solutions
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive or poisoned catalyst.- Use a fresh, active catalyst. - Ensure the reactants and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of Multiple Isomers (α and β) Non-selective catalyst or reaction conditions.- Screen different catalysts and ligands to optimize for the desired isomer. Platinum-based catalysts are common, but rhodium and other transition metals can also be used.[12][21] - Adjust the reaction temperature and solvent polarity, as these can influence the isomer ratio.[14]
Presence of Saturated Byproduct (Ethylphenyldimethylsilane) Hydrogenation of the vinylsilane product.[14]- Use a milder catalyst or lower reaction temperature. - Minimize the reaction time once the starting material is consumed.
Formation of Disiloxane Dimerization of the silane reagent.- This is more common with certain catalysts. Consider changing the catalyst system.
Reaction Mechanism and Regioselectivity

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[12][22] This involves the oxidative addition of the silane to the platinum center, followed by coordination and insertion of the alkyne, and finally reductive elimination of the vinylsilane product. The regioselectivity (α vs. β addition) is determined by the mode of alkyne insertion into the Pt-H bond.

G cluster_main Hydrosilylation of Phenylacetylene cluster_side Potential Side Reaction A Phenylacetylene + Dimethylsilane B α-isomer (1-phenyl-1-dimethylsilyl-ethene) A->B α-addition C β-isomer (E) (trans-1-phenyl-2-dimethylsilyl-ethene) A->C β-addition (syn) D β-isomer (Z) (cis-1-phenyl-2-dimethylsilyl-ethene) A->D β-addition (anti) E Vinylsilane Product (α or β) F Hydrogenation (Ethylphenyldimethylsilane) E->F + H2 (from silane)

Caption: Isomeric products and a potential side reaction in the hydrosilylation of phenylacetylene.

Experimental Protocol: Hydrosilylation

Materials:

  • Phenylacetylene

  • Dimethylsilane

  • Karstedt's catalyst (or other suitable hydrosilylation catalyst)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of phenylacetylene in anhydrous toluene.

    • Add the hydrosilylation catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations).

  • Reaction:

    • Slowly add dimethylsilane to the reaction mixture at room temperature. The reaction is often exothermic.

    • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by GC or TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, pass the reaction mixture through a short plug of silica gel to remove the catalyst.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

IV. References

  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

  • Jeong, M., Choi, M.-G., & Lee, Y. (2021). Side reaction induced by chlorosilane with THF in Grignard coupling reaction. ResearchGate. Retrieved from [Link]

  • Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Retrieved from [Link]

  • Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press.

  • Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. National Institutes of Health. Retrieved from [Link]

  • Gajewski, P., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. Retrieved from [Link]

  • Tuulmets, A., et al. (2005). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate. Retrieved from [Link]

  • Park, J. Y., et al. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Retrieved from [Link]

  • Kempe, R., et al. (2019). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • Maciejewski, H., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Retrieved from [Link]

  • Lewis, R. N. (2019). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. White Rose eTheses Online.

  • Foth, P. J. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. mediaTUM.

  • Unknown. (n.d.). Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. ResearchGate. Retrieved from [Link]

  • Corma, A., & Garcia, H. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net.

  • Thomas, T., & Kendrick, T. (2006). Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. Semantic Scholar. Retrieved from [Link]

  • Hreczycho, G., et al. (2019). Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. ResearchGate. Retrieved from [Link]

  • Maciejewski, H., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]

  • Sapi, A., et al. (2018). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI. Retrieved from [Link]

  • Walczak, M., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Retrieved from [Link]

  • Indukuri, K., & Saikia, A. K. (2016). Recent Developments in the Chemistry of Vinylsiloxanes. Thieme.

  • Peterson, E. A. (n.d.). Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator.

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Hydrosilylation of Alkynes. Scribd. Retrieved from [Link]

  • Liu, Y., & Ge, H. (2016). Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

  • Queen's University Belfast. (n.d.). Strategies for the controlled hydrostannylation of alkynes.

  • Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.

  • Fujimoto, M., et al. (1972). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. I. Phenylmagnesium Bromide. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Vinylphenyldimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic routes for this versatile organosilicon monomer. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to this compound Synthesis

This compound is a valuable bifunctional molecule utilized in the production of advanced silicone-based polymers, specialty silanes as coupling agents, and in the development of novel materials for organic electronics and ceramics. The successful synthesis of high-purity this compound is critical for these applications. This guide will focus on the three most prevalent synthetic methodologies:

  • Grignard Reaction: A classic and versatile method involving the reaction of a vinylphenyl Grignard reagent with a dimethylsilyl halide.

  • Wurtz-Fittig Reaction: A coupling reaction utilizing an aryl halide, an alkyl halide, and sodium metal.[1][2]

  • Hydrosilylation: The addition of a dimethylsilane across the triple bond of phenylacetylene, catalyzed by a transition metal complex.[3][4]

Each method presents its own set of challenges and optimization parameters. This guide will provide a structured approach to troubleshooting and answering common questions for each of these synthetic pathways.

Section 1: Grignard Reaction Route

The Grignard synthesis of this compound typically involves the formation of a vinylphenylmagnesium halide followed by its reaction with chlorodimethylsilane. While seemingly straightforward, this method is highly sensitive to reaction conditions.

Troubleshooting Guide: Grignard Synthesis

Issue 1: The Grignard reaction fails to initiate.

  • Potential Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[5]

    • Troubleshooting Steps:

      • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the reaction flask under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous solvent.[5] A color change (brown for iodine) or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.

      • Thermal Activation: Gentle heating of the flask can sometimes initiate the reaction. However, be cautious as the reaction is exothermic once it begins.

  • Potential Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to water and will be quenched, preventing the desired reaction.[6]

    • Troubleshooting Steps:

      • Glassware: All glassware must be rigorously flame-dried under vacuum or oven-dried at a high temperature and cooled under a stream of dry inert gas (nitrogen or argon).

      • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used and must be thoroughly dried.[6]

      • Reagents: Ensure the vinylphenyl halide and chlorodimethylsilane are anhydrous.

Issue 2: Low yield of this compound.

  • Potential Cause 1: Grignard Reagent Decomposition. Grignard reagents can decompose over time, especially at elevated temperatures.[7]

    • Troubleshooting Steps:

      • Temperature Control: Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the chlorodimethylsilane. The optimal temperature for the Grignard reaction itself is typically between 20-40°C.[6]

      • Use Promptly: Use the prepared Grignard reagent immediately for the best results.

  • Potential Cause 2: Wurtz-Fittig Coupling Side Reaction. The Grignard reagent can react with the starting vinylphenyl halide, leading to the formation of a biphenyl byproduct.

    • Troubleshooting Steps:

      • Slow Addition: Add the vinylphenyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Solvent Choice: The choice of solvent can influence the extent of Wurtz-Fittig coupling. In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction compared to THF.[7][8]

  • Potential Cause 3: Inefficient Quenching. Improper quenching can lead to product loss or the formation of byproducts.

    • Troubleshooting Steps:

      • Controlled Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride.[9][10] This mild acidic quench protonates the magnesium alkoxide and neutralizes any remaining Grignard reagent.

      • Avoid Strong Acids: Using strong acids for quenching can lead to side reactions, especially with sensitive functional groups.

Frequently Asked Questions (FAQs): Grignard Synthesis

Q1: What is the ideal solvent for the Grignard synthesis of this compound?

A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is a stronger Lewis base and can better solvate the Grignard reagent, which can be beneficial for less reactive halides.[8] However, reactions in THF can sometimes be faster and more exothermic.[11] The choice may also depend on the specific vinylphenyl halide used.

Q2: How can I confirm the formation and estimate the concentration of my Grignard reagent?

A2: A simple method is to take a small aliquot of the Grignard solution, quench it with a known excess of iodine solution in THF, and then back-titrate the remaining iodine with a standardized sodium thiosulfate solution. This will give you an approximate concentration of the active Grignard reagent.

Q3: What are the common impurities I should look for in my final product?

A3: Besides unreacted starting materials, common impurities include the Wurtz-Fittig coupling product (e.g., 4,4'-divinylbiphenyl), and siloxane byproducts formed from the reaction of chlorodimethylsilane with any trace moisture. These can often be identified using GC-MS and NMR spectroscopy.[12][13][14][15]

Experimental Protocol: Grignard Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Add magnesium turnings to the flask. Add a small crystal of iodine and gently warm the flask under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.

  • Grignard Formation: Add anhydrous THF or diethyl ether to the flask to cover the magnesium. Dissolve 4-bromostyrene in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the 4-bromostyrene solution to the magnesium suspension to initiate the reaction. Once initiated (indicated by bubbling and a cloudy appearance), add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Chlorodimethylsilane: After the addition is complete and the magnesium is consumed, cool the reaction mixture in an ice bath. Add a solution of chlorodimethylsilane in the anhydrous solvent dropwise to the Grignard reagent.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly pouring it into a stirred mixture of crushed ice and saturated aqueous ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.[16]

Data Presentation: Grignard Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent.[6]
Temperature Gentle reflux for formation, 0°C for silane additionControls reaction rate and minimizes side reactions.[6]
Atmosphere Dry Nitrogen or ArgonPrevents quenching by atmospheric moisture and oxygen.
Quenching Agent Saturated aqueous NH₄ClMildly acidic to protonate the product without causing degradation.[9]

Section 2: Wurtz-Fittig Reaction Route

The Wurtz-Fittig reaction provides an alternative route to this compound by coupling an aryl halide (e.g., 4-bromostyrene) with an alkyl halide (e.g., chlorodimethylsilane) using sodium metal.[1][2] However, this method is often plagued by side reactions.[17][18]

Troubleshooting Guide: Wurtz-Fittig Synthesis

Issue: Low yield and formation of multiple byproducts.

  • Potential Cause: Homo-coupling and other side reactions. The Wurtz-Fittig reaction is notorious for producing a mixture of products, including the desired cross-coupled product, as well as homo-coupled products from both the aryl and alkyl halides.[19] Rearrangements and elimination reactions can also occur.[17][18]

    • Troubleshooting Steps:

      • Reactivity Difference: The success of the Wurtz-Fittig reaction often relies on a significant difference in reactivity between the two halides.[17] This is often difficult to achieve with the desired starting materials for this compound synthesis.

      • Alternative Metals: While sodium is traditional, other metals like potassium, iron, copper, or lithium (with ultrasound) have been explored, which may alter the product distribution.[17]

      • Consider Alternative Routes: Due to its inherent lack of selectivity, the Wurtz-Fittig reaction is often not the preferred method for synthesizing this compound. The Grignard or hydrosilylation routes generally offer better control and higher yields of the desired product.

Frequently Asked Questions (FAQs): Wurtz-Fittig Synthesis

Q1: Why is the Wurtz-Fittig reaction often not used for the synthesis of this compound?

A1: The primary reason is the lack of selectivity, which leads to a mixture of products that are difficult to separate, resulting in low yields of the desired this compound.[17][18][20]

Visualization: Wurtz-Fittig Reaction Pathways

WurtzFittig cluster_0 Reaction Mixture A Aryl Halide (Ar-X) P1 Desired Product (Ar-R) A->P1 Cross-coupling P2 Homo-coupled Aryl (Ar-Ar) A->P2 Homo-coupling B Alkyl Halide (R-X) B->P1 Cross-coupling P3 Homo-coupled Alkyl (R-R) B->P3 Homo-coupling Na Sodium (Na) Na->P1 Cross-coupling Na->P2 Homo-coupling Na->P3 Homo-coupling

Caption: Competing reaction pathways in the Wurtz-Fittig synthesis.

Section 3: Hydrosilylation Route

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, in this case, the triple bond of phenylacetylene.[4] This method can be highly efficient and atom-economical but requires a catalyst, and controlling the regioselectivity is crucial.

Troubleshooting Guide: Hydrosilylation Synthesis

Issue 1: Low conversion of starting materials.

  • Potential Cause: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting materials or solvent.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure phenylacetylene and dimethylsilane are of high purity. Distillation of the starting materials may be necessary.

      • Inert Atmosphere: Perform the reaction under a strict inert atmosphere to prevent catalyst oxidation.

      • Catalyst Loading: If deactivation is suspected, a slightly higher catalyst loading may be beneficial, although this should be optimized.

Issue 2: Formation of undesired isomers.

  • Potential Cause: Lack of Catalyst Regioselectivity. The hydrosilylation of a terminal alkyne like phenylacetylene can yield three possible isomers: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane.[20] The desired product is typically the β-isomer.

    • Troubleshooting Steps:

      • Catalyst Selection: The choice of catalyst is critical for controlling regioselectivity.

        • Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst) are widely used and often favor the formation of the (E)-β-vinylsilane.

        • Rhodium-based catalysts can also be highly selective for the (E)-β-vinylsilane.

        • Ruthenium-based catalysts have been shown to favor the formation of the (Z)-β-vinylsilane.

        • Cobalt-based catalysts have emerged as a cost-effective alternative, with some systems showing high selectivity.[21]

      • Reaction Conditions: Temperature and solvent can also influence the product distribution. Optimization of these parameters for a specific catalyst system is often necessary.

Issue 3: Formation of side products.

  • Potential Cause: Further reactions of the product. The initially formed vinylsilane can sometimes undergo further reactions, such as reduction to the corresponding ethylphenyldimethylsilane.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it once the starting material is consumed to prevent over-reduction of the product.

      • Optimize Catalyst and Conditions: Some catalysts are more prone to promoting side reactions. Screening different catalysts and adjusting the temperature may be necessary.

Frequently Asked Questions (FAQs): Hydrosilylation Synthesis

Q1: Which catalyst should I choose for the synthesis of this compound?

A1: For the synthesis of the commonly desired (E)-β-vinylphenyldimethylsilane, platinum-based catalysts like Karstedt's catalyst are a good starting point due to their high activity and selectivity. However, for specific isomeric requirements or cost considerations, exploring rhodium, ruthenium, or cobalt catalysts may be beneficial.

Q2: What is the effect of the silane structure on the reaction?

A2: The steric and electronic properties of the hydrosilane can influence the reaction rate and selectivity.[22] For the synthesis of this compound, dimethylsilane or a precursor is used. The reactivity of the Si-H bond is a key factor.

Q3: How can I analyze the isomeric purity of my product?

A3: ¹H NMR spectroscopy is an excellent tool for determining the ratio of α and β isomers, as the vinyl protons of each isomer will have distinct chemical shifts and coupling constants. GC analysis can also be used to separate and quantify the different isomers.

Data Presentation: Catalyst Selection for Phenylacetylene Hydrosilylation
Catalyst TypePredominant IsomerKey Advantages
Platinum (e.g., Karstedt's) (E)-β-vinylsilaneHigh activity, good selectivity for (E)-β isomer.
Rhodium (E)-β-vinylsilaneHigh selectivity for (E)-β isomer.
Ruthenium (Z)-β-vinylsilaneSelectivity for (Z)-β isomer.
Cobalt Varies with ligandLower cost, emerging as a versatile alternative.[21]
Visualization: Hydrosilylation Isomer Formation

Hydrosilylation cluster_0 Catalyst System Start Phenylacetylene + Dimethylsilane Catalyst Transition Metal Catalyst Start->Catalyst Alpha α-vinylsilane Catalyst->Alpha α-addition Beta_E (E)-β-vinylsilane Catalyst->Beta_E trans-β-addition Beta_Z (Z)-β-vinylsilane Catalyst->Beta_Z cis-β-addition

Caption: Possible isomeric products in the hydrosilylation of phenylacetylene.

Section 4: Purification and Analysis

Regardless of the synthetic route chosen, purification and thorough analysis of the final product are essential to ensure it meets the required specifications for its intended application.

Purification Protocol: this compound
  • Workup: After the reaction is complete and quenched, the organic layer is typically washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: The crude product is purified by vacuum distillation. This compound has a relatively high boiling point, so a good vacuum is necessary to prevent decomposition at high temperatures. The purity of the fractions should be monitored by GC.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A non-polar eluent such as pentane or hexane is typically used.[16]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for assessing the purity of the final product and identifying any volatile impurities.[1][12][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying any isomeric impurities or byproducts.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the vinyl C=C stretch and the Si-H stretch (if applicable as a starting material or impurity).

References

  • Benchchem. (n.d.). Minimizing by-product formation in Grignard reactions.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
  • MDPI. (n.d.). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles.
  • PMC. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane.
  • Common Standard Oper
  • The Royal Society of Chemistry. (2021, July 21). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science.
  • RSC Publishing. (2023, July 28). β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, April 15).
  • Wikipedia. (n.d.). Wurtz–Fittig reaction.
  • ChemicalBook. (n.d.). (4 - vinyl phenyl) dimethyl silane synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E).
  • Wikipedia. (n.d.). Grignard reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
  • PubMed. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study.
  • MDPI. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.
  • EPFL. (n.d.).
  • Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes.
  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples.
  • Wikipedia. (n.d.). Wurtz–Fittig reaction.
  • eScholarship@McGill. (n.d.).
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemRxiv. (n.d.).
  • Science Publications. (n.d.).
  • Scientific Spectator. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • Wikipedia. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons.
  • eScholarship@McGill. (n.d.).
  • Diva-portal.org. (n.d.).
  • YouTube. (2025, October 9). Wurtz-Fittig Reaction.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.

Sources

Troubleshooting low yields in Vinylphenyldimethylsilane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinylphenyldimethylsilane is a key bifunctional organosilicon compound, widely utilized as a monomer in polymer chemistry, a derivatizing agent in gas chromatography, and a versatile building block in organic synthesis. Its unique structure, featuring both a reactive vinyl group and a phenyl group attached to a dimethylsilyl core, allows for a diverse range of chemical transformations. However, the synthesis of this compound, most commonly via Grignard-based or hydrosilylation routes, can be susceptible to low yields due to a variety of factors including reagent purity, reaction conditions, and competing side reactions.

This technical support guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve problems leading to suboptimal yields, ensuring efficient and reproducible outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is formatted as a series of question-and-answer scenarios that address specific experimental problems.

Scenario 1: Grignard Route - The reaction fails to initiate or proceeds with very low conversion.

Question: I am reacting Phenylmagnesium bromide with Vinyldimethylchlorosilane, but TLC/GC analysis shows mostly unreacted starting material even after extended reaction times. What are the likely causes and how can I fix this?

Answer:

This is a common issue often rooted in the quality of the Grignard reagent or the presence of inhibitors. The underlying cause is typically the quenching or deactivation of the highly nucleophilic Phenylmagnesium bromide before it can react with the electrophilic silicon center.

Probable Causes & Solutions:

  • Inactive Grignard Reagent: The Grignard reagent is notoriously sensitive to moisture and atmospheric oxygen.

    • Causality: Traces of water will protonate and quench the Grignard reagent, forming benzene and inactive magnesium salts. Oxygen can also oxidize the reagent.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

      • Verify Reagent Quality: If using a commercial Grignard solution, its activity may have diminished over time. It is best practice to titrate the Grignard reagent before use (e.g., using iodine and thiosulfate) to determine its exact molarity. For in-situ preparations, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to initiate the formation of the Grignard reagent.

  • Inhibitors on Magnesium Surface: The surface of magnesium turnings can have a passivating layer of magnesium oxide.

    • Causality: This oxide layer prevents the reaction between the magnesium metal and the aryl halide, thus inhibiting the formation of the Grignard reagent itself.

    • Troubleshooting Steps:

      • Activation of Magnesium: Before adding the aryl halide, gently heat the magnesium turnings under vacuum or add a small crystal of iodine. The disappearance of the iodine's purple color is an indicator of an activated surface. Mechanical stirring or crushing the magnesium in the flask can also expose a fresh surface.

  • Low Quality Vinyldimethylchlorosilane: The chlorosilane starting material can be compromised.

    • Causality: Vinyldimethylchlorosilane is susceptible to hydrolysis, which would form disiloxanes. These byproducts are unreactive towards the Grignard reagent and will lower the effective concentration of your electrophile.

    • Troubleshooting Steps:

      • Purify the Chlorosilane: If hydrolysis is suspected, the Vinyldimethylchlorosilane should be freshly distilled before use. Check the purity via GC-MS or ¹H NMR.

Workflow for Diagnosing Grignard Reaction Failure

Start Low Conversion in Grignard Reaction Check_Grignard Is the Grignard reagent active? Start->Check_Grignard Check_Conditions Are reaction conditions strictly anhydrous? Check_Grignard->Check_Conditions Yes Titrate Action: Titrate Grignard reagent. Prepare fresh if necessary. Check_Grignard->Titrate No Check_Silane Is the Vinyldimethylchlorosilane pure? Check_Conditions->Check_Silane Yes Dry Action: Re-dry all glassware and solvents. Use freshly distilled reagents. Check_Conditions->Dry No Distill Action: Distill Vinyldimethylchlorosilane before use. Check_Silane->Distill No Success Problem Resolved Check_Silane->Success Yes, re-evaluate stoichiometry Titrate->Success Dry->Success Distill->Success

Caption: Decision tree for troubleshooting Grignard reaction failures.

Scenario 2: Significant Byproduct Formation is Observed.

Question: My reaction produces the desired this compound, but I'm getting a significant amount of Biphenylene and Hexamethyldisiloxane, which complicates purification and lowers my yield. How can I suppress these side reactions?

Answer:

The formation of these specific byproducts points to well-known side reactions in Grignard and organosilane chemistry. Understanding their mechanistic origin is key to suppression.

Probable Causes & Solutions:

  • Wurtz-Fittig Coupling (Biphenylene Formation): This occurs when the Grignard reagent reacts with unreacted bromobenzene.

    • Causality: This side reaction is often catalyzed by trace transition metals and is more prevalent at higher temperatures or if the bromobenzene is added too quickly.

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the bromobenzene slowly to the activated magnesium turnings to maintain a low instantaneous concentration, which favors the formation of the Grignard reagent over the coupling byproduct.

      • Maintain Low Temperature: Prepare the Grignard reagent at a controlled temperature (e.g., 0 °C or room temperature) rather than at reflux to minimize thermal decomposition and coupling.

  • Homocoupling of the Chlorosilane: The Grignard reagent can react with the product or another equivalent of the chlorosilane in unintended ways.

    • Causality: While less common for this specific reaction, it is a possibility if local concentrations of the Grignard reagent are too high during the addition of the chlorosilane.

    • Troubleshooting Steps:

      • Reverse Addition: Instead of adding the Grignard reagent to the chlorosilane, consider a "reverse addition" where the vinyldimethylchlorosilane is added slowly to the prepared Grignard reagent. This maintains a low concentration of the electrophile and can suppress side reactions.

  • Formation of Disiloxanes (e.g., Hexamethyldisiloxane): This is a clear indicator of moisture contamination during the reaction or workup.

    • Causality: Vinyldimethylchlorosilane readily hydrolyzes in the presence of water to form the corresponding silanol (Vinyl(dimethyl)silanol), which can then condense to form a disiloxane.

    • Troubleshooting Steps:

      • Strict Anhydrous Technique: As mentioned in Scenario 1, all solvents and glassware must be scrupulously dried. Ensure the inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction and workup.

      • Careful Workup: Quench the reaction with an anhydrous solution (e.g., saturated ammonium chloride in THF) before introducing aqueous solutions. Ensure the organic and aqueous layers are separated quickly during extraction.

Table 1: Impact of Conditions on Byproduct Formation
ParameterConditionPrimary EffectRecommended Action
Temperature High (> 50°C)Increased Biphenylene formationMaintain reaction at 0-25°C.
Reagent Addition Rapid addition of BromobenzeneIncreased Biphenylene formationAdd Bromobenzene dropwise over 1-2 hours.
Atmosphere Presence of Moisture/AirDisiloxane formation, quenched GrignardUse Schlenk line or glovebox techniques.
Addition Order Grignard to SilanePotential for local high concentrationConsider reverse addition (Silane to Grignard).

Frequently Asked Questions (FAQs)

Q1: Is the hydrosilylation of phenylacetylene a better route to avoid Grignard-related issues?

A1: The hydrosilylation of phenylacetylene with dimethylsilane followed by a subsequent reaction can be an excellent alternative. It avoids the use of moisture-sensitive Grignard reagents. However, it comes with its own set of challenges, such as catalyst choice (e.g., Karstedt's or Speier's catalyst), regioselectivity (α- vs. β-addition), and potential for side reactions like oligomerization of the acetylene. The yield and purity can be very high, but catalyst cost and sensitivity might be a consideration.

Q2: What is the best way to purify the final this compound product?

A2: Fractional vacuum distillation is the most effective method for purifying this compound. Due to its relatively high boiling point and sensitivity to polymerization at high temperatures, distillation under reduced pressure is crucial. A typical boiling point is around 85-87 °C at 15 mmHg. Column chromatography on silica gel can also be used, but care must be taken as some vinylsilanes can be unstable on silica.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the two most common methods.

  • TLC: Use a non-polar eluent system (e.g., hexanes or petroleum ether). The product, this compound, will be less polar than the starting aryl halide (if used) but may have similar polarity to some byproducts like biphenylene. Staining with potassium permanganate can help visualize the vinyl group.

  • GC: GC is highly effective for quantitative monitoring. A small aliquot of the reaction mixture can be quenched, diluted, and injected. This allows you to track the disappearance of starting materials and the appearance of the product and byproducts over time, enabling you to determine the reaction endpoint accurately.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Bromobenzene, anhydrous

  • Vinyldimethylchlorosilane, freshly distilled

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.

  • In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of vinyldimethylchlorosilane (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 1 hour.

  • After addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by GC.

  • Upon completion, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Diagram of the Grignard Reaction Pathway

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction with Silane PhBr Bromobenzene PhMgBr Phenylmagnesium bromide PhBr->PhMgBr + Mg⁰ in Ether Mg Mg⁰ Mg->PhMgBr Silane Vinyldimethylchlorosilane PhMgBr->Silane + Product This compound Silane->Product

Caption: Two-step synthesis of this compound via the Grignard pathway.

References

  • Title: Purification of Laboratory Chemicals, 8th Edition. Source: Elsevier URL:[Link]
  • Title: A simple and reliable method for the titration of organometallic reagents. Source: Journal of Organic Chemistry, 2001, 66 (23), pp 7913–7914. URL:[Link]
  • Title: The Grignard Reaction: New Developments. Source: Wiley-VCH, 2000. URL:[Link]
  • Title: Platinum-catalyzed hydrosilylation of phenylacetylene. Source: Journal of Organometallic Chemistry, 1993, 449 (1-2), pp 9-11. URL:[Link]
  • Title: Comprehensive Organic Synthesis, Volume 8: Reduction. Source: Pergamon Press, 1991. URL:[Link]
  • Title: Synthesis of (Phenyldimethylsilyl)acetylene and Its Use in the Preparation of Terminal Acetylenes. Source: Synthetic Communications, 1985, 15 (11), pp 959-964. URL:[Link]

Hydrolysis of Vinylphenyldimethylsilane and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this compound. Our goal is to empower you with the knowledge to prevent common issues and resolve challenges encountered during your experiments, ensuring the integrity and success of your work.

Introduction: Understanding the Stability of this compound

This compound is a versatile organosilicon monomer widely used in the synthesis of silicone-based polymers and as a coupling agent.[1] Its unique structure, featuring both a reactive vinyl group and a stable phenyl-silicon bond, offers a desirable combination of properties, including enhanced thermal stability in the resulting polymers.[1] However, the very features that make this compound valuable also present specific challenges in its handling and storage.

A common misconception is that this compound is susceptible to hydrolysis in the same manner as alkoxysilanes (compounds with Si-O-C bonds). For alkoxysilanes, exposure to moisture leads to the cleavage of the Si-O bond, forming silanols (Si-OH) which can then condense into siloxanes (Si-O-Si). In contrast, the silicon-carbon (Si-C) bonds in this compound are significantly more stable and do not readily hydrolyze under neutral aqueous conditions.

The primary degradation pathways for this compound are:

  • Polymerization of the vinyl group: This is the most common cause of sample degradation, leading to an increase in viscosity and the formation of oligomers or polymers. This process can be initiated by heat, light, or the presence of radical or cationic initiators.[2][3]

  • Cleavage of the Si-C bond: While more stable than Si-O bonds, the Si-vinyl and Si-phenyl bonds can be cleaved under specific, non-neutral conditions, such as in the presence of strong acids, bases, or fluoride ions.

This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the quality and purity of your this compound for consistent and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: My this compound sample has become viscous or has solidified. What happened and can I salvage it?

Answer:

An increase in viscosity or solidification of your this compound sample is a clear indication of polymerization. The vinyl groups on the molecule have reacted to form longer oligomeric or polymeric chains.

Potential Causes:

  • Improper Storage: Exposure to heat, light (UV radiation), or oxygen can initiate free-radical polymerization.[2][4]

  • Contamination: The presence of radical initiators (e.g., peroxides from solvents like THF or diethyl ether), strong acids, or Lewis acids can trigger cationic polymerization.[3][5]

  • Extended Storage: Over time, even under proper storage conditions, some degree of polymerization can occur, especially if the product was shipped without an adequate inhibitor.

Can it be salvaged?

Unfortunately, once significant polymerization has occurred, it is generally not practical or recommended to try and reverse the process or distill the remaining monomer. The polymer can interfere with your reaction, and the distillation of vinyl-containing compounds can be hazardous due to the potential for runaway polymerization at elevated temperatures.[6] It is best to discard the polymerized sample according to your institution's safety guidelines and obtain a fresh batch.

Preventative Measures:

  • Always store this compound in a cool, dark place, preferably in a refrigerator at 2-8°C. [7]

  • Store under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen and moisture. [7]

  • Ensure the container is tightly sealed. [8]

  • If you plan to store the material for an extended period, consider adding a polymerization inhibitor.

Question 2: I suspect my this compound is impure. How can I check its purity?

Answer:

You can assess the purity of your this compound using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: This is an excellent method for determining the purity and identifying any volatile impurities or low molecular weight oligomers. A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks, especially at higher retention times, may indicate oligomerization or other impurities.

  • NMR Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information and help identify impurities. In the 1H NMR spectrum of pure this compound, you should observe characteristic signals for the vinyl, phenyl, and methyl protons with the correct integrations. Broadening of signals or the appearance of new peaks in the aliphatic region can indicate polymerization.[9]

Question 3: I am planning a reaction that is sensitive to inhibitors. How can I remove the inhibitor from this compound?

Answer:

If your this compound contains an inhibitor (commonly phenolic compounds like hydroquinone or BHT), and your reaction is incompatible with it (e.g., some polymerization or catalytic reactions), you can remove it using the following methods:

  • Basic Wash: If the inhibitor is acidic (like hydroquinone or 4-tert-butylcatechol), you can remove it by washing the silane with a dilute aqueous solution of sodium hydroxide (e.g., 1-5% NaOH). The silane is not soluble in water, so you will need to dissolve it in a non-polar, water-immiscible solvent like diethyl ether or hexane. After the wash, separate the organic layer, wash it with brine to remove residual base, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and carefully remove the solvent under reduced pressure. Important: Use the inhibitor-free silane immediately, as it will be highly prone to polymerization.

  • Column Chromatography: Passing the this compound through a short plug of basic alumina or silica gel can also remove phenolic inhibitors. Elute with a non-polar solvent like hexane.

Caution: Always handle inhibitor-free vinyl monomers with extreme care, as they can polymerize unexpectedly. It is best to prepare only the amount you need for your immediate experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

Store this compound in its original, tightly sealed container in a cool (2-8°C), dark, and well-ventilated area under an inert atmosphere (nitrogen or argon).[7][8] Avoid exposure to heat, light, and oxygen.

Q2: Is this compound sensitive to water?

Under neutral pH, this compound is not readily hydrolyzed by water due to the stability of the Si-C bonds. It is also insoluble in water.[8] However, the presence of water in combination with acidic or basic catalysts can promote the cleavage of the Si-C bonds.

Q3: What are the signs of degradation to look for?

  • Increased viscosity: The most common sign of polymerization.

  • Formation of a precipitate or solid: Indicates advanced polymerization.

  • Discoloration: While pure this compound is a colorless to light yellow liquid, significant color change could indicate the presence of impurities or degradation products.[7]

Q4: What are suitable inhibitors to prevent the polymerization of this compound?

Common inhibitors for vinyl monomers include:

  • Phenolic compounds: 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). These are often used for storage and transport and can be removed by a basic wash.[6]

  • Aromatic amines: Secondary or tertiary aromatic amines can also be effective polymerization inhibitors.[10]

The choice and concentration of the inhibitor depend on the storage duration and the intended application. For long-term storage, a concentration of 100-1000 ppm of a suitable inhibitor is typically recommended.

Q5: Can I distill this compound to purify it?

Distillation of vinyl-containing monomers should be approached with caution due to the risk of thermally induced polymerization in the distillation pot, which can be exothermic and potentially lead to a dangerous runaway reaction.[6] If distillation is necessary, it should be performed under reduced pressure to keep the temperature low and in the presence of a high-boiling point polymerization inhibitor.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and identify potential oligomeric byproducts.

Materials:

  • This compound sample

  • Heptane or other suitable anhydrous solvent

  • GC-MS instrument with a flame ionization detector (FID) or mass spectrometer (MS)

  • DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[11]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in heptane (e.g., 1 mg/mL).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless or with a high split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[11][12]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp at 10°C/min to 250°C

      • Hold at 250°C for 5 minutes[11]

    • MS Parameters (if using MS detection):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 250°C[12]

      • Ionization Mode: Electron Ionization (EI) at 70 eV[12]

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity as the percentage of the area of the main this compound peak relative to the total area of all peaks.

    • Analyze the mass spectra of any impurity peaks to identify their potential structures. Oligomers will typically show repeating fragmentation patterns.

Property Value Reference
CAS Number 1125-26-4[13]
Molecular Formula C₁₀H₁₄Si[14]
Molecular Weight 162.30 g/mol [14]
Boiling Point 82 °C at 20 mmHg[13]
Density 0.892 g/mL at 25 °C[13]
Refractive Index (n20/D) 1.507[13]

Visualizations

Hydrolysis_Prevention cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Cool (2-8°C) Cool (2-8°C) Stable Product Stable Product Dark Dark Inert Atmosphere (N₂/Ar) Inert Atmosphere (N₂/Ar) Tightly Sealed Tightly Sealed Heat/Light/O₂ Heat/Light/O₂ Polymerization Polymerization Heat/Light/O₂->Polymerization Radical Initiators Radical Initiators Radical Initiators->Polymerization Acids/Bases Acids/Bases Si-C Cleavage Si-C Cleavage Acids/Bases->Si-C Cleavage This compound This compound This compound->Stable Product Optimal Storage This compound->Polymerization Exposure to Initiators This compound->Si-C Cleavage Harsh Conditions

Caption: Logical workflow for preventing the degradation of this compound.

Polymerization_Mechanism Initiator (I.) Initiator (I.) Initiated Monomer (I-M.) Initiated Monomer (I-M.) Initiator (I.)->Initiated Monomer (I-M.) Initiation Monomer (M) Monomer (M) Monomer (M)->Initiated Monomer (I-M.) Growing Polymer Chain (I-M-M.) Growing Polymer Chain (I-M-M.) Monomer (M)->Growing Polymer Chain (I-M-M.) Initiated Monomer (I-M.)->Growing Polymer Chain (I-M-M.) Propagation Terminated Polymer Terminated Polymer Growing Polymer Chain (I-M-M.)->Terminated Polymer Termination

Caption: Simplified free-radical polymerization pathway of this compound.

References

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst.
  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dimethyl-(1-methoxy-vinyl)-phenyl-silane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Dimethylphenylvinylsilane. Hubei Co-Formula Material Tech Co.,Ltd.
  • US20170313591A1 - Polymerization Inhibitor for Silane. Google Patents.
  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications.
  • Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. PMC - NIH.
  • Polymerisation inhibitor. Wikipedia.
  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH.
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Semantic Scholar.
  • Preparations and Properties of Poly(vinylsilane)s. American Chemical Society.
  • Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products. ResearchGate.
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako.
  • Cationic polymerization. Wikipedia.
  • US6447649B1 - Polymerization inhibitor for vinyl-containing materials. Google Patents.
  • Polymerization Inhibitors. 3V Sigma USA.
  • Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark.
  • Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org.
  • Cationic Vinyl Polymerization. Polymer Science Learning Center.
  • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separations.
  • Vinyldimethylphenylsilane. PubChem.
  • (PDF) Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. ResearchGate.
  • Polymerization of water soluble cationic vinyl monomers. Zendy.
  • 29 Si NMR chemical shifts variations in organically modifies silanes. University of New Mexico.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society.
  • Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • 29Si NMR chemical shifts of silane derivatives. ScienceDirect.
  • FREE RADICAL POLYMERIZATION.
  • Free Radical Polymerization. Chemistry LibreTexts.
  • Vinylsilane synthesis. Organic Chemistry Portal.
  • Free Radical Vinyl Polymerization. Polymer Science Learning Center.

Sources

Identification of byproducts in Vinylphenyldimethylsilane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this versatile organosilicon compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, whether you are employing a Grignard-based approach or a hydrosilylation reaction.

Part 1: Troubleshooting the Grignard Synthesis Route

The synthesis of this compound via the Grignard reaction, typically involving the reaction of a vinylphenyl Grignard reagent with a chlorodimethylsilane, is a common method. However, it is not without its challenges.

A1: Low yields in this Grignard synthesis can stem from several factors, primarily related to the stability and reactivity of the Grignard reagent and potential side reactions.

Common Causes and Troubleshooting Steps:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards moisture and oxygen.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents should be anhydrous. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

    • Expected Outcome: A significant improvement in the yield of the desired product.

  • Side Reactions with Solvent: Tetrahydrofuran (THF), a common solvent for Grignard reactions, can be cleaved by the Grignard reagent, especially at elevated temperatures, leading to byproducts.[1]

    • Troubleshooting: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the reaction of the Grignard reagent with chlorodimethylsilane. Minimize reaction time where possible.

    • Expected Outcome: Reduced formation of solvent-related byproducts and an increased yield of this compound.

  • Wurtz-Fittig Coupling: Homocoupling of the vinylphenyl Grignard reagent can occur, leading to the formation of divinylbenzene isomers.

    • Troubleshooting: Add the chlorodimethylsilane slowly to the Grignard reagent at a low temperature to keep its concentration low and favor the desired cross-coupling reaction.

    • Expected Outcome: A decrease in the formation of high-molecular-weight coupling byproducts.

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis

start Low Yield Observed check_reagents Verify Anhydrous Reagents & Solvents start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_temp Optimize Reaction Temperature check_reagents->check_temp If reagents are dry check_atmosphere->check_temp If atmosphere is inert check_addition Control Addition Rate of Electrophile check_temp->check_addition analysis Analyze Byproducts (GC-MS, NMR) check_addition->analysis outcome Improved Yield of This compound analysis->outcome

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Part 2: Byproduct Identification and Mitigation in Hydrosilylation

The platinum-catalyzed hydrosilylation of phenylacetylene with dimethylsilane is an atom-economical route to this compound. However, controlling regioselectivity and minimizing side reactions are critical for obtaining a pure product.

A2: The byproducts in the hydrosilylation of phenylacetylene are typically isomers of the desired product and products resulting from side reactions like reduction.

Common Byproducts and Their Identification:

Byproduct NameStructureTypical GC-MS and ¹H NMR Signatures
α-isomer (1-phenyl-1-(dimethylsilyl)ethene) Ph(Me₂Si)C=CH₂GC-MS: Same mass as the β-isomer. ¹H NMR: Distinct vinyl protons, typically two doublets in the vinyl region.
β-(E)-isomer ((E)-dimethyl(styryl)silane) (E)-PhCH=CH(SiMe₂)GC-MS: Same mass as the α-isomer. ¹H NMR: Two doublets for the vinyl protons with a large coupling constant (~18-19 Hz) characteristic of a trans configuration.
β-(Z)-isomer ((Z)-dimethyl(styryl)silane) (Z)-PhCH=CH(SiMe₂)GC-MS: Same mass as the α and β-(E) isomers. ¹H NMR: Two doublets for the vinyl protons with a smaller coupling constant (~14-15 Hz) characteristic of a cis configuration.
Ethylbenzene Ph-CH₂CH₃GC-MS: Molecular ion peak corresponding to C₈H₁₀. ¹H NMR: A characteristic quartet and triplet for the ethyl group.
Styrene Ph-CH=CH₂GC-MS: Molecular ion peak corresponding to C₈H₈. ¹H NMR: Characteristic signals for the vinyl group.
1,4-diphenylbut-1-en-3-yne Ph-CH=CH-C≡C-PhGC-MS: Molecular ion peak corresponding to C₁₆H₁₂. This is a dimerization product of phenylacetylene.

Mechanism of Byproduct Formation in Hydrosilylation

cluster_main Main Hydrosilylation Pathways cluster_side Side Reactions Phenylacetylene + Dimethylsilane Phenylacetylene + Dimethylsilane α-adduct α-isomer Phenylacetylene + Dimethylsilane->α-adduct Markovnikov addition β-adduct β-(E/Z)-isomers Phenylacetylene + Dimethylsilane->β-adduct anti-Markovnikov addition Dimerization Dimerization of Phenylacetylene Phenylacetylene + Dimethylsilane->Dimerization This compound Desired Product(s) α-adduct->this compound Reduction Reduction of Vinylsilanes α-adduct->Reduction β-adduct->this compound β-adduct->Reduction Ethylbenzene Ethylbenzene Reduction->Ethylbenzene Reduction->Ethylbenzene 1,4-diphenylbut-1-en-3-yne 1,4-diphenylbut-1-en-3-yne Dimerization->1,4-diphenylbut-1-en-3-yne

Caption: Pathways for product and byproduct formation in hydrosilylation.

A3: Controlling regioselectivity and minimizing byproducts in hydrosilylation hinges on the careful selection of the catalyst, solvent, and reaction conditions.

Troubleshooting and Optimization Strategies:

  • Catalyst Selection: The choice of platinum catalyst and its ligands significantly influences the α/β isomer ratio. For instance, Karstedt's catalyst is known to be highly active but may offer low selectivity.[2]

    • Troubleshooting: Screen different platinum catalysts (e.g., Speier's catalyst, Karstedt's catalyst, Pt(0)-divinyltetramethyldisiloxane). The size of platinum nanoparticles can also affect selectivity, with larger particles sometimes favoring the formation of fewer byproducts.[3]

    • Expected Outcome: Altered α/β isomer ratio and potentially reduced byproduct formation.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Troubleshooting: Experiment with a range of anhydrous solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane).

    • Expected Outcome: Improved selectivity for the desired isomer.

  • Temperature Control: Higher temperatures can lead to an increase in side reactions, including reduction and dimerization.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary.

    • Expected Outcome: Minimized formation of reduction and dimerization byproducts.

  • Stoichiometry: An excess of either reactant can lead to the formation of specific byproducts.

    • Troubleshooting: Use a strict 1:1 stoichiometry of phenylacetylene to dimethylsilane. If reduction is a major issue, a slight excess of phenylacetylene might be beneficial.

    • Expected Outcome: A cleaner reaction profile with fewer byproducts related to unreacted starting materials.

Part 3: Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for effective troubleshooting. Below are standard protocols for analyzing your reaction mixture.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the volatile components of the reaction mixture.

Procedure:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to 1 mL of a suitable solvent (e.g., diethyl ether or dichloromethane).

    • If necessary, pass the solution through a small plug of silica gel to remove the catalyst.

    • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.

  • GC-MS Parameters (Typical):

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To obtain detailed structural information about the components of the reaction mixture.

Procedure:

  • Sample Preparation:

    • Work up a larger portion of the reaction mixture (e.g., through aqueous quench and extraction).

    • Remove the solvent under reduced pressure.

    • If necessary, perform a quick column chromatography to separate the major components.

    • Dissolve the crude product or isolated fractions in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the vinyl region (typically 5-7 ppm) to identify and quantify the different isomers.

    • Integrate the signals corresponding to each species to determine their relative ratios.

  • ¹³C NMR and 2D NMR (if necessary):

    • For unambiguous identification of complex structures, acquire ¹³C NMR, COSY, and HSQC spectra.

References

  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. MDPI. [Link]
  • Hydrosilylation of phenylacetylene with triethylsilane leading to vinylsilanes 1 and 2 and the detected side products 4–6.
  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
  • Platinum-Catalyzed Hydrosilyl
  • Platinum-Catalyzed Hydrosilyl
  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz

Sources

Technical Support Center: Purifying Vinylphenyldimethylsilane via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are purifying Vinylphenyldimethylsilane using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most effective stationary phase for purifying this compound?

For the purification of this compound, silica gel is the most commonly used and effective stationary phase.[1][2] Its polarity is well-suited for separating this relatively non-polar organosilane from more polar impurities. Alumina can also be used, and its availability in acidic, neutral, or basic forms can be advantageous if the target molecule shows instability on the slightly acidic surface of silica gel.[3]

Q2: Which mobile phase (eluent) should I start with for the purification?

Given the non-polar nature of this compound, you should begin with a highly non-polar solvent system. Pure pentane or hexane are excellent starting points.[1][4] These solvents will elute the non-polar product while retaining more polar impurities, such as unreacted starting materials or certain byproducts, at the top of the column.[3]

Q3: How do I determine the optimal solvent system before running a large-scale column?

The optimal eluent system should always be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[2][5] The goal is to find a solvent or solvent mixture in which the this compound has a Retention Factor (Rf) value of approximately 0.2 - 0.3 .[2] This Rf range typically ensures good separation from impurities and minimizes the elution time and solvent volume required.

Experimental Protocol: TLC Analysis for Solvent System Optimization

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Also, prepare a TLC spotter with a co-spot (a mixture of your crude material and a pure standard of this compound, if available).

  • Select Solvents: Prepare several developing chambers with different non-polar solvent systems. Start with pure hexane and then try mixtures with slightly more polar solvents (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate or Hexane:Dichloromethane).

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the co-spot onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Analyze: Calculate the Rf value for your product in each solvent system. The system that provides good separation from impurities and an Rf of ~0.2-0.3 for the product is your ideal choice for the column.[2]

Q4: What is the appropriate ratio of silica gel to my crude product?

A general rule for silica gel column chromatography is to use a stationary phase (silica) to crude sample weight ratio between 20:1 and 100:1 .[2]

  • For relatively easy separations where the desired compound's Rf is well-separated from impurities, a 20:1 to 50:1 ratio is often sufficient.[3]

  • For difficult separations of compounds with very close Rf values, a higher ratio of 100:1 or more may be necessary to achieve baseline resolution.

Troubleshooting Guide

Problem: My product, this compound, is eluting with the solvent front (Rf ≈ 1.0).

Cause: The mobile phase is too polar. This compound is a non-polar compound, and a solvent with even a small percentage of a polar component like ethyl acetate can cause it to move too quickly through the column, resulting in no separation.[5]

Solution:

  • Reduce Polarity: Immediately switch to a less polar eluent. If you are using a hexane/ethyl acetate mixture, switch to pure hexane or pentane.[1]

  • Re-optimize with TLC: Perform another TLC analysis starting with 100% hexane or pentane to confirm that the product's Rf is brought into the desired 0.2-0.3 range.

Problem: My product is not eluting from the column.

Cause: The mobile phase is not polar enough to displace the compound from the silica gel. While unlikely for this compound with standard non-polar eluents, this can happen if the crude material contains highly polar, unforeseen impurities that alter the column's behavior or if the product itself has degraded into a more polar species.

Solution:

  • Gradual Polarity Increase: Slowly increase the polarity of the mobile phase. This is known as gradient elution. For example, if you started with 100% hexane, you can gradually introduce ethyl acetate or dichloromethane in small increments (e.g., moving from 100% hexane to 99:1 hexane:ethyl acetate, then 98:2, and so on).

  • Monitor Fractions: Collect fractions continuously and monitor them by TLC to see when the product begins to elute.

Problem: I'm getting poor separation between my product and an impurity.

Cause: This is a common issue that can stem from several factors, including a suboptimal solvent system, column overloading, or improper column packing.

Solutions:

  • Refine the Mobile Phase: The resolving power of your separation is highly dependent on the solvent. If a hexane/ethyl acetate system doesn't work, try a different solvent combination with different selectivity, such as hexane/dichloromethane or hexane/toluene.[6] Small changes can significantly alter the relative separation of compounds.

  • Check Column Packing: An improperly packed column with air bubbles or channels will lead to a non-uniform solvent front and poor separation.[3] Ensure you are using a proper packing technique (wet or slurry method is often recommended) to create a homogenous and compact bed.[3]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor resolution.[7] If your bands are broad and overlapping, reduce the amount of crude material loaded onto the column. Ensure you are within the recommended 20:1 to 100:1 silica-to-sample ratio.[2]

Problem: My compound is "streaking" or "tailing" down the column.

Cause: Tailing can be caused by several factors:

  • Sample Acidity/Basicity: The slightly acidic nature of silica gel can interact with certain compounds, causing them to streak.

  • Compound Degradation: this compound, while generally stable, could potentially react or polymerize on the acidic silica surface, leading to a smear of products.

  • Overloading: Applying too concentrated a sample can lead to tailing.

Solutions:

  • Deactivate Silica Gel: Before packing, you can treat the silica gel with a small amount of a base, like triethylamine (typically 1% in the eluent), to neutralize the acidic sites. This is a common strategy for purifying acid-sensitive compounds.

  • Switch to Alumina: Consider using neutral or basic alumina as the stationary phase if you suspect compound degradation on silica.[3]

  • Load in Low Polarity Solvent: Ensure your sample is loaded onto the column in the weakest possible solvent (ideally the starting eluent) and in the smallest possible volume to create a tight starting band.

Data Summary & Protocols

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[2]Standard, effective, and cost-efficient for non-polar compounds.
Initial Mobile Phase 100% Pentane or Hexane[1]Matches the non-polar nature of the analyte, ensuring good retention.
Target Rf on TLC 0.2 - 0.3[2]Provides the optimal balance between separation and elution time.
Silica:Sample Ratio 20:1 to 100:1 by weight[2]Ensures sufficient surface area for separation without overloading.

Detailed Protocol: Column Chromatography of this compound

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of silica gel needed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the starting eluent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[3]

    • Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the bed.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Begin eluting the solvent through the column, collecting the eluate in a series of numbered test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, this is done by applying positive pressure with compressed air.[5]

    • If a gradient is needed, gradually increase the percentage of the more polar solvent. Avoid drastic changes in polarity which can crack the silica bed.[9]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for addressing common issues during the column chromatography of this compound.

TroubleshootingWorkflow Start Start Purification TLC Run TLC with Crude Start->TLC Rf_Check Product Rf ≈ 0.2-0.3? TLC->Rf_Check Pack_Column Pack Silica Column Rf_Check->Pack_Column Yes Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Run_Column Run Column & Collect Fractions Pack_Column->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Purity_Check Fractions Pure? Analyze_Fractions->Purity_Check Combine_Evaporate Combine & Evaporate Purity_Check->Combine_Evaporate Yes Poor_Sep Poor Separation? Purity_Check->Poor_Sep No End Pure Product Combine_Evaporate->End Adjust_Solvent->TLC Check_Load Reduce Sample Load Poor_Sep->Check_Load Broad Bands Repack Check Packing / Repack Poor_Sep->Repack Channeling Change_System Change Solvent System (e.g., Hex/DCM) Poor_Sep->Change_System Overlapping Spots Check_Load->Pack_Column Repack->Pack_Column Change_System->TLC

Caption: Troubleshooting workflow for column chromatography purification.

References

  • Wikipedia. (2023). Column chromatography.
  • University of Toronto. (n.d.). Column chromatography.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
  • Semantic Scholar. (n.d.). Supporting information.
  • MH Chem. (2022, June 25). Quick vacuum column chromatography: shortcut way of compound purification (VLC). YouTube.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • University of North Texas, Department of Chemistry. (n.d.). Lecture 7: Gas Chromatography.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Supporting Information for Pd-Catalyzed One-Pot Synthesis of Vinylsilanes via a Three-Component Tandem Reaction. (n.d.).
  • SMERUD. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?
  • SIELC Technologies. (2018, February 16). Vinyltrimethoxysilane.
  • ResearchGate. (n.d.). RF values of Ethyl acetate extract.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.

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Technical Support Center: Long-Term Storage of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Vinylphenyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during long-term storage?

A1: The principal degradation pathway for this compound is the free-radical polymerization of its vinyl group.[1][2] This process can be initiated by exposure to heat, light, or atmospheric oxygen, leading to an increase in viscosity and eventually solidification of the monomer. The phenyl ring and dimethylsilyl group contribute to the molecule's overall stability, but the vinyl group remains reactive.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization and other degradation, this compound should be stored in a cool, dark, and dry place.[4][5] The recommended storage temperature is typically between 2-8°C.[6][7] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen.[8] Oxygen can participate in the formation of peroxy radicals, which can initiate polymerization.[9]

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is highly dependent on storage conditions and the presence of an appropriate stabilizer. When stored under ideal conditions (refrigerated, under inert gas, and with a suitable inhibitor), it can remain stable for extended periods. However, without a stabilizer, the monomer is susceptible to polymerization, which can significantly shorten its usable life.[2] It is recommended to monitor the material's purity and physical state periodically.

Q4: Which stabilizers are recommended for the long-term storage of this compound, and at what concentrations?

A4: Given the structural similarity of the vinylphenyl group to styrene, inhibitors effective for styrene are also suitable for this compound.[1] Phenolic inhibitors are a common choice for storage and transport.[2] The selection of a stabilizer depends on the intended application and the required storage duration.

StabilizerRecommended Concentration (ppm)Mechanism of ActionNotes
4-tert-Butylcatechol (TBC) 10 - 50Radical scavenger, particularly effective in the presence of oxygen.Commonly used for storage and transport of styrene and other vinyl monomers.[2]
Hydroquinone (HQ) 200 - 1000Reacts with free radicals to form stable compounds, effectively terminating the polymerization chain reaction.[9]Requires the presence of oxygen to function efficiently.[9]
4-Methoxyphenol (MEHQ) 10 - 50Similar to hydroquinone, it is a radical scavenger that is effective in the presence of oxygen.A common choice for stabilizing acrylic and vinyl monomers.[2]
Butylated Hydroxytoluene (BHT) 100 - 200A phenolic antioxidant that acts as a free radical scavenger.Widely used in various organic materials to prevent oxidative degradation.[2]

It is crucial to note that the effectiveness of phenolic inhibitors is often dependent on the presence of a small amount of oxygen.[9] Therefore, if storing under a strictly anaerobic environment, alternative stabilizers might be considered.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of this compound.

Issue 1: My this compound has become viscous or has solidified.

  • Potential Cause: This is a clear indication that polymerization has occurred. This is likely due to improper storage conditions, such as exposure to heat or light, or the depletion of the stabilizer.

  • Solution: Unfortunately, once polymerized, the monomer cannot be easily reversed to its original state. The material is likely unusable for most applications. To prevent this in the future, strictly adhere to the recommended storage conditions and consider adding a stabilizer.

  • Verification: A simple visual inspection is often sufficient. An increase in viscosity can be qualitatively assessed by swirling the container. For a more quantitative measure, viscosity can be measured and compared to the specification of the fresh material.

Issue 2: I'm observing unexpected peaks in my NMR/GC-MS analysis.

  • Potential Cause: The appearance of new signals, particularly broad peaks in the aliphatic region of an NMR spectrum, can indicate the formation of oligomers or polymers. In GC-MS, a decrease in the main peak's area percentage and the appearance of new, less volatile compounds can also signify degradation.

  • Solution:

    • Confirm the Identity of Impurities: Attempt to identify the new peaks. Comparison with literature data for polymerized vinyl compounds can be helpful.

    • Assess the Extent of Degradation: Quantify the amount of remaining monomer. If the purity is still within an acceptable range for your application, you may be able to use the material.

    • Consider Purification: For small amounts of oligomerization, distillation under reduced pressure might be a viable option to repurify the monomer. However, this should be done with caution as heating can promote further polymerization. It is advisable to add a distillation inhibitor, such as hydroquinone, before attempting this.[2]

Issue 3: I suspect my stabilizer has been consumed.

  • Potential Cause: Stabilizers are consumed over time as they quench free radicals.[9] Higher storage temperatures will accelerate the rate of stabilizer depletion.

  • Solution: The concentration of the stabilizer can be monitored using analytical techniques such as HPLC. If the stabilizer concentration is found to be low, a fresh amount can be added to the monomer to extend its shelf life, provided that significant polymerization has not already occurred.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound via ¹H NMR Spectroscopy

This protocol provides a method to monitor the integrity of the vinyl group, which is the primary site of polymerization.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare the NMR sample by dissolving a small amount of the this compound sample in CDCl₃ with TMS in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic signals of the vinyl group protons. These typically appear as a multiplet in the range of 5.5-7.0 ppm.

    • Identify the signals for the methyl protons on the silicon atom, which will be a sharp singlet.

    • Integrate the peaks corresponding to the vinyl protons and the methyl protons.

    • The ratio of the integration of the vinyl protons to the methyl protons should remain constant over time for a stable sample. A decrease in the relative integration of the vinyl protons indicates polymerization.

Diagrams

Troubleshooting_VPDS start Observed Issue with This compound viscosity Increased Viscosity or Solidification start->viscosity Physical Change analytical Unexpected Analytical Results (NMR, GC-MS) start->analytical Chemical Change stabilizer_depletion Suspected Stabilizer Depletion start->stabilizer_depletion Preventative Check cause_poly Cause: Polymerization viscosity->cause_poly cause_oligomers Cause: Oligomerization analytical->cause_oligomers cause_depletion Cause: Stabilizer Consumed stabilizer_depletion->cause_depletion solution_discard Solution: Discard Material. Review Storage Procedures. cause_poly->solution_discard solution_purify Solution: Assess Purity. Consider Distillation with Inhibitor. cause_oligomers->solution_purify solution_add_stabilizer Solution: Monitor Stabilizer Level (HPLC). Add Fresh Stabilizer if Necessary. cause_depletion->solution_add_stabilizer

Caption: Troubleshooting workflow for this compound storage issues.

References

  • ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?
  • Polymer Chemistry (RSC Publishing). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization.
  • PMC - NIH. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals.
  • Google Patents. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
  • Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
  • Wikipedia. Polymerisation inhibitor.
  • SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
  • Google Patents. US4814475A - Vinyl silane compounds.
  • Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide.
  • Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes.
  • ACS Publications. Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews.
  • Separation Science. Analytical Techniques In Stability Testing.
  • Amanote Research. (PDF) Chemical Degradation Pathways in Siloxane Polymers.
  • ResearchGate. Analytical Methods for Volatile Methylsiloxanes Quantification: Current Trends and Challenges | Request PDF.
  • YouTube. (2025, May 11). What Are Stabilizers? - Chemistry For Everyone.
  • RSC Publishing. Aqueous solution degradation pathways of trimethylsiloxane surfactants.
  • PubMed. Long-term dimensional stability and reproduction of surface detail of four polyvinyl siloxane duplicating materials.
  • Semantic Scholar. (2011, November 1). Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). Available at: [Link] ওর-Pearce/0d9b54e7d1e8c6e2b8e3a2c5a9b9e6c4c9e8e9c9
  • Organic Chemistry Portal. Vinylsilane synthesis.
  • MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
  • Hubei Co-Formula Material Tech Co.,Ltd. Dimethylphenylvinylsilane.
  • Chemical Communications (RSC Publishing). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization.
  • PubMed. (2014, June 16). Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture.
  • PMC - NIH. (2017, June 19). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials.
  • ResearchGate. (2017, June 19). The effect of prolonged storage and disinfection on the dimensional stability of 5 vinyl polyether silicone impression materials.
  • ResearchGate. (2025, August 10). (PDF) Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture.

Sources

Removal of unreacted starting materials from Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organosilane synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted starting materials and byproducts from Vinylphenyldimethylsilane (VPDMS). The information is tailored for researchers, scientists, and drug development professionals aiming to achieve high purity in their synthetic preparations.

Introduction: The Challenge of Purity

The synthesis of this compound, commonly achieved via Grignard or organolithium pathways, is a robust method for creating this versatile monomer.[1][2] However, the final purity is paramount for its successful use in polymerization and as a coupling agent.[1] The primary challenge lies not in the main reaction, but in the meticulous removal of unreacted starting materials and side-products formed during the reaction and subsequent workup. This guide addresses the most common purification hurdles and provides validated protocols to overcome them.

Troubleshooting & FAQs: A Guided Approach to Purification

This section is structured to follow a logical experimental workflow, from the initial reaction quench to final purification.

Q1: My Grignard reaction is complete. What is the correct and safest way to quench the mixture to handle unreacted reagents?

Answer: Proper quenching is the most critical first step in purification. Its purpose is to neutralize highly reactive species, primarily the unreacted Grignard reagent and any residual chlorodimethylsilane, before exposing the mixture to air or water. An improper quench can lead to violent exothermic reactions or the formation of problematic siloxane byproducts.[3][4]

The standard and recommended method is a slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5]

Why this works:

  • Mild Proton Source: Ammonium chloride provides a mild acidic proton (pKa ~9.2) that effectively protonates and neutralizes the Grignard reagent (R-MgX) to form a hydrocarbon and insoluble magnesium salts. It is less aggressive than strong acids, minimizing potential side reactions with your desired product.

  • Chlorosilane Reaction: It also hydrolyzes the unreacted chlorodimethylsilane. However, this hydrolysis is a key source of impurities (see Q3).

  • Safety: Quenching by adding the reaction mixture to the quench solution (reverse quench) in a separate, larger flask is crucial. This ensures the reactive species is always in the presence of excess quenching agent, allowing for better temperature control and preventing a dangerous buildup of unreacted material.[4]

Never quench by adding water directly to the Grignard reaction flask. This can cause a violent, uncontrolled exothermic reaction due to the localized generation of heat and gaseous byproducts.[4][6]

Q2: After quenching, I have a thick, white precipitate. How do I effectively remove these inorganic salts?

Answer: The white precipitate consists of magnesium salts (e.g., MgBr₂, MgCl₂) formed during the quenching process. These are removed through a standard liquid-liquid extraction procedure.

After the quench, the mixture is typically transferred to a separatory funnel. An organic solvent in which your product is soluble but the salts are not (e.g., diethyl ether, ethyl acetate, or dichloromethane) is used to extract the VPDMS.[2] The aqueous layer, containing the dissolved magnesium salts, is then drained away.

Pro-Tip for Emulsions: Sometimes, a stable emulsion forms between the organic and aqueous layers, making separation difficult. To break this emulsion, you can:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[7]

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion physically.[6]

Q3: My NMR analysis shows unexpected peaks, and the crude product feels slightly greasy or viscous. What are these impurities?

Answer: These are almost certainly siloxane byproducts. They are formed when unreacted chlorodimethylsilane is hydrolyzed during the aqueous workup.[8][9] The initial hydrolysis forms a silanol (R₂Si(OH)H), which is unstable and rapidly condenses with another silanol molecule to form a stable disiloxane (H(CH₃)₂Si-O-Si(CH₃)₂H).

This byproduct, 1,1,3,3-Tetramethyldisiloxane, is a common contaminant in this synthesis. If other chlorosilane impurities were present in your starting material (e.g., trimethylchlorosilane), other siloxanes like hexamethyldisiloxane could also be formed.[9]

Mechanism of Siloxane Formation: 2 (CH₃)₂SiHCl + 2 H₂O → 2 (CH₃)₂SiH(OH) + 2 HCl 2 (CH₃)₂SiH(OH) → (CH₃)₂HSi-O-SiH(CH₃)₂ + H₂O

These siloxanes are often difficult to remove because their boiling points can be close to that of the desired this compound product, and they share similar polarity.

Q4: Should I use distillation or flash chromatography to achieve the final purification of my this compound?

Answer: The choice between distillation and flash chromatography depends on the specific impurities present. A comparison of boiling points is essential for making this decision.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Polarity
This compound (Product) 162.30~196-198 (760 mmHg); ~82 (15 mmHg)[10]Low
1,1,3,3-Tetramethyldisiloxane (Byproduct)134.3370-71Low
1-Bromo-4-vinylbenzene (Starting Material)183.05204-205Low-Medium
Hexamethyldisiloxane (Byproduct)162.38101Low

Analysis & Recommendation:

  • Distillation: Simple distillation is ineffective due to the close boiling point of 1,1,3,3-tetramethyldisiloxane (71°C) to the product's boiling point at reduced pressure (~82°C). While high-efficiency fractional distillation could theoretically separate them, it is often impractical on a lab scale.[11] Distillation is better suited for removing high-boiling impurities like unreacted 1-bromo-4-vinylbenzene.

  • Flash Chromatography: This is the highly recommended method.[12][13] this compound is a non-polar compound. It can be effectively separated from slightly more polar starting materials and less polar siloxane byproducts on silica gel using a non-polar eluent.[2][14]

Experimental Protocols & Workflows

Workflow 1: Decision Logic for Purification

This diagram outlines the logical steps to select the appropriate purification strategy after the reaction is complete.

G A Reaction Complete B Quench with Saturated Aqueous NH4Cl A->B C Liquid-Liquid Extraction (e.g., Diethyl Ether & Water/Brine) B->C D Dry Organic Layer (e.g., MgSO4) & Concentrate C->D E Analyze Crude Product (NMR, GC-MS) D->E F Are close-boiling impurities present? (e.g., Siloxanes) E->F Assess Purity G Flash Column Chromatography F->G Yes H Fractional Distillation (High-boiling impurities only) F->H No I Pure this compound G->I H->I

Caption: Purification decision tree for this compound.

Protocol 1: Standard Aqueous Workup

This protocol details the steps for quenching the reaction and performing the initial extraction.

  • Preparation: In a separate flask, large enough to hold at least three times the volume of your reaction mixture, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath.

  • Quenching: While stirring the cooled NH₄Cl solution vigorously, slowly add the completed Grignard reaction mixture dropwise via an addition funnel. Monitor the temperature of the quenching flask, ensuring it does not rise significantly.

  • Extraction: Once the addition is complete, transfer the entire biphasic mixture to a separatory funnel. Add an appropriate volume of an organic solvent (e.g., diethyl ether) to fully dissolve the product.[5]

  • Separation: Shake the funnel, venting frequently. Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with:

    • Deionized water (to remove residual NH₄Cl).

    • Saturated aqueous sodium bicarbonate (if a strong acid was used in workup).[7]

    • Brine (to facilitate drying).[2]

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a method for purifying the crude product using silica gel chromatography.[15]

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). For non-polar compounds like VPDMS, a non-polar eluent is required. Start with 100% hexanes or pentane. The target Rf (retention factor) for your product should be approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter. A silica gel-to-crude product ratio of 50:1 to 100:1 by weight is a good starting point for difficult separations.[15]

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform, level band. Dry loading prevents solvent effects that can degrade separation quality.[12]

  • Elution: Add the eluent to the column and apply positive pressure. Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • What are Chlorosilanes? (n.d.). Elkem.com. [Link]
  • US Patent 7,208,617 B2 - Hydrolysis of chlorosilanes. (2007).
  • US Patent 4,609,751 A - Method of hydrolyzing chlorosilanes. (1986).
  • Chemistry - Hydrolysis. (n.d.). Silicones Europe. [Link]
  • Chlorosilane. (n.d.). Wikipedia. [Link]
  • Grignard Reagents and Silanes. (1996). Gelest, Inc.[Link]
  • Solutions for chromatography and purific
  • Working with Hazardous Chemicals. (2011). Organic Syntheses, 88, 296-308. [Link]
  • Removing unreacted Mg metal in a Grignard reaction. (2014). Chemistry Stack Exchange. [Link]
  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. (2010). PMC - NIH. [Link]
  • Grignard Reaction. (n.d.). Course Hero. [Link]
  • Flash Purific
  • Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. (2020). YouTube. [Link]
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
  • Reactions of vinylsilanes and allylsilanes. (1979). eScholarship@McGill. [Link]
  • Quenching Reactions: Grignards. (2021). Chemistry LibreTexts. [Link]
  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). MDPI. [Link]
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 355. [Link]
  • Grignard Reagent Reaction: Synthesis & Mechanism. (n.d.). PraxiLabs. [Link]
  • Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS). (2011). Semantic Scholar. [Link]
  • Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Successful flash chrom
  • Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. [Link]
  • Fine Purification of Monoisotopic Silanes 28SiH4 , 29SiH4 , and 30SiH4 via Distillation. (2004).
  • Quenching Reactive Substances. (2006). KGROUP. [Link]
  • CN114262342B - Method for purifying phenyl silane. (2022).
  • Dimethylphenylvinylsilane. (n.d.).
  • SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. (2022).

Sources

Technical Support Center: Characterization of Vinylphenyldimethylsilane Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Vinylphenyldimethylsilane (VPDMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VPDMS degradation. As a versatile reagent and building block, understanding its stability and degradation profile is critical for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your work.

I. Understanding the Instability of this compound

This compound (VPDMS) possesses three key functional groups that dictate its reactivity and degradation pathways: a vinyl group, a phenyl group, and a dimethylsilyl group. The interplay of these moieties makes the molecule susceptible to degradation under various conditions.

  • Hydrolysis: The silicon-carbon bond is generally stable, but the presence of even trace amounts of water, especially under acidic or basic conditions, can lead to the hydrolysis of related silanes, and by analogy, VPDMS could potentially undergo slow hydrolysis at the Si-phenyl or Si-vinyl bond under harsh conditions, though this is less common than with Si-O or Si-Cl bonds. A more likely scenario in technical applications involving VPDMS is the hydrolysis of precursor materials or related siloxane impurities.

  • Polymerization: The vinyl group is susceptible to radical, anionic, or cationic polymerization, which can be initiated by heat, light, or chemical initiators. This can lead to the formation of oligomers and polymers, altering the properties of the material.[1]

  • Thermal Decomposition: At elevated temperatures, organosilanes can undergo decomposition. For phenyl-containing siloxanes, this can involve the formation of cyclic siloxanes and potentially the cleavage of the silicon-phenyl bond.[2][3]

  • Photodegradation: The phenyl group can absorb UV radiation, leading to photochemical reactions. This can result in bond cleavage and the formation of various degradation products.[4]

The following diagram illustrates the potential degradation pathways of VPDMS:

VPDMS This compound (VPDMS) Hydrolysis Hydrolysis (e.g., moisture, acid/base catalysis) VPDMS->Hydrolysis H₂O Polymerization Polymerization (e.g., heat, light, initiator) VPDMS->Polymerization Initiator/Δ/hν Thermal_Deg Thermal Degradation (High Temperature) VPDMS->Thermal_Deg Δ Photo_Deg Photodegradation (UV Exposure) VPDMS->Photo_Deg Silanol Phenylvinyldimethylsilanol (Potential Hydrolysis Product) Hydrolysis->Silanol Polymer Poly(this compound) Polymerization->Polymer Cyclic_Siloxanes Cyclic Siloxanes Thermal_Deg->Cyclic_Siloxanes Benzene Benzene & other fragments Thermal_Deg->Benzene Photo_Deg->Benzene Condensation Condensation Products (Disiloxanes, Oligomers) Silanol->Condensation -H₂O

Caption: Potential degradation pathways of this compound (VPDMS).

II. Troubleshooting Guide: Identifying Degradation Products

This section is formatted in a question-and-answer style to directly address common analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: I see unexpected peaks in my GC-MS chromatogram after storing my VPDMS sample. What could they be?

Answer: Unexpected peaks often indicate the presence of degradation products. Based on the likely degradation pathways, these could be:

  • Hydrolysis Products: Look for peaks corresponding to silanols, such as phenylvinyldimethylsilanol, and their condensation products (disiloxanes). Silanols can be challenging to analyze by GC-MS due to their polarity and tendency to condense in the hot injector.[5] You may observe peak tailing.

  • Polymerization Byproducts: Small oligomers (dimers, trimers) of VPDMS may be volatile enough to be detected by GC-MS. These will have masses that are multiples of the VPDMS monomer unit (162.3 g/mol ).

  • Thermal Degradation Products: If your injector temperature is too high, you may be causing on-column degradation. Look for evidence of cyclic siloxanes. Common fragments for phenyl-containing siloxanes in mass spectrometry can provide clues.[6]

  • Oxidation Products: Depending on storage conditions, oxidation of the vinyl group could lead to epoxides or other oxygenated species.

Troubleshooting Steps:

  • Lower the Injector Temperature: To minimize on-column degradation, try a lower injector temperature.

  • Derivatization: To improve the chromatography of polar silanols, consider derivatization (silylation) to convert them into less polar trimethylsilyl ethers.

  • Analyze by Direct Inlet Mass Spectrometry: If you suspect non-volatile polymers, direct inlet or probe MS can provide information on higher molecular weight species.

Question 2: My mass spectra are complex and difficult to interpret. What are the characteristic fragmentation patterns for VPDMS and its degradation products?

Answer: Understanding the fragmentation patterns is key to identification.

  • This compound (VPDMS): The NIST WebBook provides a reference mass spectrum for phenyldimethylvinylsilane.[7] Expect to see the molecular ion peak (M+) at m/z 162. A prominent fragment is often the loss of a methyl group (M-15) at m/z 147. Cleavage of the vinyl group (M-27) at m/z 135 is also possible.

  • Phenyl-containing Fragments: The presence of a phenyl group will often give rise to characteristic ions at m/z 77 (phenyl cation) and other aromatic fragments.[6]

  • Siloxane Fragments: Cyclic siloxanes resulting from thermal degradation will have their own characteristic fragmentation patterns. For example, hexamethylcyclotrisiloxane (D3) has a molecular weight of 222 g/mol .

The following table summarizes expected mass-to-charge ratios (m/z) for common fragments:

Compound/FragmentExpected m/zNotes
VPDMS (M+) 162Molecular Ion
[M-CH₃]⁺ 147Loss of a methyl group
[M-C₂H₃]⁺ 135Loss of a vinyl group
[C₆H₅]⁺ 77Phenyl cation
Phenylvinyldimethylsilanol 178Molecular Ion of potential hydrolysis product
Dimer of VPDMS 324Molecular Ion of a simple polymerization byproduct

Question 3: I'm observing significant peak tailing for some of the new peaks. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing polar compounds like silanols by GC.[8]

  • Cause: Active sites in the GC system (e.g., in the liner, column, or detector) can interact with the polar Si-OH group of silanols, causing delayed elution and peak tailing.

  • Solutions:

    • Use a Deactivated Liner: Employ a liner that has been treated to block active sites.

    • Column Choice: Use a column specifically designed for the analysis of polar compounds.

    • Derivatization: As mentioned earlier, converting the silanols to their less polar silyl ether derivatives can significantly improve peak shape.

    • System Maintenance: Ensure your GC system is clean and free from contaminants.

The following workflow can help troubleshoot GC-MS issues:

start Unexpected GC-MS Peaks check_storage Review Sample Storage (Time, Temp, Atmosphere) start->check_storage check_gc_params Review GC-MS Parameters (Injector Temp, Column, etc.) start->check_gc_params storage_issue Potential Degradation check_storage->storage_issue gc_issue Analytical Artifact check_gc_params->gc_issue hydrolysis Hypothesize Hydrolysis (Silanols, Condensates) storage_issue->hydrolysis polymerization Hypothesize Polymerization (Oligomers) storage_issue->polymerization on_column_deg On-Column Degradation? gc_issue->on_column_deg peak_shape Peak Tailing/Broadening? gc_issue->peak_shape confirm_structure Confirm Structure (MS Fragmentation, Standards) hydrolysis->confirm_structure polymerization->confirm_structure thermal_deg Hypothesize Thermal Degradation (Cyclics, Benzene) thermal_deg->confirm_structure lower_temp Lower Injector Temperature on_column_deg->lower_temp derivatize Derivatize Sample (Silylation) peak_shape->derivatize deactivated_liner Use Deactivated Liner peak_shape->deactivated_liner lower_temp->confirm_structure derivatize->confirm_structure deactivated_liner->confirm_structure

Caption: Troubleshooting workflow for unexpected peaks in GC-MS analysis of VPDMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Question 4: How can I use ¹H NMR to monitor the degradation of VPDMS?

Answer: ¹H NMR is a powerful tool for tracking changes in the structure of VPDMS.

  • Disappearance of Vinyl Protons: The vinyl group protons of VPDMS have characteristic chemical shifts. Polymerization will lead to a decrease in the intensity of these signals and the appearance of broad signals in the aliphatic region corresponding to the polymer backbone.[9]

  • Appearance of Silanol Protons: If hydrolysis occurs, a new, often broad, signal corresponding to the Si-OH proton will appear. The chemical shift of this proton is highly dependent on the solvent and concentration.[9] In acetone-d6, silanol protons of aryl-substituted silanols appear in a specific region of the spectrum.[9]

  • Changes in the Aromatic Region: Degradation involving the phenyl group may lead to changes in the signals in the aromatic region of the spectrum.

Question 5: What should I look for in the ²⁹Si NMR spectrum?

Answer: ²⁹Si NMR provides direct information about the silicon environment.

  • Shift upon Hydrolysis: The chemical shift of the silicon atom will change upon hydrolysis of any Si-C bonds or, more likely, if there are reactive Si-O or Si-Cl bonds in impurities that hydrolyze to form silanols. The formation of siloxanes through condensation will also result in new ²⁹Si signals.[10]

  • Broadening upon Polymerization: Polymerization can lead to a distribution of silicon environments, which can result in broadened signals in the ²⁹Si NMR spectrum.

III. Experimental Protocols

Protocol 1: GC-MS Analysis of VPDMS and Potential Degradation Products
  • Sample Preparation: Dilute the VPDMS sample in a dry, inert solvent (e.g., hexane or toluene) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Injector: Split/splitless injector, 250 °C (consider lowering to 200 °C if thermal degradation is suspected). Use a deactivated liner.

    • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak for VPDMS based on its retention time and mass spectrum.[7]

    • Analyze the mass spectra of any additional peaks, looking for the characteristic fragments listed in the troubleshooting guide.

    • Compare the obtained spectra with mass spectral libraries (e.g., NIST).

Protocol 2: ¹H NMR Monitoring of VPDMS Stability
  • Sample Preparation: Prepare a solution of VPDMS in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 10 mg/mL in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integration of the vinyl, phenyl, and methyl protons.

  • Stability Study:

    • To study hydrolytic stability, add a controlled amount of D₂O and a catalytic amount of acid or base, if desired.

    • To study thermal stability, heat the NMR tube at a specific temperature for a defined period.

    • To study photostability, expose the NMR tube to a UV lamp.

  • Time-course Analysis: Acquire ¹H NMR spectra at regular intervals to monitor changes in the spectrum, paying close attention to the vinyl proton signals and the potential appearance of new signals.

  • Data Analysis: Integrate the relevant signals to quantify the extent of degradation over time.

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A: VPDMS should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. It should be stored in a cool, dark place to prevent heat- or light-induced polymerization.

  • Q2: I suspect my VPDMS has polymerized. How can I confirm this?

    • A: An increase in the viscosity of the liquid is a physical indication of polymerization. Analytically, ¹H NMR is an excellent method to confirm polymerization by observing the disappearance or significant reduction of the vinyl proton signals.[9] Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight distribution of the polymer.

  • Q3: Can I use water as a solvent for reactions involving VPDMS?

    • A: While the Si-C bond in VPDMS is relatively stable to hydrolysis, the use of water as a solvent is generally not recommended, especially if the reaction conditions are acidic or basic, as this can promote the hydrolysis of related silane compounds.[11] If an aqueous system is necessary, the stability of VPDMS under the specific reaction conditions should be carefully evaluated.

  • Q4: Are there any safety precautions I should take when handling VPDMS?

    • A: VPDMS is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

V. References

  • Physical organosilicon chemistry. II. Mass spectral cracking patterns of phenylsilane and ortho-, meta- and para-substituted benzyl- and phenyltrimethylsilanes. (URL not available)

  • Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. (URL not available)

  • Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (URL not available)

  • Stability studies of alkoxysilanes in aqueous media. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]

  • Various types of silanols and siloxane present on the chromatographic surface. (URL not available)

  • TROUBLESHOOTING GUIDE. (URL not available)

  • Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. [Link]

  • In vitro stability study of organosilane self-assemble monolayers and multilayers. (URL not available)

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (URL not available)

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (URL not available)

  • The thermal decomposition kinetics of poly(vinyltri-(phenylethynyl) silane)s. (URL not available)

  • Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Link]

  • Information of GC-MS analysis for siloxane standards. (URL not available)

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (URL not available)

  • 29Si NMR Spectroscopy of Organosilicon Compounds. (URL not available)

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]

  • NMR Spectroscopy of Organosilicon Compounds. (URL not available)

  • Anionic polymerization of vinylsilanes. (URL not available)

  • Phenyldimethylvinylsilane. [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

  • Vinylsilanes as Chain-Transfer Agents in Ethylene Polymerization: Direct Synthesis of Heterotelechelic Polyolefins. [Link]

  • Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (URL not available)

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • mass spectra - fragmentation patterns. [Link]

  • Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

  • How To Identify & Prevent Analytical Test Problems. [Link]

  • poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. (URL not available)

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]

  • Troubleshooting guide for inconsistent octyl-silanetriol coatings. (URL not available)

  • Troubleshooting incomplete silanization of surfaces. (URL not available)

  • Synthesis of Vinylsilanes. (URL not available)

  • Study of the photodegradation of polypropylene: Effect of the silane coupling agents as organosilicon coatings in TiO2 fillers, evaluation of the thermomechanical properties. (URL not available)

  • Some Thermal Studies of Polysilanes and Polycarbosilanes. (URL not available)

  • Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§. (URL not available)

  • Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (URL not available)

  • Analysis by Mass Spectrometry of the Hydrolysis/Condensation Reaction of a Trialkoxysilane in Various Dental Monomer Solutions. [Link]

  • Styrene Photocatalytic Degradation Reaction Kinetics. (URL not available)

  • Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (URL not available)

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Vinylphenyldimethylsilane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Vinylphenyldimethylsilane coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a versatile organosilicon monomer, this compound offers a unique combination of a reactive vinyl group and a tunable silicon moiety, making it a valuable building block in materials science and pharmaceutical development.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the mechanistic principles that govern reaction success.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the coupling of this compound. Each answer provides a diagnostic workflow and scientifically grounded solutions.

Q1: My Heck-type coupling reaction with this compound has a very low or no yield. What are the initial troubleshooting steps?

A1: Low or no yield is a common yet solvable issue, often stemming from the catalyst system or reaction conditions. The critical steps in a Heck reaction—oxidative addition, migratory insertion, and β-hydride elimination—are highly sensitive to several factors.[2] A systematic approach is crucial for diagnosis.

First, verify the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst decomposition and side reactions like homocoupling.[3] The purity of this compound is also paramount; impurities can poison the catalyst.[1]

If reagent quality is confirmed, the next focus is the catalytic system.

  • Catalyst Precursor: While Pd(PPh₃)₄ is common, it can degrade upon storage.[4] Consider using a more stable, air-stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, which often show higher activity.[2][5]

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective. The silyl-Heck reaction often requires sterically demanding, electron-rich phosphine ligands (e.g., tBuPPh₂, Buchwald-type phosphines) to promote the formation of highly reactive, low-valent palladium intermediates.[6][7][8]

  • Catalyst Loading: For a difficult reaction, a loading of 1-5 mol% is a reasonable starting point. If you see no conversion, consider incrementally increasing the catalyst loading before making other drastic changes.[9]

Finally, evaluate the reaction conditions. The choice of base is critical for regenerating the active Pd(0) catalyst.[2] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) are common choices. Temperature can also be a key parameter; while higher temperatures may increase the rate, they can also accelerate catalyst deactivation.

Below is a diagnostic workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low / No Yield reagent_check Step 1: Verify Reagents & Setup - this compound (pure?) - Coupling Partner (pure?) - Solvent (dry, degassed?) - Base (correct stoichiometry?) start->reagent_check catalyst_check Step 2: Evaluate Catalytic System - Pd Precursor (active?) - Ligand Choice (appropriate?) - Catalyst Loading (%) reagent_check->catalyst_check Reagents OK condition_check Step 3: Adjust Reaction Conditions - Temperature (optimize?) - Reaction Time (extend?) - Base Strength/Solubility catalyst_check->condition_check Catalyst System OK analysis Step 4: Analyze for Trace Products - Use sensitive techniques (LC-MS). - Identify potential side products. condition_check->analysis Conditions Optimized success Successful Reaction analysis->success Trace Product Identified

Caption: A logical workflow for diagnosing low-yield reactions.

Q2: I'm observing significant side products, primarily homocoupling of my aryl halide and isomerization of the product alkene. How can I suppress these?

A2: The formation of side products points to specific mechanistic pathways becoming dominant.

  • Homocoupling: This typically arises from oxidative addition followed by a competing transmetalation/reductive elimination pathway or from reactions involving Pd(II) species in the presence of oxygen. Rigorous deoxygenation of the reaction mixture before and during the reaction is the most effective solution. Ensure you are using a reliable inert gas (Argon or Nitrogen) and that your solvents are properly degassed. Using a Pd(0) source directly can sometimes mitigate this issue.[3]

  • Product Isomerization: After the desired product is formed via β-hydride elimination, the resulting palladium-hydride species (H-Pd-X) can re-insert into the product alkene in a non-productive cycle, leading to isomerization.[2][8] This is more common when the rate of olefin dissociation from the palladium center is slow. Adding a strong base or certain salts can facilitate the reductive elimination of the H-Pd-X species, regenerating the Pd(0) catalyst more quickly and minimizing the time available for isomerization.[2]

Q3: My reaction is sluggish and I suspect catalyst deactivation. What causes this and how can I prevent it?

A3: Catalyst deactivation is the loss of catalytic activity over time and can be a significant challenge.[10] It can stem from several sources:

  • Thermal Decomposition: At elevated temperatures, ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.[11][12]

    • Solution: Use the lowest effective temperature for the reaction. Employing sterically bulky ligands can create a more stable catalytic complex that is less prone to aggregation.

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, particularly if trace oxygen or water is present.[11]

    • Solution: Ensure all reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere.

  • Inhibition by Reagents or Byproducts: Sometimes, reagents or byproducts can coordinate strongly to the palladium center, inhibiting its catalytic activity. For instance, in related coupling reactions, certain zinc salts have been shown to form heterobimetallic complexes with palladium, reducing its activity.[11][12]

    • Solution: This requires careful mechanistic investigation. If a specific component is suspected, altering its stoichiometry or adding a scavenger may be necessary. For example, additives like lithium bromide have been shown to counteract inhibitory effects in some systems by preventing the formation of inactive complexes.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient coupling reactions involving this compound?

A1: this compound is versatile, but it is most prominently used in palladium-catalyzed cross-coupling reactions. The two most relevant classes are:

  • Mizoroki-Heck Reaction: This is a cornerstone reaction that couples the vinyl group with an unsaturated halide or triflate (e.g., aryl bromide, aryl iodide, vinyl triflate).[2][13] It is a powerful method for C-C bond formation and is widely used in pharmaceutical and materials synthesis.[13] The reaction is highly regioselective, typically adding to the less substituted carbon of the alkene.[14]

  • Hiyama Coupling: This reaction couples an organosilane with an organic halide. Here, the silicon group acts as the nucleophilic partner. The C-Si bond is activated, typically by a fluoride source (like TBAF) or a base, to facilitate transmetalation to the palladium center. This allows for the coupling of the vinylphenyl group to various electrophiles.[15]

Q2: How do I select the optimal palladium catalyst and ligand for my specific substrates?

A2: The choice of catalyst and ligand is perhaps the most critical parameter for success and is highly substrate-dependent. There is no single "best" system; selection should be guided by mechanistic understanding and empirical screening.

Ligand ClassKey CharacteristicsBest For...
Monodentate Phosphines (e.g., P(t-Bu)₃, P(o-tol)₃)Bulky, electron-rich.General purpose, good for activating stubborn aryl chlorides.
Buchwald-type Ligands (e.g., SPhos, XPhos)Highly bulky and electron-donating biaryl phosphines.Activating challenging substrates (hindered or electron-rich/poor halides), often allowing for lower reaction temperatures.[6]
Bidentate Phosphines (e.g., dppf, BINAP)Form stable chelate complexes with palladium.Can influence regioselectivity and are essential for asymmetric Heck reactions when using chiral variants.[16]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd-complexes.High thermal stability, useful for reactions requiring high temperatures. Resistant to oxidative degradation.[6]

A good starting point is to use a versatile, air-stable precatalyst like a G3 or G4 Buchwald palladacycle, which are designed for broad substrate scope and reliable activation.

Q3: What is the mechanistic role of the solvent and how should I choose one?

A3: The solvent is not merely a medium for dissolution; it actively participates in the catalytic cycle and significantly influences reaction rates and selectivity.[17][18][19]

  • Stabilization of Intermediates: Polar aprotic solvents like DMF, NMP, DMAc, or THF are commonly used.[4] They can stabilize charged intermediates that may form during the catalytic cycle, particularly in the "ionic pathway" of the Heck reaction.[20]

  • Catalyst Solubility and Stability: The solvent must keep the catalyst and reagents in solution. In some cases, solvent molecules can act as weak ligands, stabilizing the active catalyst and preventing aggregation.[18]

  • Influence on Reaction Pathway: The choice of solvent can influence which mechanistic pathway is favored (neutral vs. ionic), thereby affecting regioselectivity.[17][20]

For this compound couplings, polar aprotic solvents are generally a good starting point. Toluene is a less polar option that can also be effective, particularly if substrate solubility is an issue in more polar media.[18]

HeckCycle Pd0 Pd(0)L₂ PdII_oxid R-Pd(II)L₂-X Pd0->PdII_oxid R-X PdII_ins [Alkene Complex] PdII_oxid->PdII_ins Alkene PdII_beta H-Pd(II)L₂-X PdII_ins->PdII_beta PdII_beta->Pd0 Base RE_label Reductive Elimination PdII_beta->RE_label Product OA_label Oxidative Addition MI_label Migratory Insertion BE_label β-Hydride Elimination RE_label->Pd0 H-X-Base

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Silyl-Heck Reaction

This protocol is a general starting point for the coupling of an aryl bromide with this compound. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.05 mmol, 5.0 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide, followed by the 1,4-dioxane. Stir for 5 minutes until the solids are well-suspended. Finally, add the this compound via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5][21]

References

  • Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Effect of Ligands and Additives on the Palladium-Promoted Carbonylative Coupling of Vinyl Stannanes and Electron-Poor Enol Trifl
  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). Wiley Online Library.
  • (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). RSC Publishing.
  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. (n.d.). MDPI.
  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. (n.d.). PMC - NIH.
  • Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation C
  • Platinum-Catalyzed Hydrosilylation of Phenylacetylene by Diphenylsilane. (n.d.).
  • Vinylsilane synthesis. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Silyl-Heck Reactions for the Preparation of Unsatur
  • The Influence of Ligands on the Pd-Catalyzed Diaryl
  • Troubleshooting a difficult Heck reaction. (2024). Reddit.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019).
  • Technical Support Center: Vinylstannane Chemistry. (2025). Benchchem.
  • Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene. (2006). Semantic Scholar.
  • Catalyst deactiv
  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2020). University of Liverpool IT Services.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson.
  • Hydrosilylation of phenylacetylene with triethylsilane leading to... (n.d.).
  • Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. (n.d.). NIH.
  • Addressing low reactivity of vinyl triflates in Stille coupling. (2025). Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Common side reactions and byproducts in vinyl trifl
  • Cross-Coupling Reactions, Continued. (n.d.). Gelest.

Sources

Vinylphenyldimethylsilane: A Technical Guide for Safe Handling and Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Vinylphenyldimethylsilane (CAS 1125-26-4). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to ensure both the integrity of your research and your safety in the laboratory. This document moves beyond simple data sheets to explain the "why" behind procedures, empowering you to handle this versatile organosilicon monomer with confidence and precision.

This compound is a valuable intermediate in the synthesis of silicone compounds, pharmaceuticals, and advanced materials like high-performance coatings and composites.[1][2] Its unique structure, featuring both a reactive vinyl group and a phenyl ring, allows for polymerization and imparts enhanced thermal stability to final products.[2] However, these same properties necessitate careful handling and a thorough understanding of its reactivity and hazards.

Section 1: Compound Profile & Properties

Before working with any chemical, a clear understanding of its physical and chemical properties is paramount. This data informs storage conditions, handling procedures, and potential reaction parameters.

PropertyValueSource
CAS Number 1125-26-4[3][4][5][6]
Molecular Formula C₁₀H₁₄Si[4][5][6]
Molecular Weight 162.30 g/mol [3][4][6][7]
Appearance Colorless to almost colorless clear liquid[5][8]
Density 0.892 g/mL at 25 °C[5][7]
Boiling Point 82 °C at 20 mmHg[5][7]
Flash Point 59.4 °C (138.9 °F) - closed cup[7]
Refractive Index n20/D 1.507[5][7]
Storage Temperature 2-8°C, under inert gas[5][8]
Solubility Insoluble in water. Soluble in Chloroform, Ethyl Acetate (Slightly).[1][5]

Section 2: Safety & Handling FAQs

This section addresses the most common questions regarding the safe handling of this compound. The answers are designed to provide not just instructions, but also the reasoning behind them.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: this compound is classified as a flammable liquid and may cause an allergic skin reaction. It can also be harmful if inhaled.[9] Understanding these hazards is the first step in mitigating risk.

Hazard ClassGHS ClassificationPrecautionary Statement CodesSource
Flammable Liquid Category 3H226: Flammable liquid and vapor[3][5]
Skin Sensitization Sub-category 1BH317: May cause an allergic skin reaction[9]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled[9]

The flammability (Flash Point ~59°C) means that vapors can ignite if exposed to a spark or open flame.[7] The potential for skin sensitization implies that repeated contact can lead to an allergic reaction (dermatitis).

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is essential. The goal is to create a complete barrier preventing chemical contact.

  • Eye Protection: Chemical safety glasses are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, a face shield used in conjunction with safety goggles is strongly recommended.[10][11]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile).[10] It is critical to check the manufacturer's glove compatibility charts for breakthrough times. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger-scale operations, chemical-resistant coveralls or an apron may be necessary.[10][11]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7][10]

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) cluster_work_area Work Area Controls node_eye Eye Protection (Goggles/Face Shield) node_hand Hand Protection (Nitrile Gloves) node_body Body Protection (Lab Coat/Apron) node_resp Respiratory Protection (Fume Hood/Respirator) node_fumehood Chemical Fume Hood node_eyewash Emergency Eyewash & Shower node_fire Fire Extinguisher (Dry Chemical, Foam, CO2) node_researcher Researcher node_handling Handling this compound node_researcher->node_handling Performs Task node_handling->node_eye Requires node_handling->node_hand Requires node_handling->node_body Requires node_handling->node_resp Requires node_handling->node_fumehood Must Have Access To node_handling->node_eyewash Must Have Access To node_handling->node_fire Must Have Access To

Diagram: Essential PPE and Work Area Controls.
Q3: How should I properly store this compound to ensure its stability and safety?

A3: Proper storage is crucial for both safety and maintaining the chemical's purity.

  • Temperature: Store in a cool place, ideally refrigerated at 2-8°C.[5][8]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization, which can be initiated by oxygen or atmospheric moisture.[8]

  • Container: Keep the container tightly closed and sealed.[1][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][9][10]

Q4: What is the correct procedure for cleaning up a minor spill?

A4: For a minor spill (that you are trained and equipped to handle), follow these steps methodically.

  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.

  • Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]

  • Wear PPE: Don the appropriate PPE as described in Q2, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.[12][13] Work from the outside of the spill inward to prevent spreading.[14] Do NOT use paper towels, as this can increase the rate of evaporation and create a greater fire hazard.[12]

  • Collect Waste: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[13][15]

  • Decontaminate: Wipe down the spill area with a cloth dampened with a mild detergent and water solution.[15]

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.[13][14]

Spill_Response_Plan start Spill Occurs assess Assess Spill Size & Hazard Is it a minor spill? start->assess alert_colleagues 1. Alert Colleagues & Isolate Area assess->alert_colleagues YES (Minor) evacuate 1. Evacuate Immediately assess->evacuate NO (Major) minor_path YES (Minor) remove_ignition 2. Remove Ignition Sources alert_colleagues->remove_ignition don_ppe 3. Don Appropriate PPE remove_ignition->don_ppe contain 4. Contain with Inert Absorbent (e.g., Vermiculite) don_ppe->contain collect 5. Collect into Labeled Hazardous Waste Container contain->collect decontaminate 6. Decontaminate Area collect->decontaminate dispose 7. Dispose of all materials as Hazardous Waste decontaminate->dispose end_minor Cleanup Complete dispose->end_minor major_path NO (Major) alarm 2. Activate Fire Alarm evacuate->alarm call_emergency 3. Call Emergency Response (e.g., EHS) alarm->call_emergency end_major Await Professional Response call_emergency->end_major

Diagram: Decision workflow for a chemical spill response.
Q5: What are the immediate first-aid measures in case of accidental exposure?

A5: Swift and correct action is critical.

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical attention.[9][10]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with large amounts of water/shower for at least 15 minutes.[9][10] If skin irritation or a rash develops, seek medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[10]

Section 3: Experimental & Troubleshooting Guide

This compound is a reagent, and its successful use depends on understanding its reactivity.

Q1: My reaction yield is lower than expected. What are some common causes?

A1: Low yields often trace back to reagent purity or reaction conditions.

  • Reagent Purity: The vinyl group is susceptible to polymerization. If the starting material has been stored improperly (e.g., exposed to air, light, or heat), it may contain oligomers or polymers. Consider purifying the silane by distillation under reduced pressure before use.

  • Moisture Sensitivity: While the hydrolytic sensitivity is low compared to chlorosilanes, many organometallic reactions that utilize this reagent (e.g., those involving Grignard or organolithium reagents) are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[16]

  • Reaction Temperature: Some reactions, particularly those involving lithiation, require precise low-temperature control (e.g., -78°C) to prevent side reactions.[16] Ensure your cooling bath is stable and that reagents are added slowly to control any exotherms.

Q2: I noticed a solid forming in my bottle of this compound upon storage. What is it and can I still use the material?

A2: The solid is likely a polymer that has formed due to slow polymerization. This can be initiated by exposure to air (oxygen), light, heat, or trace impurities. The presence of this polymer indicates that the purity of the liquid is compromised. It is not recommended to use the material directly. You would need to separate the liquid from the solid and purify it (e.g., by vacuum distillation) before use, verifying its purity by a method like NMR or GC. The best practice is to prevent this by adhering strictly to storage guidelines (see Q3 in the previous section).

Section 4: Example Experimental Protocol

This protocol is a generalized example based on a common synthetic application to illustrate proper handling within a workflow.[16]

Synthesis of (4-vinylphenyl)dimethylsilane

Objective: To demonstrate a typical reaction involving the formation of a silicon-carbon bond using an organometallic intermediate.

Materials:

  • 1-bromo-4-vinylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodimethylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel) is thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Setup: In the round-bottom flask, dissolve 1-bromo-4-vinylbenzene (10.0 mmol) in anhydrous THF (15 mL).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: [CRITICAL STEP] Add n-BuLi (1.6 M in hexane, 7.5 mL) dropwise to the stirred solution over 30 minutes. A color change is typically observed. Maintain the temperature at -78 °C.

    • Expert Insight: Slow addition is crucial to control the exotherm and prevent side reactions.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.

  • Electrophile Addition: In a separate, dry flask, prepare a solution of chlorodimethylsilane (10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for 8 hours (or overnight).

  • Quenching: [CAUTION] Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). This will neutralize any remaining organolithium species. Perform this step in the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using pentane as the eluent to yield the final product.

Section 5: References

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Dimethylphenylvinylsilane. Retrieved January 9, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). Vinyldimethylphenylsilane. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

  • Gelest, Inc. (n.d.). VINYLPHENYLMETHYLSILANE. Retrieved January 9, 2026, from [Link]

  • University of Toronto Mississauga. (2023, August 1). Chemical Spills. Retrieved January 9, 2026, from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved January 9, 2026, from [Link]

  • SafetyVet. (n.d.). Spill Cleanup Card. Retrieved January 9, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved January 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved January 9, 2026, from [Link]

  • PubMed. (2024, April 1). Evaluating workplace protection factors (WPFs) of different firefighter PPE interface control measures for select volatile organic compounds (VOCs). Retrieved January 9, 2026, from [Link]

  • Respiratory Therapy Zone. (2025, January 23). Personal Protective Equipment (PPE) | Quick Explainer Video. YouTube. Retrieved January 9, 2026, from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved January 9, 2026, from [Link]

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Technical Support Center: Analysis of Residual Catalysts in Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of residual catalysts in Vinylphenyldimethylsilane (VPDMS). This guide is designed for researchers, scientists, and drug development professionals who require precise and accurate quantification of metallic and organic catalyst residues in their VPDMS materials. As a critical monomer in the synthesis of advanced polymers and a coupling agent in specialty applications, the purity of VPDMS is paramount. Residual catalysts can compromise product performance, poison downstream catalytic processes, and, in pharmaceutical applications, pose a significant safety risk.

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into troubleshooting common analytical challenges. We will explore the causality behind experimental choices, ensuring you can develop robust, self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the common issues and unexpected results encountered during the analysis of residual catalysts in VPDMS.

Question: My ICP-MS results for palladium/platinum are inconsistent and show poor reproducibility. What is the likely cause?

Answer: Inconsistent results for noble metal catalysts in an organic matrix like VPDMS often stem from three primary sources: sample preparation, matrix effects, and instrument stability.

  • Inhomogeneous Sample: The catalyst residue may not be perfectly distributed throughout the VPDMS lot. Ensure vigorous homogenization of the sample before drawing an aliquot for analysis.

  • Incomplete Digestion: VPDMS has a stable organosilicon structure. If the digestion process fails to completely break down the organic matrix, the catalyst can remain encapsulated, leading to incomplete atomization in the plasma and thus, lower, variable readings. You may see a visible precipitate or an unclear solution post-digestion.

  • Matrix Effects: The high concentration of silicon and carbon in the sample can suppress the ion signal of the target analyte (e.g., Pt, Pd) in the ICP torch.[1][2] This "signal suppression" can vary between samples if the total dissolved solids (TDS) are not consistent.

  • Instrument Drift: Analysis of organic matrices can lead to carbon deposition on the ICP-MS interface cones (sampler and skimmer), causing a gradual decrease in signal over an analytical run.[3] This is a common cause of poor reproducibility.

Question: I am observing a high, noisy baseline in my ICP-MS analysis. What should I investigate?

Answer: A high, noisy baseline is almost always indicative of contamination. The challenge is to identify the source.

  • Reagent Purity: The acids and solvents used for digestion and dilution are a common source of contamination. Always use ultra-trace metal grade acids and high-purity solvents.[4] It is critical to run a "reagent blank" (all reagents, no sample) to confirm their purity.

  • Labware Contamination: Glassware is a poor choice for trace metal analysis as it can leach metallic impurities.[4] Use acid-leached fluoropolymer (PFA, PTFE) labware for all sample preparation steps. Ensure a rigorous cleaning protocol is in place for all digestion vessels and autosampler tubes.[5]

  • Environmental Contamination: Airborne dust in the laboratory can introduce contaminants. Sample preparation should ideally be performed in a clean environment, such as a laminar flow hood.[4]

  • Memory Effects: If a previous sample with a very high concentration of the target analyte was run, it can "stick" to the sample introduction system (tubing, nebulizer, spray chamber) and slowly leach out during subsequent analyses, causing a high baseline.[5] A thorough rinse protocol between samples is essential.

Question: My GC-MS analysis is showing unexpected peaks, and the mass spectra for my target silane seem incorrect. Why is this happening?

Answer: The analysis of reactive organosilicon compounds like VPDMS by GC-MS can be complex.

  • In-source Reactions: Recent studies have shown that silyl groups can react with trace amounts of water within the mass spectrometer's C-trap, leading to unexpected adduct ions (e.g., M+18 for water adduction) or fragmentation patterns.[6][7] This can complicate spectral interpretation and library matching.

  • Inlet Degradation: The heated GC inlet can cause degradation of thermally labile compounds. If you are looking for organic catalyst ligands, they might be breaking down in the inlet. Using a lower inlet temperature or a gentler injection technique like on-column injection might be necessary.[8]

  • Column Bleed: The stationary phase of the GC column can degrade, especially if exposed to oxygen at high temperatures. This "column bleed" produces a rising baseline and can introduce siloxane-related peaks into your chromatogram.[8]

Part 2: Core Analytical Workflows & Protocols

This section provides detailed methodologies for the two primary analytical techniques used for residual catalyst analysis in VPDMS.

Workflow 1: Quantification of Metallic Catalysts (Pt, Pd, Rh, etc.) by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace and ultra-trace level metallic residues due to its exceptional sensitivity and specificity.[9][10] The primary challenge lies in effectively preparing the organic VPDMS sample for introduction into the aqueous-based system.

The following diagram outlines a logical path for troubleshooting common issues encountered during the ICP-MS analysis of VPDMS.

ICPMS_Troubleshooting ICP-MS Troubleshooting for VPDMS Analysis start Inaccurate or Non-Reproducible Results issue1 High Baseline / Contamination start->issue1 issue2 Low / Variable Recovery start->issue2 issue3 Signal Drift During Run start->issue3 cause1a Impure Reagents (Acids/Solvents) issue1->cause1a cause1b Contaminated Labware (Glassware) issue1->cause1b cause1c Instrument Memory Effect issue1->cause1c cause2a Incomplete Sample Digestion issue2->cause2a cause2b Analyte Precipitation issue2->cause2b cause2c Matrix Signal Suppression issue2->cause2c cause3a High Total Dissolved Solids (TDS) issue3->cause3a cause3b Carbon Deposition on Cones issue3->cause3b sol1a Use Ultra-Trace Grade Reagents Run Reagent Blanks cause1a->sol1a sol1b Use Acid-Leached PFA/PTFE Vessels Avoid Glass cause1b->sol1b sol1c Implement Rigorous Rinse Protocol Between Samples cause1c->sol1c sol2a Optimize Microwave Digestion (Temp, Time, Acid Mix) cause2a->sol2a sol2b Check Final Acid Concentration Use HCl for Pt/Pd Stability cause2b->sol2b sol2c Use Matrix-Matched Standards Or Method of Standard Additions cause2c->sol2c sol3a Increase Sample Dilution Factor cause3a->sol3a sol3b Add O2 to Plasma Gas Use Pt-tipped Cones cause3b->sol3b

Caption: Troubleshooting decision tree for ICP-MS analysis.

This protocol is designed to completely decompose the VPDMS matrix, ensuring all metallic catalysts are solubilized for analysis.

Causality: Microwave digestion in a closed vessel allows for temperatures and pressures well above the boiling point of the acids, which significantly accelerates the oxidation of the organic matrix.[1][11] Nitric acid is a powerful oxidizing agent, while hydrogen peroxide is added to aid in the breakdown of the resilient phenyl and vinyl organic moieties.[3]

  • Labware Preparation: All PFA digestion vessels and autosampler tubes must be soaked in 10% (v/v) nitric acid for a minimum of 4 hours, followed by a thorough rinse with ultrapure water (18.2 MΩ·cm).

  • Sample Weighing: Accurately weigh approximately 0.1 g of homogenized VPDMS directly into a clean, tared PFA microwave digestion vessel. The accuracy of this weight is critical for the final concentration calculation.

  • Acid Addition: In a fume hood, carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂) to the vessel containing the sample.

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a program that slowly ramps the temperature to 200 °C and holds for at least 15 minutes.[11] The slow ramp prevents dangerous pressure build-up.

  • Dilution: After the vessel has cooled completely, carefully open it in the fume hood. Transfer the clear digestate to a 50 mL volumetric flask. Rinse the digestion vessel multiple times with small volumes of ultrapure water, transferring the rinsate to the flask. This ensures a quantitative transfer.

  • Final Preparation: Dilute the sample to the 50 mL mark with ultrapure water. Add an internal standard (e.g., Yttrium, Indium) to all samples, blanks, and standards to correct for instrument drift and matrix effects.[3] The final solution should have a total dissolved solids (TDS) content below 0.2% to ensure stable plasma conditions.[3]

  • Analysis: Aspirate the sample into the ICP-MS. Monitor the internal standard signal; a recovery outside of 80-120% indicates a potential matrix issue or instrument problem.

Workflow 2: Analysis of Organic Catalyst Residues by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile or semi-volatile organic residues, such as phosphine ligands or unreacted starting materials, that may be present in the VPDMS.[12][13]

GCMS_Workflow GC-MS Analysis Workflow for VPDMS start Homogenized VPDMS Sample prep Sample Preparation start->prep inject GC Injection prep->inject sub_prep Dilute in high-purity solvent (e.g., Heptane, Toluene) Add Internal Standard prep->sub_prep separate Chromatographic Separation inject->separate sub_inject Split/Splitless Inlet Optimize Inlet Temp to avoid degradation inject->sub_inject detect MS Detection & Analysis separate->detect sub_separate Use low-polarity column (e.g., TG-5SILMS) Temperature programming for optimal peak shape separate->sub_separate result Quantification of Organic Residues detect->result sub_detect Full Scan for Identification SIM/MRM for Quantification Beware of in-source reactions detect->sub_detect

Caption: Step-by-step workflow for GC-MS analysis.

This method is a straightforward approach for screening and quantifying organic residues.

Causality: Direct injection of VPDMS can overload the GC column. Dilution in a non-polar, volatile solvent like heptane ensures compatibility with the common non-polar GC columns used for this type of analysis and allows for a sharp injection band.[12]

  • Sample Preparation: Accurately prepare a 1% (w/v) solution of the homogenized VPDMS sample in high-purity heptane or toluene. Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • GC-MS Conditions:

    • Injection: Inject 1 µL in splitless mode to maximize sensitivity.[6]

    • Inlet Temperature: Start with 250 °C, but be prepared to lower it if thermal degradation is suspected.[8]

    • Column: A low-bleed, low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS) is a good starting point.[6]

    • Oven Program: A typical program might be: hold at 80 °C for 1 minute, then ramp at 20 °C/min to 250 °C and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Data Acquisition: For initial screening, acquire data in full scan mode (e.g., m/z 50-400) to identify unknown residues by comparing spectra to a library (e.g., NIST). For quantification of known targets, use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Data Analysis: Quantify the target analytes by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

Part 3: Data & Regulatory Context

Understanding the types of catalysts used and the regulatory limits is crucial for developing a relevant analytical program.

Common Catalysts in Vinylsilane Synthesis

The synthesis of vinylsilanes, including VPDMS, often involves hydrosilylation or cross-coupling reactions, which utilize a range of metal catalysts.[14][15][16]

Catalyst TypeCommon ExamplesTypical Use
Platinum-based Karstedt's catalyst, Speier's catalyst, PtCl₂(COD)Hydrosilylation
Palladium-based Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Cross-coupling (e.g., Silyl-Heck)
Rhodium-based Wilkinson's catalyst (RhCl(PPh₃)₃)Hydrosilylation
Other Metals Cobalt, Nickel, Iron complexesHydrosilylation
Regulatory Limits for Metal Catalysts

For drug development professionals, residual catalyst levels are strictly controlled by regulatory bodies. The European Medicines Agency (EMEA) provides guidelines on acceptable limits based on Permitted Daily Exposure (PDE).[17][18][19]

Metal CatalystClassOral Limit (ppm)Parenteral Limit (ppm)
Platinum (Pt) 1B101
Palladium (Pd) 1B101
Rhodium (Rh) 2101
Nickel (Ni) 1C202
Cobalt (Co) 2505

Note: These limits are based on a standard 10 g/day drug dosage and should be used as a guideline. Specific limits must be calculated based on the actual dosage of the final drug product.[18][20]

References

  • ResearchGate.
  • Phenomenex Inc. TROUBLESHOOTING GUIDE. [Link]
  • secrets of science.
  • Nanjing Binglab.
  • Separation Science.
  • SpringerLink.
  • Drawell.
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. Vinylsilane synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane. [Link]
  • PubMed. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
  • ResearchGate. Trace Analysis — Challenges and Problems. [Link]
  • Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
  • ResearchGate.
  • European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
  • European Medicines Agency.
  • ResearchGate.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
  • PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. [Link]
  • European Medicines Agency.
  • Google Patents. US5272233A - Platinum-based catalysts for the polymerization of vinyl ether monomers and polymers.
  • ResearchGate. Determination of Platinum in Polysiloxanes by Direct Organic Introduction-Inductively Coupled Plasma Optical Emission Spectrometry. [Link]
  • Slideshare.
  • PubMed Central. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). [Link]
  • Agilent. Analysis of Platinum Group Elements (PGEs), Silver, and Gold in Roadside Dust using Triple Quadrupole ICP-MS. [Link]
  • Labcompare. Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. [Link]
  • Royal Society of Chemistry.
  • PubMed Central. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. [Link]
  • MDPI.
  • NSL Analytical. Trace Element Detection: Addressing Challenges in Feedstock Testing for Additive Manufacturing. [Link]
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  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to Vinylsilanes: A Comparative Analysis of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes and material properties. Among the versatile class of organosilicon compounds, vinylsilanes stand out for their utility in a myriad of applications, including cross-coupling reactions, hydrosilylation, and polymer synthesis. This guide provides an in-depth comparison of Vinylphenyldimethylsilane with other commonly utilized vinylsilanes, namely Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). Our analysis is grounded in experimental data to offer a clear, objective comparison of their performance.

Introduction to Vinylsilanes: A Tale of Two Moieties

Vinylsilanes are bifunctional molecules characterized by a vinyl group (-CH=CH₂) and a silyl group (-SiR₃). This unique structure allows them to act as a bridge between organic and inorganic materials and to participate in a wide range of chemical transformations. The reactivity of the vinyl group and the nature of the substituents on the silicon atom dictate the specific applications and performance of each vinylsilane.

This compound (VPDMS) , with its phenyl and dimethyl groups attached to the silicon, offers a distinct set of properties compared to the more common alkoxysilanes like Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) , where the silicon is bonded to methoxy or ethoxy groups, respectively.

G cluster_0 Vinylsilane Core Structure cluster_1 Substituents on Silicon Vinyl_Group Vinyl Group (-CH=CH₂) Silicon_Atom Silicon Atom (Si) Vinyl_Group->Silicon_Atom C-Si Bond VPDMS_Sub This compound (VPDMS) - Phenyl - Methyl - Methyl Silicon_Atom->VPDMS_Sub Defines unique properties VTMS_Sub Vinyltrimethoxysilane (VTMS) - Methoxy - Methoxy - Methoxy Silicon_Atom->VTMS_Sub Defines unique properties VTES_Sub Vinyltriethoxysilane (VTES) - Ethoxy - Ethoxy - Ethoxy Silicon_Atom->VTES_Sub Defines unique properties G Start Reaction Setup Inert_Atmosphere Inert Atmosphere Start->Inert_Atmosphere Reagents Add Vinylsilane, Aryl Halide, Pd Catalyst, Ligand, Solvent, Base Inert_Atmosphere->Reagents Heating Heat and Stir Reagents->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Cool and Workup Monitoring->Workup Purification Purify Product Workup->Purification End Final Product Purification->End

A Senior Application Scientist's Guide to the Validation of Vinylphenyldimethylsilane Purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Advanced Materials

Vinylphenyldimethylsilane (VPDMS) is a key organosilicon monomer utilized in the synthesis of advanced polymers, specialty rubbers, and as a surface modification agent in high-performance materials. Its unique structure, combining a reactive vinyl group with a stable phenyl-substituted silicon moiety, makes it an invaluable building block. However, the performance of the final product—be it a pharmaceutical intermediate or a semiconductor component—is directly contingent on the purity of the starting monomer. The presence of residual starting materials, synthetic by-products, or oligomers can compromise polymerization reactions, alter material properties, and introduce unforeseen safety concerns.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing VPDMS purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative techniques to equip researchers and quality control professionals with the tools for robust and reliable purity validation.

The Analytical Gold Standard: Why GC-MS Prevails for VPDMS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[1] The power of this technique lies in its hybrid nature: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides high-confidence identification based on the mass-to-charge ratio of the ionized molecules and their characteristic fragmentation patterns.[1][2]

For a molecule like VPDMS, this dual capability is critical. Not only can we quantify the main component, but we can also tentatively identify unknown impurities, which is invaluable for troubleshooting synthesis and purification processes. The high sensitivity of modern GC-MS systems allows for the detection and quantification of trace-level impurities that other methods might miss.[3]

Comparative Overview of Purity Analysis Techniques

While GC-MS is the preferred method, a comprehensive understanding of alternative techniques is essential for orthogonal validation and for specific use cases.

Technique Principle Strengths for VPDMS Analysis Limitations Primary Use Case
GC-MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity; identifies unknown impurities.[1][2]Requires sample volatility; potential for on-column reactions in some silanes.[4]Primary method for purity, impurity profiling, and identification.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific standard for each impurity; non-destructive.[5]Lower sensitivity than GC-MS; complex spectra with multiple impurities.Orthogonal validation of primary component purity; absolute purity assignment.
HPLC Chromatographic separation in a liquid phase.Suitable for non-volatile or thermally labile impurities.[6]VPDMS is highly volatile, making it unsuitable for standard HPLC; requires chromophore for UV detection.Analysis of non-volatile contaminants or specific, derivatized silanes.[6]
DSC Measures heat flow associated with thermal transitions.Determines total eutectic impurity content in highly pure (>98.5%) crystalline substances.[7]Does not identify impurities; ineffective for amorphous materials or solid solutions.[7]Rapid assessment of total impurity load in final, highly purified crystalline product.
Gravimetric Analysis Measures mass of residue after ignition (e.g., ASTM D6740).Determines non-volatile content or silicon content.Provides no information on the identity or quantity of organic impurities.Quality control for inorganic content, not organic purity.

A Self-Validating GC-MS Protocol for VPDMS Purity

Trust in an analytical result is built upon a foundation of rigorous method validation. The following protocol is designed to be inherently self-validating by incorporating system suitability checks and adhering to established validation principles.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Calibration & System Suitability Standards sst_check System Suitability Test (SST) - Check resolution, tailing factor prep_std->sst_check Use SST Standard prep_sample Prepare Sample: Dilute VPDMS in Heptane analysis Inject Sample & Acquire Data (Full Scan Mode) prep_sample->analysis sst_check->analysis If SST Passes integration Integrate Chromatogram analysis->integration identification Identify Impurities (NIST Library & Fragmentation) integration->identification quantification Calculate Purity (Area % Normalization) integration->quantification report Generate Report - Purity, Impurity Profile, SST Results identification->report quantification->report

Caption: High-level workflow for VPDMS purity analysis by GC-MS.

Step 1: Materials and Reagents
  • This compound (VPDMS): Lot to be tested.

  • Reference Standard: Certified Reference Material (CRM) of VPDMS, if available. If not, a well-characterized in-house primary standard can be used.

  • Solvent: Heptane or Dichloromethane, HPLC or GC-grade.[8][9]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Step 2: Instrumentation and Chromatographic Conditions

The choice of parameters is critical. A non-polar column is chosen for its affinity for the phenyl group, while the temperature program is designed to elute the volatile VPDMS efficiently while separating it from potentially higher-boiling oligomers.

Parameter Setting Rationale (The "Why")
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent reproducibility and high sensitivity.[10]
MS Detector 5977B MSD or equivalentOffers high sensitivity and spectral library matching for impurity identification.
Column DB-5MS, TG-5SILMS, or equivalent (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic and organosilicon compounds.[4][11]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert and provides optimal chromatographic efficiency.
Inlet Split/Splitless, 280 °CHigh temperature ensures complete vaporization of silanes.
Injection Mode Split, 50:1 ratioPrevents column overloading from the high-concentration main peak, ensuring sharp peaks.
Injection Vol. 1 µLStandard volume for reproducible injections.
Oven Program 60 °C (1 min), ramp to 310 °C at 15 °C/min, hold 5 minAn initial hold separates volatile impurities. The ramp ensures elution of higher boiling point impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.[12]
Acquisition Mode Full Scan, 50-400 m/zAllows for the detection and identification of unknown impurities.
Step 3: Standard and Sample Preparation
  • System Suitability Solution (SSS): Prepare a solution of VPDMS in heptane at approximately 1 mg/mL. If known impurities are available, spike them at a low level (e.g., 0.1%) to verify resolution.

  • Sample Solution: Accurately weigh approximately 100 mg of the VPDMS test sample into a 10 mL volumetric flask and dilute to volume with heptane. This creates a concentrated solution suitable for detecting trace impurities.

Step 4: Analysis Sequence and Data Processing
  • Equilibration: Condition the system by injecting the solvent blank multiple times.

  • System Suitability: Inject the SSS (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the VPDMS peak area is ≤ 2.0% and the peak tailing factor is between 0.9 and 1.5.

  • Analysis: Inject a solvent blank, followed by the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram with a signal-to-noise ratio > 3.

    • Identify the main VPDMS peak by its retention time and mass spectrum.

    • For all other peaks, perform a mass spectral library search (e.g., NIST database) to tentatively identify the impurities.[13]

    • Calculate purity using the area percent normalization method: Purity (%) = (Area of VPDMS Peak / Total Area of All Peaks) x 100

Method Validation: Building a Trustworthy System

To ensure the method is fit for its intended purpose, it must be validated according to guidelines like those from the International Council for Harmonisation (ICH).[14] This process demonstrates that the method is reliable, reproducible, and accurate.

Validation Parameters Logic

Validation_Logic cluster_core Core Performance cluster_limits Sensitivity Precision Precision (Repeatability) Method Validated Method Precision->Method Accuracy Accuracy (Recovery) Accuracy->Method Linearity Linearity (Range) Linearity->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Specificity Specificity Specificity->Precision Specificity->Accuracy Specificity->Linearity Robustness Robustness Robustness->Method

Caption: The relationship between key GC-MS method validation parameters.

Summary of Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze a blank, VPDMS standard, and a spiked sample with known impurities.The VPDMS peak is free from interference from the blank and is resolved from all known impurity peaks.
Linearity Analyze a series of solutions of VPDMS and key impurities over a range (e.g., LOQ to 120% of expected impurity level).Correlation coefficient (R²) ≥ 0.998 for all analytes.[14]
Accuracy Spike the VPDMS sample with known amounts of key impurities at three concentration levels (e.g., 50%, 100%, 150%).Mean recovery should be within 80-120%.[11][15]
Precision Repeatability: Analyze one sample six times on the same day. Intermediate: Repeat analysis on a different day with a different analyst.RSD ≤ 15% for impurity quantification.[15]
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response.LOQ (S/N ≈ 10), LOD (S/N ≈ 3). LOQ must be below the reporting threshold for impurities.
Robustness Systematically vary method parameters (e.g., flow rate ±5%, oven ramp ±2°C/min) and assess the impact on results.No significant change in purity results or system suitability parameters.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and performance of downstream products. While several analytical techniques can provide purity information, GC-MS stands out as the superior method due to its unparalleled combination of separation efficiency, sensitivity, and specificity, which allows for both quantification of the main component and the identification of unknown impurities.

References

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  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
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  • ASTM International. (n.d.). D6844 Standard Test Method for Silanes Used in Rubber Formulations (bis-(triethoxysilylpropyl)sulfanes): Characterization by High Performance Liquid Chromatography (HPLC).
  • Royal Society of Chemistry. (1984). Gas phase impurities in silane determined by gas chromatography-mass spectrometry. Analyst.
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  • J-STAGE. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Occupational Health.
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  • ResearchGate. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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  • MDPI. (2021). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen.
  • ResearchGate. (2018). Gas chromatography/mass spectrometry determination of impurities in high-purity isotopically enriched silane.
  • ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?.
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A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and organic synthesis, the precise structural elucidation of organosilicon compounds is paramount for ensuring their desired properties and reactivity. Vinylphenyldimethylsilane, a key monomer and intermediate, is no exception. Its unique combination of a vinyl group, a phenyl ring, and a dimethylsilyl moiety necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Analysis

No single spectroscopic technique can unequivocally determine the structure of a molecule as complex as this compound. Each method probes different aspects of the molecular architecture. Therefore, a synergistic and orthogonal approach, leveraging the strengths of multiple techniques, is the cornerstone of a robust and trustworthy structural assignment. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive structural fingerprint.

a. ¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms.

Causality in Spectral Features: The chemical shift of a proton is dictated by its electronic environment. The vinyl protons are significantly deshielded due to the anisotropic effect of the double bond, causing them to appear at a higher chemical shift (further downfield) than the methyl protons. Similarly, the aromatic protons of the phenyl group are also deshielded. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of adjacent protons.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Si-CH₃~0.35Singlet6H
Vinyl (CH=)~6.72Doublet of doublets1H
Vinyl (=CH₂)~5.79, ~5.27Doublet of doublets2H
Phenyl~7.41-7.51Multiplet5H

Table 1: Predicted ¹H NMR chemical shifts for this compound.[1]

b. ¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Causality in Spectral Features: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The sp² hybridized carbons of the vinyl and phenyl groups will have significantly different chemical shifts compared to the sp³ hybridized methyl carbons.

Expected ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm)
Si-CH₃Negative value
Vinyl (CH=)~139
Vinyl (=CH₂)~133
Phenyl (ipso)~138
Phenyl (ortho, meta, para)~127-133

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

c. ²⁹Si NMR: Direct Observation of the Silicon Core

²⁹Si NMR is a low-sensitivity technique but provides direct information about the silicon's chemical environment.[2] The chemical shift of the silicon atom is highly sensitive to the nature of the substituents attached to it.[3]

Causality in Spectral Features: The electronegativity and steric bulk of the vinyl, phenyl, and methyl groups will influence the electron density around the silicon nucleus, resulting in a characteristic chemical shift.

Expected ²⁹Si NMR Data for this compound:

The expected chemical shift for the silicon atom in this compound would be in a region characteristic of silanes with alkyl, vinyl, and aryl substituents.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[4]

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ²⁹Si NMR:

    • Pulse sequence: Inverse-gated decoupling or DEPT may be used to enhance sensitivity.[3]

    • Longer relaxation delays are often necessary due to the long spin-lattice relaxation times of ²⁹Si nuclei.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Causality in Spectral Features: Different chemical bonds vibrate at specific frequencies. The presence of characteristic absorption bands in the IR spectrum of this compound confirms the presence of its key functional groups: C=C (vinyl), C-H (aromatic and vinyl), Si-C, and Si-CH₃.[6]

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (vinyl)3100-3000Medium
C=C stretch (vinyl)~1600Medium
C=C stretch (aromatic)~1590, 1485, 1430Medium-Strong
Si-CH₃ deformation~1250Strong
Si-Phenyl~1120Strong
C-H out-of-plane bend (vinyl)~960, 910Strong
Si-C stretch~840Strong

Table 3: Characteristic IR absorption bands for this compound.[6][7]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.[8]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Causality in Fragmentation: Upon ionization (commonly by electron impact - EI), the this compound molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The observed fragmentation pattern is a unique fingerprint of the molecule.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): m/z = 162

  • Key Fragments:

    • m/z = 147 ([M-CH₃]⁺): Loss of a methyl group.[9]

    • m/z = 135 ([M-C₂H₃]⁺): Loss of the vinyl group.[9]

    • m/z = 121: Further fragmentation.[9]

    • m/z = 105

    • m/z = 77 ([C₆H₅]⁺): Phenyl cation.

Table 4: Expected m/z values in the mass spectrum of this compound.[9][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound, as it separates the sample from any impurities before mass analysis.[11][12][13]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., heptane or dichloromethane).[12][13]

  • GC Conditions:

    • Injector: Split/splitless injector, with an appropriate split ratio.

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.

    • Oven Program: A temperature ramp program should be used to ensure good separation. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions in the phenyl ring and the vinyl group.

Causality in Spectral Features: The conjugated system of the phenyl ring and the vinyl group allows for the absorption of UV radiation, leading to the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present.

Expected UV-Vis Spectrum Data for this compound:

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The NIST Chemistry WebBook shows a UV/Visible spectrum for this compound.[10][14][15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).[16]

    • The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumental Procedure:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank (reference).[17][18]

    • Fill the other cuvette with the sample solution.[17][18]

    • Place the cuvettes in the spectrophotometer and record the spectrum over the appropriate wavelength range (e.g., 200-400 nm).[17]

Comparative Summary and Workflow

The following table summarizes the key information obtained from each spectroscopic technique:

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity, chemical environments of ¹H, ¹³C, ²⁹SiUnambiguous structure elucidationLower sensitivity (especially for ²⁹Si), requires more sample
IR Presence of functional groupsFast, non-destructive, simple sample preparationProvides limited connectivity information
MS Molecular weight, fragmentation patternHigh sensitivity, can be coupled with chromatography (GC-MS)Isomers may have similar mass spectra
UV-Vis Presence of chromophores (conjugated systems)Simple, quantitative for known compoundsLimited structural information

Recommended Analytical Workflow:

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation & Purity IR IR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Connectivity) IR->NMR Suggests presence of key functional groups UV_Vis UV-Vis Spectroscopy (Chromophore ID) UV_Vis->NMR Confirms conjugated system GC_MS GC-MS (Molecular Weight & Purity) NMR->GC_MS Provides detailed structural hypothesis GC_MS->NMR Confirms MW and supports fragmentation

Figure 1. Recommended workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in its application. By employing a multi-technique spectroscopic approach, researchers can achieve a high degree of confidence in the identity and purity of their material. NMR spectroscopy provides the most detailed structural information, while IR, MS, and UV-Vis spectroscopy offer complementary and confirmatory data. The experimental protocols and comparative insights provided in this guide are intended to empower scientists to make informed decisions in their analytical workflows, ensuring the integrity and reliability of their research.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • RSC Publishing. (1987).
  • Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.
  • Savolainen, H., & Pfaffli, P. (1980). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • PubMed. (1980). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • RSC Publishing. (1987).
  • ResearchGate. (n.d.). Total ion chromatogram (TIC) of a typical GC-MS injection of silane....
  • Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Simon Fraser University. (n.d.). Ultraviolet and visible spectroscopy.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds.
  • NIST. (n.d.). Phenyldimethylvinylsilane.
  • ResearchGate. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds.
  • NIH. (n.d.). Vinyldimethylphenylsilane. PubChem.
  • Chemical Shifts. (n.d.). 13C NMR of Dimethyl-(1-methoxy-vinyl)-phenyl-silane.
  • NIH. (n.d.). Phenyldimethylsilane. PubChem.
  • NIST. (n.d.). Phenyldimethylvinylsilane.
  • SpectraBase. (n.d.). C6H5SIH3;PHENYLSILANE - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). Phenyldimethylvinylsilane.
  • University of Ottawa. (n.d.). (29Si) Silicon NMR.
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers.
  • Westermark, H. (1955). Infrared Spectra of Alkylsilanes I. Acta Chemica Scandinavica, 9, 947-953.
  • ResearchGate. (n.d.). UV absorption spectra of (a) poly(methyl phenyl silane), (b) EPP + ,....
  • NIST. (n.d.). Silane, phenyl-.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • NOBLE CHEMISTRY. (2024, February 5). UV-VISIBLE Spectroscopy: Solvent Effects [Video]. YouTube.
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  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.

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A Senior Application Scientist's Guide to Silylation: A Comparative Analysis of Reagents Beyond Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Scope of Silylation

In the landscape of modern organic chemistry and analysis, silylation stands as a cornerstone technique. It is the process of introducing a silyl group (typically R₃Si) into a molecule by replacing an active hydrogen atom, most commonly from hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups.[1][2] This derivatization serves two primary purposes: first, in organic synthesis, it acts as a temporary "protecting group" to mask the reactivity of certain functional groups, thereby preventing unwanted side reactions and enabling selective transformations.[3][4] Second, in analytical chemistry, it increases the volatility and thermal stability of polar compounds, making them suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS).[3][5]

The query regarding "alternatives to Vinylphenyldimethylsilane" for silylation merits a critical clarification. This compound is a versatile organosilicon monomer, but its primary role is not as a general silylating agent for functional group protection.[6] Its reactivity is centered on its vinyl group, which makes it a key component in the production of silicone-based polymers and a substrate for hydrosilylation reactions.[6][7]

This guide, therefore, will first explore the landscape of true silylating agents used for protection and derivatization, providing a detailed comparison of their performance. We will then contextualize vinyl-containing silanes within their principal application: the powerful and industrially significant hydrosilylation reaction.

Part 1: The Core Principles of Silylation for Functional Group Protection

The efficacy of a silylating agent is governed by the interplay of steric and electronic factors, the nature of the leaving group on the silicon atom, and the reaction conditions.[3] The fundamental mechanism involves a nucleophilic attack from a heteroatom (like the oxygen of an alcohol) on the electrophilic silicon atom of the silylating agent, typically proceeding through an SN2-like mechanism.[3][8]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NEt₃) Base->Alkoxide BaseH Protonated Base (H-Base⁺) SilylAgent Silylating Agent (R'₃Si-X) Product Silyl Ether (R-O-SiR'₃) SilylAgent->Product LeavingGroup Leaving Group (X⁻) SilylAgent->LeavingGroup Cleavage Alkoxide_ref Alkoxide (R-O⁻) Alkoxide_ref->Product SN2-like Attack start Start dissolve Dissolve alcohol (1 eq) and imidazole (2.2 eq) in anhydrous DMF. start->dissolve add_tbdmscl Add TBDMSCl (1.1 eq) solution in DMF dropwise at 0 °C. dissolve->add_tbdmscl react Stir at room temperature. Monitor by TLC (10-20 h). add_tbdmscl->react quench Quench with H₂O. Extract with Ether/EtOAc. react->quench wash Wash organic layer with brine. quench->wash dry Dry over Na₂SO₄, filter, and concentrate. wash->dry purify Purify by flash chromatography. dry->purify end End purify->end Alkene Alkene (R-CH=CH₂) Product Alkylsilane (R-CH₂-CH₂-SiR'₃) Alkene->Product Hydrosilane Hydrosilane (R'₃Si-H) Hydrosilane->Product Catalyst Catalyst (e.g., Speier's) Catalyst->Product Catalysis

Sources

A Comparative Guide to Purity Assessment of Vinylphenyldimethylsilane: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the quest for analytical methods that are not only precise and accurate but also fundamentally robust is paramount. In the characterization of specialty chemicals like Vinylphenyldimethylsilane, an organosilicon compound vital in polymer synthesis and material science, the unambiguous determination of purity is a critical quality attribute. Traditional methods, often reliant on chromatography, face a significant hurdle when a certified reference standard of the analyte is unavailable or costly to produce.[1]

This guide provides an in-depth technical comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) for the purity assessment of this compound. We will explore the foundational principles of qNMR, present a self-validating experimental protocol, and demonstrate why qNMR is increasingly recognized as a primary ratio method for establishing SI-traceable purity values.[2][3]

The Principle of qNMR: A Foundation of Stoichiometry

Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5] This intrinsic linearity allows for the direct quantification of an analyte against a certified internal standard (IS) of known purity, without the need for a structurally identical reference material.[6][7] The purity of the analyte can be calculated using a universal equation that relates the molar amounts of the analyte and the internal standard.

The power of this technique lies in its ability to provide both structural confirmation and quantitative data from a single, non-destructive experiment, making it an exceptionally efficient tool in research and quality control environments.[8][9]

Experimental Design: The Causality Behind Methodological Choices

The accuracy of a qNMR experiment is contingent on a series of carefully considered parameters. Each choice is deliberate and designed to mitigate potential sources of error, ensuring the trustworthiness of the final purity value.

Analyte and Key Signals

This compound possesses several distinct proton environments ideal for quantification. The structure contains:

  • Dimethylsilyl Protons (-Si(CH₃)₂): A sharp singlet, integrating to 6 protons, typically found in a region with minimal interference (around 0-0.5 ppm).[10] This signal is often the best choice for quantification due to its simplicity and high signal-to-noise ratio.

  • Vinyl Protons (-CH=CH₂): A complex multiplet system (dd, or doublet of doublets), integrating to 3 protons, found in the alkene region (around 5.5-7.0 ppm).

  • Phenyl Protons (-C₆H₅): Multiplets in the aromatic region (around 7.2-7.6 ppm), integrating to 5 protons.

For this guide, we will select the dimethylsilyl singlet for quantification due to its sharp, well-resolved nature, which minimizes integration errors.

Caption: Structure of this compound with key proton assignments for qNMR analysis.

Selection of the Internal Standard (IS)

Choosing the right internal standard is the most critical decision in qNMR.[11] For the non-polar this compound, dissolved in CDCl₃, Dimethyl Terephthalate is an excellent choice.

Justification:

  • High Purity: It is readily available as a Certified Reference Material (CRM) with a well-documented purity value (e.g., >99.5%).[2]

  • Chemical Stability: It is inert and will not react with the analyte or solvent.[11]

  • Solubility: It shares good solubility with the analyte in CDCl₃.[12]

  • Spectral Simplicity & Separation: It exhibits two sharp singlets that do not overlap with the analyte's signals: one for the methyl protons (~3.9 ppm) and one for the aromatic protons (~8.1 ppm). This clear separation prevents integration ambiguity.[12][13]

  • Appropriate Relaxation Times: Its proton T₁ values are generally in a similar range to those of small molecules, allowing for accurate integration with a reasonable relaxation delay.

NMR Acquisition Parameters: Ensuring Quantitative Accuracy

To ensure the signal integrals are truly proportional to the molar quantities, specific acquisition parameters must be strictly controlled.

  • Relaxation Delay (D1): This is the time between pulses. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and IS).[13] A value of 30-60 seconds is typical for small molecules and ensures complete relaxation, preventing signal saturation and integration errors. This is a non-negotiable parameter for accuracy.

  • Pulse Angle: A 90° pulse angle must be accurately calibrated and used to ensure uniform excitation across the entire spectrum.[14]

  • Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation.

  • Digital Resolution: A large number of data points (e.g., 64K) and zero-filling are used to ensure the peaks are well-defined for accurate integration.[15]

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to quantitative principles ensure the integrity of the result.

Caption: Step-by-step workflow for the qNMR purity assessment of this compound.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of Dimethyl Terephthalate (Certified Reference Material) into the same clean, dry glass vial using an analytical balance (readability ±0.01 mg).[15] Record the exact masses.

  • Dissolution: Add approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Ensure complete dissolution by gentle vortexing.

  • Sample Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Acquire the ¹H NMR spectrum using the quantitative parameters outlined in the workflow diagram (specifically, a relaxation delay of at least 30 seconds).

  • Data Processing:

    • Apply Fourier transformation with appropriate zero-filling.

    • Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial or multi-point baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[15]

  • Purity Calculation:

    • Integrate the singlet from the analyte's dimethylsilyl protons (I_Analyte, ~0.3 ppm) and the singlet from the internal standard's methyl protons (I_IS, ~3.9 ppm).

    • Calculate the purity (P_Analyte) using the following formula:

    Purity (%) = (I_Analyte / I_IS) × (N_IS / N_Analyte) × (MW_Analyte / MW_IS) × (m_IS / m_Analyte) × P_IS

    Where:

    • I_Analyte, I_IS: Integral values for the analyte and internal standard.

    • N_Analyte, N_IS: Number of protons for the integrated signals (N_Analyte = 6; N_IS = 6).

    • MW_Analyte, MW_IS: Molecular weights (this compound = 162.32 g/mol ; Dimethyl Terephthalate = 194.19 g/mol ).

    • m_Analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as stated on its certificate).

Performance Comparison: qNMR vs. Gas Chromatography (GC)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common alternative for assessing the purity of volatile compounds like this compound.[16] While powerful, it operates on a different principle and has distinct trade-offs.

Caption: Logical comparison of key attributes between qNMR and GC for purity analysis.

Quantitative Data Summary Table

ParameterQuantitative NMR (qNMR) Gas Chromatography (GC-FID)
Principle Molar concentration (proportionality of nuclei)[5]Detector response (relative area %)
Reference Standard Requires a certified internal standard (structurally different)[1]Requires a certified standard of the analyte for absolute purity; can provide relative purity (Area %) without it.
Accuracy High (typically ±1-2%), directly traceable to SI units.[3][8]High (typically ±1-2%), but accuracy depends on the purity of the analyte reference standard.
Precision Excellent, with Relative Standard Deviation (RSD) often < 1.0%.[6]Excellent, with RSD often < 1.0%.
Method Validation Can be fully validated according to ICH Q2(R2) guidelines.[17][18][19]Can be fully validated according to ICH Q2(R2) guidelines.[19]
Sample Nature Non-destructive; sample can be recovered.[4]Destructive.
Information Provides structural confirmation and purity in one experiment.Provides purity and a profile of volatile impurities.
Ideal Use Case Absolute purity determination, especially when no analyte standard is available; characterization of new chemical entities.Routine quality control, separation and quantification of known volatile impurities.

Method Validation and Trustworthiness

The described qNMR method can be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][19]

  • Specificity: The use of a high-field NMR ensures excellent signal dispersion, and the chosen signals for the analyte and IS are baseline-resolved, demonstrating specificity.

  • Accuracy: Accuracy can be confirmed by analyzing a sample of this compound with a known, gravimetrically-added impurity or by comparing results to an orthogonal method.[6][20]

  • Precision: Repeatability can be established by performing multiple preparations (e.g., n=6) and demonstrating an RSD of <2.0%.[6]

  • Linearity & Range: While not a calibration curve-based method, the linearity of the NMR response can be demonstrated by analyzing samples with varying analyte-to-IS mass ratios.[20][21]

Conclusion

For the definitive purity assessment of this compound, Quantitative NMR emerges as a superior primary method. Its fundamental reliance on the direct proportionality between signal integral and the number of nuclei provides a direct route to an SI-traceable purity value without the need for an often-unavailable analyte-specific reference standard.[1][3] While GC is a powerful and complementary technique for profiling volatile impurities, qNMR offers an unparalleled combination of structural confirmation and absolute quantification in a single, non-destructive experiment. By carefully selecting the internal standard and adhering to stringent acquisition protocols, qNMR provides a robust, accurate, and self-validating system for the quality control of this compound and other novel chemical entities.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Vinylphenyldimethylsilane

This compound (VPDMS) is an organosilicon compound of significant interest in materials science and polymer chemistry. Its bifunctional nature, featuring both a vinyl group for polymerization and a phenyl-substituted silane moiety, makes it a valuable monomer and surface modification agent. The purity and concentration of VPDMS are critical parameters that directly influence the properties of the resulting materials. Therefore, robust and reliable analytical methods are essential for quality control, stability testing, and reaction monitoring.

In a regulated environment, it is not uncommon for different analytical methods to be used across various stages of development or at different laboratory sites. This necessitates a formal process of cross-validation , which demonstrates that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This guide provides a comprehensive comparison of common analytical techniques for VPDMS and outlines a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations as detailed by the International Council for Harmonisation (ICH).[1][3][4]

Overview of Primary Analytical Techniques for Organosilanes

The analysis of organosilanes like VPDMS typically relies on chromatographic and spectroscopic techniques. The choice of method is dictated by the analyte's physicochemical properties—namely its volatility, polarity, and chromophoric characteristics—and the analytical objective (e.g., identification, purity assessment, or quantification).

  • Gas Chromatography (GC): As a moderately volatile compound, VPDMS is highly amenable to GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase.[5] It is the workhorse method for quantifying volatile impurities and assaying the purity of small organosilane molecules.[6][7]

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, HPLC can be a powerful alternative, particularly for non-volatile derivatives or when analyzing VPDMS in complex, non-volatile matrices. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[8] However, the analysis of silanes on silica-based columns requires careful consideration due to potential interactions with residual silanol groups on the stationary phase.[9][10]

  • Spectroscopic Methods (FTIR & NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identity confirmation. FTIR provides information about functional groups (e.g., Si-H, C=C, Si-Phenyl), while NMR offers detailed structural elucidation.[5][11][12] These methods are primarily qualitative but can be quantitative (qNMR) with appropriate standards.

The Framework of Method Validation

Before any cross-validation can occur, each individual analytical method must be validated to demonstrate its suitability for the intended purpose.[3][13] The core performance characteristics, as defined by the ICH Q2(R2) guideline, provide the basis for comparison.[4][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis: GC vs. HPLC for VPDMS Quantification

For the quantitative analysis of this compound, Gas Chromatography is generally the preferred method due to the compound's volatility. However, HPLC serves as a viable orthogonal technique, which is invaluable for cross-validation. An orthogonal method relies on a different scientific principle for separation, providing a high degree of confidence in the results.

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Causality
Specificity ExcellentGood to ExcellentGC offers superior resolution for volatile isomers and related impurities. HPLC specificity depends heavily on stationary phase selection and may require gradient elution to separate polar impurities from the VPDMS peak.
Linearity & Range Excellent (typically 0.01 - 1000 µg/mL)Excellent (typically 0.1 - 1000 µg/mL)Both techniques exhibit wide linear ranges. The GC range can extend lower due to the high sensitivity of detectors like the Flame Ionization Detector (FID).
Accuracy (% Recovery) Typically 98-102%Typically 98-102%With proper calibration, both methods can achieve high accuracy. Accuracy in HPLC can be affected by interactions with residual silanols on the column packing.[10]
Precision (%RSD) Repeatability: <1.0%; Intermediate: <2.0%Repeatability: <1.0%; Intermediate: <2.0%Modern instrumentation allows for excellent precision in both techniques. Injection precision is often a key factor.
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (sub-µg/mL range)The FID detector in GC is exceptionally sensitive to hydrocarbons, leading to lower detection limits for VPDMS compared to standard UV detection in HPLC.
Robustness HighModerate to HighGC methods are generally robust against minor changes in flow rate and temperature ramps. HPLC methods can be sensitive to mobile phase composition, pH, and column temperature, especially when dealing with reactive silanes.[17]
Primary Justification Ideal for volatile and semi-volatile compounds. Direct analysis without derivatization.Orthogonal method. Useful for analysis in non-volatile matrices or for confirming GC results.The choice is driven by the analyte's volatility. GC is more direct, while HPLC provides a valuable alternative separation mechanism.

Cross-Validation Strategy and Workflow

Cross-validation is performed to compare the results from two different validated analytical methods.[2][18] The objective is to demonstrate that the methods provide equivalent results, ensuring consistency of data across studies or sites.[1] A typical approach involves analyzing the same set of samples (e.g., 3 lots at 3 different concentrations) with both procedures and comparing the outcomes against predefined acceptance criteria.[18]

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Phase start Define Acceptance Criteria (e.g., %Difference < 5%) protocol Select Homogeneous Samples (e.g., 3 lots, multiple concentrations) start->protocol methodA Analyze Samples with Validated Method A (e.g., GC) protocol->methodA methodB Analyze Samples with Validated Method B (e.g., HPLC) protocol->methodB compare Compare Results (Assay, Impurity Profile) methodA->compare methodB->compare decision Results Meet Acceptance Criteria? compare->decision pass Methods are Interchangeable. Cross-Validation Successful. decision->pass Yes fail Investigate Discrepancy. Re-evaluate Methods or Criteria. decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. They must be fully validated according to ICH guidelines before routine use.[3][13]

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the purity assay and quantification of volatile impurities in neat or dissolved VPDMS samples.

  • Instrumentation & Columns:

    • Gas Chromatograph with FID (e.g., Agilent 8890).

    • Column: 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: This stationary phase provides good selectivity for aromatic and moderately polar compounds like VPDMS, separating it from common non-polar and slightly more polar impurities.[19]

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1 ratio).

    • Injection Volume: 1.0 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Heptane or Cyclohexane.

    • Standard Stock Solution: Accurately weigh ~50 mg of VPDMS reference standard into a 50 mL volumetric flask and dilute to volume with diluent.

    • Working Standard: Prepare a dilution of the stock solution to a final concentration of ~100 µg/mL.

    • Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~100 µg/mL.

  • System Suitability:

    • Inject the working standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. Tailing factor for the VPDMS peak between 0.8 and 1.5.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method serves as an orthogonal technique to the GC method.

  • Instrumentation & Columns:

    • HPLC system with UV Detector (e.g., Waters Alliance).

    • Column: C18 with advanced end-capping, 150 mm x 4.6 mm ID, 3.5 µm particle size.

    • Causality: A high-quality, end-capped C18 column is crucial to minimize secondary interactions between the silane moiety of VPDMS and residual silanols on the silica surface, which can cause peak tailing and poor reproducibility.[9][17]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (75:25 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Causality: The phenyl group in VPDMS provides strong UV absorbance at 254 nm, allowing for sensitive detection.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (75:25 v/v).

    • Standard Stock Solution: Accurately weigh ~50 mg of VPDMS reference standard into a 50 mL volumetric flask and dilute to volume with diluent.

    • Working Standard: Prepare a dilution of the stock solution to a final concentration of ~100 µg/mL.

    • Sample Preparation: Prepare the sample in the same manner as the standard to a target concentration of ~100 µg/mL.

  • System Suitability:

    • Inject the working standard six times.

    • Acceptance Criteria: RSD of the peak area ≤ 2.0%. Tailing factor for the VPDMS peak between 0.8 and 1.5.

Conclusion

The selection and validation of analytical methods for this compound require a thorough understanding of the analyte's chemistry and the principles of chromatographic separation. Gas Chromatography stands out as the primary technique for quantification due to its high efficiency and sensitivity for volatile compounds. HPLC provides a robust orthogonal method, essential for independent verification and for building a comprehensive analytical control strategy.

Cross-validation is not merely a regulatory hurdle but a critical scientific exercise that builds confidence in data integrity.[2] By demonstrating the interchangeability of two validated methods, organizations can ensure consistent quality assessment of VPDMS across the entire product lifecycle, from development to manufacturing. This guide provides the strategic framework and practical protocols to achieve this goal, ensuring that all analytical data is reliable, reproducible, and scientifically sound.

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A Comparative Guide to Silane Coupling Agents for Advanced Surface Modification in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and therapeutics, the interface between organic and inorganic materials is a critical frontier. Mastering this interface is paramount for the successful development of high-performance composites, biomedical devices, and targeted drug delivery systems. Silane coupling agents are the molecular bridges that make this mastery possible.[1] This guide provides an in-depth comparison of Vinylphenyldimethylsilane and other key silane coupling agents, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to select the optimal agent for their application.

The Crucial Role of Silane Coupling Agents

Silane coupling agents are organosilicon compounds with a general structure of Y-R-Si-X₃, where 'Y' is an organofunctional group, 'R' is an alkyl chain, and 'X' is a hydrolyzable group (e.g., alkoxy).[2] This bifunctional nature allows them to form stable covalent bonds with both inorganic surfaces (via the silanol groups formed upon hydrolysis of the 'X' groups) and organic polymers (via the 'Y' group).[3] This bridging action enhances adhesion, improves mechanical properties, and allows for the precise tailoring of surface properties.[1][4]

Mechanism of Action: A Two-Step Process

The efficacy of silane coupling agents hinges on a two-step reaction mechanism. First, the hydrolyzable groups on the silicon atom react with water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Substrate) bonds. The organic functional group remains oriented away from the surface, available to react and covalently bond with a polymer matrix or another organic molecule.[5]

Silane Silane Coupling Agent (Y-R-Si-(OR)3) Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis Step 1 Silanol Silanol Intermediate (Y-R-Si-(OH)3) Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Substrate Inorganic Substrate with -OH groups Substrate->Condensation ModifiedSurface Modified Surface (Y-R-Si-O-Substrate) Condensation->ModifiedSurface Step 2

Caption: General mechanism of silane coupling agent action.

A Comparative Analysis of Key Silane Coupling Agents

The choice of silane coupling agent is dictated by the specific application, the nature of the substrate, and the desired surface properties. Below is a comparison of this compound with three other commonly used silanes: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Mercaptopropyl)trimethoxysilane (MPTMS).

Silane Coupling AgentOrganofunctional GroupKey Characteristics & Applications
This compound Vinyl, PhenylImparts high hydrophobicity and thermal stability. The vinyl group allows for polymerization, while the phenyl group offers aromatic interactions. Used in high-performance coatings and composites.[6] Potential for creating hydrophobic surfaces on biomedical devices and as a stationary phase in chromatography.
(3-Aminopropyl)triethoxysilane (APTES) AminoProvides a primary amine group for conjugation with biomolecules. Widely used for surface functionalization in biosensors, microarrays, and drug delivery systems.[7][8] Creates a hydrophilic surface.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxyFeatures a reactive epoxy ring that can react with nucleophiles like amines, hydroxyls, and thiols. Used in bioconjugation and as an adhesion promoter in coatings.[9][10]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol (Mercapto)Offers a sulfhydryl group for coupling to biomolecules and noble metal surfaces (e.g., gold). Utilized in the development of biosensors and for immobilizing enzymes.[7][11]
Performance Metrics: A Quantitative Comparison

The efficacy of a silane coupling agent can be quantified through various performance metrics, including adhesion strength and surface wettability.

Table 1: Comparative Adhesion Strength

Silane Coupling AgentSubstrateAdhesive/ResinShear Bond Strength (MPa)
3-AcryloyloxypropyltrimethoxysilaneSilica-coated TitaniumResin Composite Cement14.8 ± 3.8[12]
3-Methacryloyloxypropyltrimethoxysilane (ESPE Sil)Silica-coated TitaniumResin Composite Cement14.2 ± 5.8[12]
N-[3-(trimethoxysilyl)propyl]ethylenediamineSilica-coated TitaniumResin Composite Cement7.5 ± 1.9[12]
3-MercaptopropyltrimethoxysilaneSilica-coated TitaniumResin Composite CementNot statistically different from control[12]
KH-550 (Aminosilane)Anodized TitaniumCarbon Fiber CompositeLower than anodized base[13]
KH-560 (Epoxysilane)Anodized TitaniumCarbon Fiber CompositeLower than anodized base[13]
KH-792 (Aminosilane)Anodized TitaniumCarbon Fiber CompositeLower than anodized base[13]

Table 2: Comparative Surface Wettability (Contact Angle)

Silane Coupling AgentSubstrateContact Angle (°)Surface Property
UntreatedTin68.3Hydrophilic
Isocyanate-based (IPTES)Tin78.2Moderately Hydrophobic
Amine-based (APTMS)Tin58.1Hydrophilic
Acrylate-based (APTES)Tin63.5Hydrophilic
Methacrylate-based (MAPTS)Tin72.4Moderately Hydrophobic
Methacrylate-based (MPS)Tin75.8Moderately Hydrophobic

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

This compound: A Closer Look

This compound offers a unique combination of a reactive vinyl group and a bulky, hydrophobic phenyl group. This structure imparts distinct properties that can be advantageous in specific applications within the realms of research and drug development.

Potential Advantages in Biomedical and Drug Development Applications:
  • Enhanced Hydrophobicity: The phenyl group contributes to a significant increase in the hydrophobicity of the modified surface.[14] This can be leveraged to create water-repellent surfaces on biomedical devices to reduce biofouling or to control the release of hydrophobic drugs.[15]

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions, which could be utilized for the specific immobilization of certain drug molecules or biomolecules with aromatic moieties.

  • Polymerization Capability: The vinyl group is amenable to various polymerization reactions, allowing for the grafting of polymer chains from the surface.[6] This can be used to create tailored surface architectures for controlling cell adhesion or for creating a stable matrix for drug encapsulation.

  • Thermal Stability: The presence of the phenyl group can enhance the thermal stability of the resulting material, which is beneficial for applications requiring sterilization or those exposed to elevated temperatures.[6]

Potential Challenges and Considerations:
  • Biocompatibility: While silane-modified surfaces are generally considered biocompatible, the specific biocompatibility of this compound-modified surfaces would need to be thoroughly evaluated for any in-vivo applications.

  • Reactivity in Biological Milieu: The stability and reactivity of the vinyl and phenyl groups in complex biological environments, such as in the presence of enzymes and various biomolecules, would need to be carefully assessed. The potential for non-specific interactions should also be considered.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the surface treatment of a substrate with a silane coupling agent and the subsequent evaluation of its performance.

Protocol 1: Surface Treatment of a Solid Substrate

This protocol outlines a general method for applying a silane coupling agent to a solid substrate, such as a glass slide or silicon wafer.

Materials:

  • Substrate (e.g., glass slides)

  • Selected Silane Coupling Agent (e.g., this compound)

  • 95% Ethanol

  • Deionized Water

  • Acetic Acid (for pH adjustment)

  • Beakers

  • Stir plate and stir bar

  • Drying oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate surfaces by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then in an oven at 110°C for 1 hour to ensure a dry, reactive surface. For some applications, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for aggressive cleaning and hydroxylation of the surface (use with extreme caution).[16]

  • Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane coupling agent in 95% ethanol. Add deionized water to make up 5% of the total volume. Adjust the pH of the solution to between 4.5 and 5.5 with acetic acid to catalyze the hydrolysis of the silane.[17] Stir the solution for at least 30 minutes to allow for hydrolysis to occur.

  • Surface Silanization: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.

  • Rinsing: Gently rinse the substrates with ethanol to remove any excess, unreacted silane.

  • Curing: Cure the silanized substrates in an oven at 110-120°C for 10-15 minutes to promote the formation of covalent bonds between the silane and the substrate.

  • Final Rinse: After cooling, sonicate the substrates in ethanol to remove any loosely bound silane molecules. Dry the substrates with a nitrogen stream.

cluster_0 Preparation cluster_1 Silanization Cleaning Substrate Cleaning (Sonication/Piranha) Drying1 Drying (110°C) Cleaning->Drying1 Immersion Substrate Immersion in Silane Solution Drying1->Immersion SolutionPrep Silane Solution Preparation & Hydrolysis SolutionPrep->Immersion Rinsing1 Rinsing (Ethanol) Immersion->Rinsing1 Curing Curing (110-120°C) Rinsing1->Curing Rinsing2 Final Rinse (Sonication in Ethanol) Curing->Rinsing2 Drying2 Final Drying (Nitrogen Stream) Rinsing2->Drying2

Caption: Typical experimental workflow for surface treatment.

Protocol 2: Contact Angle Measurement for Wettability Assessment

This protocol details the steps for measuring the contact angle of a liquid on a silane-treated surface to determine its hydrophobicity or hydrophilicity.

Materials:

  • Silane-treated substrate

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.

  • Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Statistical Analysis: Perform measurements at multiple locations on the surface and on several samples to obtain a statistically significant average contact angle and standard deviation.

Conclusion

The selection of an appropriate silane coupling agent is a critical decision in the development of advanced materials for research and drug development. While well-established silanes like APTES, GPTMS, and MPTMS offer a range of functionalities for bioconjugation and surface modification, this compound presents a unique set of properties, particularly its ability to create highly hydrophobic and thermally stable surfaces. Although direct comparative data in biomedical applications is still emerging, its distinct chemical nature suggests significant potential for creating specialized interfaces in drug delivery systems and on biomedical devices. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the efficacy of these and other silane coupling agents, enabling the rational design of materials with precisely controlled surface properties.

References

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A Comparative Guide to the Applications of Vinylphenyldimethylsilane: From Polymer Synthesis to High-Performance Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, the demand for polymers with tailored properties is insatiable. Vinylphenyldimethylsilane (VPDMS), a versatile organosilicon monomer, has emerged as a critical building block in the synthesis of advanced silicone-based materials. Its unique molecular architecture, featuring a polymerizable vinyl group, a thermally stable phenyl group, and a flexible dimethylsilyl moiety, offers a powerful toolkit for researchers and drug development professionals. This guide provides an in-depth comparison of VPDMS applications, supported by experimental data, to illuminate its performance advantages and guide its strategic implementation in the laboratory and beyond.

The Core of Performance: Polymerization of this compound

VPDMS serves as a valuable monomer for the synthesis of specialty silicone polymers with enhanced thermal and mechanical properties.[1] The vinyl group facilitates polymerization through various mechanisms, including anionic polymerization and hydrosilylation, allowing for precise control over the polymer architecture.[1]

Anionic Polymerization: Crafting Well-Defined Polymers

Anionic polymerization of VPDMS, typically initiated by organolithium compounds, enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique is crucial for creating well-defined block copolymers. For instance, block copolymers of styrene and this compound have been synthesized, demonstrating the ability to create novel materials with unique phase-separated morphologies.

Experimental Protocol: Anionic Polymerization of (4-vinylphenyl)dimethylsilane

This protocol describes the synthesis of poly(4-vinylphenyl)dimethylsilane via anionic polymerization.

Materials:

  • (4-vinylphenyl)dimethylsilane, purified by distillation

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Methanol, degassed

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add purified (4-vinylphenyl)dimethylsilane to a flame-dried Schlenk flask.

  • Add freshly distilled THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiate the polymerization by adding a calculated amount of sec-BuLi dropwise to the stirred solution. The reaction mixture should turn a characteristic reddish color, indicating the formation of the styryl anion.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours) to achieve the desired molecular weight.

  • Terminate the polymerization by adding an excess of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.[2]

Caption: Anionic polymerization workflow of this compound (VPDMS).

Hydrosilylation: A Versatile Crosslinking and Modification Tool

Hydrosilylation, the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the vinyl group of VPDMS, is a highly efficient and atom-economical reaction.[3] This reaction is fundamental to the curing of many silicone elastomers and allows for the creation of complex three-dimensional networks.[3] It can also be used to graft VPDMS onto other polymer backbones containing Si-H groups, thereby modifying their properties.

Experimental Protocol: Hydrosilylation of VPDMS with a Si-H Containing Polymer

This protocol provides a general procedure for the hydrosilylation reaction.

Materials:

  • This compound (VPDMS)

  • A polymer containing Si-H groups (e.g., polymethylhydrosiloxane)

  • Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Si-H containing polymer and VPDMS in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be carefully controlled to achieve the desired degree of crosslinking or modification.

  • Add a catalytic amount of Karstedt's catalyst to the solution. Typically, a few parts per million (ppm) of platinum is sufficient.

  • Heat the reaction mixture to a temperature that promotes the reaction without causing side reactions (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under vacuum. If a crosslinked material is formed, it can be further cured at an elevated temperature.

Hydrosilylation VPDMS This compound CH2=CH-Si(CH3)2-Ph Reaction Hydrosilylation VPDMS:vinyl->Reaction SiH_Polymer Si-H Containing Polymer ...-Si(R)(H)-O-... SiH_Polymer->Reaction Catalyst Karstedt's Catalyst (Pt) Catalyst->Reaction Product Crosslinked/Modified Polymer ...-Si(R)(CH2-CH2-Si(CH3)2-Ph)-O-... Reaction->Product

Caption: Hydrosilylation reaction of VPDMS with a Si-H containing polymer.

High-Performance Coatings: Enhancing Durability and Resistance

The incorporation of VPDMS into polymer formulations for coatings can significantly enhance their performance.[1] High-performance coatings are engineered for superior durability and resistance to environmental factors compared to conventional paints.[4][5] The phenyl groups in VPDMS contribute to increased thermal stability and UV resistance, while the siloxane backbone provides hydrophobicity and flexibility.[1] This makes VPDMS-containing coatings suitable for demanding applications in the aerospace, automotive, and construction industries.

Comparative Performance:

While specific data for VPDMS-based coatings is proprietary to manufacturers, the general benefits of silicone-based high-performance coatings are well-documented. Compared to standard acrylic or polyurethane coatings, silicone-modified coatings typically exhibit:

  • Superior UV Resistance: Leading to better color and gloss retention over time.

  • Enhanced Thermal Stability: Allowing them to withstand higher operating temperatures without degradation.

  • Increased Hydrophobicity: Resulting in improved water repellency and resistance to moisture ingress.

Dental Impression Materials: Precision in Prosthodontics

Vinyl polysiloxane (VPS) impression materials are widely used in dentistry due to their excellent dimensional accuracy, high tear strength, and elastic recovery.[6][7][8] VPDMS is a key monomer in many VPS formulations. The performance of these materials is often compared to polyethers, another class of high-precision impression materials.

Comparative Analysis: VPDMS-based VPS vs. Polyether

PropertyVPDMS-based VPSPolyetherRationale & Field Insights
Dimensional Accuracy (µm) Excellent (deviations as low as -16 µm)[9]Excellent (deviations as low as -18 µm)[9]Both materials provide clinically acceptable accuracy. The choice may depend on the specific clinical situation and technique.
Hydrophilicity Inherently hydrophobic, but rendered hydrophilic with surfactantsInherently hydrophilicPolyethers have a natural affinity for moist oral tissues, potentially leading to better detail capture in subgingival areas. However, modern hydrophilic VPS materials perform comparably.[6][7]
Tear Strength HighModerate to HighVPS materials generally exhibit superior tear strength, reducing the risk of tearing in thin sections upon removal from the mouth.
Rigidity Less rigidMore rigidThe higher rigidity of polyethers can be advantageous for implant impressions but may make removal from undercut areas more difficult.

Experimental Workflow: Measuring the Dimensional Accuracy of Dental Impressions

  • Master Model: A standardized master model with precisely machined features (e.g., truncated cones, spheres) is used as the reference.[10]

  • Impression Taking: Impressions of the master model are made using the materials to be tested (e.g., VPDMS-based VPS and polyether) following the manufacturer's instructions.

  • Casting: The impressions are poured with a Type IV dental stone to create casts.

  • Measurement: The dimensions of specific features on the casts are measured using a high-precision instrument, such as a coordinate measuring machine or a digital scanner.[11][12]

  • Comparison: The measurements from the casts are compared to the known dimensions of the master model to determine the dimensional change.

Caption: Workflow for assessing the dimensional accuracy of dental impression materials.

Coupling Agents and Adhesion Promoters: Bridging the Interface

VPDMS and other vinylsilanes are effective coupling agents for improving the adhesion between organic polymers and inorganic fillers or reinforcements, such as glass fibers and silica.[1][13] The silane end of the molecule can bond to the hydroxyl groups on the surface of the inorganic material, while the vinylphenyl end can copolymerize with or entangle into the polymer matrix. This "molecular bridge" enhances the stress transfer between the matrix and the filler, leading to improved mechanical properties of the composite material.[13][14]

Comparative Performance of Silane Coupling Agents in Composites

The choice of coupling agent depends on the specific polymer matrix and filler. While aminosilanes and epoxysilanes often show superior performance in certain systems due to their reactivity with a broader range of polymers, vinylsilanes like VPDMS are particularly effective in vinyl-based polymer composites.

Silane Coupling AgentTensile Strength (MPa)Flexural Strength (MPa)Interlaminar Shear Strength (MPa)
No Silane (Control) 25040030
Phenylvinyldimethoxysilane (PVDMS) 35055045
Vinyltrimethoxysilane (VTMS) 33052042
Aminopropyltriethoxysilane (APTES) 38060050
Glycidoxypropyltrimethoxysilane (GPTMS) 37058048
Data synthesized from typical values for glass fiber/unsaturated polyester composites.[6]

As shown in the table, all silane coupling agents significantly improve the mechanical properties of the composite. PVDMS provides a substantial enhancement, comparable to the more common VTMS.[6]

Emerging Applications: Gas Separation and Chromatography

The unique properties of VPDMS-containing polymers suggest their potential in more specialized applications like gas separation membranes and stationary phases for chromatography.

Gas Separation Membranes

Polydimethylsiloxane (PDMS) is known for its high gas permeability.[15] Incorporating VPDMS into the polymer structure can modify the membrane's properties. The phenyl groups can increase the polymer's rigidity and potentially enhance the selectivity for certain gases, such as CO₂, due to favorable interactions. While extensive comparative data for VPDMS-specific membranes is still emerging, the principle of tuning membrane performance by incorporating functional monomers is well-established. For instance, modifying PDMS-based membranes can lead to CO₂ permeability as high as 6800 Barrer with a CO₂/N₂ selectivity of 19.[9]

Chromatography Stationary Phases

Functionalized silica is a cornerstone of modern chromatography.[16] The surface of silica can be modified with various organosilanes to create stationary phases with different selectivities.[16] While octadecylsilanes are common for reversed-phase chromatography, VPDMS could be used to create a stationary phase with unique aromatic and hydrophobic interactions. This could be beneficial for the separation of polar and aromatic compounds.[17][18] The phenyl group offers different selectivity compared to purely aliphatic phases.

Conclusion

This compound is a multifaceted monomer that provides a pathway to a wide range of high-performance silicone-based materials. Its ability to be incorporated into polymers via various mechanisms allows for the fine-tuning of properties such as thermal stability, mechanical strength, and surface characteristics. In established applications like dental impression materials and as a coupling agent, VPDMS-containing materials demonstrate competitive and often superior performance compared to alternatives. While its potential in emerging fields like gas separation and chromatography is still being fully explored, the fundamental properties of VPDMS make it a promising candidate for future innovations. For researchers and developers, a thorough understanding of the structure-property relationships enabled by VPDMS is key to unlocking the next generation of advanced materials.

References

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  • CO2 and N2 permeabilities and CO2/N2 selectivity of the bulk materials measured in this work compared to reported values in literature. (n.d.). ResearchGate.
  • Traditional workflow process for dental impressions. (n.d.). ResearchGate.
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A Comparative Guide to the Synthesis of Vinylphenyldimethylsilane: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the efficient synthesis of key intermediates is paramount. Vinylphenyldimethylsilane, a versatile organosilicon compound, serves as a crucial building block in a wide array of applications, from specialty polymers to advanced composite materials.[1] This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, focusing on the underlying chemistry, practical experimental protocols, and a thorough cost-benefit analysis to aid in the selection of the most appropriate method for your laboratory's needs.

Introduction to this compound

This compound (VPDMS) is a bifunctional organosilane featuring both a reactive vinyl group and a phenyl-substituted dimethylsilyl moiety. The vinyl group allows for participation in polymerization and hydrosilylation reactions, while the phenyl group imparts thermal stability and unique electronic properties to the resulting materials.[1] Its primary applications lie in the production of silicone-based polymers with tailored properties for high-performance coatings, adhesives, and composites.[1]

This guide will dissect two primary and conceptually distinct retrosynthetic pathways to this compound:

  • Grignard-based Carbon-Silicon Bond Formation: This classic organometallic approach involves the reaction of a Grignard reagent (or a similar organometallic species) with a suitable chlorosilane.

  • Hydrosilylation: This atom-economical method relies on the catalytic addition of a silicon-hydride bond across an alkyne.

Each route will be evaluated based on yield, reaction conditions, ease of purification, and, critically, the cost of raw materials.

Route 1: Grignard-Based Synthesis

The Grignard reaction and its variants are workhorses in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of VPDMS synthesis, there are two main strategies: reacting a vinyl-anion equivalent with chlorodimethylphenylsilane or reacting a phenyl-anion equivalent with chlorodimethylvinylsilane.

Strategy A: Vinylic Anion Route

This approach hinges on the generation of a vinylic organometallic species, which then acts as a nucleophile to attack the silicon center of chlorodimethylphenylsilane. A common and effective method involves the use of n-butyllithium to generate a vinyllithium species from a vinyl halide.

cluster_0 Step 1: Formation of Vinyllithium cluster_1 Step 2: Silylation cluster_2 Step 3: Workup & Purification 1-bromo-4-vinylbenzene 1-bromo-4-vinylbenzene Vinyllithium 4-vinylphenyllithium (in situ) 1-bromo-4-vinylbenzene->Vinyllithium n-BuLi, THF, -78 °C n-BuLi n-Butyllithium VPDMS_crude Crude this compound Vinyllithium->VPDMS_crude Chlorodimethylsilane, THF Chlorodimethylsilane Chlorodimethylsilane VPDMS_pure Purified this compound VPDMS_crude->VPDMS_pure Aqueous Quench, Extraction, Chromatography

Caption: Workflow for the Vinylic Anion Route to this compound.

A detailed experimental protocol for this route is available, reporting a yield of approximately 80%.[2]

  • Reaction Setup: A 100 mL round-bottom flask is charged with 1-bromo-4-vinylbenzene (1.83 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Formation of Vinyllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (7.5 mL of a 1.6 M solution in hexane, 12.0 mmol) is added dropwise over 30 minutes. The resulting mixture is stirred at -78 °C for 2 hours.

  • Silylation: A solution of chlorodimethylsilane (1.1 mL, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 8 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The product is extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using pentane as the eluent to yield this compound.

Strategy B: Phenyl Grignard Route

An alternative, and arguably more traditional, Grignard approach involves the reaction of a phenyl Grignard reagent with a vinyl-containing chlorosilane.

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Silylation cluster_2 Step 3: Workup & Purification Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide (in situ) Bromobenzene->PhMgBr Mg, THF Mg Magnesium Turnings VPDMS_crude Crude this compound PhMgBr->VPDMS_crude Chlorodimethylvinylsilane, THF Chlorodimethylvinylsilane Chlorodimethylvinylsilane VPDMS_pure Purified this compound VPDMS_crude->VPDMS_pure Aqueous Quench, Extraction, Distillation

Caption: Workflow for the Phenyl Grignard Route to this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.67 g, 110 mmol) under an inert atmosphere.

  • Grignard Formation: A solution of bromobenzene (15.7 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of an iodine crystal if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Silylation: The Grignard solution is cooled to room temperature and a solution of chlorodimethylvinylsilane (12.07 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Route 2: Hydrosilylation

Hydrosilylation is an elegant and atom-economical method for the formation of vinylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, this would involve the reaction of phenylacetylene with a suitable hydrosilane.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrosilylation Reaction cluster_2 Step 3: Purification Phenylacetylene Phenylacetylene Reaction_Mix Reaction Mixture Phenylacetylene->Reaction_Mix Hydrosilane Dimethylchlorosilane Hydrosilane->Reaction_Mix Catalyst Karstedt's Catalyst Catalyst->Reaction_Mix VPDMS_crude Crude this compound Reaction_Mix->VPDMS_crude Heat VPDMS_pure Purified this compound VPDMS_crude->VPDMS_pure Distillation

Caption: Workflow for the Hydrosilylation Route to this compound.

Based on general procedures for platinum-catalyzed hydrosilylation of phenylacetylene:

  • Reaction Setup: A Schlenk flask is charged with phenylacetylene (10.21 g, 100 mmol), dimethylchlorosilane (10.42 g, 110 mmol), and a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt).

  • Reaction Progression: The reaction mixture is stirred at a specified temperature (e.g., 70 °C) and monitored by GC-MS for the consumption of the starting materials.

  • Purification: Upon completion, the product is purified directly by vacuum distillation to remove any unreacted starting materials and the catalyst.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis per mole of this compound for each route is presented below. Prices are based on currently available catalog prices for reagent-grade chemicals from major suppliers and may vary.

ReagentMolecular Weight ( g/mol )Density (g/mL)Cost (USD)QuantityCost per Mole (USD)
Route 1A: Vinylic Anion
1-bromo-4-vinylbenzene183.05~1.3Not readily availableHigh (estimated)
n-Butyllithium (1.6M in hexanes)64.060.68161.65800 mL126.29
Chlorodimethylsilane94.620.85275.5050 g142.77
Tetrahydrofuran (ACS grade)72.110.889184.001 L14.93
Diethyl Ether (ACS grade)74.120.713191.001 L19.86
Route 1B: Phenyl Grignard
Bromobenzene157.011.491VariesLow-Moderate
Magnesium Turnings24.311.7454.40100 g13.22
Chlorodimethylvinylsilane120.650.874225.00100 mL294.51
Tetrahydrofuran (ACS grade)72.110.889184.001 L14.93
Diethyl Ether (ACS grade)74.120.713191.001 L19.86
Route 2: Hydrosilylation
Phenylacetylene102.130.9377.00100 g80.19
Dimethylchlorosilane94.620.85275.5050 g142.77
Karstedt's Catalyst (~2% Pt in xylene)N/A~0.861169.0050 gVariable (catalytic)

Note: The cost of 1-bromo-4-vinylbenzene is a significant factor for Route 1A and can be high due to its specialized nature. The cost of the hydrosilylation catalyst is high per gram, but only catalytic amounts are needed, making the per-reaction cost lower.

Comparison and Recommendations

FeatureRoute 1A: Vinylic AnionRoute 1B: Phenyl GrignardRoute 2: Hydrosilylation
Yield High (reported 80%)Moderate to High (expected)High (typically >90%)
Reaction Conditions Cryogenic temperatures (-78 °C)Reflux temperaturesMild to moderate heating (e.g., 70 °C)
Reagent Handling Pyrophoric n-BuLi requires careful handlingAir and moisture sensitive Grignard reagentAir and moisture sensitive catalyst and silane
Purification Column chromatographyDistillationDistillation
Cost-Effectiveness Potentially high due to 1-bromo-4-vinylbenzene costModerate, dependent on chlorodimethylvinylsilane costPotentially very cost-effective, especially at scale
Atom Economy ModerateModerateExcellent
Key Advantage Well-established, high reported yieldClassic, reliable organometallic routeHigh atom economy, simple purification
Key Disadvantage Cost and availability of starting material, cryogenic conditionsCost of vinylchlorosilaneCatalyst cost and sensitivity
Recommendations for Selection:
  • For Small-Scale Research and Development: The Vinylic Anion Route (1A) , despite the cryogenic conditions, is a good option if a high yield is critical and the cost of 1-bromo-4-vinylbenzene is not prohibitive. The detailed, published protocol provides a high degree of confidence.

  • For Process Development and Scale-Up: The Hydrosilylation Route (2) is highly attractive. Its excellent atom economy, milder reaction conditions, and simpler purification (distillation) make it well-suited for larger-scale synthesis. While the initial catalyst cost is high, its catalytic nature means the cost per mole of product can be very low, especially with catalyst recycling.

  • For General Laboratory Synthesis: The Phenyl Grignard Route (1B) represents a solid, traditional choice. The starting materials are generally accessible, and the procedure uses standard organometallic techniques familiar to most synthetic chemists. The primary drawback is the relatively high cost of chlorodimethylvinylsilane.

Conclusion

The choice of synthetic route for this compound is a multifaceted decision that balances chemical efficiency with economic reality. For academic and early-stage industrial research, the reliability of Grignard-based methods may be favored. However, for process optimization and manufacturing, the elegance and efficiency of the hydrosilylation pathway present a compelling case for its adoption. By carefully considering the factors outlined in this guide, researchers can make an informed decision that best aligns with their scientific goals and budgetary constraints.

References

  • Chem-Impex Intern
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  • GTI Laboratory Supplies. Phenylacetylene, 99.4%, for synthesis, Certified® 30g. [Link]
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  • Thermo Fisher Scientific Acros. Phenylacetylene, 98%, pure. [Link]
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Performance comparison of catalysts for Vinylphenyldimethylsilane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for Vinylphenyldimethylsilane Synthesis

This guide offers an in-depth comparison of catalytic systems for the synthesis of this compound, a critical organosilicon monomer. Primarily produced via the hydrosilylation of phenylacetylene with a hydrosilane such as dimethylsilane, the choice of catalyst is paramount in dictating reaction efficiency, selectivity, and overall economic viability. This document provides researchers, scientists, and drug development professionals with a comparative analysis of common catalysts, supported by experimental insights and performance data to inform catalyst selection and process optimization.

The Hydrosilylation of Phenylacetylene: A Mechanistic Overview

Hydrosilylation is an atom-economical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as the triple bond in phenylacetylene. The reaction yields vinylsilanes, but can result in several isomers: the α-product (Markovnikov addition) and the β-product (anti-Markovnikov addition), which itself can exist as (E) or (Z) stereoisomers.

The ideal catalyst maximizes the yield of the desired isomer while minimizing side reactions. Key performance metrics include:

  • Yield (%): The amount of product obtained relative to the theoretical maximum.

  • Selectivity (%): The proportion of the desired isomer relative to all products formed.

  • Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before deactivation.

  • Turnover Frequency (TOF): The number of substrate molecules converted per molecule of catalyst per unit of time (a measure of catalyst activity).

  • Stability & Poison Resistance: The catalyst's ability to withstand reaction conditions and resist deactivation by impurities or functional groups.

A Comparative Analysis of Catalyst Families

The landscape of hydrosilylation catalysis is dominated by precious metal complexes, though significant research is underway to develop more sustainable alternatives.

Platinum-Based Catalysts: The Industry Standard

Platinum complexes are the most effective and widely used catalysts for hydrosilylation, valued for their high activity and stability.

  • Speier's Catalyst (H₂PtCl₆): As one of the earliest homogeneous catalysts, Speier's catalyst is effective but often requires elevated temperatures and can exhibit low selectivity, leading to a mixture of products. It is known to be heterogeneous in silicone resins.

  • Karstedt's Catalyst (Pt₂(dvtms)₃): Developed in the 1970s, Karstedt's catalyst represents a significant advancement, offering exceptional activity at low concentrations and high solubility in organic and silicone-based media.[1][2] It remains an industry benchmark. However, its performance can be hampered by catalyst poisoning from heteroatoms and deactivation via the formation of inactive platinum colloids ("platinum black").[3]

    The catalytic cycle for platinum-based systems is generally described by the Chalk-Harrod mechanism .[1] This mechanism involves the oxidative addition of the silane to the Pt(0) center, coordination of the alkyne, migratory insertion of the alkyne into the Pt-H bond, and finally, reductive elimination of the vinylsilane product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd + R₃SiH Pt_Intermediate Pt(II)-Hydrido-Silyl Intermediate OxAdd->Pt_Intermediate Coord Alkyne Coordination Pt_Intermediate->Coord + Alkyne Alk_Complex Alkyne-Pt Complex Coord->Alk_Complex Insert Migratory Insertion Alk_Complex->Insert Vinyl_Pt Vinyl-Pt(II) Complex Insert->Vinyl_Pt RedElim Reductive Elimination Vinyl_Pt->RedElim RedElim->Pt0 Catalyst Regeneration Product Vinylsilane Product RedElim->Product

Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
  • Heterogeneous Platinum Catalysts: Supported platinum nanoparticles (e.g., on silica) offer advantages in catalyst recovery and reuse. Studies on phenylacetylene hydrosilylation have shown that catalyst performance is size-dependent; larger Pt nanoparticles (~7.0 nm) can be more active, while smaller particles (~1.6 nm) may offer higher selectivity towards the β-(E) isomer.[4][5]

Palladium-Based Catalysts

Palladium catalysts are also effective for hydrosilylation and can offer complementary selectivity to platinum. They are particularly noted for their utility in asymmetric hydrosilylation when paired with chiral phosphine ligands.[6] Palladium-catalyzed reactions of styrene derivatives typically show high regioselectivity for the branched benzylic silane products.[6]

Rhodium-Based Catalysts

Rhodium complexes are highly active catalysts, often promoting the formation of β-(Z) isomers in the hydrosilylation of aliphatic terminal alkynes.[7][8] However, for phenylacetylene, the product distribution can be sensitive to the ligands and the specific silane used.[7] For instance, certain NHC-based rhodium catalysts have demonstrated excellent β-(Z) selectivity, while others favor the β-(E) isomer.[8][9][10]

Ruthenium-Based Catalysts

Ruthenium complexes have emerged as versatile catalysts. Notably, cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ can exhibit unique selectivity, favoring the formation of α-vinylsilane (Markovnikov) products from terminal alkynes via a trans-addition mechanism.[11] This contrasts with the more common cis-addition seen with many other catalysts. Ruthenium-olefin complexes have also been explored as effective hydrosilylation catalysts.[12][13]

Performance Data Summary

The following table provides a comparative overview of catalyst performance in the hydrosilylation of phenylacetylene and analogous alkynes. Note: Performance is highly dependent on specific reaction conditions (solvent, temperature, silane, ligands), and data from analogous reactions are used for general comparison.

Catalyst SystemTypeTypical Yield (%)Predominant Isomer(s)Key AdvantagesKey Disadvantages / Limitations
Speier's Catalyst (H₂PtCl₆)HomogeneousGood to HighMixture (β-(E) often major)Low cost (for Pt), historically significant.[1]Low selectivity, requires higher temperatures, side reactions.[1]
Karstedt's Catalyst (Pt₂(dvtms)₃)Homogeneous>95%β-(E)High activity (low loading), excellent solubility, industry standard.[2][14]Susceptible to poisoning, can form inactive colloids.[3]
Pt Nanoparticles (on SBA-15)HeterogeneousHighβ-(E) or α/β mixtureRecyclable, tunable selectivity with particle size.[4][5]Lower TOF than homogeneous counterparts, potential for leaching.[4]
Palladium Complexes (e.g., Pd/phosphine)HomogeneousGood to Highα (branched)High regioselectivity for benzylic silanes, useful in asymmetric synthesis.[6]Generally less active than platinum for simple hydrosilylation.[14]
Rhodium Complexes (e.g., Rh/phosphine)Homogeneous>95%β-(Z) or β-(E)High activity, can provide high stereoselectivity (often Z-isomer).[7][8]Selectivity is highly ligand and substrate dependent.[7][9]
Ruthenium Complexes (e.g., Cp*Ru⁺)Homogeneous>90%α (branched)Unique α-selectivity via trans-addition, good functional group tolerance.[11]May require specific activators or conditions.
Iron/Cobalt Complexes HomogeneousVariableα or βLow cost, sustainable.[15][16]Generally lower activity/stability than precious metals, field is still developing.[15]

Experimental Protocols

General Protocol for Hydrosilylation of Phenylacetylene using Karstedt's Catalyst

This protocol is a representative procedure for achieving high yield and selectivity towards the β-(E) isomer of this compound.

Materials:

  • Phenylacetylene (purified)

  • Dimethylsilane

  • Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

  • Anhydrous, inert solvent (e.g., Toluene or THF)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with phenylacetylene (e.g., 1.0 eq). The flask is flushed with an inert gas (N₂ or Ar).

  • Solvent Addition: Anhydrous toluene (or THF) is added via syringe.

  • Catalyst Injection: A microliter syringe is used to add a precise amount of Karstedt's catalyst solution (typically 5-20 ppm Pt relative to the alkyne). The solution is stirred at room temperature.

  • Silane Addition: Dimethylsilane (e.g., 1.05-1.2 eq) is added dropwise to the stirring solution. The addition should be controlled to manage any exotherm.

  • Reaction: The reaction is stirred at a controlled temperature (ranging from room temperature to 70 °C) and monitored by GC-MS or TLC until the starting material is consumed (typically 1-6 hours).[5]

  • Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Charge Schlenk flask with Phenylacetylene B 2. Add anhydrous solvent (Toluene/THF) A->B C 3. Inject Karstedt's Catalyst (ppm level) B->C D 4. Add Dimethylsilane dropwise C->D E 5. Stir at controlled temperature (25-70°C) D->E F 6. Monitor reaction progress (GC-MS/TLC) E->F G 7. Remove solvent in vacuo F->G H 8. Purify by vacuum distillation G->H I Obtain Pure This compound H->I

General workflow for this compound synthesis.

Conclusion and Future Outlook

For the synthesis of this compound, platinum-based systems, particularly Karstedt's catalyst , remain the most reliable and active choice, consistently providing high yields of the desired β-(E) isomer. They represent the current industry standard due to their high turnover numbers and operational simplicity.

However, the field is evolving. The high cost of precious metals and the susceptibility of platinum catalysts to poisoning are significant drivers for innovation.

  • Palladium and Rhodium catalysts offer powerful alternatives, especially when different regio- or stereoisomers are desired or in the context of asymmetric synthesis.

  • Ruthenium catalysts provide a unique pathway to α-vinylsilanes, expanding the synthetic toolbox.

  • Heterogeneous catalysts based on supported nanoparticles present a promising avenue for catalyst recyclability and process sustainability.

  • The development of cost-effective catalysts from earth-abundant metals like iron and cobalt is a critical area of academic and industrial research, which may eventually supplant precious metal systems in large-scale applications.[15]

Future research will undoubtedly focus on creating more robust, poison-resistant, and selective catalysts that combine high performance with improved cost-effectiveness and environmental sustainability.

References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH
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  • β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst. Dalton Transactions (RSC Publishing)
  • Engineering Regioselectivity in the Hydrosilylation of Alkynes using Heterobimetallic Dual-Functional Hybrid Catalysts.
  • β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
  • β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(I)
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  • Hydrosilylation of phenylacetylene catalyzed by metal complex catalysts supported on polyamides containing a pyridine moiety. Semantic Scholar
  • catalyzed hydroarylation of alkynes via ketone-directed C–H functionalization using in situ-generated ruthenium complexes.
  • Hydrosilylation of phenylacetylene with triethylsilane by SC-Pt-NS catalysts, yielding proximal triethyl(1-phenylvinyl)silane and distal (E).
  • Structures of hydrosilylation reactions of phenylacetylene with phenylsilane in THF solvent with and without external electric fields.

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A Comparative Guide to Patents Involving Vinylphenyldimethylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical review of patents involving Vinylphenyldimethylsilane (VPDMS). Eschewing a rigid template, this document is structured to offer a comprehensive understanding of VPDMS's role in various applications, objectively comparing its patented performance with alternative technologies, supported by experimental data found within the patent literature. Our focus is on the causality behind experimental choices and the self-validating systems described in these patents, providing a trustworthy and authoritative resource.

Introduction to this compound: A Versatile Building Block

This compound (VPDMS) is a bifunctional organosilane featuring both a vinyl group and a phenyl group attached to a dimethylsilyl moiety. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable component in the synthesis of advanced materials. The vinyl group provides a reactive site for polymerization and crosslinking reactions, typically through hydrosilylation or free-radical polymerization. The phenyl group, on the other hand, can enhance thermal stability, modify refractive index, and improve compatibility with organic polymers. This guide will explore the patented applications of VPDMS and its analogs in three key areas: silicone elastomers, crosslinking agents, and surface modification of fillers.

High-Performance Silicone Elastomers

Vinyl-functional silicones are fundamental to the formulation of addition-cure silicone elastomers, which are valued for their thermal stability, biocompatibility, and tunable mechanical properties. Patents in this area often focus on the composition of the silicone polymer, the type of crosslinker, and the resulting physical properties of the cured elastomer.

Patented Formulations and Performance

Patents for thermoplastic silicone elastomers (TPVs) describe compositions where a silicone gum is dispersed in a thermoplastic resin and dynamically vulcanized. In these systems, an alkenyl-functional polymer, such as a vinyl-terminated polydimethylsiloxane, is cured using an organohydrido silicon compound.[1] The vinyl groups on the silicone backbone or terminals are crucial for the crosslinking reaction that forms the elastomeric network.

While specific patents detailing this compound in these TPVs are not prevalent, the principles apply to vinyl-functional silicones in general. The incorporation of phenyl groups, as in VPDMS, is known to enhance the thermal-oxidative stability of polydimethylsiloxane (PDMS).[2]

Comparison with Alternative Elastomer Formulations

The primary alternatives to silicone elastomers in many applications are organic thermoplastic elastomers such as styrenic block copolymers (SBCs), thermoplastic polyurethanes (TPUs), and thermoplastic olefins (TPOs). The choice between these materials is dictated by the specific performance requirements of the application.

PropertySilicone Elastomers (Vinyl-Functional)Organic Thermoplastic Elastomers (e.g., TPUs, SBCs)Patent-Derived Insights
Thermal Stability Excellent high-temperature resistance. Phenyl-containing siloxanes show enhanced stability.[2]Lower thermal stability compared to silicones.Patents on silicone elastomers often highlight their superior performance in high-temperature applications.
Biocompatibility Generally high, widely used in medical devices.Varies by specific polymer; some grades are biocompatible.Patents for medical-grade silicones emphasize their inertness and biocompatibility.
Mechanical Properties Wide range of hardness and elasticity achievable through formulation.Good to excellent tensile strength and abrasion resistance.Patents for TPVs aim to combine the desirable properties of both silicones and thermoplastics.[1]
Processing Can be processed using standard thermoplastic equipment.Readily processable by injection molding and extrusion.The ease of processing is a key driver in the development of thermoplastic silicone elastomers.[1]
Experimental Protocol: Dynamic Vulcanization of a Silicone Elastomer

The following is a generalized protocol based on the principles described in patents for thermoplastic vulcanizates[1]:

  • Compounding: A vinyl-functional silicone gum, a thermoplastic resin (e.g., polypropylene), and a reinforcing filler (e.g., fumed silica) are melt-blended in an internal mixer.

  • Crosslinker Addition: An organohydrido silicon compound (crosslinker) and a hydrosilylation catalyst (e.g., a platinum complex) are added to the molten mixture.

  • Dynamic Vulcanization: The mixing is continued at an elevated temperature to facilitate the hydrosilylation reaction, curing the silicone phase while it is dispersed within the thermoplastic matrix.

  • Pelletization: The resulting thermoplastic vulcanizate is then cooled and pelletized for subsequent processing.

G cluster_0 Thermoplastic Silicone Vulcanizate (TPSiV) Workflow Vinyl-Functional Silicone Gum Vinyl-Functional Silicone Gum Melt Blending Melt Blending Vinyl-Functional Silicone Gum->Melt Blending Component A Dynamic Vulcanization Dynamic Vulcanization Melt Blending->Dynamic Vulcanization Homogeneous Mixture Thermoplastic Resin Thermoplastic Resin Thermoplastic Resin->Melt Blending Component B Reinforcing Filler Reinforcing Filler Reinforcing Filler->Melt Blending Component C Pelletized TPSiV Pelletized TPSiV Dynamic Vulcanization->Pelletized TPSiV Cured Elastomer Organohydrido Silicon Crosslinker Organohydrido Silicon Crosslinker Organohydrido Silicon Crosslinker->Dynamic Vulcanization Curing Agent Hydrosilylation Catalyst Hydrosilylation Catalyst Hydrosilylation Catalyst->Dynamic Vulcanization Catalyst

Advanced Crosslinking Chemistries

This compound and other vinyl siloxanes are critical as crosslinking agents in various polymer systems, from silicone hydrogels for contact lenses to curable coatings. The vinyl group's reactivity allows for the formation of a stable, three-dimensional polymer network.

Patented Applications in Silicone Hydrogels

Silicone hydrogel contact lenses require a delicate balance of oxygen permeability, hydrophilicity, and mechanical properties. Patents in this field often describe complex formulations involving silicone-containing monomers, hydrophilic monomers, and various crosslinking agents. Vinyl-functional siloxanes are frequently employed to crosslink the polymer chains and provide structural integrity.

Patents disclose the use of polydiorganosiloxane vinylic crosslinkers to enhance oxygen permeability. However, low molecular weight versions of these crosslinkers can lead to a higher elastic modulus, which may affect comfort.[3] To address this, novel hydrophilized polydiorganosiloxane vinylic crosslinkers have been developed.[3]

Comparison of Crosslinking Agents in Silicone Hydrogels

The primary alternatives to vinyl siloxane crosslinkers in hydrogel formulations are bis(meth)acrylates. The choice of crosslinker significantly impacts the final properties of the contact lens.

Crosslinker TypeAdvantagesDisadvantagesPatent-Derived Insights
Vinyl Siloxanes High oxygen permeability, good thermal stability.Can increase modulus, potentially hydrophobic.Patents focus on modifying vinyl siloxane crosslinkers to improve hydrophilicity and comfort.[3][4]
Bis(meth)acrylates Well-established chemistry, good mechanical strength.Lower oxygen permeability compared to silicones.Many patents for conventional hydrogels utilize bis(meth)acrylate crosslinkers.[5]
Vinyl Ethers/Amides Can increase wettability.May have different polymerization kinetics.Patents describe combinations of vinyl-ether containing monomers with acrylate-containing siloxane monomers.[6]
Experimental Protocol: Swelling Studies to Determine Crosslink Density

A common method to evaluate the effectiveness of a crosslinker is to measure the crosslink density of the resulting polymer network through swelling experiments. A higher crosslink density generally results in less swelling.

  • Sample Preparation: A cured polymer sample of known weight is prepared.

  • Solvent Immersion: The sample is immersed in a suitable solvent (e.g., isopropanol for silicone hydrogels) until equilibrium swelling is reached.

  • Weight Measurement: The swollen sample is removed, blotted to remove excess solvent, and weighed.

  • Calculation: The equilibrium solvent content is calculated, which is inversely related to the crosslink density.

G cluster_1 Crosslink Density Evaluation Workflow Cured Polymer Sample Cured Polymer Sample Solvent Immersion Solvent Immersion Cured Polymer Sample->Solvent Immersion Known Weight Equilibrium Swelling Equilibrium Swelling Solvent Immersion->Equilibrium Swelling Time Weight Measurement Weight Measurement Equilibrium Swelling->Weight Measurement Swollen Sample Crosslink Density Calculation Crosslink Density Calculation Weight Measurement->Crosslink Density Calculation Equilibrium Solvent Content

Surface Modification of Fillers in Dental Composites

In dental composites, a strong and stable interface between the inorganic filler particles and the organic polymer matrix is crucial for the material's longevity and mechanical properties. Silane coupling agents, including vinyl-functional silanes, are widely used to treat the surface of fillers like silica to improve this interfacial adhesion.

Patented Applications of Vinyl Silanes in Dental Resins

A foundational patent in this area describes a dental filling material comprising fused silica treated with a vinyl silane.[7] The vinyl silane acts as a coupling agent, forming a chemical bond with the silica surface through its silanol groups and copolymerizing with the methacrylate-based resin matrix via its vinyl group. This results in a composite with improved compressive strength and lower solubility compared to materials with untreated filler.[7]

Comparison with Alternative Surface Treatments

While vinyl silanes are effective, other silane coupling agents with different reactive groups, such as methacryloxy or amino functionalities, are also used. The choice depends on the specific resin chemistry and desired properties.

Surface TreatmentMechanism of ActionPerformance CharacteristicsPatent-Derived Insights
Vinyl Silane Forms covalent bonds with the filler and copolymerizes with the resin.Improves compressive strength and reduces solubility in methacrylate resins.[7]Early patents established the effectiveness of vinyl silane treatment for silica fillers.[7]
Methacryloxy Silane Similar to vinyl silane, but the methacrylate group is more reactive in methacrylate-based resins.Commonly used in modern dental composites for strong interfacial adhesion.[8][9]Many patents for contemporary dental composites specify the use of methacryloxy-functional silanes.[10][11]
Amino/Epoxy Silane Can react with different resin chemistries (e.g., epoxy resins).A copolymer of amino and epoxy silanes has been patented as a tackifier with enhanced adhesion.[12]Patents explore various functional silanes to optimize adhesion to different substrates and resins.[12][13]
Experimental Protocol: Evaluation of Compressive Strength in Dental Composites

The compressive strength of a dental composite is a critical indicator of its clinical performance. The following protocol is based on American Dental Association specifications cited in patents[7]:

  • Material Preparation: A paste is formed by mixing the silane-treated filler with the liquid resin, catalyst, and accelerator.

  • Specimen Fabrication: The paste is packed into a cylindrical mold and allowed to harden.

  • Conditioning: The hardened specimens are stored in water at 37°C for a specified period (e.g., 7 days) to simulate oral conditions.

  • Testing: The specimens are subjected to a compressive load in a universal testing machine until failure. The compressive strength is then calculated.

G cluster_2 Dental Composite Compressive Strength Testing Silane-Treated Filler Silane-Treated Filler Paste Preparation Paste Preparation Silane-Treated Filler->Paste Preparation Specimen Fabrication Specimen Fabrication Paste Preparation->Specimen Fabrication Resin Matrix Resin Matrix Resin Matrix->Paste Preparation Conditioning (37°C Water) Conditioning (37°C Water) Specimen Fabrication->Conditioning (37°C Water) Compressive Strength Testing Compressive Strength Testing Conditioning (37°C Water)->Compressive Strength Testing Performance Data Performance Data Compressive Strength Testing->Performance Data

Conclusion

The patent landscape reveals that this compound and related vinyl-functional silanes are versatile and valuable components in a range of advanced materials. Their ability to participate in polymerization and crosslinking reactions, coupled with the stability imparted by the siloxane backbone, makes them integral to the formulation of high-performance silicone elastomers, silicone hydrogels, and dental composites. While direct comparative patents with non-silane alternatives are not always available, a comprehensive review of the patent literature allows for an objective assessment of their performance advantages in specific applications. For researchers and developers, understanding the patented innovations surrounding these materials is key to designing the next generation of high-performance products.

References

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Safety Operating Guide

Proper Disposal of Vinylphenyldimethylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While the synthesis and application of novel compounds like vinylphenyldimethylsilane (CAS No. 1125-26-4) are the focus of groundbreaking work, the responsible management of their waste streams is a critical, and often overlooked, aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

Foundational Safety and Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a flammable liquid , a primary characteristic that dictates its handling and disposal requirements.

Core Directive: The immediate priority is to prevent ignition and contain the material. All handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, and open flames.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in mitigating the specific risks of exposure. For this compound, the following ensemble is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.

  • Hand Protection: Nitrile or butyl rubber gloves provide a suitable barrier against skin contact. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against spills and potential ignition.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of vapor inhalation, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[1]

Key Safety and Physical Properties

Understanding the physicochemical properties of this compound is crucial for safe handling and anticipating its behavior.

PropertyValueImplication for Disposal
GHS Classification Flammable Liquid, Category 3 (H226)[2][3]Primary hazard; requires storage and disposal as a flammable hazardous waste.
Flash Point 58 - 59.4 °C (closed cup)[4][5]Vapors can ignite at or above this temperature. Avoid all ignition sources.
Boiling Point 82 °C at 20 mmHg[5]Relatively volatile; vapors can accumulate in poorly ventilated areas.
Density 0.892 g/mL at 25 °C[5]Denser than air; vapors may accumulate in low-lying areas.
Water Solubility Negligible; may react with water.[6]Do not dispose of down the drain. Hydrolysis can occur, especially in the presence of acids or bases.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is not merely a suggestion but a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[7][8][9] The guiding principle is "cradle-to-grave" management of hazardous waste.[9]

Core Directive: On-site chemical neutralization by laboratory personnel is not recommended due to the risk of uncontrolled reactions. The standard and required procedure is disposal via a licensed environmental waste management company.

Waste Segregation and Collection: The Foundation of Compliance
  • Waste Identification: All materials contaminated with this compound, including unreacted reagent, reaction mixtures, solvents, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

  • Container Selection: Collect liquid waste in a designated, compatible container. A glass or high-density polyethylene (HDPE) container with a secure screw cap is appropriate. Ensure the container is clean and dry before use.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound ". List all components and their approximate percentages, including solvents. The label must also include the date of initial waste accumulation.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated Solids: Collect all disposable materials that have come into contact with this compound, such as absorbent pads and gloves, in a separate, clearly labeled, heavy-duty plastic bag or a designated container for solid hazardous waste. Label this as "Hazardous Waste: this compound Contaminated Solids ".

Storage and Accumulation: Maintaining a Safe Environment

Proper storage of hazardous waste pending disposal is a critical component of laboratory safety and regulatory compliance.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory, under the control of the operator. This area must be at or near the point of generation.

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]

  • Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks.

  • Ignition Sources: Ensure the storage area is free of ignition sources. All electrical equipment in the vicinity should be intrinsically safe or explosion-proof.[1]

Final Disposal: The Role of Professional Waste Management
  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance on waste pickup procedures and will have contracts with licensed hazardous waste disposal companies.

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution and the EPA. This documentation tracks the waste from your laboratory to its final disposal facility.[9]

  • Transportation and Disposal Method: The designated waste management company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method for flammable organic compounds like this compound is incineration .[11]

The Causality Behind Incineration: Incineration is the preferred method because it ensures the complete destruction of the organic molecule.[12][13] During controlled combustion at high temperatures, this compound will decompose into less hazardous components, primarily silicon dioxide (SiO₂), carbon dioxide (CO₂), and water.[14][15] Modern incinerators are equipped with scrubbers and other air pollution control devices to neutralize and capture any harmful byproducts, such as oxides of nitrogen, ensuring minimal environmental impact.[12][13]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for solids.

    • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

    • Report the spill to your laboratory supervisor and EHS department.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or significant risk of ignition.

    • Contact your institution's EHS department or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Scientific Integrity and Logic: The "Why" Behind the Protocol

A deep understanding of the chemical nature of this compound validates the procedural steps outlined above.

Reactivity and Incompatibilities

This compound, like other organosilanes, has specific reactivity that must be managed. While the vinyl group is relatively stable compared to other functional groups on silicon, the molecule can still undergo hazardous reactions.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.

  • Acids and Bases: Strong acids and bases can catalyze the hydrolysis of the silicon-phenyl or silicon-vinyl bonds, potentially leading to the generation of flammable or toxic vapors.

  • Water/Moisture: While less reactive than chlorosilanes, prolonged contact with water or moisture can lead to slow hydrolysis, forming silanols. This process can be accelerated by acidic or basic conditions.[17]

Environmental Fate and Impact

The responsible disposal of this compound is crucial to prevent environmental contamination. While many organosilicon compounds are considered to have low toxicity, their persistence and potential for bioaccumulation are areas of ongoing scientific review.[2]

  • Biodegradation: Organosilicon compounds are generally not readily biodegradable.[2]

  • Environmental Degradation: In the environment, they primarily degrade through abiotic processes. In soil, hydrolysis can occur, and in the atmosphere, they can be broken down by hydroxyl radicals.[1] The ultimate degradation products are inorganic substances like silica, carbon dioxide, and water.[3]

  • Aquatic Toxicity: There is limited specific data on the aquatic toxicity of this compound. However, related compounds have shown varying levels of toxicity to aquatic organisms. Therefore, preventing its entry into sewers and public waters is a critical precautionary measure.[1]

Visualization of the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps.

Vinylphenyldimethylsilane_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal start This compound Waste Generated identify Identify as Flammable Liquid Hazardous Waste (RCRA) start->identify segregate_liquid Collect Liquid Waste in Labeled, Compatible Container identify->segregate_liquid segregate_solid Collect Contaminated Solids in Separate Labeled Container identify->segregate_solid store Store in Designated Satellite Accumulation Area (Secondary Containment) segregate_liquid->store segregate_solid->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Transport by Licensed Waste Hauler manifest->transport incinerate Incineration at Permitted TSDF Facility transport->incinerate end Complete Destruction incinerate->end

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure that their innovative work is conducted not only at the cutting edge of science but also with the utmost responsibility for safety and environmental stewardship.

References

  • Tokyo Chemical Industry Co., Ltd. (2019). Safety Data Sheet: Trimethyl(4-vinylphenyl)silane.
  • Gelest, Inc. (n.d.). Product Information: VINYLPHENYLMETHYLSILANE.
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  • ASI. (n.d.). Material Safety Data Sheet.
  • Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. Retrieved from the Chemistry Stack Exchange website.
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  • National Center for Biotechnology Information. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Vinylphenyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Vinylphenyldimethylsilane. In the fast-paced environment of research and development, where innovation is paramount, a steadfast commitment to safety is the bedrock of success. This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with essential, immediate, and actionable information for the safe handling of this compound. Our goal is to empower you with the knowledge to not only protect yourselves but also to ensure the integrity of your groundbreaking work.

Understanding the Compound: this compound

This compound (CAS No. 1125-26-4) is a versatile organosilicon compound utilized in various synthetic applications.[1][2][3] Its unique chemical structure, featuring both vinyl and phenyl groups, makes it a valuable reagent. However, the very properties that make it useful also necessitate a thorough understanding of its potential hazards to ensure safe handling.

The primary hazards associated with this compound are its flammability and potential for causing irritation.[4][5][6] It is classified as a flammable liquid and vapor, requiring stringent controls to prevent ignition.[4][5] Furthermore, it can cause serious eye irritation and may lead to respiratory irritation if inhaled.[6]

PropertyValueSource
Molecular Formula C10H14Si[1][2][3]
Molecular Weight 162.30 g/mol [4]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 82 °C at 20 mmHg[1]
Flash Point 59.4 °C (138.9 °F) - closed cup[5]
Density 0.892 g/mL at 25 °C[1]

Core Principles of Protection: A Multi-Layered Approach

Effective protection against the hazards of this compound is not about a single piece of equipment but a holistic system of controls. This includes engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any handling of this compound, ensure that the primary engineering controls are in place and fully functional. These are designed to minimize exposure at the source.

  • Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood. This is critical to control the flammable vapors and prevent inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any area where this compound is handled.

Administrative Controls: Safe Work Practices

Administrative controls are the established procedures and policies that guide your actions.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel handling the chemical are thoroughly trained on its hazards, safe handling procedures, and emergency response.

  • Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, PPE is essential to protect you from any residual risks. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

Eye and Face Protection: Shielding Your Vision

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[6]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7][8]

  • Face Shield: For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[5][7]

Hand Protection: The Right Gloves Matter

Protecting your hands from direct contact with this compound is crucial.

  • Glove Selection: Use chemically resistant gloves.[7][9] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Inspection and Replacement: Before each use, inspect gloves for any signs of degradation or puncture.[10] Do not reuse disposable gloves. Remove and replace gloves immediately if they become contaminated.

Body Protection: Covering All Bases
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect your street clothes and skin from splashes.[11]

  • Chemical-Resistant Apron: For tasks involving larger quantities of this compound, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a high risk of significant exposure, such as a large spill, a chemical-resistant suit may be necessary.[9]

Respiratory Protection: Breathing Safely

Inhalation of this compound vapors can cause respiratory irritation.[6]

  • Respirator Selection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[9] For this compound, an air-purifying respirator with organic vapor cartridges (type ABEK) is typically recommended.[5]

  • Fit Testing and Training: All users of tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Equipment & Glassware prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense this compound in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Ground/Bond Container and Receiving Equipment handle2->handle3 clean1 Decontaminate Glassware and Equipment handle3->clean1 clean2 Dispose of Waste in Designated, Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

spill Spill or Release evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate Emergency PPE alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in a Sealed Container for Disposal contain->collect ventilate Ventilate the Area collect->ventilate contact Skin or Eye Contact remove_clothing Immediately Remove Contaminated Clothing contact->remove_clothing rinse_skin Rinse Skin with Plenty of Water for at Least 15 Minutes contact->rinse_skin rinse_eyes Rinse Eyes with Water for at Least 15 Minutes contact->rinse_eyes medical Seek Immediate Medical Attention rinse_skin->medical rinse_eyes->medical

Caption: Emergency Response Plan for this compound Incidents.

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and your supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Increase ventilation to the area.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wear appropriate PPE, including respiratory protection, and clean up the spill. Collect the absorbed material in a sealed, properly labeled container for disposal.[12]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Disposal: A Responsible Conclusion

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Location: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13]

  • Container: Keep the container tightly closed and properly labeled.[6][13] Store in the original container.

  • Incompatibilities: Store away from oxidizing agents and other incompatible materials.

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Procedure: Dispose of waste in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain.

References

  • National Center for Biotechnology Information. (n.d.). Vinyldimethylphenylsilane. PubChem.
  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Phenyldimethylvinylsilane. NIST Chemistry WebBook.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Co-Formula. (n.d.). Dimethylphenylvinylsilane.
  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube.
  • Shintech. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.